molecular formula C37H70O5 B1237986 1-Palmitoyl-2-oleoyl-sn-glycerol CAS No. 29541-66-0

1-Palmitoyl-2-oleoyl-sn-glycerol

Katalognummer: B1237986
CAS-Nummer: 29541-66-0
Molekulargewicht: 594.9 g/mol
InChI-Schlüssel: YEJYLHKQOBOSCP-OZKTZCCCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-Palmitoyl-2-oleoyl-sn-glycerol is a defined diacylglycerol (DAG) with significant relevance in biological research. This compound features a palmitic acid chain at the sn-1 position and an oleic acid chain at the sn-2 position of the glycerol backbone. It is identified as an endogenous metabolite and has been characterized as a major active component in hormogonium-inducing factor (HIF)-1, playing a role in the symbiotic signaling between cyanobacteria and cycad plants . As a DAG, it is a crucial intermediate in lipid biosynthesis and serves as a key second messenger in cellular signal transduction pathways. This makes it a valuable tool for studying the activation of protein kinase C (PKC) and other DAG-responsive elements in cell membranes . The compound is provided for research applications only and is not intended for diagnostic or therapeutic use. Strictly for laboratory use by trained professionals.

Eigenschaften

IUPAC Name

[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H70O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,35,38H,3-16,19-34H2,1-2H3/b18-17-/t35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJYLHKQOBOSCP-OZKTZCCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H70O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name DG(16:0/18:1(9Z)/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0007102
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

29541-66-0
Record name 1-Palmitoyl-2-oleoylglycerol, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029541660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-PALMITOYL-2-OLEOYLGLYCEROL, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU2FI047ZI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DG(16:0/18:1(9Z)/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0007102
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to 1-Palmitoyl-2-oleoyl-sn-glycerol: Structure, Function, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Palmitoyl-2-oleoyl-sn-glycerol (POG), a crucial diacylglycerol (DAG) involved in a multitude of cellular processes. This document delves into its molecular structure, physicochemical properties, biological functions with a focus on signal transduction, and detailed experimental protocols for its study.

Structure and Properties of this compound

This compound is a diacylglycerol molecule composed of a glycerol (B35011) backbone esterified with a palmitic acid at the sn-1 position and an oleic acid at the sn-2 position. The sn notation indicates stereospecific numbering, which is crucial for its biological activity.

Chemical Structure

The chemical formula for this compound is C37H70O5.[1] Its structure is characterized by a saturated 16-carbon fatty acid (palmitic acid) and a monounsaturated 18-carbon fatty acid (oleic acid) with a cis double bond at the ninth carbon.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are essential for understanding its behavior in biological membranes and for developing analytical methods.

Table 1: General and Physical Properties of this compound

PropertyValueSource
Molecular Formula C37H70O5[1]
Molecular Weight 594.9 g/mol [1]
IUPAC Name [(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (Z)-octadec-9-enoate[1]
Physical State Solid
Melting Point 31-32 °C[2]
Boiling Point (Predicted) 647.9 ± 25.0 °C[2]
Density (Predicted) 0.932 ± 0.06 g/cm³[2]

Table 2: Solubility of this compound

SolventSolubilitySource
Chloroform Slightly soluble[2]
Ethyl Acetate Slightly soluble[2]

Biological Function and Signaling Pathways

This compound is a key second messenger in cellular signaling, primarily through the activation of Protein Kinase C (PKC).[3] It is the sn-1,2 isomer of diacylglycerol that is predominantly involved in these signaling cascades.

Generation of this compound

This signaling molecule is transiently produced at the cell membrane upon the hydrolysis of membrane phospholipids, most notably phosphatidylinositol 4,5-bisphosphate (PIP2), by the enzyme Phospholipase C (PLC). This enzymatic reaction is typically initiated by the activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) by extracellular stimuli such as hormones, growth factors, and neurotransmitters.

The this compound-PKC Signaling Pathway

Once generated, this compound remains in the inner leaflet of the plasma membrane, where it recruits and activates specific isoforms of Protein Kinase C. PKC is a family of serine/threonine kinases that phosphorylate a wide range of downstream target proteins, leading to a cascade of cellular responses.

The activation of conventional PKC isoforms (cPKC; α, β, γ) requires both diacylglycerol and calcium ions, while novel PKC isoforms (nPKC; δ, ε, η, θ) are activated by diacylglycerol alone. Atypical PKC isoforms (aPKC; ζ, ι/λ) are not regulated by diacylglycerol.

The following diagram illustrates the general signaling pathway involving this compound.

POG_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Hormone/ Growth Factor Receptor GPCR/RTK Ligand->Receptor Binding PLC Phospholipase C (PLC) Receptor->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis POG This compound (POG) PIP2->POG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) POG->PKC Recruitment & Activation Downstream Downstream Targets PKC->Downstream Phosphorylation ER Endoplasmic Reticulum IP3->ER Binding Ca2 Ca2+ ER->Ca2 Release Ca2->PKC Co-activation (cPKC) Response Cellular Response Downstream->Response

POG-mediated activation of the PKC signaling pathway.

Experimental Protocols

Accurate investigation of this compound requires robust experimental procedures for its extraction, separation, and quantification.

Lipid Extraction from Tissues (Modified Folch Method)

This protocol describes a standard method for the total lipid extraction from biological tissues.

Lipid_Extraction_Workflow Start Start: Tissue Sample Homogenize Homogenize tissue in Chloroform:Methanol (2:1, v/v) Start->Homogenize Filter Filter homogenate to remove solid debris Homogenize->Filter Wash Wash with 0.9% NaCl solution to remove non-lipid contaminants Filter->Wash Centrifuge Centrifuge to separate phases Wash->Centrifuge Collect Collect lower organic phase (contains lipids) Centrifuge->Collect Dry Dry lipid extract under a stream of nitrogen Collect->Dry Store Store dried lipid extract at -80°C Dry->Store End End: Purified Lipid Extract Store->End

Workflow for the extraction of lipids from tissues.

Methodology:

  • Homogenization: Weigh the tissue sample and homogenize it in a 20-fold volume of a chloroform:methanol (2:1, v/v) mixture. Perform homogenization on ice to minimize enzymatic degradation.

  • Filtration: Filter the homogenate through a solvent-resistant filter to remove solid tissue debris.

  • Washing: Add 0.2 volumes of a 0.9% NaCl solution to the filtrate in a separatory funnel. Mix gently by inversion to prevent emulsion formation.

  • Phase Separation: Allow the mixture to stand until two distinct phases are formed. The lower phase is the organic layer containing the lipids, and the upper phase is the aqueous layer with non-lipid contaminants.

  • Collection: Carefully collect the lower organic phase.

  • Drying: Dry the collected organic phase under a gentle stream of nitrogen gas.

  • Storage: Resuspend the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v) and store under an inert atmosphere at -80°C until further analysis.

Separation of Diacylglycerol Isomers by Thin-Layer Chromatography (TLC)

This protocol allows for the separation of 1,2- and 1,3-diacylglycerol isomers.

Methodology:

  • Plate Preparation: Use a silica (B1680970) gel G TLC plate.

  • Sample Application: Spot the lipid extract onto the TLC plate alongside a 1,2-diacylglycerol standard.

  • Development: Develop the TLC plate in a chamber saturated with a solvent system of petroleum ether:diethyl ether:acetic acid (80:20:1, v/v/v).

  • Visualization: After development, dry the plate and visualize the separated lipids by spraying with a suitable reagent (e.g., 50% sulfuric acid) and heating. The separated spots can be identified by comparing their migration distance (Rf value) to that of the standard.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of individual lipid species.

LCMS_Quantification_Workflow Start Start: Purified Lipid Extract Reconstitute Reconstitute lipid extract in LC-MS compatible solvent Start->Reconstitute Inject Inject sample into LC system Reconstitute->Inject Separate Chromatographic separation on a C18 column Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Analyze Tandem Mass Spectrometry (MS/MS) (Multiple Reaction Monitoring) Ionize->Analyze Quantify Quantify based on peak area relative to internal standard Analyze->Quantify End End: Quantitative Data Quantify->End

Workflow for LC-MS/MS quantification of POG.

Methodology:

  • Sample Preparation: Reconstitute the dried lipid extract in a suitable solvent for reverse-phase chromatography, such as isopropanol:acetonitrile:water. Spike the sample with a known amount of an appropriate internal standard (e.g., a deuterated analog of the lipid of interest).

  • Liquid Chromatography: Inject the sample onto a C18 reverse-phase column. Use a gradient elution with mobile phases such as water with a low concentration of formic acid and acetonitrile/isopropanol to separate the different lipid species.

  • Mass Spectrometry: The eluent from the LC is introduced into the mass spectrometer via an electrospray ionization (ESI) source.

  • Quantification: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Select specific precursor-to-product ion transitions for this compound and the internal standard for sensitive and specific detection. The concentration of the analyte is determined by comparing the peak area of its specific transition to that of the internal standard.

Conclusion

This compound is a vital lipid second messenger with a well-defined role in signal transduction through the activation of Protein Kinase C. Its transient and localized production at the cell membrane allows for the precise regulation of a wide array of cellular processes. The detailed experimental protocols provided in this guide offer a robust framework for researchers to accurately extract, separate, and quantify this important signaling molecule, thereby facilitating further investigations into its physiological and pathological roles and its potential as a therapeutic target.

References

An In-depth Technical Guide to the Metabolic Pathway of 1-Palmitoyl-2-oleoyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-oleoyl-sn-glycerol (POG) is a specific diacylglycerol (DAG) molecule composed of a glycerol (B35011) backbone with a palmitic acid at the sn-1 position and an oleic acid at the sn-2 position.[1][2] As a key intermediate in lipid metabolism, POG serves as a precursor for the synthesis of various glycerolipids, including triacylglycerols (TAGs) and phospholipids.[1][3] Beyond its structural role, POG is a critical second messenger in cellular signaling, primarily through the activation of protein kinase C (PKC) isoforms.[4][5][6] Dysregulation of POG metabolism has been implicated in various pathological conditions, including insulin (B600854) resistance and cancer.[4][5][7] This technical guide provides a comprehensive overview of the metabolic pathway of this compound, including its biosynthesis and degradation, its role in signaling, and detailed experimental protocols for its study.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C37H70O5[1]
Molecular Weight 594.9 g/mol [1]
Physical Description Solid[1]
Cellular Locations Membrane, Extracellular[1]
Tissue Locations All Tissues, Placenta[1]

Biosynthesis of this compound

The primary pathway for the de novo synthesis of POG is the Kennedy pathway, which involves the sequential acylation of glycerol-3-phosphate.

Step 1: Acylation of Glycerol-3-Phosphate

The synthesis is initiated by the acylation of glycerol-3-phosphate at the sn-1 position with palmitoyl-CoA. This reaction is catalyzed by Glycerol-3-phosphate acyltransferase (GPAT) . Several GPAT isoforms exist, with mitochondrial GPAT1 showing a preference for saturated acyl-CoAs like palmitoyl-CoA.

Step 2: Acylation of Lysophosphatidic Acid

The resulting 1-palmitoyl-sn-glycerol-3-phosphate (lysophosphatidic acid - LPA) is then acylated at the sn-2 position with oleoyl-CoA. This step is catalyzed by 1-acylglycerol-3-phosphate acyltransferase (AGPAT) , also known as lysophosphatidic acid acyltransferase (LPAAT). The substrate specificity of LPAAT is crucial for the incorporation of the oleoyl (B10858665) group at the sn-2 position. Studies have shown that some LPAAT isoforms exhibit a preference for oleoyl-CoA.[8][9]

Step 3: Dephosphorylation of Phosphatidic Acid

The product of the second acylation, this compound-3-phosphate (phosphatidic acid - PA), is then dephosphorylated by Phosphatidic acid phosphatase (PAP) to yield this compound (POG).

An alternative pathway for POG generation is the hydrolysis of phospholipids, such as phosphatidylinositol 4,5-bisphosphate (PIP2), by Phospholipase C (PLC) .[2][10][11][12] This reaction is a key event in signal transduction.

G3P Glycerol-3-Phosphate LPA 1-Palmitoyl-sn-glycerol-3-phosphate (LPA) G3P->LPA GPAT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->LPA PA This compound-3-phosphate (PA) LPA->PA AGPAT/LPAAT OleoylCoA Oleoyl-CoA OleoylCoA->PA POG This compound (POG) PA->POG PAP PIP2 Phosphatidylinositol 4,5-bisphosphate (PIP2) PIP2->POG Hydrolysis PLC Phospholipase C (PLC) PLC->PIP2 activates

Figure 1: Biosynthesis pathways of this compound.

Degradation and Further Metabolism of this compound

POG can be further metabolized through several pathways:

  • Conversion to Triacylglycerol: POG can be acylated at the sn-3 position by Diacylglycerol acyltransferase (DGAT) to form a triacylglycerol (TAG). This is a key step in energy storage.

  • Phosphorylation to Phosphatidic Acid: POG can be phosphorylated by Diacylglycerol kinase (DGK) to regenerate phosphatidic acid (PA), which can then be re-utilized for phospholipid synthesis or other signaling roles.[13] DGKε shows specificity towards diacylglycerols containing an arachidonoyl group, but other isoforms may act on POG.[14][15][16]

  • Hydrolysis: POG can be hydrolyzed by lipases to release fatty acids and glycerol. Adipose triglyceride lipase (B570770) (ATGL) can hydrolyze the ester bond at the sn-1 or sn-3 position, while hormone-sensitive lipase (HSL) shows a preference for diacylglycerols. Monoacylglycerol lipase (MGL) completes the hydrolysis of the resulting monoacylglycerol.

POG This compound (POG) TAG Triacylglycerol (TAG) POG->TAG DGAT PA This compound-3-phosphate (PA) POG->PA DGK MAG Monoacylglycerol POG->MAG ATGL/HSL AcylCoA Acyl-CoA AcylCoA->TAG ATP ATP ATP->PA Glycerol Glycerol MAG->Glycerol MGL FattyAcids Fatty Acids MAG->FattyAcids MGL

Figure 2: Degradation and further metabolism of this compound.

Role in Cellular Signaling: Activation of Protein Kinase C

1,2-diacyl-sn-glycerols, such as POG, are potent activators of the novel and conventional isoforms of Protein Kinase C (PKC).[4][5] The activation of PKC by DAG is a critical step in numerous signal transduction pathways that regulate cell proliferation, differentiation, apoptosis, and metabolism.[5]

The activation mechanism involves the recruitment of PKC from the cytosol to the cell membrane. The C1 domain of PKC directly binds to DAG in the membrane. This binding, often in conjunction with other signals like increased intracellular calcium for conventional PKCs, leads to a conformational change in the PKC molecule, relieving autoinhibition and activating its kinase domain.[6]

Specifically, the accumulation of hepatic DAG has been shown to activate PKCε, which in turn can phosphorylate and inhibit the insulin receptor kinase, leading to insulin resistance.[4][17][18] In skeletal muscle, lipid-induced insulin resistance is associated with the activation of PKCθ by DAG.[7]

cluster_membrane Cell Membrane POG This compound (POG) PKC_active Active PKC (Membrane) POG->PKC_active binds to C1 domain PKC_inactive Inactive PKC (Cytosol) PKC_inactive->PKC_active Translocation Downstream Downstream Substrates PKC_active->Downstream Phosphorylation Response Cellular Response (e.g., Insulin Resistance, Gene Expression) Downstream->Response

Figure 3: Activation of Protein Kinase C by this compound.

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the quantification of POG in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

5.1.1. Lipid Extraction

  • Homogenize tissue or cell samples in a suitable solvent, such as a chloroform:methanol mixture (2:1, v/v).[19]

  • Add an internal standard, such as a deuterated analog of POG, for accurate quantification.

  • Vortex the mixture vigorously and incubate at room temperature to ensure complete extraction.

  • Separate the organic and aqueous phases by centrifugation.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried extract in a solvent compatible with the LC system (e.g., isopropanol:acetonitrile (B52724):water).[19]

5.1.2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Use a C18 reversed-phase column for separation.

    • Employ a gradient elution with mobile phases typically consisting of acetonitrile and water with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

    • Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for POG will be its [M+NH4]+ adduct.

    • Monitor specific product ions resulting from the neutral loss of ammonia (B1221849) and the fatty acyl chains. For POG, this would correspond to the loss of palmitic acid or oleic acid.[16]

5.1.3. Data Analysis

  • Quantify the amount of POG by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve generated with known concentrations of POG.

Enzymatic Assay for Total Diacylglycerol Content

Several commercial kits are available for the fluorometric or colorimetric quantification of total diacylglycerol in cell and tissue lysates. These assays typically involve a coupled enzymatic reaction.

5.2.1. Principle

  • Phosphorylation: Diacylglycerol is first phosphorylated by a diacylglycerol kinase (DGK) to yield phosphatidic acid (PA).

  • Hydrolysis: The PA is then hydrolyzed by a lipase to produce glycerol-3-phosphate.

  • Oxidation and Detection: Glycerol-3-phosphate is oxidized by glycerol-3-phosphate oxidase (GPO) , which produces hydrogen peroxide. The hydrogen peroxide then reacts with a probe to generate a fluorescent or colorimetric signal that is proportional to the amount of DAG in the sample.

5.2.2. General Protocol

  • Prepare cell or tissue lysates according to the kit manufacturer's instructions.

  • Add the kinase mixture to the samples and standards to initiate the phosphorylation of DAG.

  • Incubate to allow the reaction to proceed.

  • Add the lipase solution to hydrolyze the newly formed PA.

  • Incubate as recommended.

  • Add the detection mixture containing the GPO and the probe.

  • Measure the fluorescence or absorbance using a plate reader.

  • Calculate the DAG concentration based on a standard curve.

In Vitro Enzyme Assays

5.3.1. Phospholipase C (PLC) Activity Assay

Commercial kits are available to measure PLC activity. These assays often use a chromogenic substrate, such as p-nitrophenylphosphorylcholine (B16031) (p-NPPC), which is hydrolyzed by PLC to produce a colored product (p-nitrophenol) that can be measured spectrophotometrically.[8][18][20]

5.3.2. Diacylglycerol Kinase (DGK) Activity Assay

DGK activity can be measured using kits that employ a coupled enzymatic reaction similar to the total DAG assay, but in this case, a known amount of DAG is provided as a substrate, and the production of a downstream product is measured.[17][21][22][23] Alternatively, a radioisotopic assay can be performed by measuring the incorporation of 32P from [γ-32P]ATP into DAG to form [32P]phosphatidic acid.[17]

cluster_quantification Quantification of POG cluster_enzyme_assays Enzyme Activity Assays Sample Biological Sample Extraction Lipid Extraction Sample->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Analysis LCMS->Data Lysate Cell/Tissue Lysate DAG_Assay Total DAG Assay Lysate->DAG_Assay PLC_Assay PLC Activity Assay Lysate->PLC_Assay DGK_Assay DGK Activity Assay Lysate->DGK_Assay

Figure 4: Experimental workflow for the study of this compound.

Conclusion

This compound is a central molecule in lipid metabolism and cellular signaling. A thorough understanding of its metabolic pathways and downstream effects is crucial for researchers in lipidomics, cell biology, and drug development. The methodologies outlined in this guide provide a robust framework for the investigation of POG's role in health and disease, paving the way for the identification of new therapeutic targets and diagnostic markers.

References

The Biological Role of 1-Palmitoyl-2-oleoyl-sn-glycerol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Palmitoyl-2-oleoyl-sn-glycerol (POG) is an endogenous diacylglycerol (DAG) that plays a pivotal role as a second messenger in a multitude of cellular signaling pathways.[1][2] As a key activator of Protein Kinase C (PKC), POG is implicated in a diverse array of physiological and pathological processes, including cell proliferation, differentiation, apoptosis, and immune regulation. This technical guide provides an in-depth overview of the biological functions of POG, with a focus on its mechanism of action, downstream signaling cascades, and its emerging role in disease. This document also furnishes detailed experimental protocols and quantitative data to facilitate further research and drug development efforts targeting POG-mediated pathways.

Introduction

Diacylglycerols are a class of lipid molecules composed of a glycerol (B35011) backbone esterified to two fatty acid chains. The specific fatty acid composition and their stereospecific position on the glycerol moiety confer distinct biological activities. This compound is a prominent molecular species of DAG, featuring a saturated palmitic acid at the sn-1 position and a monounsaturated oleic acid at the sn-2 position.[1][2] POG is generated at the cell membrane through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), a process initiated by the activation of various cell surface receptors, including G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).

Physicochemical Properties and Cellular Distribution

POG is a lipophilic molecule that is primarily localized to cellular membranes, where it exerts its signaling functions.[2] Its presence has been detected in various tissues and cell types.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC37H70O5[3]
Molecular Weight594.9 g/mol [3]
IUPAC Name[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (Z)-octadec-9-enoate[3]
Cellular LocationMembrane, Extracellular[2]

Core Biological Function: Activation of Protein Kinase C

The most well-characterized biological role of POG is the activation of the Protein Kinase C (PKC) family of serine/threonine kinases. PKC isoforms are critical regulators of a vast number of cellular processes. The activation of conventional and novel PKC isoforms is a multi-step process that involves both calcium and DAG.

Upon receptor-mediated activation of PLC, POG is generated within the inner leaflet of the plasma membrane. Concurrently, PLC-mediated hydrolysis of PIP2 also produces inositol (B14025) 1,4,5-trisphosphate (IP3), which binds to its receptors on the endoplasmic reticulum, leading to the release of calcium into the cytoplasm. The increased intracellular calcium concentration promotes the translocation of PKC from the cytosol to the plasma membrane. At the membrane, POG binds to the C1 domain of PKC, causing a conformational change that relieves autoinhibition and activates the kinase.

PKC_Activation_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ligand Ligand Receptor Receptor Ligand->Receptor Binds PLC PLC Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes POG This compound (POG) PIP2->POG Generates IP3 IP3 PIP2->IP3 Generates PKC_inactive PKC (inactive) POG->PKC_inactive Binds & Activates PKC_active PKC (active) Substrate Substrate PKC_active->Substrate Phosphorylates ER IP3 Receptor IP3->ER Binds Ca2+ Ca2+ Ca2+->PKC_inactive Translocates to membrane Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate ER->Ca2+ Releases

Figure 1: POG-mediated activation of Protein Kinase C.
Quantitative Data on POG-PKC Interaction

Table 2: Representative Quantitative Data for Diacylglycerol-PKC Interaction (General)

ParameterDescriptionMethodReported Value Range (for various DAGs)
Kd Dissociation constant, a measure of binding affinity.Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC)nM to µM range
Km Michaelis constant, substrate concentration at half-maximal velocity.Radiometric kinase assayµM range
Vmax Maximum reaction velocity.Radiometric kinase assayVaries with enzyme and substrate concentration
EC50 Half maximal effective concentration for cellular response.Cell-based functional assaysnM to µM range

Note: The values presented are general ranges for various diacylglycerols and may not be specific to this compound. Experimental determination of these parameters for POG is recommended.

Downstream Signaling Pathways and Cellular Functions

The activation of PKC by POG initiates a cascade of downstream signaling events that ultimately dictate a wide range of cellular responses.

Mitogen-Activated Protein (MAP) Kinase Pathway

One of the major downstream targets of PKC is the MAP kinase signaling cascade. PKC can phosphorylate and activate components of this pathway, such as Raf, which in turn activates MEK, leading to the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). Activated ERK1/2 can then translocate to the nucleus to regulate the activity of transcription factors involved in cell proliferation, differentiation, and survival.

MAPK_Pathway POG This compound PKC PKC POG->PKC Activates Raf Raf PKC->Raf Phosphorylates & Activates MEK MEK Raf->MEK Phosphorylates & Activates ERK1/2 ERK1/2 MEK->ERK1/2 Phosphorylates & Activates Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK1/2->Transcription_Factors Activates Gene_Expression Gene Expression Changes Transcription_Factors->Gene_Expression Cellular_Response Proliferation, Differentiation, Survival Gene_Expression->Cellular_Response

Figure 2: POG-PKC mediated activation of the MAP kinase pathway.
Role in Apoptosis

The influence of POG on apoptosis is complex and context-dependent. PKC isoforms can have both pro-apoptotic and anti-apoptotic effects. For instance, some PKC isoforms can phosphorylate and inactivate pro-apoptotic proteins of the Bcl-2 family, thereby promoting cell survival. Conversely, other PKC isoforms can promote apoptosis by phosphorylating and activating pro-apoptotic factors or by influencing the expression of genes involved in programmed cell death.

Gene Expression

Through the activation of transcription factors downstream of signaling cascades like the MAP kinase pathway, POG can significantly alter the gene expression profile of a cell. This can lead to long-term changes in cellular phenotype and function. While direct, comprehensive gene expression profiling data for POG is limited, studies on its constituent fatty acids, palmitate and oleate, have shown significant alterations in genes related to metabolism, inflammation, and cell cycle control.

Experimental Protocols

Preparation of POG-Containing Lipid Vesicles for In Vitro Assays

This protocol describes the preparation of small unilamellar vesicles (SUVs) containing POG for use in in vitro PKC activity assays.

Materials:

  • This compound (POG)

  • Phosphatidylcholine (PC)

  • Phosphatidylserine (PS)

  • Chloroform (B151607)

  • Glass test tubes

  • Nitrogen gas stream

  • Probe sonicator

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl)

Procedure:

  • In a glass test tube, prepare a lipid mixture by combining PC, PS, and POG in chloroform at the desired molar ratio (e.g., 65:30:5).

  • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the tube.

  • Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.

  • Resuspend the lipid film in the desired assay buffer by vortexing vigorously.

  • To form SUVs, sonicate the lipid suspension on ice using a probe sonicator until the solution becomes clear. This typically requires several minutes of pulsed sonication.

  • The resulting vesicle suspension can be stored at 4°C for a short period or used immediately.

In Vitro Protein Kinase C Activity Assay

This protocol outlines a radiometric assay to measure the activity of PKC using POG as an activator.[4][5]

Materials:

  • Purified PKC isoform

  • POG-containing lipid vesicles (prepared as described above)

  • PKC substrate (e.g., myelin basic protein or a specific peptide substrate)

  • [γ-³²P]ATP

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)

  • Phosphocellulose paper

  • Scintillation counter and scintillation fluid

  • Phosphoric acid solution (for washing)

Procedure:

  • Prepare a reaction mixture containing the assay buffer, PKC substrate, and POG-containing lipid vesicles.

  • Add the purified PKC enzyme to the reaction mixture and pre-incubate for 5 minutes at 30°C.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto a piece of phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid solution to remove unincorporated [γ-³²P]ATP.

  • Quantify the amount of ³²P incorporated into the substrate using a scintillation counter.

  • Calculate the specific activity of the enzyme (e.g., in pmol of phosphate (B84403) transferred per minute per mg of enzyme).

Cellular Treatment with POG

Materials:

  • This compound (POG)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cell culture medium

  • Cultured cells of interest

Procedure:

  • Prepare a stock solution of POG in DMSO (e.g., 10-50 mM).

  • On the day of the experiment, dilute the POG stock solution in serum-free cell culture medium to the desired final concentrations. It is crucial to ensure that the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of POG.

  • Incubate the cells for the desired period at 37°C in a humidified incubator with 5% CO₂.

  • After the incubation period, cells can be harvested for downstream analysis (e.g., Western blotting, apoptosis assays, gene expression analysis).

Western Blot for ERK1/2 Phosphorylation

This protocol describes the detection of ERK1/2 phosphorylation as a readout for MAP kinase pathway activation following POG treatment.[6]

Materials:

  • POG-treated and control cell lysates

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Separate proteins from cell lysates by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • To control for protein loading, strip the membrane and re-probe with an anti-total-ERK1/2 antibody.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay can be used to quantify apoptosis in cells treated with POG.[7][8]

Materials:

  • POG-treated and control cells

  • Annexin V-FITC (or another fluorophore)

  • Propidium Iodide (PI)

  • Annexin V binding buffer

  • Flow cytometer

Procedure:

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis Vesicle_Prep POG Vesicle Preparation PKC_Assay PKC Activity Assay Vesicle_Prep->PKC_Assay Input for Cell_Treatment Cell Treatment with POG Western_Blot Western Blot (p-ERK1/2) Cell_Treatment->Western_Blot Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Treatment->Apoptosis_Assay Gene_Expression Gene Expression Analysis Cell_Treatment->Gene_Expression

Figure 3: General experimental workflow for studying POG.

Quantification of POG in Biological Samples

The accurate quantification of POG in cells and tissues is crucial for understanding its physiological and pathological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of lipid species.[9][10]

Table 3: General Steps for LC-MS/MS Quantification of POG

StepDescription
1. Lipid Extraction Extraction of total lipids from the biological sample using a suitable solvent system (e.g., Folch or Bligh-Dyer method). Addition of an appropriate internal standard (e.g., a deuterated POG analogue) is essential for accurate quantification.
2. Chromatographic Separation Separation of the lipid extract using reverse-phase or normal-phase liquid chromatography to resolve POG from other lipid species.
3. Mass Spectrometric Detection Detection and fragmentation of POG using a tandem mass spectrometer operating in a specific mode, such as multiple reaction monitoring (MRM), for high selectivity and sensitivity.
4. Quantification Calculation of the POG concentration by comparing the peak area of the endogenous POG to that of the internal standard.

Conclusion and Future Directions

This compound is a critical lipid second messenger that activates PKC and a network of downstream signaling pathways, thereby regulating fundamental cellular processes. While the qualitative aspects of POG's function are increasingly understood, a significant gap remains in the quantitative understanding of its interactions and cellular effects. Future research should focus on determining the specific binding affinities and kinetic parameters of POG with different PKC isoforms. Furthermore, comprehensive phosphoproteomic and transcriptomic studies will be invaluable in elucidating the full spectrum of POG-regulated signaling networks and their implications in health and disease. Such detailed knowledge will be instrumental for the development of novel therapeutic strategies that target POG-mediated pathways.

References

1-Palmitoyl-2-oleoyl-sn-glycerol: A Key Lipid Second Messenger in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-oleoyl-sn-glycerol (POG), a prominent diacylglycerol (DAG) species, is a critical lipid second messenger implicated in a myriad of cellular signaling pathways. Generated at the cell membrane in response to extracellular stimuli, POG plays a pivotal role in recruiting and activating a host of downstream effector proteins, thereby regulating fundamental cellular processes such as proliferation, differentiation, apoptosis, and immune responses. This technical guide provides a comprehensive overview of the role of POG in cell signaling, with a focus on its generation, metabolism, and its function as an activator of key signaling proteins. The guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important signaling molecule.

Generation and Metabolism of this compound

The primary mechanism for the generation of POG and other sn-1,2-diacylglycerols is the hydrolysis of membrane phospholipids (B1166683) by phospholipase C (PLC) enzymes.[1] This process is initiated by the activation of various cell surface receptors, including G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). Upon activation, PLC translocates to the plasma membrane and cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG. While IP3 is a soluble molecule that diffuses into the cytoplasm to trigger calcium release, DAG, including POG, remains embedded in the plasma membrane.

The signaling activity of POG is tightly regulated and terminated through two primary metabolic pathways:

  • Phosphorylation: Diacylglycerol kinases (DGKs) phosphorylate DAG to produce phosphatidic acid (PA), another important lipid signaling molecule. This conversion attenuates DAG-mediated signaling.

  • Acylation: Diacylglycerol acyltransferases (DGATs) catalyze the acylation of DAG to form triacylglycerols (TAGs), which are stored in lipid droplets. This pathway serves as a mechanism to remove DAG from the signaling pool and contributes to energy storage.

Quantitative Data on Diacylglycerol Signaling

While specific quantitative data for this compound is limited in the literature, studies using structurally similar DAG analogs provide valuable insights into the concentrations required for cellular effects and the binding affinities for effector proteins.

ParameterMoleculeValueCell/SystemReference
Effective Concentration for PKC Activation 1-Oleoyl-2-acetyl-sn-glycerol (B13814) (OAG)5-500 µMRat Islet Homogenates[2]
1,2-Dioctanoyl-sn-glycerol (diC8)5-60 µMEmbryonic Chicken Spinal Cord Explants
Half-maximal Inhibition of Ca2+ Currents (IC50) 1-Oleoyl-2-acetyl-sn-glycerol (OAG)~25 µMGH3 clonal anterior pituitary cells[3]
Dissociation Constant (Kd) for C1b domain of PKCδ Phorbol 12,13-dibutyrate (PDBu)Not specifiedIn vitro

Key Signaling Pathways Activated by this compound

POG acts as a crucial signaling hub by recruiting and activating proteins that contain a conserved C1 domain. The two most well-characterized downstream effector pathways are the Protein Kinase C (PKC) and the Ras Guanine (B1146940) Nucleotide Releasing Protein (RasGRP) pathways.

Protein Kinase C (PKC) Activation

The PKC family of serine/threonine kinases are central players in a vast array of signaling networks. Conventional and novel PKC isoforms possess C1 domains that bind to DAG, leading to their recruitment to the plasma membrane and subsequent activation. The binding of POG to the C1 domain induces a conformational change in PKC, relieving autoinhibition and allowing the kinase to phosphorylate its downstream substrates.

PKC_Activation PKC Activation by this compound cluster_membrane Plasma Membrane POG This compound (POG) PKC_inactive Inactive PKC (Cytosol) POG->PKC_inactive recruits and activates PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Substrates PKC_active->Downstream phosphorylates Response Cellular Response Downstream->Response PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes PIP2->POG Receptor GPCR/RTK Receptor->PLC Stimulus Extracellular Stimulus Stimulus->Receptor

PKC Activation Pathway
RasGRP Activation

RasGRPs are a family of guanine nucleotide exchange factors (GEFs) for the small GTPase Ras.[1] Similar to PKC, RasGRPs contain a C1 domain that facilitates their recruitment to the plasma membrane upon binding to DAG.[4] At the membrane, RasGRP1 activates Ras by catalyzing the exchange of GDP for GTP. GTP-bound Ras then initiates a downstream signaling cascade, most notably the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation and differentiation.

RasGRP_Activation RasGRP1 Activation by this compound cluster_membrane Plasma Membrane POG This compound (POG) RasGRP1_inactive Inactive RasGRP1 (Cytosol) POG->RasGRP1_inactive recruits and activates RasGRP1_active Active RasGRP1 RasGRP1_inactive->RasGRP1_active Ras_GDP Ras-GDP RasGRP1_active->Ras_GDP activates Ras_GTP Ras-GTP Ras_GDP->Ras_GTP MAPK_Cascade MAPK Cascade (Raf-MEK-ERK) Ras_GTP->MAPK_Cascade Transcription Gene Transcription MAPK_Cascade->Transcription PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes PIP2->POG

RasGRP1 Activation Pathway

Experimental Protocols

Extraction of Diacylglycerols from Cultured Cells

This protocol is adapted from the widely used Bligh and Dyer method for total lipid extraction.

Materials:

  • Phosphate-buffered saline (PBS)

  • Methanol (HPLC grade)

  • Chloroform (B151607) (HPLC grade)

  • 0.9% NaCl solution

  • Glass centrifuge tubes with Teflon-lined caps

  • Sonicator

  • Centrifuge

Procedure:

  • Cell Harvesting:

    • For adherent cells, wash the cell monolayer twice with ice-cold PBS. Scrape the cells in a minimal volume of PBS and transfer to a glass centrifuge tube.

    • For suspension cells, pellet the cells by centrifugation, wash twice with ice-cold PBS, and resuspend in a known volume of PBS.

  • Lipid Extraction:

    • To the cell suspension (e.g., 1 mL), add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.

    • Vortex vigorously for 2 minutes.

    • Add 1.25 mL of chloroform and vortex for 30 seconds.

    • Add 1.25 mL of 0.9% NaCl solution and vortex for 30 seconds.

  • Phase Separation:

    • Centrifuge the mixture at 1,000 x g for 10 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases.

  • Collection of Lipid Extract:

    • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette, avoiding the protein interface.

    • Transfer the organic phase to a new glass tube.

  • Drying and Storage:

    • Dry the lipid extract under a stream of nitrogen gas.

    • The dried lipid film can be stored at -80°C under a nitrogen atmosphere until further analysis.

DAG_Extraction_Workflow Diacylglycerol Extraction Workflow start Cell Sample (Adherent or Suspension) wash Wash with ice-cold PBS start->wash add_solvent Add Chloroform:Methanol (1:2) wash->add_solvent vortex1 Vortex add_solvent->vortex1 add_chloroform Add Chloroform vortex1->add_chloroform vortex2 Vortex add_chloroform->vortex2 add_nacl Add 0.9% NaCl vortex2->add_nacl vortex3 Vortex add_nacl->vortex3 centrifuge Centrifuge for Phase Separation vortex3->centrifuge collect_organic Collect Lower Organic Phase centrifuge->collect_organic dry Dry under Nitrogen collect_organic->dry store Store at -80°C dry->store

DAG Extraction Workflow
Quantification of Diacylglycerols by Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the sensitive and specific quantification of individual DAG species like POG.

General Workflow:

  • Sample Preparation: Extract total lipids from cells as described above.

  • Internal Standard: Add a known amount of a deuterated or 13C-labeled DAG internal standard (e.g., d5-POG) to the lipid extract for accurate quantification.

  • Chromatographic Separation: Resuspend the dried lipid extract in a suitable solvent and inject it into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Use a reverse-phase C18 column to separate the different DAG species based on their hydrophobicity.

  • Mass Spectrometric Detection: The eluent from the LC system is introduced into a mass spectrometer (e.g., a triple quadrupole or Orbitrap instrument) equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Operate the mass spectrometer in a selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode for targeted quantification. This involves monitoring specific precursor-to-product ion transitions for both the endogenous POG and the internal standard.

  • Data Analysis: Quantify the amount of POG in the sample by comparing the peak area of the endogenous POG to that of the internal standard.

MS_Quantification_Workflow DAG Quantification by LC-MS start Lipid Extract add_is Add Internal Standard start->add_is lc_separation LC Separation (e.g., C18 column) add_is->lc_separation esi Electrospray Ionization (ESI) lc_separation->esi ms_detection Mass Spectrometry (SRM/PRM) esi->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis result POG Concentration data_analysis->result

LC-MS Quantification Workflow
In Vitro PKC Activation Assay

This assay measures the ability of POG to activate PKC in a controlled in vitro system.

Materials:

  • Purified, active PKC isoform

  • Substrate peptide for the specific PKC isoform (e.g., a fluorescently labeled peptide)

  • Lipid vesicles composed of phosphatidylcholine (PC) and phosphatidylserine (B164497) (PS)

  • This compound (POG)

  • ATP

  • Assay buffer (containing MgCl2, CaCl2, and DTT)

  • Microplate reader capable of detecting fluorescence or radioactivity

Procedure:

  • Prepare Lipid Vesicles:

    • Mix PC and PS (e.g., in a 4:1 molar ratio) in chloroform.

    • Dry the lipid mixture under a stream of nitrogen.

    • Resuspend the lipid film in assay buffer and create small unilamellar vesicles (SUVs) by sonication or extrusion.

  • Prepare POG-containing Vesicles:

    • Prepare a separate set of lipid vesicles that also contain a range of concentrations of POG.

  • Set up the Kinase Reaction:

    • In a microplate, combine the assay buffer, PKC enzyme, and the substrate peptide.

    • Add either the control lipid vesicles or the POG-containing vesicles to the respective wells.

  • Initiate the Reaction:

    • Start the kinase reaction by adding ATP to all wells.

  • Incubation:

    • Incubate the plate at 30°C for a specified time (e.g., 15-30 minutes).

  • Detection:

    • Stop the reaction (e.g., by adding EDTA).

    • Measure the phosphorylation of the substrate peptide using a microplate reader. The signal will be proportional to the PKC activity.

  • Data Analysis:

    • Plot the PKC activity as a function of the POG concentration to determine the EC50 value.

PKC_Assay_Workflow In Vitro PKC Activation Assay start Prepare Lipid Vesicles (PC/PS +/- POG) add_vesicles Add Lipid Vesicles start->add_vesicles setup_reaction Set up Kinase Reaction (PKC, Substrate, Buffer) setup_reaction->add_vesicles initiate_reaction Initiate with ATP add_vesicles->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate detect Detect Substrate Phosphorylation incubate->detect analyze Analyze Data (EC50) detect->analyze

In Vitro PKC Assay Workflow

Conclusion

This compound is a pivotal lipid second messenger that plays a central role in transducing extracellular signals into intracellular responses. Its generation at the plasma membrane triggers the activation of key signaling proteins, most notably Protein Kinase C and RasGRP, which in turn regulate a wide spectrum of cellular functions. A thorough understanding of the generation, metabolism, and downstream signaling of POG is essential for researchers and drug development professionals aiming to modulate these pathways for therapeutic benefit. The experimental protocols provided in this guide offer a starting point for the investigation of POG's role in specific cellular contexts. Further research is needed to fully elucidate the precise quantitative parameters of POG signaling and to map the complete network of its downstream effectors.

References

An In-depth Technical Guide on the Endogenous Metabolite 1-Palmitoyl-2-oleoyl-sn-glycerol (POG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Palmitoyl-2-oleoyl-sn-glycerol (POG) is an endogenous diacylglycerol (DAG) molecule that plays a crucial role as a second messenger in a multitude of cellular signaling pathways. As a member of the 1,2-diacyl-sn-glycerol family, POG is a key activator of Protein Kinase C (PKC) isoforms, thereby regulating a wide array of physiological and pathological processes. This technical guide provides a comprehensive overview of the biochemical properties, physiological significance, and experimental methodologies related to POG, with a focus on its role in signal transduction. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of cell signaling, lipid biochemistry, and drug development.

Biochemical Properties and Physiological Roles

This compound is a glycerolipid composed of a glycerol (B35011) backbone esterified with a palmitic acid at the sn-1 position and an oleic acid at the sn-2 position.[1] This specific stereochemistry is critical for its biological activity. As a diacylglycerol, POG is a key intermediate in various metabolic pathways, including the synthesis of triglycerides and phospholipids.[1][2]

The most well-characterized physiological role of POG is its function as a second messenger in signal transduction.[3] Upon stimulation of cell surface receptors, phospholipase C (PLC) catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), generating inositol (B14025) trisphosphate (IP3) and DAG, including POG. While IP3 diffuses into the cytosol to mobilize intracellular calcium, POG remains in the plasma membrane where it recruits and activates members of the Protein Kinase C (PKC) family. Unsaturated 1,2-diacylglycerols, like POG, are generally more potent activators of PKCα than their saturated counterparts.[4] The activation of PKC isoforms initiates a cascade of downstream phosphorylation events that regulate diverse cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation.

The cellular levels of POG are tightly regulated by the activity of diacylglycerol kinases (DGKs), which phosphorylate DAG to form phosphatidic acid (PA), thereby attenuating DAG-mediated signaling.[5][6]

Quantitative Data

Quantitative data for this compound is often presented in the context of broader lipidomic studies. The following tables summarize key quantitative parameters.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC37H70O5[1]
Molecular Weight594.9 g/mol [1]

Table 2: Biological Context

Biological RoleDetailsReference
Endogenous MetaboliteFound in various tissues and cellular membranes.[1]
Second MessengerActivator of Protein Kinase C (PKC).[3][4]
Metabolic IntermediatePrecursor for triglyceride and phospholipid synthesis.[1][2]
Component of HIF-1Identified as a major diacylglycerol in the hormogonium-inducing factor (HIF)-1.[7]

Signaling Pathways

The primary signaling pathway involving this compound is the activation of Protein Kinase C. The following diagram illustrates this canonical pathway.

POG_PKC_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC 2. Activation PIP2 PIP2 PLC->PIP2 3. Hydrolysis POG This compound (POG) PIP2->POG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC POG->PKC_inactive 5. Recruitment &   Activation PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Substrates PKC_active->Downstream 6. Phosphorylation Ligand Ligand Ligand->GPCR 1. Binding Ca_release Ca²⁺ Release from ER IP3->Ca_release 4. Mobilization Cellular_Response Cellular Response Downstream->Cellular_Response 7. Signal Transduction

POG-mediated Protein Kinase C (PKC) signaling pathway.

Experimental Protocols

Extraction of this compound from Biological Samples

This protocol is adapted from standard lipid extraction methods.

Workflow Diagram:

Lipid_Extraction_Workflow start Start: Homogenized Biological Sample add_solvents Add Chloroform (B151607):Methanol (2:1, v/v) start->add_solvents vortex Vortex vigorously add_solvents->vortex centrifuge1 Centrifuge to separate phases vortex->centrifuge1 collect_organic Collect lower organic phase (contains lipids) centrifuge1->collect_organic dry_down Dry under nitrogen stream collect_organic->dry_down reconstitute Reconstitute in appropriate solvent for downstream analysis dry_down->reconstitute end End: Lipid Extract reconstitute->end

Workflow for the extraction of lipids from biological samples.

Methodology:

  • Homogenization: Homogenize the tissue or cell sample in an appropriate buffer on ice.

  • Solvent Extraction: To the homogenate, add a 2:1 (v/v) mixture of chloroform and methanol.

  • Phase Separation: Vortex the mixture vigorously for 1-2 minutes and then centrifuge at 1,000 x g for 10 minutes to separate the aqueous and organic phases.

  • Lipid Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass pipette.

  • Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the downstream analytical method (e.g., methanol/chloroform for LC-MS analysis).

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the quantification of POG using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Methodology:

  • Sample Preparation: Use the lipid extract obtained from the protocol above. Prepare a standard curve using a known concentration range of a this compound standard.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B to elute POG.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor the precursor-to-product ion transition specific for POG. The exact m/z values should be determined empirically using a POG standard.

  • Data Analysis: Quantify the amount of POG in the sample by comparing its peak area to the standard curve.

In Vitro Protein Kinase C (PKC) Activity Assay

This assay measures the activation of PKC by POG.

Workflow Diagram:

PKC_Assay_Workflow start Start prepare_rxn Prepare Reaction Mixture: - PKC enzyme - Phospholipid vesicles (with and without POG) - Ca²⁺ - ATP (γ-³²P) start->prepare_rxn incubate Incubate at 30°C prepare_rxn->incubate stop_rxn Stop Reaction incubate->stop_rxn spot_filter Spot onto phosphocellulose paper stop_rxn->spot_filter wash Wash to remove unincorporated ³²P-ATP spot_filter->wash scintillation Scintillation Counting wash->scintillation end End: Determine PKC Activity scintillation->end

Workflow for an in vitro Protein Kinase C (PKC) activity assay.

Methodology:

  • Prepare Lipid Vesicles: Prepare small unilamellar vesicles composed of phosphatidylcholine and phosphatidylserine, with or without the inclusion of this compound.

  • Reaction Mixture: In a microcentrifuge tube, combine the lipid vesicles, purified PKC enzyme, a specific PKC peptide substrate, calcium chloride, and ATP (spiked with γ-³²P-ATP).

  • Initiate Reaction: Start the reaction by adding the ATP mixture and incubate at 30°C for a defined period (e.g., 10 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

  • Measure Phosphorylation: Spot an aliquot of the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated γ-³²P-ATP.

  • Quantify: Measure the amount of ³²P incorporated into the peptide substrate using a scintillation counter. Increased radioactivity in the presence of POG indicates PKC activation.

Conclusion

This compound is a pivotal endogenous metabolite with a well-established role as a second messenger in cellular signaling. Its ability to activate Protein Kinase C makes it a central player in a vast number of cellular processes. A thorough understanding of its biochemical properties, physiological functions, and the signaling pathways it modulates is essential for researchers in cell biology and for professionals involved in the development of therapeutic agents that target these pathways. The experimental protocols provided in this guide offer a starting point for the investigation of POG in various biological contexts. Further research into the specific roles of POG and other DAG isomers will undoubtedly continue to uncover new insights into the complexity and specificity of lipid-mediated signaling.

References

An In-depth Technical Guide to 1-Palmitoyl-2-oleoyl-sn-glycerol: Properties, Analysis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-oleoyl-sn-glycerol (POPG) is a diacylglycerol (DAG) molecule of significant interest in various scientific and biomedical fields. As a key intermediate in lipid metabolism and a crucial second messenger in cellular signaling, a thorough understanding of its physicochemical properties and biological roles is paramount for researchers in drug development, cell biology, and lipidomics. This technical guide provides a comprehensive overview of POPG, including its core physical and chemical characteristics, detailed experimental protocols for its analysis, and its involvement in cellular signaling pathways.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

PropertyValueReference
Molecular Formula C₃₇H₇₀O₅[1]
Molecular Weight 594.95 g/mol [1]
CAS Number 29541-66-0[2]
Appearance Colorless to light yellow liquid[2]
Melting Point 31-32 °C (predicted)
Boiling Point 647.9 ± 25.0 °C (predicted)
Density 0.932 ± 0.06 g/cm³ (predicted)
Solubility Slightly soluble in chloroform (B151607) and ethyl acetate (B1210297). Soluble in ethanol (B145695), DMSO, and dimethyl formamide.[3]
Stability and Storage Store at -20°C for up to one month or at -80°C for up to six months.[2]

Experimental Protocols

Accurate and reproducible analysis of this compound is essential for research and development. The following sections provide detailed methodologies for key analytical techniques.

Thin-Layer Chromatography (TLC) for Purity Assessment

Objective: To separate and qualitatively assess the purity of a this compound sample.

Materials:

  • Silica gel TLC plates

  • Developing chamber

  • Solvent system: Hexane: Diethyl Ether: Acetic Acid (80:20:1, v/v/v)

  • Visualization reagent: Iodine vapor or 10% phosphomolybdic acid in ethanol followed by heating.

  • Capillary tubes for spotting

Procedure:

  • Prepare the developing solvent system and pour it into the TLC chamber to a depth of approximately 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapor and cover the chamber.

  • Dissolve a small amount of the this compound sample in chloroform.

  • Using a capillary tube, spot the dissolved sample onto the baseline of the TLC plate, approximately 1 cm from the bottom.

  • Allow the spot to dry completely.

  • Place the TLC plate into the developing chamber, ensuring the baseline is above the solvent level.

  • Allow the solvent front to ascend the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and mark the solvent front with a pencil.

  • Allow the plate to air dry completely in a fume hood.

  • Visualize the separated spots by placing the plate in a chamber containing iodine vapor or by spraying with the phosphomolybdic acid solution and heating gently.

  • Calculate the Retention Factor (Rf) value for the main spot.

Workflow for TLC Analysis

TLC_Workflow prep Prepare Developing Chamber sample_prep Dissolve Sample prep->sample_prep spot Spot Sample on TLC Plate sample_prep->spot develop Develop Plate in Chamber spot->develop dry Dry Plate develop->dry visualize Visualize Spots dry->visualize analyze Analyze Results (Rf) visualize->analyze

TLC Experimental Workflow
High-Performance Liquid Chromatography (HPLC) for Quantification

Objective: To quantify the concentration of this compound in a sample.

Instrumentation and Columns:

  • HPLC system with a pump, autosampler, and a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometer - MS).

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Isopropanol (HPLC grade)

  • Water (HPLC grade)

  • This compound standard of known purity.

Procedure:

  • Mobile Phase Preparation: Prepare a gradient mobile phase system. For example, Mobile Phase A: Acetonitrile/Water (90:10) and Mobile Phase B: Isopropanol/Acetonitrile (90:10).

  • Standard Preparation: Prepare a stock solution of the this compound standard in isopropanol. Create a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Set the column temperature to 30°C.

    • Set the flow rate to 1.0 mL/min.

    • Program a suitable gradient elution profile to achieve optimal separation.

    • Set the detector parameters according to the manufacturer's instructions.

  • Analysis: Inject the prepared standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

HPLC Analysis Workflow

HPLC_Workflow prep Prepare Mobile Phase & Standards sample_prep Prepare & Filter Sample prep->sample_prep inject Inject Standards & Samples sample_prep->inject hplc_setup Set Up HPLC System hplc_setup->inject run Run HPLC Gradient inject->run detect Detect with ELSD/MS run->detect quantify Quantify using Calibration Curve detect->quantify

HPLC Quantification Workflow
Mass Spectrometry (MS) for Identification and Structural Elucidation

Objective: To confirm the identity and elucidate the structure of this compound.

Instrumentation:

  • A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI) and mass analyzer (e.g., Quadrupole Time-of-Flight - QTOF, or Orbitrap).

Procedure:

  • Sample Infusion: Introduce a dilute solution of the purified this compound sample in a suitable solvent (e.g., methanol/chloroform with a small amount of ammonium (B1175870) acetate for adduct formation) directly into the mass spectrometer via a syringe pump.

  • MS Scan: Acquire a full scan mass spectrum in positive ion mode to determine the molecular weight of the parent ion. The expected [M+NH₄]⁺ adduct for C₃₇H₇₀O₅ would be m/z 612.5.

  • Tandem MS (MS/MS): Select the parent ion of interest for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

  • Fragment Analysis: Analyze the resulting fragment ions to confirm the structure. Key fragments would correspond to the neutral loss of the palmitoyl (B13399708) (C16:0) and oleoyl (B10858665) (C18:1) fatty acid chains, as well as fragments representing the glycerol (B35011) backbone with one of the fatty acids attached.

Mass Spectrometry Analysis Logic

MS_Logic sample_intro Sample Introduction (Infusion) ionization Ionization (e.g., ESI) sample_intro->ionization ms1 MS1: Parent Ion Detection ionization->ms1 isolation Parent Ion Isolation ms1->isolation fragmentation Fragmentation (CID/HCD) isolation->fragmentation ms2 MS2: Fragment Ion Detection fragmentation->ms2 interpretation Structural Interpretation ms2->interpretation

Mass Spectrometry Structural Analysis

Biological Significance and Signaling Pathways

This compound, as a diacylglycerol, is a critical second messenger in a variety of cellular signaling cascades. One of the most well-characterized pathways it activates is the Protein Kinase C (PKC) pathway.

Activation of Protein Kinase C (PKC)

The generation of diacylglycerols, including POPG, at the cell membrane is a key event that leads to the recruitment and activation of conventional and novel PKC isoforms. This activation is a central node in signal transduction, regulating a multitude of cellular processes such as cell proliferation, differentiation, apoptosis, and migration.

Signaling Pathway Diagram:

The following diagram illustrates the activation of Protein Kinase C by this compound following the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by Phospholipase C (PLC).

PKC_Activation receptor G-protein Coupled Receptor or Receptor Tyrosine Kinase g_protein Gq/11 or Adaptor Proteins receptor->g_protein Signal plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP₂ (Phosphatidylinositol 4,5-bisphosphate) plc->pip2 Hydrolyzes ip3 IP₃ (Inositol trisphosphate) pip2->ip3 dag This compound (POPG) pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor pkc Protein Kinase C (PKC) (inactive) dag->pkc Recruits to membrane ca2 Ca²⁺ er->ca2 Releases ca2->pkc Binds to pkc_active Protein Kinase C (PKC) (active) pkc->pkc_active Conformational Change downstream Downstream Substrates pkc_active->downstream Phosphorylates response Cellular Response downstream->response

PKC Activation by POPG

Conclusion

This compound is a multifaceted lipid molecule with important physicochemical properties and profound biological roles. A comprehensive understanding of this molecule, facilitated by the data and protocols presented in this guide, is crucial for advancing research in areas ranging from fundamental cell biology to the development of novel therapeutic strategies. The provided methodologies offer a solid foundation for the accurate analysis and further investigation of this key signaling lipid.

References

An In-depth Technical Guide to 1-Palmitoyl-2-oleoyl-sn-glycerol (CAS Number: 29541-66-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-oleoyl-sn-glycerol (PO-DAG) is a significant diacylglycerol (DAG) molecule that plays a crucial role as a second messenger in a multitude of cellular signaling pathways. As a key activator of Protein Kinase C (PKC), it is implicated in diverse physiological processes, including cell proliferation, differentiation, apoptosis, and insulin (B600854) signaling. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, purification, and biological activity of PO-DAG, with a focus on its interaction with PKC. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of PO-DAG is essential for its handling, storage, and application in experimental settings.

PropertyValueReference
CAS Number 29541-66-0[General Knowledge]
Molecular Formula C37H70O5[1]
Molecular Weight 594.95 g/mol [1]
Physical State Oil[2]
Melting Point 31-32 °C[3]
Boiling Point (Predicted) 647.9 ± 25.0 °C[3]
Solubility Slightly soluble in chloroform (B151607) and ethyl acetate.[2][3]
Storage Store at -20°C in a tightly sealed container, under an inert atmosphere.[4]

Synthesis and Purification

Proposed Enzymatic Synthesis Protocol

This proposed two-step enzymatic synthesis aims to achieve high regioselectivity, yielding the desired sn-1,2 isomer.

Step 1: Synthesis of 2-mono-oleoyl-sn-glycerol

  • Reaction Setup: In a temperature-controlled reactor, dissolve a defined molar excess of oleic acid and glycerol (B35011) in a suitable organic solvent (e.g., hexane).

  • Enzyme Addition: Add an immobilized sn-1,3-specific lipase (B570770) (e.g., from Rhizomucor miehei). The use of an immobilized enzyme facilitates its subsequent removal from the reaction mixture.

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 40-60°C) with constant stirring to ensure proper mixing. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Enzyme Removal: Upon completion, separate the immobilized lipase by filtration.

  • Purification: The resulting 2-mono-oleoyl-sn-glycerol can be purified from the reaction mixture by crystallization or column chromatography.

Step 2: Esterification with Palmitic Acid

  • Reaction Setup: Dissolve the purified 2-mono-oleoyl-sn-glycerol and a molar equivalent of palmitic acid in an appropriate solvent.

  • Catalyst: In this step, a non-specific lipase or a chemical catalyst can be used to esterify the free hydroxyl group at the sn-1 position.

  • Reaction Conditions: Maintain the reaction at a suitable temperature with continuous removal of water to drive the reaction to completion.

  • Monitoring: Monitor the formation of this compound using TLC or GC.

Purification Methodologies

The crude PO-DAG product will likely contain a mixture of unreacted starting materials, monoacylglycerols, and potentially triacylglycerols. Several techniques can be employed for its purification.

Purification MethodPrincipleKey Considerations
Two-Step Crystallization Based on differential solubility in polar and nonpolar solvents at low temperatures.A simple and scalable method that can effectively remove fatty acid ethyl esters and triacylglycerols.[5]
Silica Gel Column Chromatography Separation based on the polarity of the different lipid species.Allows for high-purity separation of diacylglycerol isomers.[6]
Molecular Distillation Separation based on differences in molecular weight and volatility under high vacuum.Effective for removing lower molecular weight impurities.

Experimental Workflow for Purification:

G crude Crude PO-DAG Product solvent Dissolve in Nonpolar Solvent (e.g., Hexane) crude->solvent cool1 Cool to Low Temperature (e.g., -40°C) solvent->cool1 filter1 Filter to Remove Precipitated Impurities cool1->filter1 evap1 Evaporate Solvent filter1->evap1 dissolve2 Dissolve in Polar Solvent (e.g., Methanol) evap1->dissolve2 cool2 Cool to Low Temperature (e.g., -20°C) dissolve2->cool2 filter2 Filter to Isolate Pure PO-DAG cool2->filter2 dry Dry Under Vacuum filter2->dry pure Pure this compound dry->pure

Caption: Two-step crystallization workflow for PO-DAG purification.

Biological Role and Signaling Pathway

This compound is a key endogenous signaling molecule. Its primary and most well-characterized function is the activation of Protein Kinase C (PKC).[7]

Activation of Protein Kinase C

The generation of DAGs at the cell membrane, often initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), leads to the recruitment and activation of PKC isoforms.[8] Unsaturated 1,2-diacylglycerols, such as PO-DAG, are generally more potent activators of conventional PKC isoforms (cPKCs) than their saturated counterparts.[9]

The activation of PKC is a critical step in a cascade of downstream signaling events that regulate a vast array of cellular processes.

Signaling Pathway of PKC Activation:

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor G-protein Coupled Receptor / Receptor Tyrosine Kinase plc Phospholipase C (PLC) receptor->plc activates pip2 PIP2 plc->pip2 hydrolyzes dag This compound (PO-DAG) pip2->dag ip3 IP3 pip2->ip3 pkc_inactive Inactive PKC dag->pkc_inactive recruits and activates pkc_active Active PKC pkc_inactive->pkc_active downstream Downstream Substrate Phosphorylation pkc_active->downstream er Endoplasmic Reticulum ip3->er binds to ca2 Ca²⁺ er->ca2 releases ca2->pkc_inactive co-activates (for cPKCs) response Cellular Response (e.g., Proliferation, Apoptosis) downstream->response agonist Agonist agonist->receptor

Caption: PO-DAG-mediated activation of Protein Kinase C.

Quantitative Data on PKC Activation

While the qualitative role of PO-DAG in PKC activation is established, specific quantitative data, such as EC50 values for different PKC isoforms, are not extensively reported in the readily available literature. Such data is crucial for understanding the specific cellular responses mediated by this particular diacylglycerol. The affinity of diacylglycerols for PKC can vary between isoforms, influencing the specific downstream signaling pathways that are activated.[9] It has been shown that novel PKC isoforms (nPKCs) exhibit a higher affinity for DAG compared to conventional isoforms (cPKCs).

Experimental Protocols for Biological Activity

To investigate the biological effects of PO-DAG, a variety of in vitro and cell-based assays can be employed.

In Vitro PKC Activity Assay

This protocol allows for the direct measurement of PKC activation by PO-DAG.

  • Preparation of Reagents:

    • Purified PKC isoform of interest.

    • Lipid vesicles containing phosphatidylserine (B164497) (PS) and varying concentrations of this compound.

    • [γ-³²P]ATP.

    • PKC substrate peptide (e.g., a synthetic peptide corresponding to the pseudosubstrate region).

    • Assay buffer (containing CaCl₂, MgCl₂, and a buffering agent).

  • Assay Procedure:

    • In a microcentrifuge tube, combine the lipid vesicles, purified PKC, and substrate peptide in the assay buffer.

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 10 minutes).

    • Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).

    • Spot the reaction mixture onto phosphocellulose paper.

    • Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the measured PKC activity against the concentration of PO-DAG to determine the EC50 value.

Experimental Workflow for In Vitro PKC Assay:

G reagents Prepare Reagents (PKC, Lipids, [γ-³²P]ATP, Substrate) mix Combine Reagents in Assay Buffer reagents->mix start Initiate Reaction with [γ-³²P]ATP mix->start incubate Incubate at 30°C start->incubate stop Stop Reaction incubate->stop spot Spot onto Phosphocellulose Paper stop->spot wash Wash to Remove Unincorporated ATP spot->wash quantify Quantify Radioactivity wash->quantify analyze Analyze Data (Determine EC50) quantify->analyze

Caption: Workflow for in vitro PKC activity assay.

Cell-Based Diacylglycerol Quantification Assay

Commercially available assay kits can be used to quantify total DAG levels in cell lysates following stimulation.

  • Cell Culture and Stimulation: Culture cells of interest to the desired confluency. Stimulate the cells with an agonist known to induce PIP2 hydrolysis.

  • Cell Lysis: Lyse the cells using the provided lysis buffer.

  • Enzymatic Reaction: The assay typically involves a series of enzymatic reactions where DAG is first phosphorylated to phosphatidic acid, which is then hydrolyzed to glycerol-3-phosphate. The glycerol-3-phosphate is then oxidized, producing a fluorescent or colorimetric product.[8]

  • Detection: Measure the fluorescence or absorbance using a plate reader.

  • Quantification: Determine the DAG concentration by comparing the signal to a standard curve.

Conclusion

This compound is a fundamentally important signaling molecule with profound implications for cellular function and disease. This technical guide has provided a detailed overview of its properties, synthesis, purification, and biological activity, with a particular focus on its role in activating Protein Kinase C. The provided experimental protocols and structured data are intended to serve as a valuable resource for researchers and professionals in the fields of cell biology, pharmacology, and drug development, enabling further exploration of the intricate roles of this key lipid second messenger. Further research is warranted to elucidate the specific quantitative interactions of PO-DAG with various PKC isoforms to gain a more precise understanding of its signaling specificity and downstream effects.

References

The Discovery and Significance of 1-Palmitoyl-2-oleoyl-sn-glycerol in Mammalian Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Palmitoyl-2-oleoyl-sn-glycerol (POG) is a specific diacylglycerol (DAG) molecule that plays a crucial role as a key intermediate in lipid metabolism and cellular signaling in mammals. While the broader discovery of diacylglycerols as signaling molecules dates back to the late 1970s, the specific identification of individual DAG species like POG has been an incremental process driven by advancements in analytical chemistry. This technical guide provides an in-depth overview of the discovery, analysis, and biological significance of POG in mammalian systems. It details the experimental protocols for its quantification, summarizes available quantitative data, and visualizes its involvement in key signaling pathways, offering a comprehensive resource for researchers in lipid biology and drug development.

Introduction: The Emergence of Diacylglycerols as Key Biological Molecules

The journey to understanding the importance of this compound (POG) is intrinsically linked to the broader discovery of diacylglycerols (DAGs) as a critical class of lipid molecules in mammalian cells. Initially recognized as intermediates in the synthesis of more complex lipids like triacylglycerols and phospholipids, the pivotal role of DAGs as second messengers in signal transduction was a landmark discovery in cellular biology.

Historical Context: From Metabolic Intermediates to Signaling Mediators

Early research in lipid biochemistry focused on the structural roles of lipids and their function in energy storage. The identification of DAGs was a part of elucidating the pathways of glycerolipid metabolism. However, the paradigm shifted dramatically in the late 1970s and early 1980s with the discovery that DAGs are potent activators of Protein Kinase C (PKC), a family of enzymes crucial for a multitude of cellular processes including proliferation, differentiation, and apoptosis. This discovery established DAGs as key second messengers, molecules that relay signals from receptors on the cell surface to target molecules inside the cell.

While a specific "discovery paper" for the individual molecule this compound is not readily identifiable in historical literature, its existence was inferred from the fatty acid composition of various tissues and the known pathways of lipid biosynthesis. The development of sophisticated analytical techniques, particularly chromatography, was instrumental in separating and identifying individual molecular species of DAGs, confirming the presence of POG and other specific isomers in mammalian cells.

Quantitative Analysis of this compound

Accurate quantification of POG in biological samples is essential for understanding its physiological and pathological roles. Over the years, the methods for DAG analysis have evolved from less specific chromatographic techniques to highly sensitive and specific mass spectrometry-based approaches.

Early Analytical Methods

Before the widespread use of mass spectrometry, the analysis of DAGs relied heavily on chromatographic techniques:

  • Thin-Layer Chromatography (TLC): TLC was a foundational technique for separating lipid classes. By using silica (B1680970) gel plates and specific solvent systems, researchers could separate DAGs from other neutral lipids. The separated lipids were then visualized using staining reagents and quantified by densitometry. Boric acid-impregnated TLC plates were a key innovation that allowed for the separation of 1,2- and 1,3-DAG isomers.

  • Gas Chromatography (GC): Following separation by TLC, the fatty acid composition of the DAG fraction could be determined by gas chromatography. This involved transesterification of the DAGs to fatty acid methyl esters (FAMEs), which were then separated and quantified by GC. This method provided information about the fatty acids present but not their specific positions on the glycerol (B35011) backbone.

Modern Analytical Methods: LC-MS/MS

The advent of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has revolutionized the analysis of lipids, including POG. This technique offers high sensitivity, specificity, and the ability to distinguish between different DAG isomers.

Experimental Protocol: Quantification of POG in Mammalian Tissues by LC-MS/MS

This protocol provides a general workflow for the extraction, separation, and quantification of POG from a mammalian tissue sample.

1. Lipid Extraction (Folch Method):

  • Homogenize a known weight of tissue (e.g., 100 mg) in a 2:1 (v/v) mixture of chloroform:methanol.
  • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
  • Vortex thoroughly and centrifuge to separate the phases.
  • Carefully collect the lower organic phase containing the lipids.
  • Dry the lipid extract under a stream of nitrogen.

2. Diacylglycerol Derivatization (Optional but Recommended for Improved Chromatography and Ionization):

  • Derivatization of the hydroxyl group of DAGs can improve chromatographic separation and ionization efficiency. A common method involves reaction with a labeling reagent.

3. Liquid Chromatography Separation:

  • Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol/chloroform).
  • Inject the sample onto a reverse-phase C18 liquid chromatography column.
  • Use a gradient elution with a mobile phase system, for example:
  • Mobile Phase A: Acetonitrile/Water with 10 mM ammonium (B1175870) formate.
  • Mobile Phase B: Isopropanol/Acetonitrile with 10 mM ammonium formate.
  • The gradient is programmed to separate the different lipid species based on their polarity and acyl chain length.

4. Mass Spectrometry Detection and Quantification:

  • The eluent from the LC column is introduced into the electrospray ionization (ESI) source of a tandem mass spectrometer.
  • Operate the mass spectrometer in positive ion mode.
  • Use Multiple Reaction Monitoring (MRM) for targeted quantification. The MRM transition for POG would be based on the precursor ion (the [M+NH4]+ adduct) and a specific product ion generated by collision-induced dissociation (e.g., the neutral loss of one of the fatty acyl chains).
  • Quantification is achieved by comparing the peak area of the analyte to that of a known amount of an internal standard (e.g., a deuterated POG standard) added at the beginning of the extraction process.

Workflow for LC-MS/MS Analysis of POG:

LC-MS/MS workflow for POG quantification.
Quantitative Data of this compound in Mammalian Tissues

Quantitative data for specific DAG isomers like POG can vary significantly depending on the tissue, physiological state, and analytical method used. The following table summarizes representative data from lipidomics studies. It is important to note that these values are subject to biological variability and differences in experimental procedures.

Tissue/FluidSpeciesConcentration/AbundanceMethodReference
Human PlasmaHuman~0.1 - 1.0 µMLC-MS/MSLipidomics studies
Mouse LiverMouse~5 - 20 nmol/g tissueLC-MS/MSLipidomics studies
Rat BrainRat~1 - 5 nmol/g tissueLC-MS/MSLipidomics studies
Human Adipose TissueHumanVaries by locationLC-MS/MSLipidomics studies

Signaling Pathways Involving this compound

As a 1,2-sn-diacylglycerol, POG is a biologically active isomer capable of participating in several key signaling pathways.

The Protein Kinase C (PKC) Pathway

The canonical signaling role of 1,2-sn-DAGs is the activation of conventional and novel isoforms of Protein Kinase C (PKC).

Signaling Pathway Diagram:

PKC_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC 2. Activates PIP2 PIP2 PLC->PIP2 3. Hydrolyzes IP3 IP3 PIP2->IP3 POG This compound (POG) PIP2->POG PKC_inactive Inactive PKC POG->PKC_inactive 4. Binds and recruits PKC_active Active PKC PKC_inactive->PKC_active 5. Activation Substrate Substrate Proteins PKC_active->Substrate 6. Phosphorylates PhosphoSubstrate Phosphorylated Substrate Proteins Substrate->PhosphoSubstrate CellularResponse Cellular Response PhosphoSubstrate->CellularResponse 7. Leads to Ligand Ligand Ligand->GPCR 1. Activation

Activation of PKC by POG.
The Diacylglycerol Kinase (DGK) Pathway

POG can be phosphorylated by diacylglycerol kinases (DGKs) to produce phosphatidic acid (PA), another important signaling lipid. This pathway terminates DAG signaling and initiates PA-mediated signaling events.

Signaling Pathway Diagram:

DGK_Pathway POG This compound (POG) DGK Diacylglycerol Kinase (DGK) POG->DGK Substrate ADP ADP DGK->ADP PA 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate (Phosphatidic Acid - PA) DGK->PA Produces ATP ATP ATP->DGK Downstream Downstream PA Signaling (e.g., mTOR activation) PA->Downstream

Phosphorylation of POG by DGK.
Involvement in mTOR and PPAR Signaling

While direct binding of POG to components of the mTOR and PPAR signaling pathways has not been definitively established, its metabolic products, particularly phosphatidic acid (PA), are known to play regulatory roles.

  • mTOR Pathway: PA, generated from POG by DGK, can bind to and activate the mammalian target of rapamycin (B549165) (mTOR), a central regulator of cell growth, proliferation, and metabolism. This suggests an indirect role for POG in modulating mTOR signaling.

  • PPAR Pathway: Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that regulate lipid and glucose metabolism. Fatty acids, which can be released from POG, and other lipid metabolites can act as ligands for PPARs. Therefore, POG can influence PPAR activity by providing precursor molecules for the synthesis of PPAR ligands.

Logical Relationship Diagram:

POG_mTOR_PPAR POG This compound (POG) DGK DGK POG->DGK Lipases Lipases POG->Lipases PA Phosphatidic Acid (PA) DGK->PA mTOR mTOR Signaling PA->mTOR Activates FattyAcids Fatty Acids Lipases->FattyAcids PPAR PPAR Signaling FattyAcids->PPAR Activate

Indirect influence of POG on mTOR and PPAR signaling.

Conclusion

This compound is a significant molecular species of diacylglycerol in mammals, acting as both a crucial metabolic intermediate and a signaling molecule. While its specific discovery is embedded within the broader history of lipid research, modern analytical techniques have enabled its precise quantification and the elucidation of its roles in cellular processes. As a key activator of PKC and a precursor to other signaling lipids like phosphatidic acid, POG is implicated in a wide array of physiological and pathological conditions. Further research into the specific roles of POG in complex signaling networks such as mTOR and PPAR pathways will undoubtedly provide new insights into metabolic diseases and offer novel targets for drug development. This guide serves as a foundational resource for researchers dedicated to unraveling the intricate world of lipid signaling.

Decoding Cellular Decisions: A Technical Guide to the Functional Divergence of Diacylglycerol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 11, 2025 – In the intricate world of cellular communication, the lipid second messenger diacylglycerol (DAG) plays a pivotal role in a vast array of signaling pathways that govern cell growth, metabolism, and immune responses. However, the term 'diacylglycerol' encompasses a family of isomers, each with a unique stereochemical configuration and fatty acid composition, leading to distinct functional roles within the cell. This technical guide provides an in-depth exploration of the functions of diacylglycerol isomers, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this complex signaling landscape.

This guide delves into the core aspects of DAG isomer function, including their synthesis and metabolism, their differential effects on key signaling proteins, and their implications in health and disease. A central focus is placed on the differential activation of Protein Kinase C (PKC) isoforms, a family of serine/threonine kinases that are major effectors of DAG signaling.

The Stereochemical Diversity of Diacylglycerol

Diacylglycerol isomers are defined by the positions of the two fatty acyl chains on the glycerol (B35011) backbone. The three main isomers are sn-1,2-diacylglycerol, sn-2,3-diacylglycerol, and 1,3-diacylglycerol. The sn-1,2-DAG isomer is the primary signaling-active form, generated at the plasma membrane in response to extracellular stimuli through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC).[1] In contrast, sn-2,3-DAG and 1,3-DAG are primarily products of triacylglycerol hydrolysis.[2] The specific fatty acid composition of DAG molecules further contributes to their functional diversity.

Differential Activation of Protein Kinase C Isoforms

A cornerstone of DAG signaling is the activation of Protein Kinase C (PKC) isozymes. Conventional (cPKC) and novel (nPKC) isoforms of PKC possess C1 domains that directly bind to sn-1,2-DAG, leading to their recruitment to the cell membrane and subsequent activation.[2] The affinity of this interaction and the resulting level of PKC activation can be influenced by the fatty acid composition of the DAG molecule.

While comprehensive quantitative data on the binding affinities and activation constants for all endogenous DAG isomers are not extensively available in a comparative format, studies using synthetic DAGs and analogs have provided valuable insights.

Data Presentation:

Table 1: Activation of PKC Isoforms by Different sn-1,2-Diacylglycerol Species

PKC IsoformDAG Species (sn-1,2- configuration)ObservationReference
PKCα1-stearoyl-2-arachidonoyl-sn-glycerol (SAG)Higher stimulatory effect compared to SDG and SEG[3]
PKCβI1-stearoyl-2-eicosapentaenoyl-sn-glycerol (SEG) & 1-stearoyl-2-docosahexaenoyl-sn-glycerol (B3044074) (SDG)Higher activation compared to SAG[3]
PKCγSAG, SDG, SEGNo significant difference in activation[3]
PKCδ1-stearoyl-2-arachidonoyl-sn-glycerol (SAG)Higher stimulatory effect compared to SDG and SEG[3]
PKCεNot specifiedHigher affinity for DAG than conventional PKC isoforms[4]

Table 2: Cellular Concentrations of Diacylglycerol Isomers

Cell Type / TissueIsomerConcentration (nmol/mg protein or other units)ConditionReference
Human SK-N-SH neuroblastoma cellsTotal 1,2-diacyl-sn-glycerol~1.5 nmol/mg proteinBasal[5]
Human SK-N-SH neuroblastoma cellsTotal 1,2-diacyl-sn-glycerol~2.3 nmol/mg protein5 min Carbachol stimulation[5]
High-density lipoproteins (HDL)Total DiacylglycerolsTwice the amount of triacylglycerols[6]

Table 3: Kinetic Parameters of Diacylglycerol Kinases (DGKs)

DGK IsoformSubstrateApparent ATP Km (µM)VmaxReference
DGKα1,2-dilauroyl-sn-glycerol (DLG)12.81515[7]
DGKβ1,2-dilauroyl-sn-glycerol (DLG)10.91583[7]
DGKγ1,2-dilauroyl-sn-glycerol (DLG)11.21459[7]
DGKδ1,2-dilauroyl-sn-glycerol (DLG)11.11481[7]
DGKε1,2-dilauroyl-sn-glycerol (DLG)10.11572[7]
DGKζ1,2-dilauroyl-sn-glycerol (DLG)12.01494[7]
DGKη1,2-dilauroyl-sn-glycerol (DLG)10.91515[7]
DGKι1,2-dilauroyl-sn-glycerol (DLG)11.21510[7]
DGKθ1,2-dilauroyl-sn-glycerol (DLG)11.51530[7]

Note: The kinetic parameters for DGKs were determined using a synthetic DAG substrate and may not fully reflect the kinetics with endogenous DAG isomers.

Signaling Pathways Regulated by Diacylglycerol Isomers

The signaling pathways initiated by DAG are diverse and isomer-dependent. The canonical pathway involves the activation of PKC by sn-1,2-DAG, which in turn phosphorylates a multitude of downstream targets involved in cell proliferation, differentiation, and apoptosis.[8]

Extracellular_Signal Extracellular Signal (e.g., Growth Factor, Neurotransmitter) Receptor G-Protein Coupled Receptor (GPCR) or Receptor Tyrosine Kinase (RTK) Extracellular_Signal->Receptor PLC Phospholipase C (PLC) Receptor->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG sn-1,2-Diacylglycerol (DAG) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC activates Downstream_Targets Downstream Targets PKC->Downstream_Targets phosphorylates Cellular_Response Cellular Response (Proliferation, Differentiation, etc.) Downstream_Targets->Cellular_Response

Canonical DAG-PKC Signaling Pathway.

Other important DAG effectors include the Ras guanyl nucleotide-releasing proteins (RasGRPs), chimaerins, and the transient receptor potential (TRP) channels. The specific DAG isomer and its fatty acid composition can influence which of these effectors are engaged, leading to tailored cellular responses.

Experimental Protocols

A critical aspect of studying DAG signaling is the ability to accurately quantify the different isomers and to assess their impact on cellular processes. Below are detailed methodologies for key experiments.

Quantification of Diacylglycerol Isomers by LC-MS/MS

This protocol outlines the extraction and analysis of DAG isomers from cultured cells using liquid chromatography-tandem mass spectrometry.

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727), HPLC grade

  • Chloroform (B151607), HPLC grade

  • 0.9% NaCl solution

  • Internal standards for DAG isomers (e.g., deuterated or odd-chain DAGs)

  • Derivatization agent (optional, e.g., N,N-dimethylglycine)

  • Solvents for LC-MS/MS analysis (e.g., acetonitrile, isopropanol, water, formic acid, ammonium (B1175870) acetate)

Procedure:

  • Cell Harvesting and Lipid Extraction:

    • Aspirate culture medium and wash cells twice with ice-cold PBS.

    • Scrape cells into a glass tube with a known volume of PBS.

    • Add internal standards to the cell suspension.

    • Perform a Bligh-Dyer extraction by adding methanol and chloroform in a 2:1 ratio (v/v) to the cell suspension, followed by vortexing.

    • Add chloroform and 0.9% NaCl (to achieve a final ratio of 2:2:1.8 methanol:chloroform:saline) and vortex thoroughly.

    • Centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.

  • Derivatization (Optional but Recommended for Enhanced Sensitivity):

    • Reconstitute the dried lipid extract in the derivatization reagent solution (e.g., N,N-dimethylglycine, EDC, and DMAP in acetonitrile/dichloromethane).[9]

    • Incubate at 45°C for 60 minutes.[9]

    • Quench the reaction and extract the derivatized DAGs.[9]

  • LC-MS/MS Analysis:

    • Reconstitute the final lipid extract in the initial mobile phase.

    • Inject the sample onto a suitable HPLC column (e.g., a C18 reversed-phase column).

    • Separate the DAG isomers using a gradient elution program. An example gradient could be:

      • Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium acetate (B1210297) and 0.1% formic acid.

      • Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium acetate and 0.1% formic acid.

      • Gradient: A time-dependent increase in the percentage of Mobile Phase B.[9]

    • Detect the DAG isomers using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, using specific precursor-product ion transitions for each DAG species and the internal standards.

cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Cell_Harvest Cell Harvesting Lipid_Extraction Lipid Extraction (Bligh-Dyer) Cell_Harvest->Lipid_Extraction Derivatization Derivatization (Optional) Lipid_Extraction->Derivatization LC_Separation HPLC Separation (Reversed-Phase) Derivatization->LC_Separation MS_Detection Tandem MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Workflow for LC-MS/MS Quantification of DAG Isomers.
In Vitro Protein Kinase C Activity Assay

This protocol describes how to measure the activation of a specific PKC isoform by different DAG isomers using a radioactive filter-binding assay.

Materials:

  • Purified recombinant PKC isoform

  • Substrate peptide for the PKC isoform (e.g., myelin basic protein or a specific peptide substrate)

  • [γ-³²P]ATP

  • Lipid vesicles (e.g., phosphatidylserine (B164497):phosphatidylcholine)

  • Specific DAG isomers

  • Assay buffer (e.g., HEPES buffer containing MgCl₂, CaCl₂, and DTT)

  • Phosphocellulose paper filters

  • Phosphoric acid wash solution

  • Scintillation counter and fluid

Procedure:

  • Preparation of Lipid Vesicles:

    • Mix phosphatidylserine and phosphatidylcholine in chloroform in a glass tube.

    • Add the desired DAG isomer to the lipid mixture.

    • Dry the lipids under a stream of nitrogen to form a thin film.

    • Resuspend the lipid film in assay buffer and sonicate on ice to form small unilamellar vesicles.

  • Kinase Reaction:

    • In a microcentrifuge tube, combine the assay buffer, lipid vesicles containing the DAG isomer, the PKC substrate peptide, and the purified PKC enzyme.

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate at 30°C for a defined period (e.g., 10-20 minutes).

    • Stop the reaction by adding an excess of cold ATP or by spotting the reaction mixture onto the phosphocellulose paper.

  • Filter Binding and Quantification:

    • Spot an aliquot of the reaction mixture onto a phosphocellulose filter paper.

    • Wash the filters multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Place the washed filters in scintillation vials with scintillation fluid.

    • Quantify the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the PKC activity.

Vesicle_Prep Prepare Lipid Vesicles with specific DAG isomer Reaction_Mix Prepare Kinase Reaction Mixture (PKC, Substrate, Vesicles) Vesicle_Prep->Reaction_Mix Start_Reaction Initiate Reaction with [γ-³²P]ATP Reaction_Mix->Start_Reaction Incubation Incubate at 30°C Start_Reaction->Incubation Stop_Reaction Stop Reaction and Spot on Filter Paper Incubation->Stop_Reaction Wash_Filters Wash Filters to Remove Unincorporated [γ-³²P]ATP Stop_Reaction->Wash_Filters Quantify Quantify Radioactivity (Scintillation Counting) Wash_Filters->Quantify

Workflow for In Vitro PKC Activity Assay.
Live-Cell Imaging of Diacylglycerol Dynamics

This protocol provides a general framework for visualizing the spatiotemporal dynamics of DAG production in living cells using a genetically encoded biosensor.

Materials:

  • Cultured cells plated on glass-bottom dishes

  • Plasmid encoding a DAG biosensor (e.g., YFP-C1aPKC or a FRET-based sensor)

  • Transfection reagent

  • Live-cell imaging medium

  • Confocal or widefield fluorescence microscope equipped with an environmental chamber (37°C, 5% CO₂)

  • Agonist to stimulate DAG production

Procedure:

  • Cell Culture and Transfection:

    • Plate cells on glass-bottom dishes suitable for high-resolution imaging.

    • Transfect the cells with the DAG biosensor plasmid using a suitable transfection reagent according to the manufacturer's instructions.

    • Allow 24-48 hours for biosensor expression.

  • Live-Cell Imaging:

    • Replace the culture medium with live-cell imaging medium.

    • Place the dish on the microscope stage within the environmental chamber and allow the cells to equilibrate.

    • Acquire baseline fluorescence images of the biosensor distribution before stimulation.

    • Add the agonist to the dish to stimulate DAG production.

    • Acquire a time-lapse series of images to monitor the translocation of the biosensor to membranes where DAG is produced (e.g., the plasma membrane or Golgi apparatus).

  • Image Analysis:

    • Quantify the change in fluorescence intensity at specific cellular locations (e.g., plasma membrane vs. cytosol) over time using image analysis software.

    • The magnitude and kinetics of the biosensor translocation reflect the dynamics of DAG production.

Cell_Plating Plate Cells on Glass-Bottom Dish Transfection Transfect with DAG Biosensor Plasmid Cell_Plating->Transfection Expression Allow Biosensor Expression (24-48 hours) Transfection->Expression Imaging_Setup Prepare for Imaging (Imaging Medium, Microscope Setup) Expression->Imaging_Setup Baseline_Imaging Acquire Baseline Images Imaging_Setup->Baseline_Imaging Stimulation Add Agonist to Stimulate DAG Production Baseline_Imaging->Stimulation Time_Lapse Acquire Time-Lapse Images Stimulation->Time_Lapse Analysis Analyze Biosensor Translocation and Quantify Fluorescence Changes Time_Lapse->Analysis

Workflow for Live-Cell Imaging of DAG Dynamics.

Implications for Drug Development

The functional specificity of DAG isomers and their downstream effectors presents exciting opportunities for the development of targeted therapeutics. By designing drugs that can selectively modulate the activity of specific enzymes involved in DAG metabolism or that target the C1 domains of particular PKC isoforms, it may be possible to achieve more precise therapeutic interventions with fewer off-target effects. For example, inhibitors of specific diacylglycerol kinases could prolong the signaling of beneficial DAG species, while activators could help to terminate pro-proliferative DAG signals.

Conclusion

The study of diacylglycerol isomers is a rapidly evolving field that is continually revealing new layers of complexity in cellular signaling. It is now clear that DAG is not a single entity but a family of molecules with distinct functions. A deeper understanding of the roles of each isomer is crucial for deciphering the intricacies of cellular regulation and for developing novel therapeutic strategies for a wide range of diseases, including cancer, metabolic disorders, and immune dysfunction. This guide provides a foundational resource for researchers to explore this exciting area of cell biology.

References

An In-depth Technical Guide to the Biosynthesis of 1-Palmitoyl-2-oleoyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-oleoyl-sn-glycerol (POPC) is a prevalent glycerophospholipid in eukaryotic cell membranes and a key intermediate in lipid metabolism. The specific arrangement of a saturated fatty acid (palmitic acid) at the sn-1 position and a monounsaturated fatty acid (oleic acid) at the sn-2 position is crucial for maintaining membrane fluidity and function. This technical guide provides a comprehensive overview of the core biosynthetic pathways of this compound, detailing the enzymatic reactions, regulatory signaling cascades, and relevant experimental methodologies.

Core Biosynthesis Pathways

The biosynthesis of this compound is primarily accomplished through two interconnected pathways: the de novo synthesis pathway (Kennedy pathway) and the phospholipid remodeling pathway (Lands cycle).

De Novo Synthesis (Kennedy Pathway)

The Kennedy pathway describes the sequential acylation of glycerol-3-phosphate to form phosphatidic acid, which is then converted to diacylglycerol.[1] The specificity of the acyltransferases involved plays a critical role in determining the fatty acid composition at the sn-1 and sn-2 positions.

  • Acylation of Glycerol-3-Phosphate: The pathway initiates with the acylation of glycerol-3-phosphate by Glycerol-3-phosphate Acyltransferase (GPAT) . Mitochondrial GPAT isoforms exhibit a preference for saturated acyl-CoAs like palmitoyl-CoA for the sn-1 position.[2][3]

  • Acylation of Lysophosphatidic Acid: The resulting lysophosphatidic acid is then acylated at the sn-2 position by 1-acylglycerol-3-phosphate Acyltransferase (AGPAT) , also known as lysophosphatidic acid acyltransferase (LPAAT). Certain AGPAT isoforms show a preference for unsaturated acyl-CoAs such as oleoyl-CoA.[2]

  • Dephosphorylation to Diacylglycerol: The phosphatidic acid is subsequently dephosphorylated by Phosphatidic Acid Phosphatase (PAP) to yield this compound.

Phospholipid Remodeling (Lands Cycle)

The Lands cycle is a critical pathway for modifying the fatty acid composition of pre-existing phospholipids (B1166683), allowing for the specific enrichment of certain fatty acids at the sn-2 position.[4][5] This pathway is particularly important for generating the precise 1-palmitoyl-2-oleoyl acyl chain combination in phosphatidylcholine (PC).

  • Deacylation: A phospholipase A2 (PLA2) hydrolyzes the fatty acid at the sn-2 position of a phosphatidylcholine molecule, producing a lysophosphatidylcholine (B164491) (LPC).

  • Reacylation: Lysophosphatidylcholine Acyltransferase (LPCAT) then reacylates the LPC at the sn-2 position. LPCAT isoforms, such as LPCAT3, exhibit a high affinity for oleoyl-CoA, facilitating the specific incorporation of oleic acid.[6][7][8]

The resulting 1-palmitoyl-2-oleoyl-phosphatidylcholine can then be hydrolyzed by a phospholipase C to yield this compound.

Biosynthesis_of_this compound cluster_kennedy De Novo (Kennedy) Pathway cluster_lands Remodeling (Lands) Cycle G3P Glycerol-3-Phosphate LPA 1-Palmitoyl-sn-glycero-3-phosphate (Lysophosphatidic Acid) G3P->LPA GPAT PA 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate (Phosphatidic Acid) LPA->PA AGPAT (LPAAT) DAG This compound PA->DAG PAP PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->LPA OleoylCoA Oleoyl-CoA OleoylCoA->PA PC_other Other Phosphatidylcholine LPC 1-Palmitoyl-sn-glycero-3-phosphocholine (Lysophosphatidylcholine) PC_other->LPC PLA2 POPC 1-Palmitoyl-2-oleoyl-phosphatidylcholine LPC->POPC LPCAT DAG_lands This compound POPC->DAG_lands PLC OleoylCoA_lands Oleoyl-CoA OleoylCoA_lands->POPC

Diagram of the two primary pathways for this compound biosynthesis.

Regulatory Signaling Pathways

The biosynthesis of this compound is tightly regulated by signaling pathways that respond to nutritional and hormonal cues. Insulin (B600854) signaling and the transcription factors SREBP-1c and ChREBP are central to this regulation.

Insulin Signaling

Insulin is a potent activator of lipogenesis.[9] The insulin signaling cascade, initiated by the binding of insulin to its receptor, leads to the activation of the PI3K/Akt pathway. This, in turn, activates mTORC1, which promotes both the transcription and proteolytic processing of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[1][4][5][6]

SREBP-1c

SREBP-1c is a master transcriptional regulator of genes involved in fatty acid and triglyceride synthesis.[10][11][12] Activated SREBP-1c translocates to the nucleus and binds to sterol regulatory elements (SREs) in the promoters of target genes, upregulating their expression. Key SREBP-1c target genes relevant to this compound synthesis include:

  • Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FAS) , which are crucial for the de novo synthesis of palmitic acid.[10]

  • Stearoyl-CoA Desaturase-1 (SCD1) , which catalyzes the conversion of stearoyl-CoA to oleoyl-CoA, providing the substrate for the sn-2 position.

  • Glycerol-3-phosphate Acyltransferase (GPAT) .[11]

ChREBP

Carbohydrate Response Element-Binding Protein (ChREBP) is another key transcription factor that is activated by glucose metabolites.[13][14] ChREBP works in concert with SREBP-1c to upregulate the expression of lipogenic enzymes.[15] Its target genes include those involved in fatty acid synthesis (ACC and FAS) and desaturation (SCD1), thereby influencing the availability of palmitoyl-CoA and oleoyl-CoA for diacylglycerol synthesis.[13][16][17]

Signaling_Pathway_Regulation Insulin Insulin InsulinReceptor Insulin Receptor Insulin->InsulinReceptor PI3K_Akt PI3K/Akt Pathway InsulinReceptor->PI3K_Akt mTORC1 mTORC1 PI3K_Akt->mTORC1 SREBP1c_precursor SREBP-1c (precursor) mTORC1->SREBP1c_precursor Transcription & Processing SREBP1c_active SREBP-1c (active nuclear) SREBP1c_precursor->SREBP1c_active LipogenicGenes Lipogenic Gene Expression (ACC, FAS, SCD1, GPAT) SREBP1c_active->LipogenicGenes Glucose Glucose GlucoseMetabolites Glucose Metabolites Glucose->GlucoseMetabolites ChREBP ChREBP GlucoseMetabolites->ChREBP Activation ChREBP->LipogenicGenes FattyAcids Palmitoyl-CoA & Oleoyl-CoA Availability LipogenicGenes->FattyAcids POPC_synthesis This compound Synthesis FattyAcids->POPC_synthesis

Regulatory signaling pathways controlling the biosynthesis of lipogenic precursors.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and metabolites involved in this compound biosynthesis.

Table 1: Enzyme Kinetic Parameters

EnzymeSubstrate(s)Km (µM)VmaxSource
GPAT (mitochondrial) Palmitoyl-CoA--Prefers palmitoyl-CoA over oleoyl-CoA[3][18]
AGPAT3 Oleoyl-LPA--Broad preference for LPA substrates[19]
LPCAT3 NBD-lysophosphatidylcholine266.84 ± 3.6539.76 ± 1.86 pmol/min/U[19]
LPCAT3 Arachidonoyl-CoA11.03 ± 0.5139.76 ± 1.86 pmol/min/U[19]
CPT1 Palmitoyl-CoA---

Table 2: Metabolite Concentrations

MetaboliteTissue/Cell TypeConcentration Range (µM)Source
Palmitoyl-CoA Various7 - 250 (CMC)[20]
Oleoyl-CoA ---
Diacylglycerol (total) Mouse Liver (ob/ob)16-fold increase vs. control[1]

Note: Cellular concentrations of lipid metabolites can vary significantly depending on the cell type, metabolic state, and analytical method.

Experimental Protocols

Lysophosphatidylcholine Acyltransferase (LPCAT) Activity Assay

This protocol is adapted from methods used to measure LPCAT activity in cell lysates or purified enzyme preparations.[9][19][21]

Materials:

  • Cell lysate or purified LPCAT enzyme

  • Assay buffer: 200 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mg/mL fatty acid-free BSA

  • Substrates:

    • sn-1-palmitoyl-2-lyso-PC

    • [³H]oleoyl-CoA or unlabeled oleoyl-CoA

  • Reaction termination solution: Chloroform/Methanol (1:3, v/v)

  • Water

  • Thin-layer chromatography (TLC) system

  • Scintillation counter

Procedure:

  • Prepare the reaction mixture by combining the assay buffer with the cell lysate or purified enzyme.

  • Initiate the reaction by adding the substrates (sn-1-palmitoyl-2-lyso-PC and [³H]oleoyl-CoA).

  • Incubate the reaction at 30°C for 30 minutes.

  • Stop the reaction by adding the chloroform/methanol solution and water, followed by vigorous vortexing.

  • Separate the phases by centrifugation.

  • Collect the lower organic phase containing the lipids.

  • Analyze the lipid extract by TLC to separate the product, 1-palmitoyl-2-oleoyl-phosphatidylcholine, from the unreacted substrates.

  • Quantify the amount of radiolabeled product using a scintillation counter.

Cholinephosphotransferase (CPT1) Activity Assay

This protocol is based on the measurement of the incorporation of radiolabeled CDP-choline into phosphatidylcholine.[22]

Materials:

  • Cell lysate

  • Assay buffer: 50 mM Tris-HCl (pH 8.0), 20 mM MgCl₂, 1 mM EDTA, 0.003% Tween-20

  • Substrates:

  • Reaction termination solution: Chloroform/Methanol (2:1, v/v)

  • 0.9% NaCl solution

  • TLC system

  • Scintillation counter

Procedure:

  • Prepare the reaction mixture containing the assay buffer and cell lysate.

  • Add the substrates, 1,2-dioleoyl-sn-glycerol and [¹⁴C]CDP-choline, to start the reaction.

  • Incubate at 37°C for a defined period.

  • Terminate the reaction by adding the chloroform/methanol solution.

  • Add the NaCl solution to facilitate phase separation.

  • Centrifuge to separate the phases and collect the lower organic phase.

  • Wash the organic phase with a salt solution.

  • Dry the organic phase and resuspend the lipid extract in a small volume of chloroform.

  • Separate the lipids by TLC.

  • Quantify the radiolabeled phosphatidylcholine product by scintillation counting.

Lipidomics Workflow for Diacylglycerol and Phosphatidylcholine Analysis

A typical lipidomics workflow is employed to identify and quantify specific molecular species of diacylglycerols and phosphatidylcholines.[2][8][12][23][24][25][26]

Workflow Steps:

  • Sample Preparation: Homogenize tissues or lyse cells.

  • Lipid Extraction: Perform a biphasic extraction using a solvent system such as chloroform/methanol/water (Bligh-Dyer or Folch method) to isolate the total lipid fraction.

  • Chromatographic Separation: Separate the different lipid classes and molecular species using liquid chromatography (LC), typically reversed-phase or hydrophilic interaction liquid chromatography (HILIC).

  • Mass Spectrometry (MS): Detect and identify the lipid species using a mass spectrometer, often coupled with tandem mass spectrometry (MS/MS) for structural elucidation.

  • Data Analysis: Process the raw MS data to identify lipid species based on their mass-to-charge ratio and fragmentation patterns, and quantify their abundance, often relative to internal standards.

Lipidomics_Workflow Sample Biological Sample (Tissue or Cells) Homogenization Homogenization/Lysis Sample->Homogenization Extraction Lipid Extraction (e.g., Bligh-Dyer) Homogenization->Extraction Separation LC Separation (e.g., Reversed-Phase) Extraction->Separation Detection Mass Spectrometry (MS and MS/MS) Separation->Detection Analysis Data Analysis (Identification & Quantification) Detection->Analysis Result Lipid Profile (POPC, DAGs, etc.) Analysis->Result

A generalized experimental workflow for lipidomic analysis.

Conclusion

The biosynthesis of this compound is a multifaceted process involving both de novo synthesis and extensive remodeling of existing phospholipids. The precise fatty acid composition is achieved through the substrate specificities of key acyltransferases. The regulation of this pathway is intricately linked to cellular energy status and hormonal signals, with insulin, SREBP-1c, and ChREBP playing pivotal roles in controlling the expression of lipogenic enzymes. The experimental protocols and quantitative data provided in this guide offer a framework for researchers to investigate this fundamental aspect of lipid metabolism and its implications in health and disease.

References

Unveiling the Natural Abundance of 1-Palmitoyl-2-oleoyl-sn-glycerol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural sources of 1-Palmitoyl-2-oleoyl-sn-glycerol (PO-sn-G), a crucial diacylglycerol intermediate in lipid metabolism and cellular signaling. This document provides a comprehensive overview of its prevalence in various natural fats and oils, detailed experimental protocols for its quantification, and an exploration of its role in key biological pathways.

Introduction

This compound (PO-sn-G) is a specific stereoisomer of diacylglycerol (DAG), a class of lipids that play a central role in a multitude of cellular processes. As a key intermediate in the de novo synthesis of triacylglycerols and phospholipids (B1166683), PO-sn-G is fundamental to energy storage and membrane biogenesis. Beyond its metabolic functions, PO-sn-G and other sn-1,2-diacylglycerols are recognized as important second messengers in cellular signaling cascades, most notably in the activation of Protein Kinase C (PKC). Understanding the natural distribution and concentration of PO-sn-G is therefore critical for research in nutrition, cell biology, and the development of therapeutics targeting lipid-dependent signaling pathways.

Natural Sources and Quantitative Data

PO-sn-G is found in a wide array of natural sources, including vegetable oils, animal fats, and human milk. Its concentration can vary significantly depending on the source and the methods of extraction and analysis. The following tables summarize the available quantitative data for total diacylglycerols (DAGs) and specific triacylglycerol structures that suggest the presence of PO-sn-G as a precursor. Direct quantification of the PO-sn-G isomer is less commonly reported, and the data often reflects the total DAG content or the composition of related triacylglycerols.

Table 1: Diacylglycerol Content in Various Natural Sources

Natural SourceTotal Diacylglycerol (DAG) Content (w/w %)Notes
Cocoa Butter~1.1%[1]The specific concentration of PO-sn-G is not detailed, but it is a known component of triacylglycerols in cocoa butter.[2][3]
Human Milk Fat Substitute~1.3%[1]Prepared formulation, indicating the relevance of DAGs in infant nutrition.
ButtermilkHigher concentration than whole milk or anhydrous milk fat[4]The 1,2(2,3)-DAG isomers are predominant.[4]

Table 2: Concentration of Triacylglycerol Isomers Suggesting PO-sn-G Presence in Human Milk

Triacylglycerol IsomerConcentration (µg/mg of milk lipids)Significance
sn-OPO (1,3-dioleoyl-2-palmitoyl-sn-glycerol)68.70[5]The prevalence of palmitic acid at the sn-2 position in human milk triacylglycerols indicates that PO-sn-G is a significant metabolic precursor.[5][6]

It is important to note that the concentration of diacylglycerols in oils can be an indicator of oil quality, with higher levels potentially indicating hydrolytic degradation of triacylglycerols.

Experimental Protocols

The accurate quantification of this compound requires robust extraction and analytical methodologies. The following protocols provide a general framework for the analysis of diacylglycerols from natural sources.

Lipid Extraction

A common and effective method for extracting lipids from biological matrices is a modified Folch or Bligh-Dyer method.

Materials:

Protocol:

  • Homogenization: Homogenize the sample (e.g., 1 gram of tissue or 1 mL of milk) with a mixture of chloroform and methanol (2:1, v/v) to a final volume of 20 times the sample volume.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl or 0.88% KCl solution to the homogenate.

  • Centrifugation: Vortex the mixture and centrifuge at a low speed (e.g., 2000 rpm) for 10 minutes to separate the phases.

  • Lipid Collection: Carefully collect the lower chloroform phase containing the lipids using a Pasteur pipette.

  • Drying: Evaporate the solvent under a stream of nitrogen or argon gas.

  • Storage: Resuspend the lipid extract in a small volume of chloroform or another suitable solvent and store at -20°C or -80°C under an inert atmosphere to prevent oxidation.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique for the quantification of individual lipid species, including PO-sn-G.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: A reversed-phase C18 column is commonly used for separating diacylglycerol isomers.

  • Mobile Phase: A gradient elution with a binary solvent system, such as:

    • Solvent A: Acetonitrile/Water (e.g., 60:40) with a suitable additive like ammonium (B1175870) formate (B1220265) or formic acid.

    • Solvent B: Isopropanol/Acetonitrile (e.g., 90:10) with the same additive.

  • Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min for analytical columns).

  • Column Temperature: Maintained at a constant temperature (e.g., 40-50°C) to ensure reproducible retention times.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • Precursor Ion: The [M+NH4]+ or [M+H]+ adduct of PO-sn-G.

  • Product Ions: Specific fragment ions generated by collision-induced dissociation (CID) of the precursor ion. These are typically neutral losses of the fatty acyl chains.

  • Calibration: A calibration curve should be generated using a certified standard of this compound. An internal standard (e.g., a deuterated analog) should be used to correct for matrix effects and variations in instrument response.

Signaling Pathways

This compound is a key molecule in two fundamental cellular pathways: the de novo biosynthesis of glycerolipids (Kennedy pathway) and the activation of Protein Kinase C.

De Novo Biosynthesis of Glycerolipids (Kennedy Pathway)

PO-sn-G is a central intermediate in the Kennedy pathway, which is responsible for the synthesis of triacylglycerols (TAGs) and major phospholipids like phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE).

Kennedy_Pathway cluster_enzymes Enzymes G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA Acylation PA Phosphatidic Acid LPA->PA Acylation DAG This compound (PO-sn-G) PA->DAG Dephosphorylation TAG Triacylglycerol DAG->TAG Acylation PC Phosphatidylcholine DAG->PC Phosphocholine Transfer PE Phosphatidylethanolamine DAG->PE Phosphoethanolamine Transfer Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->LPA Oleoyl_CoA Oleoyl-CoA Oleoyl_CoA->PA Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->TAG CDP_Choline CDP-Choline CDP_Choline->PC CDP_Ethanolamine CDP-Ethanolamine CDP_Ethanolamine->PE GPAT GPAT AGPAT AGPAT PAP PAP DGAT DGAT CPT CPT EPT EPT

Caption: De novo biosynthesis of glycerolipids via the Kennedy pathway.

Activation of Protein Kinase C (PKC)

sn-1,2-Diacylglycerols, including PO-sn-G, are crucial second messengers that activate conventional and novel isoforms of Protein Kinase C (PKC). This activation is a key event in numerous signal transduction pathways that regulate cell growth, differentiation, and apoptosis. The binding of DAG to the C1 domain of PKC induces a conformational change that recruits the enzyme to the cell membrane, leading to its activation.

PKC_Activation PIP2 PIP2 DAG This compound (PO-sn-G) PIP2->DAG IP3 IP3 PIP2->IP3 PLC Phospholipase C (PLC) PLC->PIP2 hydrolyzes PKC_inactive Inactive PKC (cytosolic) DAG->PKC_inactive binds to C1 domain PKC_active Active PKC (membrane-bound) PKC_inactive->PKC_active translocates to membrane & activates Downstream Downstream Signaling PKC_active->Downstream phosphorylates substrates Receptor Receptor Receptor->PLC activates Signal External Signal Signal->Receptor

Caption: Activation of Protein Kinase C by PO-sn-G.

Conclusion

This compound is a ubiquitous and functionally significant diacylglycerol. Its presence as a key metabolic intermediate and a signaling molecule underscores its importance in cellular physiology. This guide provides a foundational understanding of its natural sources, analytical methodologies, and biological roles, serving as a valuable resource for researchers in the fields of lipidomics, cell signaling, and drug development. Further research is warranted to establish a more comprehensive quantitative profile of PO-sn-G across a wider range of natural products and to fully elucidate its specific roles in various signaling contexts.

References

The Pivotal Role of 1-Palmitoyl-2-oleoyl-sn-glycerol in Shaping Membrane Architecture and Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Palmitoyl-2-oleoyl-sn-glycerol (POPG) is a ubiquitous anionic phospholipid that plays a critical and multifaceted role in the structure and function of biological membranes. While often considered a minor component in eukaryotic membranes, its presence is crucial in prokaryotic membranes and specific microdomains of eukaryotic cells. This technical guide provides an in-depth exploration of the biophysical properties of POPG and its profound impact on membrane architecture, including fluidity, thickness, and curvature. Furthermore, we delve into the intricate involvement of POPG in cellular signaling pathways, particularly its role as a modulator of the innate immune response through its interaction with Toll-like receptors. This document synthesizes quantitative data from various biophysical techniques, outlines detailed experimental methodologies for their study, and presents visual representations of key pathways and workflows to serve as a comprehensive resource for researchers in the fields of membrane biophysics, cell biology, and pharmacology.

Introduction

Biological membranes are not merely passive barriers but are dynamic, complex structures that mediate a vast array of cellular processes. The lipid composition of these membranes is a key determinant of their physical properties and biological functions. Among the diverse array of lipids, anionic phospholipids (B1166683) play a vital role in modulating membrane protein function, cell signaling, and host-pathogen interactions. This compound (POPG) is a glycerophospholipid with a glycerol (B35011) backbone, a phosphate (B84403) group, and two fatty acid tails: a saturated palmitic acid at the sn-1 position and a monounsaturated oleic acid at the sn-2 position. This specific molecular structure imparts unique biophysical characteristics to POPG, influencing the collective behavior of the lipid bilayer. This guide will elucidate the fundamental roles of POPG in membrane structure and its implications for cellular signaling and drug development.

Biophysical Properties of POPG-Containing Membranes

The presence of POPG in a lipid bilayer significantly influences its physical characteristics. The anionic nature of its headgroup and the kink in the oleoyl (B10858665) chain are primary determinants of its behavior.

Membrane Fluidity

Membrane fluidity, a measure of the viscosity of the lipid bilayer, is critical for various cellular functions, including the diffusion of membrane proteins and other molecules. The introduction of the unsaturated oleic acid in POPG's structure introduces a "kink" in the hydrocarbon chain, which disrupts the tight packing of adjacent lipid tails. This disruption increases the free volume within the bilayer, thereby enhancing membrane fluidity.

Membrane Thickness

The thickness of the lipid bilayer is a crucial parameter that can influence the activity of transmembrane proteins. The presence of POPG can modulate membrane thickness. Due to the disordered nature of the oleoyl chain, membranes containing a high proportion of POPG may exhibit a slightly reduced hydrophobic thickness compared to membranes composed solely of saturated lipids.

Membrane Curvature

Membrane curvature is essential for processes such as vesicle formation, endocytosis, and exocytosis. The conical shape of the POPG molecule, with its relatively small headgroup compared to the cross-sectional area of its acyl chains, can induce negative curvature strain in the membrane. This property can facilitate the formation of curved membrane structures.

Quantitative Data on POPG-Containing Membranes

The following tables summarize quantitative data on the biophysical properties of membranes containing POPG, derived from various experimental and computational studies.

Membrane Composition Technique Area per Lipid (Ų) Reference
Pure POPGMD Simulation & SANS/SAXS66.0 ± 1.3[1]
POPE/POPG (3:1)MD Simulation61.5 ± 0.2
POPC/POPG (7:3)MD SimulationNot specified[2]
POPC/POPG (1:1)MD SimulationNot specified[2]

Table 1: Area per Lipid in POPG-Containing Bilayers. This table presents the average area occupied by a single lipid molecule in the plane of the membrane for different POPG-containing compositions.

Membrane Composition Technique Bilayer Thickness (Å) Hydrocarbon Thickness (Å) Reference
Pure POPGMD Simulation & SANS/SAXS36.7 ± 0.727.9 ± 0.6[1]
POPC/POPG mixturesNot specifiedNot specifiedNot specified[3]

Table 2: Bilayer and Hydrocarbon Thickness of POPG-Containing Membranes. This table provides values for the total thickness of the lipid bilayer and the thickness of the hydrophobic core.

Peptide Membrane Composition Effect of POPG Reference
PAP248–286POPC/POPG (7:3 and 1:1)Increased binding with higher POPG concentration[4][5]
Antimicrobial PeptidesPOPG-containing membranesEnhanced binding due to electrostatic interactions

Table 3: Influence of POPG on Peptide-Membrane Interactions. This table highlights the role of POPG in mediating the interaction of peptides with lipid bilayers.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of POPG in membrane structure.

Preparation of POPG-Containing Vesicles

Objective: To prepare unilamellar vesicles (liposomes) composed of POPG or POPG-containing lipid mixtures for use in various biophysical assays.

Materials:

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (POPG) and other desired lipids (e.g., POPC, POPE) in chloroform (B151607)

  • Chloroform and other organic solvents (HPLC grade)

  • Buffer solution (e.g., PBS, Tris-HCl)

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Rotary evaporator

  • Nitrogen gas stream

  • Sonicator (bath or probe)

Protocol:

  • Lipid Film Formation:

    • In a round-bottom flask, mix the desired lipids in chloroform to achieve the target molar ratio.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask's inner surface.

    • Further dry the lipid film under a gentle stream of nitrogen gas for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired buffer solution by vortexing or gentle shaking. The final lipid concentration is typically 1-10 mg/mL.

    • This process results in the formation of multilamellar vesicles (MLVs).

  • Vesicle Unilamellarization:

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a bath or probe sonicator until the solution becomes clear.

    • To produce large unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to multiple freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder.[6] Pass the lipid suspension through the extruder at least 11 times.[6]

Differential Scanning Calorimetry (DSC)

Objective: To determine the phase transition temperature (Tm) and enthalpy of POPG-containing membranes, providing insights into membrane fluidity and stability.

Materials:

  • POPG-containing vesicle suspension

  • DSC instrument

  • Matched buffer for reference

Protocol:

  • Sample Preparation:

    • Prepare a concentrated suspension of POPG-containing vesicles (typically 5-10 mg/mL).

    • Degas the sample and the reference buffer to prevent bubble formation during the scan.

  • DSC Measurement:

    • Load the sample into the sample cell and the matched buffer into the reference cell of the DSC instrument.

    • Equilibrate the system at a temperature below the expected phase transition.

    • Scan the temperature at a constant rate (e.g., 1°C/min) over a range that encompasses the phase transition.

    • Record the differential heat flow between the sample and reference cells as a function of temperature.

  • Data Analysis:

    • The phase transition temperature (Tm) is determined as the peak of the endothermic transition.

    • The enthalpy of the transition (ΔH) is calculated by integrating the area under the peak.

Molecular Dynamics (MD) Simulations

Objective: To investigate the atomic-level behavior of POPG-containing membranes, providing detailed information on lipid packing, membrane thickness, and interactions with other molecules.

Protocol Outline:

  • System Setup:

    • Build a lipid bilayer containing POPG and other desired lipids using a membrane builder tool (e.g., CHARMM-GUI).[5]

    • Solvate the bilayer with a water model (e.g., TIP3P) and add counter-ions to neutralize the system.[7]

  • Equilibration:

    • Perform an initial energy minimization to relax the system.

    • Conduct a series of equilibration steps with restraints on the lipid headgroups and backbone to allow the water and lipid tails to equilibrate. Gradually release the restraints.

  • Production Run:

    • Run the simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space of the system.

  • Analysis:

    • Calculate various biophysical parameters from the simulation trajectory, including area per lipid, bilayer thickness, deuterium (B1214612) order parameters, and radial distribution functions.

Role of POPG in Cellular Signaling

POPG is not merely a structural component of membranes; it actively participates in cellular signaling cascades, most notably in the regulation of the innate immune response.

Inhibition of Toll-Like Receptor (TLR) Signaling

Pulmonary surfactant, a lipid-protein complex lining the alveoli, contains a significant amount of POPG.[8] This POPG has been shown to be a potent inhibitor of Toll-like receptor (TLR) signaling, particularly TLR2 and TLR4.[8] TLRs are key pattern recognition receptors of the innate immune system that recognize pathogen-associated molecular patterns (PAMPs) and trigger inflammatory responses.

POPG can directly interact with TLRs and their co-receptors, such as CD14 and MD-2, thereby preventing the formation of the active signaling complex upon ligand binding.[8] This inhibitory action helps to dampen excessive inflammation in the lungs and other tissues.

TLR_Signaling_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PAMP Pathogen-Associated Molecular Pattern (PAMP) TLR Toll-like Receptor (e.g., TLR4/MD2/CD14) PAMP->TLR Binds MyD88 MyD88 TLR->MyD88 Recruits POPG POPG POPG->TLR Inhibits Binding IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex NF_kappaB NF-κB IKK_complex->NF_kappaB Inflammatory_Cytokines Inflammatory Cytokines NF_kappaB->Inflammatory_Cytokines Induces Transcription

Caption: POPG-mediated inhibition of the TLR signaling pathway.

Experimental and Logical Workflows

The study of POPG's role in membrane biology often involves a multi-faceted approach, combining experimental and computational techniques.

Experimental_Workflow cluster_preparation Sample Preparation cluster_biophysical Biophysical Characterization cluster_interaction Interaction Studies cluster_computational Computational Modeling cluster_analysis Data Analysis & Interpretation Vesicle_Prep POPG-Containing Vesicle Preparation DSC Differential Scanning Calorimetry (DSC) (Fluidity, Phase Behavior) Vesicle_Prep->DSC Fluorescence Fluorescence Spectroscopy (Fluidity, Polarity) Vesicle_Prep->Fluorescence XRay_Neutron X-ray/Neutron Scattering (Thickness, Area per Lipid) Vesicle_Prep->XRay_Neutron Protein_Interaction Protein/Peptide Interaction Assays Vesicle_Prep->Protein_Interaction Data_Analysis Integrated Data Analysis and Model Building DSC->Data_Analysis Fluorescence->Data_Analysis XRay_Neutron->Data_Analysis Protein_Interaction->Data_Analysis MD_Sim Molecular Dynamics (MD) Simulations MD_Sim->Data_Analysis

Caption: A typical experimental workflow for investigating POPG's role.

Synthesis and Degradation of POPG

The cellular levels of POPG are tightly regulated through its synthesis and degradation pathways.

POPG_Metabolism Glycerol_3_P Glycerol-3-Phosphate Lysophosphatidic_Acid Lysophosphatidic Acid Glycerol_3_P->Lysophosphatidic_Acid Acyltransferase Phosphatidic_Acid Phosphatidic Acid (PA) Lysophosphatidic_Acid->Phosphatidic_Acid Acyltransferase CDP_DAG CDP-Diacylglycerol Phosphatidic_Acid->CDP_DAG CDP-DAG Synthase PGP Phosphatidylglycerol Phosphate (PGP) CDP_DAG->PGP PGP Synthase POPG This compound (POPG) PGP->POPG PGP Phosphatase Cardiolipin Cardiolipin POPG->Cardiolipin Cardiolipin Synthase Diacylglycerol Diacylglycerol (DAG) POPG->Diacylglycerol Phospholipase C

Caption: Simplified overview of POPG biosynthesis and degradation.

Conclusion and Future Directions

This compound is a phospholipid of profound importance, influencing the physical characteristics of cellular membranes and actively participating in crucial signaling pathways. Its ability to modulate membrane fluidity, thickness, and curvature underscores its significance in maintaining membrane homeostasis and facilitating protein function. The inhibitory effect of POPG on TLR signaling highlights its potential as a therapeutic target for inflammatory diseases. Future research should focus on further elucidating the specific protein-POPG interactions that govern these processes and exploring the therapeutic potential of modulating POPG levels or mimicking its actions. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers to build upon in their exploration of this fascinating and functionally diverse lipid.

References

An In-Depth Technical Guide on 1-Palmitoyl-2-oleoyl-sn-glycerol and Protein Kinase C Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-oleoyl-sn-glycerol (POG) is a specific diacylglycerol (DAG) species that plays a critical role as a second messenger in a multitude of cellular signaling pathways. As an endogenous lipid, POG is a key activator of Protein Kinase C (PKC), a family of serine/threonine kinases that regulate a wide array of cellular processes, including cell proliferation, differentiation, apoptosis, and immune responses. Understanding the nuanced interactions between POG and the various PKC isoforms is paramount for elucidating fundamental cellular mechanisms and for the development of novel therapeutic agents targeting diseases where PKC signaling is dysregulated, such as cancer and diabetes.

This technical guide provides a comprehensive overview of the activation of PKC by POG, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.

This compound (POG): A Key Diacylglycerol

POG is a 1,2-diacyl-sn-glycerol characterized by a palmitic acid at the sn-1 position and an oleic acid at the sn-2 position of the glycerol (B35011) backbone. This specific acyl chain composition influences its physical properties within the cell membrane and its affinity for the C1 domain of PKC isoforms.

Protein Kinase C (PKC) Family and Activation

The PKC family is broadly categorized into three subfamilies based on their activation requirements:

  • Conventional PKCs (cPKCs): α, βI, βII, and γ isoforms. These require both DAG and calcium (Ca²⁺) for activation.

  • Novel PKCs (nPKCs): δ, ε, η, and θ isoforms. These are activated by DAG but are independent of Ca²⁺.

  • Atypical PKCs (aPKCs): ζ and ι/λ isoforms. These are not activated by DAG or Ca²⁺.

POG, as a DAG, is a direct activator of both conventional and novel PKC isoforms. Upon binding of POG to the C1 domain, a conformational change is induced in the PKC enzyme, leading to the release of an autoinhibitory pseudosubstrate from the catalytic site and subsequent kinase activation. For conventional PKCs, this process is synergistic with the binding of Ca²⁺ to the C2 domain, which promotes the translocation of the enzyme to the cell membrane where POG is located.

Quantitative Analysis of PKC Activation by POG

While extensive research has been conducted on PKC activation by general DAG analogs, specific quantitative data for POG's interaction with various PKC isoforms remains an active area of investigation. The following table summarizes the available qualitative and semi-quantitative findings. Further dose-response studies are required to determine precise EC50 values for each isoform.

PKC IsoformClassPOG ActivationMaximal ActivationEC50Notes
PKCα ConventionalYesAchieved at ~10 mol % in lipid mixturesNot ReportedActivation is dependent on the presence of phosphatidylserine (B164497) (PS) and Ca²⁺.
PKCβI ConventionalExpectedNot ReportedNot ReportedActivation is Ca²⁺-dependent.
PKCβII ConventionalExpectedNot ReportedNot ReportedActivation is Ca²⁺-dependent.
PKCγ ConventionalExpectedNot ReportedNot ReportedActivation is Ca²⁺-dependent.
PKCδ NovelExpectedNot ReportedNot ReportedActivation is Ca²⁺-independent.
PKCε NovelExpectedNot ReportedNot ReportedActivation is Ca²⁺-independent.
PKCη NovelExpectedNot ReportedNot ReportedActivation is Ca²⁺-independent.
PKCθ NovelExpectedNot ReportedNot ReportedActivation is Ca²⁺-independent.

Experimental Protocols

In Vitro PKC Kinase Assay using POG

This protocol outlines the measurement of PKC activity in a controlled, cell-free environment.

Materials:

  • Purified recombinant PKC isoform (e.g., PKCα)

  • This compound (POG)

  • Phosphatidylserine (PS)

  • Kinase buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mM EGTA)

  • ATP (containing γ-³²P-ATP for radiometric detection or for use with phosphospecific antibodies)

  • PKC substrate (e.g., myelin basic protein (MBP) or a specific peptide substrate)

  • Reaction termination solution (e.g., SDS-PAGE loading buffer)

  • Phosphocellulose paper or SDS-PAGE and Western blotting equipment

Procedure:

  • Lipid Vesicle Preparation:

    • In a glass tube, mix POG and PS in chloroform (B151607) at the desired molar ratio (e.g., 10 mol % POG, 20 mol % PS, and 70 mol % phosphatidylcholine as a carrier lipid).

    • Dry the lipid mixture under a stream of nitrogen gas to form a thin film.

    • Resuspend the lipid film in kinase buffer by vortexing or sonication to form small unilamellar vesicles.

  • Kinase Reaction:

    • In a microcentrifuge tube, combine the prepared lipid vesicles, purified PKC isoform, and the PKC substrate in kinase buffer.

    • Pre-incubate the mixture at 30°C for 5 minutes.

    • Initiate the kinase reaction by adding ATP (containing the radiolabel or cold ATP for Western blotting).

    • Incubate at 30°C for a specified time (e.g., 10-20 minutes).

  • Reaction Termination and Analysis:

    • Radiometric Assay: Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper and immediately immersing it in phosphoric acid to wash away unincorporated ATP. The amount of incorporated ³²P is then quantified using a scintillation counter.

    • Non-Radiometric Assay (Western Blot): Terminate the reaction by adding SDS-PAGE loading buffer. Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with a phosphospecific antibody against the phosphorylated substrate.

In_Vitro_PKC_Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Lipid_Vesicles Prepare Lipid Vesicles (POG/PS/PC) Incubate Pre-incubate at 30°C Lipid_Vesicles->Incubate PKC_Mix Prepare Kinase Reaction Mix (PKC enzyme, Substrate, Buffer) PKC_Mix->Incubate Add_ATP Initiate with ATP Incubate->Add_ATP Reaction Incubate at 30°C Add_ATP->Reaction Terminate Terminate Reaction Reaction->Terminate Radiometric Radiometric Detection (Phosphocellulose) Terminate->Radiometric if radiometric Western Western Blot (Phosphospecific Ab) Terminate->Western if non-radiometric

Caption: Workflow for an in vitro PKC kinase assay using POG.

Cellular PKC Translocation Assay using POG

This protocol describes how to visualize the movement of PKC from the cytosol to the plasma membrane in response to POG in living or fixed cells.

Materials:

  • Cell line expressing a fluorescently tagged PKC isoform (e.g., PKCα-GFP)

  • This compound (POG) complexed with a carrier (e.g., BSA) for cell permeability

  • Cell culture medium

  • Confocal microscope

  • Image analysis software

Procedure:

  • Cell Culture and Treatment:

    • Plate cells expressing the fluorescently tagged PKC isoform onto glass-bottom dishes suitable for microscopy.

    • Allow cells to adhere and grow to the desired confluency.

    • Prepare a stock solution of POG complexed with BSA in a suitable solvent (e.g., ethanol).

    • Dilute the POG-BSA complex in cell culture medium to the desired final concentration.

    • Replace the medium in the cell culture dish with the POG-containing medium.

  • Live-Cell Imaging:

    • Place the dish on the stage of a confocal microscope equipped with a temperature and CO₂ controlled chamber.

    • Acquire images of the cells before the addition of POG to establish a baseline.

    • Add the POG-containing medium and acquire time-lapse images to monitor the translocation of the fluorescently tagged PKC from the cytosol to the plasma membrane.

  • Fixed-Cell Imaging (Alternative):

    • Treat cells with POG for various time points.

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

    • Permeabilize the cells if necessary and perform immunofluorescence staining for the PKC isoform of interest if it is not fluorescently tagged.

    • Image the cells using a confocal microscope.

  • Image Analysis:

    • Quantify the translocation by measuring the fluorescence intensity at the plasma membrane versus the cytosol in multiple cells for each condition.

PKC_Translocation_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_imaging Imaging cluster_analysis Analysis Plate_Cells Plate Cells with Fluorescent PKC Add_POG Treat with POG-BSA Plate_Cells->Add_POG Live_Imaging Live-Cell Confocal Microscopy Add_POG->Live_Imaging Fixed_Imaging Fixed-Cell Immunofluorescence Add_POG->Fixed_Imaging Quantify Quantify Membrane vs. Cytosol Fluorescence Live_Imaging->Quantify Fixed_Imaging->Quantify

Caption: Workflow for a cellular PKC translocation assay.

POG-Mediated Signaling Pathways

The activation of PKC by POG initiates a cascade of downstream signaling events that vary depending on the specific PKC isoform activated and the cellular context.

POG_PKC_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling POG This compound (POG) PKC Protein Kinase C (PKC) (Conventional/Novel) POG->PKC binds & activates Substrate_Phos Substrate Phosphorylation PKC->Substrate_Phos phosphorylates MAPK_Cascade MAPK Cascade Activation (e.g., ERK, JNK) Substrate_Phos->MAPK_Cascade Gene_Expression Changes in Gene Expression MAPK_Cascade->Gene_Expression Cellular_Response Cellular Response (Proliferation, Apoptosis, etc.) Gene_Expression->Cellular_Response

Caption: POG-mediated PKC activation and downstream signaling.

Upon activation by POG at the plasma membrane, PKC isoforms can phosphorylate a diverse range of substrate proteins. This phosphorylation can trigger downstream signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, leading to changes in gene expression and ultimately culminating in various cellular responses like proliferation, differentiation, or apoptosis. The specificity of these responses is dictated by the particular PKC isoform activated by POG and the complement of substrates available in that cell type.

Conclusion

This compound is a crucial endogenous activator of conventional and novel Protein Kinase C isoforms. A thorough understanding of the quantitative and mechanistic details of this interaction is essential for advancing our knowledge of cellular signaling and for the rational design of therapeutics targeting PKC-related diseases. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to investigate the multifaceted role of POG in PKC activation and its downstream consequences. Further research is warranted to delineate the precise isoform-specific activation parameters and the full spectrum of POG-mediated signaling pathways in various physiological and pathological contexts.

Methodological & Application

Application Note: Quantification of 1-Palmitoyl-2-oleoyl-sn-glycerol (POG) by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Palmitoyl-2-oleoyl-sn-glycerol (POG), a key diacylglycerol (DAG), is a central intermediate in the metabolism of more complex lipids and a critical signaling molecule in various cellular processes.[1][2] Accurate quantification of specific DAG isomers like POG is essential for understanding lipidomics in the context of metabolic diseases and drug development.[3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity for this purpose, enabling precise measurement of POG in complex biological matrices.[4][5] This application note provides a detailed protocol for the robust quantification of POG using LC-MS/MS, covering sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

Materials and Reagents
  • Solvents: HPLC-grade chloroform (B151607), methanol, isooctane, ethyl acetate, acetonitrile, and water.[1]

  • Reagents: Ammonium (B1175870) acetate, formic acid, and benzoyl chloride (for optional derivatization).[6][7]

  • Standards: this compound (POG) analytical standard and a suitable internal standard (ISTD), such as d5-labeled POG or a structurally similar DAG not present in the sample.

Sample Preparation: Lipid Extraction

Lipid extraction is a critical step to isolate POG from complex biological samples like plasma, cells, or tissues. The modified Bligh and Dyer method is a widely used and effective technique.[4][8][9]

Protocol:

  • Homogenization: Homogenize tissue samples or cell pellets in a suitable buffer (e.g., phosphate-buffered saline). For liquid samples like plasma, use directly.

  • Internal Standard: Add the internal standard to the sample at a known concentration before extraction to correct for sample loss and matrix effects.

  • Solvent Addition: To 1 part sample volume (e.g., 100 µL), add 3.75 parts of a chloroform:methanol (1:2, v/v) mixture. Vortex vigorously for 1 minute.

  • Phase Separation: Add 1.25 parts of chloroform and vortex for 1 minute. Then, add 1.25 parts of water and vortex again for 1 minute.

  • Centrifugation: Centrifuge the mixture at 3,000 RPM for 5 minutes to achieve phase separation.[1]

  • Lipid Collection: The lower organic layer contains the lipids. Carefully collect this layer using a glass Pasteur pipette and transfer it to a new tube.[9]

  • Re-extraction: Re-extract the remaining aqueous layer with 2 parts of chloroform to maximize lipid recovery. Combine the organic layers.

  • Drying and Reconstitution: Evaporate the pooled organic solvent under a gentle stream of nitrogen at 40-50°C.[7][9] Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 90:10 methanol:water or isopropanol) for injection.

G Workflow for Lipid Extraction of POG cluster_prep Sample Preparation cluster_extraction Extraction & Final Steps sample Biological Sample (Plasma, Cells, Tissue) add_istd Add Internal Standard (e.g., d5-POG) sample->add_istd add_solvents Add Chloroform:Methanol:Water (Bligh & Dyer Method) add_istd->add_solvents vortex Vortex Vigorously add_solvents->vortex centrifuge Centrifuge (3000 RPM, 5 min) vortex->centrifuge collect_organic Collect Lower Organic Layer centrifuge->collect_organic Phase Separation Occurs dry_down Evaporate Solvent (Nitrogen Stream) collect_organic->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Figure 1. Step-by-step workflow for the extraction of POG from biological samples.

LC-MS/MS Analysis

This protocol utilizes a reverse-phase liquid chromatography (RPLC) method coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Liquid Chromatography (LC) Parameters:

Parameter Setting
Column C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile:Isopropanol (90:10, v/v) with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temp. 40°C

| Gradient | 30% B to 100% B over 10 min, hold at 100% for 3 min, return to 30% B |

Mass Spectrometry (MS) Parameters:

Parameter Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Ion Source Temp. 400°C[10]
Nebulizing Gas 3 L/min[11]
Drying Gas Flow 10 L/min[11]

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Data Presentation and Quantification

Quantification is achieved by monitoring specific precursor-to-product ion transitions for both POG and the internal standard.[12] The formation of an ammonium adduct ([M+NH₄]⁺) is commonly used for sensitive detection of diacylglycerols.[6]

MRM Transitions for POG: The molecular weight of POG (C₃₇H₇₀O₅) is approximately 594.5 g/mol .[13] The precursor ion selected for monitoring is the ammonium adduct at m/z 612.6. Product ions correspond to the neutral loss of the constituent fatty acids.

AnalytePrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]DescriptionCollision Energy (eV)
POG 612.6339.4[M+NH₄ - Palmitic Acid - NH₃]⁺25
POG 612.6313.3[M+NH₄ - Oleic Acid - NH₃]⁺22
ISTD (d5-POG) 617.6344.4[M+NH₄ - Palmitic Acid - NH₃]⁺25

Calibration and Quantification: A calibration curve is constructed by plotting the peak area ratio of the POG quantifier transition to the internal standard transition against the known concentration of the POG analytical standards. A linear regression model is then used to calculate the concentration of POG in unknown samples.

Example Quantitative Performance Data: The following table summarizes typical performance characteristics for a validated assay.

ParameterValue
Linear Range 1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-assay Precision (%CV) < 12%[14]
Inter-assay Precision (%CV) < 15%[14]
Accuracy (% Bias) 85 - 115%
Extraction Recovery > 85%

Overall Analytical Workflow

The entire process from sample receipt to final data reporting follows a structured workflow to ensure data integrity and reproducibility.

G Overall POG Quantification Workflow cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical sample_receipt Sample Receipt & Logging sample_prep Sample Preparation (Lipid Extraction) sample_receipt->sample_prep lcms_analysis LC-MS/MS Analysis (MRM Mode) sample_prep->lcms_analysis data_acquisition Raw Data Acquisition lcms_analysis->data_acquisition peak_integration Peak Integration & Quantification data_acquisition->peak_integration data_review Data Review & QC peak_integration->data_review report_generation Report Generation data_review->report_generation

Figure 2. Comprehensive workflow for POG quantification by LC-MS/MS.

Conclusion

This application note details a robust and sensitive LC-MS/MS method for the quantification of this compound in biological samples. The protocol, encompassing efficient lipid extraction and highly selective MRM-based detection, provides a reliable tool for researchers in lipidomics, metabolic disease research, and pharmaceutical development. Proper use of an internal standard and adherence to validated procedures are crucial for achieving accurate and reproducible results.

References

Application Notes and Protocols for 1-Palmitoyl-2-oleoyl-sn-glycerol Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-oleoyl-sn-glycerol (DAG 16:0/18:1) is a crucial endogenous diacylglycerol that functions as a second messenger in a variety of cellular signaling pathways. Its primary role is the activation of protein kinase C (PKC), which is implicated in numerous physiological processes, including cell proliferation, differentiation, and apoptosis.[1] The accurate quantification of DAG 16:0/18:1 in biological samples is therefore essential for understanding its role in health and disease, and for the development of therapeutics targeting these pathways.

This document provides detailed application notes and experimental protocols for the use of this compound analytical standards in research and drug development.

Data Presentation

Table 1: Specifications of this compound Analytical Standard
ParameterSpecificationSource
Purity ≥98%[2]
Molecular Formula C37H70O5[3]
Molecular Weight 594.95 g/mol [4]
Appearance Solid[2]
Solubility Chloroform (B151607), Methanol (slightly soluble)[2]
Table 2: Stability and Storage of this compound Analytical Standard
ConditionRecommended Storage TemperatureShelf LifeSource
Solid -20°C≥ 4 years[2]
Stock Solution in Organic Solvent -80°C6 months
Stock Solution in Organic Solvent -20°C1 month
Table 3: Typical Concentrations for In Vitro and Cell-Based Assays
Assay TypeCell TypeConcentration RangeNotesSource
PKC Activation Not specifiedNot specifiedActivates PKC in the presence of phospholipids.
Calcium Current Modulation GH3 pituitary cells4-60 µM (for a synthetic analog)Reversibly reduced Ca2+ currents.
Cell Stimulation Murine bone-marrow-derived dendritic cells10 µM (for a related diacylglycerol)Used to stimulate cells for 1 hour.

Signaling Pathway

This compound is a key signaling molecule generated at the cell membrane. Its primary downstream effect is the activation of Protein Kinase C (PKC).

PKC_Activation_Pathway PLC Phospholipase C (PLC) PIP2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) PLC->PIP2 Hydrolyzes IP3 IP3 (Inositol 1,4,5-trisphosphate) PIP2->IP3 DAG This compound (DAG) PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) (inactive) DAG->PKC Binds to C1 domain PKC_active Protein Kinase C (PKC) (active) PKC->PKC_active Activation Downstream Downstream Substrate Phosphorylation PKC_active->Downstream Ca_release->PKC Binds to C2 domain Cellular_Response Cellular Response (e.g., proliferation, differentiation) Downstream->Cellular_Response

PKC Activation by this compound.

Experimental Workflow

The general workflow for the quantitative analysis of this compound from biological samples involves lipid extraction, followed by separation and detection using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental_Workflow cluster_lcms LC-MS/MS System Sample Biological Sample (Cells or Tissues) Extraction Lipid Extraction (e.g., Bligh-Dyer or MTBE method) Sample->Extraction Drydown Solvent Evaporation Extraction->Drydown Reconstitution Reconstitution in LC-MS compatible solvent Drydown->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Separation Chromatographic Separation (e.g., C18 column) Detection Mass Spectrometry (MRM mode) Data_Analysis Data Analysis and Quantification Detection->Data_Analysis

Workflow for DAG 16:0/18:1 Quantification.

Experimental Protocols

Protocol 1: Lipid Extraction from Cultured Cells

This protocol is adapted from the Bligh-Dyer method and is suitable for the extraction of total lipids, including diacylglycerols, from cultured cells.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, HPLC grade

  • Chloroform, HPLC grade

  • 0.9% NaCl solution

  • Glass centrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Harvest cells by centrifugation and wash the cell pellet with ice-cold PBS.

  • Resuspend the cell pellet in 100 µL of water.

  • Add 375 µL of a chloroform:methanol (1:2, v/v) mixture to the cell suspension.

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Add 125 µL of chloroform and vortex for an additional 30 seconds.

  • Add 125 µL of 0.9% NaCl solution to induce phase separation and vortex for 30 seconds.

  • Centrifuge at 1,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., isopropanol:acetonitrile:water).

Protocol 2: Quantitative Analysis by LC-MS/MS

This protocol provides a general framework for the quantification of this compound using a UPLC system coupled to a triple quadrupole mass spectrometer.[5][6] Optimization of specific parameters may be required for different instrumentation.

Instrumentation and Materials:

  • UPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • C18 reversed-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 mm × 150 mm)[5][6]

  • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid

  • This compound analytical standard

  • Internal standard (e.g., a deuterated analog of a diacylglycerol)

Procedure:

  • Sample Preparation: Prepare samples as described in Protocol 1 and reconstitute in an appropriate volume of mobile phase B. Spike a known amount of internal standard into each sample and standard curve point.

  • Chromatographic Conditions:

    • Column Temperature: 55°C[5][6]

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 2 µL[5][6]

    • Gradient:

      Time (min) %A %B
      0.0 68 32
      1.5 55 45
      4.0 50 50
      8.0 46 54
      12.0 30 70
      15.0 1 99
      18.0 1 99
      18.1 68 32

      | 20.0 | 68 | 32 |

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transition for DAG 16:0/18:1 (as [M+NH4]+):

      • Precursor Ion (Q1): m/z 612.5

      • Product Ion (Q3): m/z 339.3 (corresponding to the neutral loss of the palmitoyl (B13399708) group)

    • Optimize other parameters such as capillary voltage, cone voltage, and collision energy for the specific instrument.

  • Quantification:

    • Prepare a standard curve by serially diluting the this compound analytical standard and spiking with the internal standard.

    • Analyze the samples and standard curve.

    • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

References

Application Notes and Protocols for the Analysis of 1-Palmitoyl-2-oleoyl-sn-glycerol (POG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-oleoyl-sn-glycerol (POG) is a specific diacylglycerol (DAG) isomer that plays a crucial role as a second messenger in cellular signaling cascades. The hydrolysis of membrane phospholipids (B1166683), such as phosphatidylinositol 4,5-bisphosphate (PIP2), by phospholipase C (PLC) generates POG, which in turn activates various isoforms of Protein Kinase C (PKC). This activation triggers a wide array of downstream cellular processes, including cell proliferation, differentiation, and apoptosis. The accurate quantification and analysis of POG are therefore critical for understanding its physiological and pathological roles. These application notes provide detailed protocols for the extraction, separation, and quantification of POG from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Data Presentation

Table 1: Quantitative Comparison of Protein Kinase C (PKC) Activation by Diacylglycerol (DAG) Molecular Species.

Diacylglycerol SpeciesPKC IsoformRelative Activation (%)Reference
This compound (16:0/18:1-DAG) PKCα ~4-fold increase [1][2]
1,2-sn-Dioleoylglycerol (18:1/18:1-DAG)PKCαStrong[3]
1,2-Dipalmitoyl-sn-glycerol (16:0/16:0-DAG)PKCαModerate[1][2]
1-Stearoyl-2-arachidonoyl-sn-glycerol (18:0/20:4-DAG)PKCαStrong[1][2]
1-Stearoyl-2-docosahexaenoyl-sn-glycerol (18:0/22:6-DAG)PKCαLess Potent[1][2]
This compound (16:0/18:1-DAG) PKCβII Moderate [1][2]
This compound (16:0/18:1-DAG) PKCγ Moderate [1][2]
This compound (16:0/18:1-DAG) PKCδ Moderate [1][2]
This compound (16:0/18:1-DAG) PKCθ Strong (~8-fold increase) [1][2]

Note: The activation potential is presented as a qualitative summary or fold increase based on the referenced studies. The exact quantitative values can vary depending on the specific experimental conditions.

Experimental Protocols

Sample Preparation: Lipid Extraction from Cultured Mammalian Cells

This protocol is adapted from established methods for cellular lipid extraction.[4][5][6][7]

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727) (LC-MS grade), ice-cold

  • Chloroform (LC-MS grade), ice-cold

  • Internal Standard (IS): 1,2-Dinonadecanoyl-sn-glycerol (or other suitable non-endogenous DAG)

  • Centrifuge capable of 4°C operation

  • Nitrogen gas evaporator

Procedure:

  • Cell Harvesting: Aspirate the culture medium and wash the cells (approximately 1-5 million) twice with 5 mL of ice-cold PBS.

  • Cell Lysis and Lipid Extraction: Add 1 mL of ice-cold methanol to the cell pellet. Scrape the cells and transfer the suspension to a glass tube. Add the internal standard at a known concentration.

  • Add 2 mL of ice-cold chloroform. Vortex the mixture vigorously for 1 minute.

  • Add 0.8 mL of PBS to induce phase separation. Vortex again for 1 minute.

  • Phase Separation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous layer, a protein disk at the interface, and a lower organic layer containing the lipids.

  • Lipid Collection: Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis of this compound

This protocol outlines a method for the separation and quantification of POG using reverse-phase liquid chromatography coupled with tandem mass spectrometry.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters:

  • Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid

  • Gradient Elution:

    Time (min) % B
    0.0 30
    2.0 40
    12.0 100
    15.0 100
    15.1 30

    | 20.0 | 30 |

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 45°C

  • Injection Volume: 5 µL

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound (POG):

      • Precursor ion (Q1): m/z 617.5 [M+Na]+

      • Product ion (Q3): m/z 337.3 [M+Na-C18:1]+

    • Internal Standard (e.g., 1,2-Dinonadecanoyl-sn-glycerol):

      • Precursor ion (Q1): m/z 673.6 [M+Na]+

      • Product ion (Q3): m/z 375.3 [M+Na-C19:0]+

  • Collision Energy: Optimized for the specific instrument and analytes.

  • Data Analysis: Quantify POG by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of a POG standard.

Mandatory Visualization

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR G-Protein Coupled Receptor (GPCR) G_Protein G-Protein GPCR->G_Protein PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes POG 1-Palmitoyl-2-oleoyl- sn-glycerol (POG) PIP2->POG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) POG->PKC Activates Downstream Downstream Signaling (Proliferation, etc.) PKC->Downstream G_Protein->PLC Ca_release Ca2+ Release from ER IP3->Ca_release Ca_release->PKC Co-activates

Caption: Signaling pathway of this compound (POG).

G Sample Biological Sample (e.g., Cultured Cells) Extraction Lipid Extraction (Bligh-Dyer Method) Sample->Extraction Drying Solvent Evaporation (Under Nitrogen) Extraction->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution LC_Separation HPLC Separation (C18 Reverse Phase) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Experimental workflow for POG analysis.

References

Application Notes and Protocols for 1-Palmitoyl-2-oleoyl-sn-glycerol (POG) in Lipidomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-oleoyl-sn-glycerol (POG), a prominent diacylglycerol (DAG) species, is a critical intermediate in lipid metabolism and a key second messenger in cellular signaling pathways.[1] In the field of lipidomics, POG is of significant interest due to its role in the activation of protein kinase C (PKC) isoforms and its implications in various physiological and pathological processes, including metabolic diseases and cancer.[2][3] These application notes provide an overview of the utility of POG in lipidomics research, accompanied by detailed protocols for its analysis.

Application Notes

POG as a Bioactive Lipid Second Messenger

POG is a crucial signaling molecule generated at the cell membrane through the hydrolysis of phospholipids (B1166683) by phospholipase C (PLC).[4] Its primary and most well-characterized function is the activation of protein kinase C (PKC).[5] Different isoforms of PKC are recruited to the membrane and activated by DAG, leading to the phosphorylation of a multitude of downstream protein substrates. This activation triggers a cascade of cellular responses, including cell proliferation, differentiation, and apoptosis.[2] The specific fatty acid composition of DAG, such as in POG, can influence the activation of different PKC isoforms, highlighting the importance of studying individual molecular species.[6]

Role in Metabolic Diseases

Aberrant DAG accumulation, including specific isomers like POG, has been implicated in the pathogenesis of metabolic diseases such as type 2 diabetes and nonalcoholic fatty liver disease (NAFLD).[2][7] In conditions of lipid overload, elevated intracellular levels of DAG can lead to the inappropriate activation of PKC isoforms, which in turn can interfere with insulin (B600854) signaling pathways, contributing to insulin resistance.[2][7] Lipidomics studies focusing on the quantification of specific DAG isomers like POG are crucial for understanding the molecular mechanisms underlying lipotoxicity and for the development of targeted therapeutic strategies.

POG in Cancer Research

The PKC signaling pathway, activated by DAGs like POG, is frequently dysregulated in various cancers. This dysregulation can contribute to uncontrolled cell growth, survival, and metastasis. Therefore, monitoring the levels of specific DAG species can provide insights into the activity of these signaling pathways in cancer cells. Furthermore, targeting enzymes involved in POG metabolism, such as diacylglycerol kinases (DGKs) which convert DAG to phosphatidic acid, is being explored as a potential anti-cancer therapeutic approach.[3]

Data Presentation

While specific concentrations of this compound can vary significantly depending on the cell type, stimulus, and analytical methodology, the following table provides an illustrative example of how quantitative data for POG could be presented.

Biological MatrixConditionPOG Concentration (example)Method of AnalysisReference (Illustrative)
Human PlateletsResting50 ± 10 pmol/10^8 cellsLC-MS/MSFictional et al., 2023
Human PlateletsThrombin-stimulated250 ± 30 pmol/10^8 cellsLC-MS/MSFictional et al., 2023
HepG2 CellsControl1.2 ± 0.3 nmol/mg proteinGC-MSImaginary et al., 2024
HepG2 CellsOleate-treated5.8 ± 0.9 nmol/mg proteinGC-MSImaginary et al., 2024

Mandatory Visualizations

G POG-Mediated PKC Activation Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes POG This compound (POG) PIP2->POG PKC Protein Kinase C (PKC) POG->PKC Recruits & Activates Downstream Downstream Substrates PKC->Downstream Phosphorylates PKC_inactive Inactive PKC PKC_inactive->PKC Translocates Response Cellular Response Downstream->Response Extracellular Extracellular Signal Extracellular->GPCR

Caption: POG-mediated activation of Protein Kinase C signaling pathway.

G Experimental Workflow for POG Analysis Sample Biological Sample (Cells or Tissue) Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction Separation Chromatographic Separation (LC or GC) Extraction->Separation Detection Mass Spectrometry (MS/MS) Separation->Detection Data Data Analysis (Quantification & Identification) Detection->Data Result Result Interpretation Data->Result

Caption: A typical experimental workflow for the analysis of POG.

Experimental Protocols

Protocol 1: Extraction of Diacylglycerols from Cultured Cells

This protocol is based on the widely used Bligh and Dyer method for total lipid extraction, which is suitable for the recovery of DAGs.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (MeOH), HPLC grade

  • Chloroform (B151607) (CHCl3), HPLC grade

  • 0.9% NaCl solution

  • Internal standard (e.g., d5-DAG 16:0/18:1)

  • Glass centrifuge tubes with Teflon-lined caps

  • Nitrogen gas stream

  • Vortex mixer

  • Centrifuge

Procedure:

  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Scrape the cells in 1 mL of ice-cold PBS and transfer to a glass centrifuge tube.

  • Lipid Extraction: a. To the cell suspension, add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol. b. Add an appropriate amount of internal standard. c. Vortex the mixture vigorously for 1 minute. d. Add 1.25 mL of chloroform and vortex for 30 seconds. e. Add 1.25 mL of 0.9% NaCl solution and vortex for 30 seconds.

  • Phase Separation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Lipid Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Storage: Store the dried lipid extract at -80°C until analysis.

Protocol 2: Quantification of POG by LC-MS/MS

This protocol provides a general framework for the analysis of POG using liquid chromatography-tandem mass spectrometry.

Instrumentation and Columns:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

  • A C18 reversed-phase column is commonly used for the separation of DAG isomers.

Mobile Phases:

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

Procedure:

  • Sample Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase composition.

  • LC Separation: a. Inject the sample onto the C18 column. b. Use a gradient elution to separate the different lipid species. A typical gradient might start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the more hydrophobic lipids like DAGs.

  • MS/MS Detection: a. Operate the mass spectrometer in positive ion mode. b. Use electrospray ionization (ESI) as the ion source. c. Set up a Multiple Reaction Monitoring (MRM) method for the specific precursor-to-product ion transition of POG and its internal standard. The precursor ion for POG [M+NH4]+ is m/z 612.5. A characteristic product ion is m/z 339.3, corresponding to the loss of the palmitic acid chain.

  • Data Analysis: a. Integrate the peak areas for the MRM transitions of POG and the internal standard. b. Calculate the concentration of POG in the sample by comparing its peak area ratio to the internal standard against a standard curve prepared with known amounts of POG.

References

Synthesis of 1-Palmitoyl-2-oleoyl-sn-glycerol for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-oleoyl-sn-glycerol (POG) is a specific diacylglycerol (DAG) molecule that plays a crucial role as a second messenger in cellular signaling cascades. As an endogenous metabolite, it is involved in the activation of protein kinase C (PKC), which regulates a multitude of cellular processes including cell growth, differentiation, and apoptosis. The precise stereochemistry of POG makes it an invaluable tool for in-vitro and in-vivo studies aimed at elucidating the intricacies of lipid-mediated signaling pathways. This document provides detailed protocols for the enzymatic synthesis of POG for research use, ensuring high purity and regioselectivity.

Data Presentation

The enzymatic synthesis of this compound and similar structured lipids can be achieved through various strategies, primarily utilizing sn-1,3-regiospecific lipases. Below is a summary of representative quantitative data from published literature on analogous syntheses, providing an expected range for yield and purity.

MethodStarting MaterialsKey EnzymeReaction ConditionsYield (%)Purity (%)Reference
Two-Step EnzymaticTripalmitin, Oleic AcidRhizomucor miehei lipase (B570770)Alcoholysis followed by esterification, solvent-free or in organic solvent78>95[1]
Chemoenzymatic1,3-diolein, Palmitic AcidNovozym 435 (for diolein synthesis)Chemical acylation of enzymatically synthesized diolein90.598.7[2]
Two-Step EnzymaticCanarium oil, Caprylic Acidsn-1,3 specific lipaseEthanolysis followed by esterification--[3]
Three-Step MethodPalm oilNovozym 435, Lipase IM 60Fractionation, esterification to tripalmitin, then acidolysis~74 (OPO content)90.7 (sn-2 palmitic acid)[4]

Note: The data presented is for the synthesis of structurally similar 1,3-dioleoyl-2-palmitoylglycerol (B22191) (OPO) or other structured lipids and serves as a guideline for the expected outcomes for POG synthesis.

Experimental Protocols

Protocol 1: Two-Step Enzymatic Synthesis of this compound

This protocol is adapted from methods for synthesizing structured triglycerides using sn-1,3-regiospecific lipases.

Step 1: Synthesis of 2-Oleoyl-sn-glycerol (2-MOG)

  • Reaction Setup:

    • Dissolve triolein (B1671897) in an appropriate organic solvent (e.g., n-hexane) in a temperature-controlled reactor.

    • Add an sn-1,3-regiospecific lipase, such as immobilized Rhizomucor miehei lipase.

    • Initiate the alcoholysis reaction by adding a suitable alcohol (e.g., ethanol).

  • Reaction Conditions:

    • Maintain the reaction temperature at a range of 40-60°C.

    • Continuously stir the mixture to ensure proper mixing.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • The reaction is typically complete within 8-24 hours.

  • Purification of 2-MOG:

    • Once the reaction is complete, filter to remove the immobilized enzyme.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting 2-MOG from the mixture of fatty acid ethyl esters and unreacted triolein by crystallization at low temperatures or by silica (B1680970) gel column chromatography.

Step 2: Esterification of 2-MOG with Palmitic Acid

  • Reaction Setup:

    • Dissolve the purified 2-MOG and palmitic acid in a suitable solvent in a molar ratio of approximately 1:1.2 (2-MOG:Palmitic Acid).

    • Add the same sn-1,3-regiospecific lipase used in the first step.

  • Reaction Conditions:

    • Maintain the reaction temperature between 40-60°C.

    • Apply a vacuum to remove the water produced during the esterification, which drives the reaction towards product formation.

    • Monitor the formation of this compound by TLC or GC.

  • Final Purification:

    • After the reaction reaches completion (typically 12-48 hours), remove the enzyme by filtration.

    • Remove the solvent by rotary evaporation.

    • Purify the final product, this compound, from unreacted starting materials and byproducts using silica gel column chromatography.

Protocol 2: Chemoenzymatic Synthesis of this compound

This method combines the specificity of enzymatic synthesis with the efficiency of chemical acylation.

Step 1: Enzymatic Synthesis of 2-Oleoyl-sn-glycerol (as in Protocol 1)

Follow Step 1 of Protocol 1 to synthesize and purify 2-Oleoyl-sn-glycerol.

Step 2: Chemical Acylation with Palmitoyl (B13399708) Chloride

  • Reaction Setup:

    • Dissolve the purified 2-MOG in an anhydrous aprotic solvent (e.g., dichloromethane) containing a base such as pyridine (B92270) or triethylamine.

    • Cool the reaction mixture in an ice bath.

  • Reaction:

    • Slowly add palmitoyl chloride (1.1 equivalents) to the cooled solution under an inert atmosphere (e.g., nitrogen or argon).

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction by TLC.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the this compound by silica gel column chromatography.

Visualizations

Enzymatic Synthesis Workflow

Enzymatic_Synthesis_Workflow Triolein Triolein Step1 Step 1: Alcoholysis Triolein->Step1 Ethanol Ethanol Ethanol->Step1 Lipase1 sn-1,3 Lipase Lipase1->Step1 MOG 2-Oleoyl-sn-glycerol (2-MOG) Step1->MOG Purification1 Purification (Crystallization/ Chromatography) MOG->Purification1 PalmiticAcid Palmitic Acid Step2 Step 2: Esterification Purification1->Step2 PalmiticAcid->Step2 Lipase2 sn-1,3 Lipase Lipase2->Step2 POG_crude Crude POG Step2->POG_crude Purification2 Purification (Chromatography) POG_crude->Purification2 POG_final 1-Palmitoyl-2-oleoyl- sn-glycerol (POG) Purification2->POG_final DAG_Signaling_Pathway Signal Signal (e.g., Hormone, Growth Factor) Receptor GPCR / RTK Signal->Receptor PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) (e.g., POG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC co-activates CellularResponse Cellular Responses (Growth, Proliferation, Metabolism) PKC->CellularResponse phosphorylates target proteins

References

Application Notes and Protocols: 1-Palmitoyl-2-oleoyl-sn-glycerol in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-oleoyl-sn-glycerol (POG) is a key diacylglycerol (DAG), an essential second messenger in cellular signaling pathways.[1] Its generation, primarily through the hydrolysis of membrane phospholipids (B1166683) by Phospholipase C (PLC), triggers the activation of various downstream effector proteins, most notably Protein Kinase C (PKC). Furthermore, POG can be phosphorylated by Diacylglycerol Kinases (DGKs) to yield phosphatidic acid (PA), another important signaling molecule. This central role makes POG a critical substrate and product in numerous enzyme assays designed to investigate signal transduction cascades and to screen for potential therapeutic agents.

These application notes provide detailed protocols for utilizing this compound in assays for three key enzyme families: Protein Kinase C, Diacylglycerol Kinase, and Phospholipase C.

Applications of this compound in Enzyme Assays

This compound is instrumental in a variety of in vitro enzyme assays:

  • Protein Kinase C (PKC) Activation: As a physiological activator of conventional and novel PKC isoforms, POG is essential for in vitro kinase assays. These assays are fundamental for studying PKC function, identifying substrates, and screening for activators and inhibitors.

  • Diacylglycerol Kinase (DGK) Substrate: POG serves as a direct substrate for DGK, which catalyzes its conversion to phosphatidic acid. Assays using POG are crucial for characterizing DGK activity, determining enzyme kinetics, and identifying specific inhibitors of DGK isoforms.

  • Phospholipase C (PLC) Product Quantification: The activity of PLC is often determined by measuring the production of diacylglycerols from phospholipid substrates. Specific quantification of this compound allows for a precise assessment of PLC activity towards its native substrates.

Quantitative Data

The following table summarizes representative kinetic parameters for enzymes utilizing diacylglycerol substrates. While specific data for this compound is limited in publicly available literature, the provided values for structurally similar diacylglycerols offer a valuable reference for experimental design.

Enzyme FamilySpecific EnzymeSubstrateKmVmaxSource
Diacylglycerol KinaseArabidopsis thaliana DGK2 (AtDGK2)1,2-dioleoyl-sn-glycerol (B52968)125 µM0.25 pmol/min/µg[2][3]

Signaling Pathway

The generation and subsequent metabolism of this compound are central to a critical signaling pathway involving Phospholipase C, Protein Kinase C, and Diacylglycerol Kinase.

Signaling Pathway of this compound cluster_membrane Plasma Membrane cluster_cytosol Cytosol PIP2 Phosphatidylinositol 4,5-bisphosphate (PIP2) POG This compound (POG) PA Phosphatidic Acid (PA) POG->PA phosphorylates PKC Protein Kinase C (PKC) POG->PKC activates PLC Phospholipase C (PLC) PLC->POG hydrolyzes pSubstrate Phosphorylated Substrate Protein PKC->pSubstrate phosphorylates ATP_PKC ATP DGK Diacylglycerol Kinase (DGK) DGK->PA ATP_DGK ATP Substrate Substrate Protein Substrate->pSubstrate ADP_PKC ADP ADP_DGK ADP

POG Signaling Pathway

Experimental Protocols

Protein Kinase C (PKC) Activity Assay using [γ-³²P]ATP

This protocol outlines a radioactive filter-binding assay to measure the activity of PKC using a peptide substrate in the presence of this compound as an activator.

a. Experimental Workflow

PKC Assay Workflow prep Prepare Reaction Mix (Buffer, PKC, Peptide Substrate, POG/PS vesicles, Ca²⁺) start Initiate Reaction with [γ-³²P]ATP prep->start incubate Incubate at 30°C start->incubate stop Stop Reaction (e.g., Phosphoric Acid) incubate->stop spot Spot onto P81 Phosphocellulose Paper stop->spot wash Wash to Remove Unincorporated [γ-³²P]ATP spot->wash quantify Quantify Incorporated ³²P (Scintillation Counting) wash->quantify

PKC Radioactive Assay Workflow

b. Materials

  • Purified Protein Kinase C (PKC) enzyme

  • PKC peptide substrate (e.g., Ac-FKKSFKL-NH2)

  • This compound (POG)

  • Phosphatidylserine (PS)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂)

  • P81 phosphocellulose paper

  • 75 mM Phosphoric acid

  • Scintillation cocktail and counter

c. Protocol

  • Prepare Lipid Vesicles:

    • In a glass tube, mix this compound and Phosphatidylserine in a molar ratio of 1:4 (e.g., 5 mol% POG, 20 mol% PS).

    • Dry the lipid mixture under a stream of nitrogen gas.

    • Resuspend the lipid film in kinase reaction buffer by vortexing and sonication to form small unilamellar vesicles.

  • Set up the Kinase Reaction:

    • In a microcentrifuge tube on ice, prepare the reaction mixture (final volume 50 µL):

      • 25 µL of 2x Kinase reaction buffer

      • 5 µL of lipid vesicles (containing POG and PS)

      • 5 µL of PKC peptide substrate (to a final concentration of 50-100 µM)

      • X µL of purified PKC enzyme (empirically determined)

      • Make up to 45 µL with sterile water.

  • Initiate the Reaction:

    • Add 5 µL of [γ-³²P]ATP solution (to a final concentration of 100 µM, with a specific activity of 200-500 cpm/pmol) to start the reaction.

  • Incubation:

    • Incubate the reaction tubes at 30°C for 10-20 minutes. Ensure the reaction time is within the linear range.

  • Stop the Reaction:

    • Terminate the reaction by adding 25 µL of 75 mM phosphoric acid.

  • Filter Binding:

    • Spot 50 µL of the reaction mixture onto a labeled P81 phosphocellulose paper square.

  • Washing:

    • Wash the P81 papers three times for 5 minutes each in a beaker containing 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification:

    • Place the washed P81 paper squares into scintillation vials, add scintillation cocktail, and quantify the incorporated radioactivity using a scintillation counter.

Diacylglycerol Kinase (DGK) Activity Assay (Fluorometric)

This protocol describes a non-radioactive, coupled-enzyme fluorometric assay to measure DGK activity using this compound as a substrate. The phosphatidic acid produced is hydrolyzed to glycerol-3-phosphate, which is then oxidized to produce a fluorescent signal.

a. Experimental Workflow

DGK Assay Workflow step1 Incubate DGK with POG and ATP to produce PA step2 Add Lipase to hydrolyze PA to Glycerol-3-Phosphate step1->step2 step3 Add GPO and fluorescent probe to oxidize G3P and generate signal step2->step3 step4 Measure Fluorescence (Ex/Em = 530-560/585-595 nm) step3->step4

DGK Fluorometric Assay Workflow

b. Materials

  • Purified Diacylglycerol Kinase (DGK) enzyme or cell lysate

  • This compound (POG) substrate solution

  • ATP solution

  • Kinase reaction buffer

  • Lipase solution

  • Glycerol-3-Phosphate Oxidase (GPO)

  • Fluorescent probe (e.g., Amplex Red)

  • 96-well black microplate

  • Fluorescence microplate reader

c. Protocol

  • Prepare Reagents:

    • Prepare a working solution of this compound in an appropriate buffer containing a detergent (e.g., Triton X-100 or octyl glucoside) to ensure solubility.

    • Prepare all other reagents as per the manufacturer's instructions if using a commercial kit, or optimize concentrations for a custom assay.

  • Set up the Kinase Reaction:

    • In a 96-well plate, add in the following order:

      • 20 µL of POG substrate solution

      • 10 µL of Kinase Buffer

      • 10 µL of DGK enzyme solution or cell lysate

  • Initiate the Reaction:

    • Start the reaction by adding 10 µL of ATP solution.

  • First Incubation:

    • Incubate the plate at 37°C for 30-60 minutes to allow for the formation of phosphatidic acid.

  • Coupled Enzyme Reaction:

    • Add 40 µL of Lipase solution to each well to hydrolyze the phosphatidic acid.

    • Incubate at 37°C for 30 minutes.

    • Add 50 µL of a detection mixture containing GPO and the fluorescent probe.

  • Second Incubation:

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measure Fluorescence:

    • Read the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 585-595 nm.

Phospholipase C (PLC) Activity Assay by Quantification of this compound using Mass Spectrometry

This protocol provides a framework for measuring PLC activity by quantifying the specific product, this compound, using Liquid Chromatography-Mass Spectrometry (LC-MS).

a. Experimental Workflow

PLC Assay Workflow step1 Incubate PLC with Phospholipid Substrate step2 Stop Reaction and Extract Lipids step1->step2 step3 Analyze Lipid Extract by LC-MS step2->step3 step4 Quantify POG using Internal Standard step3->step4

PLC Mass Spectrometry Assay Workflow

b. Materials

  • Purified Phospholipase C (PLC) enzyme or cell lysate

  • Phospholipid substrate (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine)

  • PLC reaction buffer

  • Internal standard (e.g., a deuterated diacylglycerol)

  • Organic solvents for lipid extraction (e.g., chloroform, methanol)

  • LC-MS system

c. Protocol

  • Set up the PLC Reaction:

    • Prepare a reaction mixture containing the phospholipid substrate in a suitable buffer.

    • Initiate the reaction by adding the PLC enzyme.

    • Incubate at the optimal temperature for the enzyme.

  • Stop the Reaction and Lipid Extraction:

    • Terminate the reaction by adding a solvent mixture to denature the enzyme and begin the lipid extraction (e.g., Bligh-Dyer or Folch extraction).

    • Add the internal standard at the beginning of the extraction process.

    • Separate the organic and aqueous phases by centrifugation.

  • Sample Preparation for LC-MS:

    • Collect the organic phase containing the lipids.

    • Dry the lipid extract under nitrogen.

    • Reconstitute the sample in a suitable solvent for LC-MS analysis.

  • LC-MS Analysis:

    • Inject the sample onto an appropriate HPLC column (e.g., a normal-phase or reversed-phase column) coupled to a mass spectrometer.

    • Use a suitable ionization method (e.g., electrospray ionization - ESI) in positive ion mode.

    • Monitor for the specific mass-to-charge ratio (m/z) of this compound and the internal standard.

  • Quantification:

    • Create a standard curve using known concentrations of this compound.

    • Determine the concentration of the produced POG in the samples by comparing its peak area to that of the internal standard and referencing the standard curve.[4][5][6]

Conclusion

This compound is a versatile and physiologically relevant molecule for the in vitro study of key signaling enzymes. The protocols provided herein offer robust methods for investigating the activities of Protein Kinase C, Diacylglycerol Kinase, and Phospholipase C. The choice of assay will depend on the specific research question, available equipment, and throughput requirements. Careful optimization of reaction conditions is recommended for each specific enzyme and experimental setup to ensure accurate and reproducible results.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Mass Spectrometry Analysis of Diacylglycerol Isomers

Introduction

Diacylglycerols (DAGs) are crucial lipid molecules that function as intermediates in the biosynthesis of triacylglycerols and phospholipids, and as potent second messengers in cellular signaling pathways.[1][2] DAGs exist as three distinct stereo/regioisomers: sn-1,2-diacylglycerol, sn-2,3-diacylglycerol, and sn-1,3-diacylglycerol.[1][3] The specific isomeric form of a DAG molecule is a critical determinant of its physiological function.[1] Notably, only the sn-1,2-DAG isomer is known to act as a signaling molecule, primarily through the activation of protein kinase C (PKC).[4] Given the low abundance of DAGs and the subtle structural differences between isomers, their separation and accurate quantification represent a significant analytical challenge.[5][6]

This application note provides a detailed protocol for the quantitative analysis of DAG isomers from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a derivatization strategy to prevent acyl migration and enhance analytical sensitivity.

Diacylglycerol Signaling Pathway

The canonical signaling pathway involving diacylglycerol begins with the activation of phospholipase C (PLC) by various cell surface receptors. PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, to generate two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and sn-1,2-diacylglycerol.[4][7] While IP3 diffuses into the cytoplasm to trigger calcium release from the endoplasmic reticulum, the lipophilic sn-1,2-DAG remains in the plasma membrane. Here, it recruits and activates members of the protein kinase C (PKC) and protein kinase D (PKD) families, which in turn phosphorylate a multitude of downstream protein targets, leading to a wide range of cellular responses, including cell growth, proliferation, and differentiation.[7][8]

DAG_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PIP2 PIP2 DAG sn-1,2-Diacylglycerol PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive recruits & activates PKC_active Active PKC PKC_inactive->PKC_active Cellular_Response Cellular Response (Growth, Proliferation) PKC_active->Cellular_Response phosphorylates targets PLC Phospholipase C (PLC) PLC->PIP2 cleaves Receptor Receptor Activation Receptor->PLC activates

Figure 1: Diacylglycerol (DAG) signaling cascade.

Analytical Strategy: LC-MS/MS with Derivatization

A robust method for the analysis of DAG isomers involves chemical derivatization of the free hydroxyl group prior to LC-MS/MS analysis.[9] This serves two primary purposes:

  • Prevention of Acyl Migration : The derivatization step stabilizes the DAG isomers, preventing the spontaneous migration of acyl chains, which would otherwise lead to interconversion between 1,2- and 1,3-DAGs and compromise the analysis.[9]

  • Enhanced Ionization and Fragmentation : The derivative provides a site for efficient ionization and yields a characteristic neutral loss during tandem mass spectrometry, which is ideal for sensitive and specific quantification using Neutral Loss Scanning (NLS).[9][10]

The workflow involves lipid extraction, derivatization with 2,4-difluorophenyl isocyanate (DFPU), separation of the derivatized isomers using normal-phase liquid chromatography, and detection by positive ion electrospray ionization tandem mass spectrometry.[9]

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Biological Sample (Cells/Tissues) Extraction 2. Neutral Lipid Extraction Sample->Extraction Derivatization 3. Derivatization (DFPU) Extraction->Derivatization LC 4. Normal-Phase LC Separation Derivatization->LC MS 5. ESI-MS/MS Detection (Positive Ion Mode) LC->MS NLS 6. Neutral Loss Scan (190 u) MS->NLS Quantification 7. Quantification (vs. Internal Standard) NLS->Quantification Result 8. Isomer-Specific DAG Profile Quantification->Result

Figure 2: Workflow for DAG isomer analysis.

Experimental Protocols

Protocol 1: Neutral Lipid Extraction

This protocol is adapted from established methods for extracting neutral lipids, including diacylglycerols, from cellular samples.[9][11]

Materials:

  • HPLC-grade solvents: isooctane (B107328), ethyl acetate (B1210297), chloroform, methanol.

  • Internal Standard (IS): e.g., 1,3-di-eicosenoyl-glycerol-d5 (1,3-20:0/20:0-d5 DAG).

  • Glass tubes with Teflon-lined caps.

  • Nitrogen gas evaporator.

Procedure:

  • Sample Collection : Homogenize tissue samples or prepare cell pellets (e.g., 1-5 million cells).

  • Internal Standard Addition : Add a known amount of the internal standard to the sample. This is crucial for accurate quantification.[11]

  • Solvent Extraction : Add 2 mL of isooctane and 0.1 mL of ethyl acetate to the sample. Vortex vigorously for 1 minute.

  • Phase Separation : Centrifuge at 1,500 x g for 5 minutes to separate the organic and aqueous phases.

  • Collection : Carefully transfer the upper organic (isooctane) layer containing the neutral lipids to a clean glass tube.

  • Drying : Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution : Reconstitute the dried lipid extract in a small volume of a suitable solvent (e.g., 100 µL of isooctane) for derivatization.

Protocol 2: Derivatization of Diacylglycerols

This procedure uses 2,4-difluorophenyl isocyanate (DFPU) to derivatize the hydroxyl group of DAGs.[9]

Materials:

  • 2,4-difluorophenyl isocyanate (DFPU).

  • Anhydrous dichloromethane (B109758) (DCM).

  • Anhydrous pyridine.

  • Heating block or water bath.

Procedure:

  • To the dried lipid extract from Protocol 1, add 200 µL of anhydrous DCM.

  • Add 5 µL of anhydrous pyridine.

  • Add 5 µL of DFPU.

  • Cap the tube tightly and vortex briefly.

  • Incubate the reaction mixture at 60°C for 1 hour.

  • After incubation, cool the sample to room temperature.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the derivatized sample in 100 µL of the initial mobile phase (e.g., 92% isooctane / 8% MTBE/isooctane (1/1)) for LC-MS/MS analysis.

Protocol 3: Normal-Phase LC-MS/MS Analysis

This protocol outlines the conditions for separating and detecting the DFPU-derivatized DAG isomers.[9]

Instrumentation:

  • HPLC system capable of gradient elution.

  • Normal-phase silica (B1680970) column (e.g., Phenomenex Luna 5 µm, 150 mm x 2 mm).

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Mobile Phase A : 100% isooctane.

  • Mobile Phase B : Methyl tert-butyl ether (MTBE) / isooctane (1/1, v/v).

  • Flow Rate : 0.2 mL/min.

  • Gradient :

    • 0-7 min: 8% B.

    • 7-25 min: Linear gradient to 30% B.

    • 25-29 min: Linear gradient to 90% B.

    • 29-31 min: Hold at 90% B.

    • Followed by re-equilibration at initial conditions.

MS/MS Conditions:

  • Ionization Mode : Positive ESI.

  • Scan Mode : Neutral Loss Scan (NLS) of 190.1 Da. This corresponds to the neutral loss of difluorophenyl carbamic acid plus ammonia (B1221849) from the [M+NH₄]⁺ ion of the derivatized DAG.[9]

  • Collision Gas : Nitrogen.

  • Collision Energy : ~80 V (laboratory frame of reference, optimization may be required).[9]

  • Mass Range : m/z 500-1200.

Data Presentation

The described methodology allows for the separation and quantification of a wide range of DAG molecular species. The 1,3-DAG isomers typically elute earlier than their corresponding 1,2-DAG counterparts under normal-phase chromatography conditions.[9]

Table 1: Quantitative Performance of DAG Isomer Analysis by HPLC. This table summarizes the limits of detection (LOD) and quantitation (LOQ) for representative DAG standards using an HPLC method with UV detection, demonstrating the sensitivity of chromatographic approaches.[12][13]

Diacylglycerol SpeciesLimit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
1,3-Dilinolein0.20.7
1,2-Dioleoyl-sn-glycerol0.61.9

Table 2: Representative Diacylglycerol (DAG) Molecular Species Identified in Macrophage Cell Extracts by LC-MS/MS. This table shows examples of 1,3- and 1,2-DAG species identified and quantified from a biological sample using the DFPU derivatization and NLS method.[9]

Elution Time Range (min)Isomer TypeRepresentative Molecular Species ([M+NH₄]⁺)
22.5 - 25.01,3-DAG1,3-16:0/18:1 (m/z 798.7)
1,3-18:1/18:2 (m/z 822.7)
1,3-18:0/20:4 (m/z 848.7)
26.0 - 28.01,2-DAG1,2-16:0/18:2 (m/z 796.7)
1,2-18:1/18:1 (m/z 824.7)
1,2-18:0/20:4 (m/z 848.7)

Conclusion

The accurate analysis of diacylglycerol isomers is essential for understanding their distinct roles in metabolism and cell signaling. The combination of chemical derivatization with normal-phase LC-MS/MS provides a specific, sensitive, and quantitative method to resolve and measure 1,2- and 1,3-DAG isomers in complex biological matrices. This approach overcomes the inherent challenges of DAG instability and low abundance, enabling researchers to build a comprehensive profile of these critical lipid mediators. The detailed protocols and data presented herein serve as a valuable resource for scientists in basic research and drug development who are investigating the multifaceted biology of diacylglycerols.

References

Application Notes and Protocols: 1-Palmitoyl-2-oleoyl-sn-glycerol in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-oleoyl-sn-glycerol (POG) is a specific diacylglycerol (DAG) molecule, a class of lipids that are crucial second messengers in cellular signaling pathways. As an analog of endogenous DAG, POG can be utilized in cell culture systems to investigate a variety of cellular processes. These application notes provide an overview of the key uses of POG in cell culture, including the activation of Protein Kinase C (PKC), the formation of lipid bilayers and liposomes for delivery, and the study of cell proliferation and differentiation. Detailed protocols, adapted from methodologies for similar diacylglycerol analogs, are provided to guide researchers in their experimental design.

Key Applications

  • Activation of Protein Kinase C (PKC) Signaling: Diacylglycerols are essential for the activation of conventional and novel PKC isoforms. POG can be used to specifically activate these pathways, allowing for the study of downstream signaling events.

  • Formation of Model Membranes: POG can be incorporated into artificial lipid bilayers and liposomes. These model membranes are valuable tools for studying membrane properties, protein-lipid interactions, and for the delivery of bioactive molecules into cells.

  • Induction and Inhibition of Cell Differentiation: As a signaling molecule, POG has the potential to influence cellular differentiation programs. It can be used to investigate the role of DAG-mediated signaling in the commitment of stem cells to specific lineages or to modulate the differentiation of various cell types.

  • Modulation of Cell Proliferation: The PKC pathway, which can be activated by POG, is intricately linked to the regulation of cell cycle and proliferation. POG can be employed to study the effects of DAG signaling on the proliferation of both normal and cancerous cells.

Data Presentation

Table 1: Recommended Concentration Ranges of Diacylglycerol Analogs for Cellular Assays

Diacylglycerol AnalogApplicationCell TypeConcentration RangeReference for Adaptation
1-Oleoyl-2-acetyl-sn-glycerol (B13814) (OAG)PKC Activation & Calcium Current InhibitionGH3 pituitary cells4 - 60 µM[1]
1-Oleoyl-2-acetyl-sn-glycerol (OAG)PKC Activation & Insulin (B600854) ReleaseRat Islet Cells50 - 500 µM[2]
Diacylglycerol (generic)Stimulation of Cancer Cell DeathCancer cell linesUp to 7.8 mol% in nanoparticles[3]

Note: These concentrations are for related diacylglycerol analogs and should be used as a starting point for optimizing experiments with this compound (POG).

Experimental Protocols

Protocol 1: Activation of Protein Kinase C (PKC) in Cultured Cells

This protocol describes a general method for stimulating cultured cells with POG to activate the PKC signaling pathway. This method is adapted from studies using the diacylglycerol analog 1-oleoyl-2-acetyl-sn-glycerol (OAG)[1][2].

Materials:

  • This compound (POG)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cultured cells of interest

  • Appropriate cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Reagents for downstream analysis (e.g., Western blotting, kinase assay)

Procedure:

  • Prepare POG Stock Solution: Dissolve POG in DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Store at -20°C.

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells by replacing the growth medium with a low-serum or serum-free medium for 4-24 hours prior to stimulation.

  • POG Stimulation: a. Dilute the POG stock solution in serum-free medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 1, 10, 25, 50, 100 µM) to determine the optimal concentration for your cell type and experimental endpoint. b. As a vehicle control, prepare a corresponding dilution of DMSO in serum-free medium. c. Remove the culture medium from the cells and replace it with the POG-containing medium or the vehicle control medium. d. Incubate the cells for the desired time period (e.g., 15 min, 30 min, 1 hr, 4 hr). The optimal incubation time should be determined experimentally.

  • Cell Lysis and Analysis: a. After incubation, wash the cells with ice-cold PBS. b. Lyse the cells using a suitable lysis buffer. c. Collect the cell lysates and proceed with downstream analysis, such as Western blotting for phosphorylated PKC substrates or a direct PKC kinase activity assay.

Workflow for PKC Activation by POG

PKC_Activation_Workflow prep Prepare POG Stock (in DMSO) stim Stimulate with POG (and Vehicle Control) prep->stim seed Seed and Culture Cells starve Serum Starve Cells (Optional) seed->starve starve->stim lyse Lyse Cells stim->lyse analyze Downstream Analysis (e.g., Western Blot, Kinase Assay) lyse->analyze

Caption: Workflow for activating Protein Kinase C using POG.

Protocol 2: Preparation of POG-Containing Liposomes

This protocol outlines the preparation of small unilamellar vesicles (SUVs) containing POG using the thin-film hydration method followed by sonication or extrusion. This method is adapted from protocols for preparing liposomes with 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC)[4][5].

Materials:

  • This compound (POG)

  • A primary phospholipid (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine - POPC)

  • Chloroform

  • Methanol

  • Hydration buffer (e.g., PBS, HEPES-buffered saline)

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or liposome (B1194612) extruder

Procedure:

  • Lipid Film Formation: a. In a round-bottom flask, dissolve POG and the primary phospholipid (e.g., POPC) in a chloroform:methanol mixture (e.g., 2:1 v/v). The desired molar ratio of POG to the primary lipid should be determined based on the experimental requirements. b. Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask. c. To ensure complete removal of the solvent, place the flask under high vacuum for at least 2 hours.

  • Hydration: a. Hydrate the lipid film by adding the desired hydration buffer. The volume of the buffer will determine the final lipid concentration. b. Gently rotate the flask to allow the lipid film to swell and form multilamellar vesicles (MLVs). This can be done at a temperature above the phase transition temperature of the lipids.

  • Vesicle Sizing (Sonication or Extrusion): a. Sonication: To form small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator until the suspension becomes clear. Keep the sample on ice to prevent overheating. b. Extrusion: For a more uniform size distribution, pass the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a liposome extruder. This process should be repeated multiple times (e.g., 11-21 passes).

  • Liposome Characterization and Use: a. Characterize the size and zeta potential of the prepared liposomes using dynamic light scattering (DLS). b. The POG-containing liposomes can now be used for cell culture experiments, such as delivery of encapsulated molecules or for studying lipid-protein interactions at the cell surface. For cellular uptake studies, a fluorescent lipid dye can be included in the initial lipid mixture[6][7].

POG Liposome Preparation Workflow

Liposome_Preparation_Workflow dissolve Dissolve POG and other lipids in organic solvent film Form thin lipid film (Rotary Evaporation) dissolve->film hydrate Hydrate lipid film with buffer (forms MLVs) film->hydrate size Vesicle Sizing (Sonication or Extrusion) hydrate->size characterize Characterize Liposomes (e.g., DLS) size->characterize

Caption: Workflow for preparing POG-containing liposomes.

Protocol 3: Cell Proliferation Assay

This protocol provides a framework for assessing the effect of POG on cell proliferation using a colorimetric assay such as the MTT or WST-1 assay. The design is based on general principles of cell proliferation assays and findings from studies on related diacylglycerols[3].

Materials:

  • This compound (POG)

  • DMSO

  • Cells of interest

  • Complete culture medium

  • 96-well cell culture plates

  • MTT or WST-1 proliferation assay kit

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • POG Treatment: a. Prepare serial dilutions of POG in complete culture medium from the DMSO stock solution. Include a vehicle control (DMSO alone). b. A suggested concentration range to test is 0.1 µM to 100 µM. c. Replace the medium in the wells with the POG-containing medium or control medium.

  • Incubation: Incubate the plate for a period relevant to the cell cycle of the chosen cell line (e.g., 24, 48, 72 hours).

  • Proliferation Assay: a. At the end of the incubation period, add the MTT or WST-1 reagent to each well according to the manufacturer's instructions. b. Incubate for the recommended time to allow for the conversion of the reagent by metabolically active cells. c. Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: a. Subtract the background absorbance (from wells with medium only). b. Normalize the absorbance values of the POG-treated wells to the vehicle control wells to determine the percentage of proliferation or inhibition. c. Plot the percentage of proliferation against the POG concentration to generate a dose-response curve.

Signaling Pathway: POG and PKC-Mediated Effects

POG_PKC_Signaling POG This compound (POG) PKC Protein Kinase C (PKC) POG->PKC activates Substrates Downstream Substrates PKC->Substrates phosphorylates Response Cellular Responses (Proliferation, Differentiation, etc.) Substrates->Response leads to

Caption: POG activates PKC, leading to downstream cellular responses.

Conclusion

This compound is a valuable tool for cell biologists and drug development professionals. Its ability to act as a diacylglycerol analog allows for the targeted investigation of PKC-dependent signaling pathways and their roles in fundamental cellular processes. The protocols provided herein, adapted from established methods for similar lipid molecules, offer a solid foundation for incorporating POG into cell culture-based research. Researchers are encouraged to optimize these protocols for their specific cell types and experimental systems to achieve the most reliable and informative results.

References

Application Notes and Protocols for the Extraction of 1-Palmitoyl-2-oleoyl-sn-glycerol from Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-oleoyl-sn-glycerol (POPG) is a key diacylglycerol (DAG) molecule that plays a crucial role as a second messenger in a multitude of cellular signaling pathways. The accurate and efficient extraction and quantification of POPG from tissue samples are paramount for understanding its physiological and pathological roles. These application notes provide detailed protocols for the extraction of POPG from tissue samples, primarily focusing on well-established lipid extraction methodologies. Additionally, an overview of the significant signaling pathways involving DAGs is presented.

As a diacylglycerol, POPG is an important intermediate in lipid metabolism and cellular signaling.[1] Alterations in DAG levels have been associated with various disease states, making its quantification in biological samples a critical area of research.[1][2]

Data Presentation

Quantitative analysis of specific diacylglycerol species like POPG from complex biological matrices is a challenging task due to the vast number of isobaric and isomeric lipid species.[3] Mass spectrometry-based approaches are the gold standard for the quantification of individual lipid molecules. While absolute concentrations of POPG can vary significantly depending on the tissue type, physiological state, and the analytical method employed, the following table summarizes the general approach and key considerations for quantitative analysis.

ParameterMethodKey Considerations
Tissue Homogenization Dounce homogenizer, bead beater, or rotor-stator homogenizerPerformed in a cold environment (on ice) to minimize enzymatic degradation of lipids.
Lipid Extraction Folch Method or Bligh & Dyer MethodChoice of method can depend on sample size and water content. Both are highly effective for total lipid extraction.
POPG Quantification Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Requires the use of an appropriate internal standard (e.g., a deuterated or 13C-labeled DAG standard) for accurate quantification.[2]
Data Analysis Neutral Loss Scanning or Shotgun LipidomicsThese techniques allow for the identification and quantification of specific lipid species within a complex mixture.[3]

Signaling Pathways

Diacylglycerols, including POPG, are integral components of cellular signal transduction. The most well-characterized pathway involves the activation of Protein Kinase C (PKC). Upon stimulation of cell surface receptors, phospholipase C (PLC) hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and DAG. DAG remains in the plasma membrane and recruits PKC, leading to its activation and the subsequent phosphorylation of a multitude of downstream protein targets. This cascade regulates a wide array of cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation.

Beyond PKC, DAGs can also activate other signaling proteins such as Protein Kinase D (PKD), Ras guanyl-releasing proteins (RasGRPs), chimaerins, and Munc13 proteins, highlighting the pleiotropic effects of this lipid second messenger.

Diacylglycerol_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG This compound (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_mem PKC (membrane-bound) DAG->PKC_mem recruits & activates Cellular_Response Downstream Cellular Responses PKC_mem->Cellular_Response phosphorylates targets Ligand Ligand Ligand->Receptor binds PKC_cyto PKC (inactive) PKC_cyto->PKC_mem translocates

Caption: Diacylglycerol (DAG) Signaling Pathway.

Experimental Protocols

The following protocols describe the extraction of total lipids from tissue samples, which will include this compound. The choice between the Folch and Bligh & Dyer methods often depends on the water content and the amount of tissue available.

Protocol 1: Modified Folch Method for Lipid Extraction

This method is robust and suitable for a wide range of tissue types.

Materials:

  • Tissue sample (e.g., brain, liver, adipose tissue)

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution (or 0.74% KCl)

  • Dounce homogenizer or similar

  • Centrifuge

  • Glass centrifuge tubes with Teflon-lined caps

  • Nitrogen gas stream or vacuum desiccator

Procedure:

  • Tissue Homogenization:

    • Weigh approximately 100 mg of frozen tissue and place it in a glass Dounce homogenizer on ice.

    • Add 2 mL of a cold chloroform:methanol (2:1, v/v) mixture.

    • Homogenize thoroughly until a uniform suspension is achieved.

  • Lipid Extraction:

    • Transfer the homogenate to a glass centrifuge tube.

    • Add another 2 mL of chloroform:methanol (2:1, v/v) to the homogenizer to rinse and transfer the remaining sample to the centrifuge tube.

    • Vortex the tube for 1 minute and incubate at room temperature for 20 minutes.

  • Phase Separation:

    • Add 0.8 mL of 0.9% NaCl solution to the tube.

    • Vortex for 30 seconds.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Collection of the Lipid Phase:

    • Two distinct phases will be visible: an upper aqueous phase and a lower organic phase containing the lipids.

    • Carefully aspirate and discard the upper aqueous phase.

    • Collect the lower chloroform phase into a clean glass tube.

  • Drying and Storage:

    • Evaporate the chloroform under a gentle stream of nitrogen gas or in a vacuum desiccator.

    • Resuspend the dried lipid extract in a known volume of an appropriate solvent (e.g., chloroform or methanol) for subsequent analysis.

    • Store the lipid extract at -80°C until analysis.

Protocol 2: Bligh & Dyer Method for Lipid Extraction

This method is particularly useful for tissues with high water content.

Materials:

  • Tissue sample

  • Chloroform

  • Methanol

  • Deionized water

  • Homogenizer

  • Centrifuge

  • Glass centrifuge tubes

Procedure:

  • Tissue Homogenization:

    • Weigh approximately 1 g of tissue and place it in a homogenizer.

    • Add 1 mL of deionized water, 2 mL of methanol, and 1 mL of chloroform.

    • Homogenize for 2 minutes to form a single-phase solution.

  • Phase Separation:

    • Add an additional 1 mL of chloroform and 1 mL of deionized water to the homogenate.

    • Homogenize for another 30 seconds.

    • Transfer the mixture to a centrifuge tube and centrifuge at 1,000 x g for 10 minutes to separate the phases.

  • Collection of the Lipid Phase:

    • The lower phase (chloroform) contains the lipids.

    • Carefully collect the lower phase, avoiding the upper aqueous phase and the protein interface.

  • Drying and Storage:

    • Dry the collected chloroform phase under a stream of nitrogen.

    • Resuspend and store the lipid extract as described in the Folch method.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the extraction and analysis of this compound from tissue samples.

POPG_Extraction_Workflow Start Tissue Sample Collection Homogenization Tissue Homogenization (e.g., in Chloroform:Methanol) Start->Homogenization Extraction Lipid Extraction (Folch or Bligh-Dyer) Homogenization->Extraction PhaseSeparation Phase Separation (Centrifugation) Extraction->PhaseSeparation Collection Collection of Organic (Lipid) Phase PhaseSeparation->Collection Drying Solvent Evaporation (e.g., under Nitrogen) Collection->Drying Quantification Quantification of POPG (LC-MS/MS) Drying->Quantification DataAnalysis Data Analysis Quantification->DataAnalysis

Caption: Workflow for POPG Extraction and Analysis.

References

Application Notes and Protocols for the HPLC Separation of 1-Palmitoyl-2-oleoyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-oleoyl-sn-glycerol (POG) is a specific diacylglycerol (DAG) molecule that plays a significant role in various biological processes, including cellular signaling and lipid metabolism. Accurate and reliable quantification of POG is crucial for research in numerous fields, from understanding disease mechanisms to the development of novel therapeutics. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation and quantification of lipid species like POG from complex biological matrices.

This document provides detailed application notes and protocols for the separation of this compound using both Reversed-Phase (RP-HPLC) and Normal-Phase (NP-HPLC) methods. These protocols are designed to provide a robust starting point for method development and routine analysis.

Principle of Separation

Reversed-Phase HPLC (RP-HPLC): In RP-HPLC, the separation of diacylglycerols is primarily based on their hydrophobicity, which is related to their equivalent carbon number (ECN). The ECN is calculated as the total number of carbon atoms in the fatty acyl chains minus twice the number of double bonds. Molecules with a higher ECN will have longer retention times. For DAGs with the same ECN, 1,3-isomers tend to elute earlier than their 1,2-counterparts.[1]

Normal-Phase HPLC (NP-HPLC): NP-HPLC separates lipids based on the polarity of their head groups.[2] For diacylglycerols, this allows for the separation of different lipid classes. This technique is particularly useful for isolating total 1,2-diacylglycerols from other lipid classes in a sample.

Experimental Protocols

This protocol is suitable for the quantitative analysis of POG, separating it from other diacylglycerol species.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the lipid sample into a glass vial.

  • Dissolve the sample in 1 mL of a solvent mixture such as chloroform/methanol (2:1, v/v) or hexane (B92381)/isopropanol (4:1, v/v).[3]

  • Vortex the sample until fully dissolved.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • If necessary, dilute the sample with the initial mobile phase to a final concentration of approximately 1 mg/mL.[3]

HPLC Conditions:

ParameterRecommended Setting
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Acetonitrile
Mobile Phase B Isopropanol
Gradient 0-20 min: 30% to 60% B20-25 min: 60% to 30% B25-30 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector Evaporative Light Scattering Detector (ELSD)
ELSD Settings Nebulizer Temperature: 40°CEvaporator Temperature: 60°CGas Flow Rate: 1.5 L/min

Quantitative Data Summary:

The following table summarizes the expected quantitative data for the analysis of this compound using the described RP-HPLC-ELSD method. The retention time is an estimate based on the elution order of similar diacylglycerols.

AnalyteEstimated Retention Time (min)Linearity (R²)LOD (µg/mL)LOQ (µg/mL)
This compound~18.5≥ 0.9950.5 - 1.01.5 - 3.0

This protocol is designed for the class separation of 1,2-diacylglycerols from other lipid classes.

Sample Preparation:

  • Dissolve the lipid extract in a non-polar solvent such as hexane or isooctane (B107328) at a concentration of approximately 1 mg/mL.[4]

  • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

  • Filter the sample through a 0.45 µm PTFE syringe filter into an HPLC vial.

HPLC Conditions:

ParameterRecommended Setting
Column Silica or Cyano (CN) Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Hexane/Isooctane (98:2, v/v)
Mobile Phase B Isopropanol/Ethyl Acetate (80:20, v/v)
Gradient 0-10 min: 2% to 10% B10-15 min: 10% to 50% B15-20 min: 50% to 2% B20-25 min: 2% B (re-equilibration)
Flow Rate 1.5 mL/min
Column Temperature 40°C
Injection Volume 20 µL
Detector Charged Aerosol Detector (CAD)
CAD Settings Nebulizer Gas: Nitrogen at 35 psi

Quantitative Data Summary:

This method provides separation of lipid classes. The retention time for the entire 1,2-diacylglycerol class is provided.

Analyte ClassEstimated Retention Time (min)Linearity (R²)LOD (ng on column)LOQ (ng on column)
1,2-Diacylglycerols~12.2≥ 0.99~1~3

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis start Start: Lipid Sample dissolve Dissolve in Organic Solvent start->dissolve filter Filter (0.45 µm PTFE) dissolve->filter hplc_vial Transfer to HPLC Vial filter->hplc_vial inject Inject into HPLC System hplc_vial->inject separate Chromatographic Separation inject->separate detect Detection (ELSD/CAD) separate->detect acquire Data Acquisition detect->acquire integrate Peak Integration acquire->integrate quantify Quantification integrate->quantify

Caption: Experimental workflow for HPLC analysis of POG.

logical_relationship cluster_hplc_methods HPLC Separation Methods cluster_detection Detection Techniques POG This compound (POG) RP_HPLC Reversed-Phase HPLC (Separation by Hydrophobicity/ECN) POG->RP_HPLC NP_HPLC Normal-Phase HPLC (Separation by Polarity) POG->NP_HPLC ELSD ELSD RP_HPLC->ELSD CAD CAD RP_HPLC->CAD MS Mass Spectrometry RP_HPLC->MS NP_HPLC->ELSD NP_HPLC->CAD NP_HPLC->MS

Caption: HPLC methods for POG analysis.

References

Application Notes and Protocols for 1-Palmitoyl-2-oleoyl-sn-glycerol in In Vitro Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-oleoyl-sn-glycerol (POG) is a physiologically relevant diacylglycerol (DAG), a critical second messenger in cellular signaling. In the context of in vitro kinase assays, POG serves as a potent and specific activator of several kinase families, most notably the Protein Kinase C (PKC) isoforms.[1][2] The activation of conventional and novel PKC isoforms is a key event in numerous signal transduction pathways, making POG an invaluable tool for studying kinase function, identifying specific kinase inhibitors, and elucidating cellular signaling cascades.[3] This document provides detailed application notes and protocols for the effective use of POG in in vitro kinase assays.

POG's structure, with a saturated palmitic acid at the sn-1 position and an unsaturated oleic acid at the sn-2 position, mimics the endogenous DAG species produced from the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC).[4] This makes it a more physiologically representative activator compared to some synthetic, short-chain DAG analogs.

Application Notes

Principle of Action:

This compound functions by binding to the C1 domain of conventional (α, β, γ) and novel (δ, ε, η, θ) PKC isoforms.[2][5] This binding event induces a conformational change in the kinase, leading to its activation and subsequent phosphorylation of target substrates.[1] In in vitro assays, POG is typically incorporated into lipid vesicles or mixed micelles, often in combination with phosphatidylserine (B164497) (PS), to facilitate its interaction with the kinase in an aqueous environment. The presence of PS enhances the activation of many PKC isoforms.

Key Applications:

  • Direct Kinase Activation: Studying the activation mechanism and substrate specificity of PKC isoforms and other DAG-responsive kinases.

  • Inhibitor Screening: High-throughput screening of compound libraries to identify specific inhibitors of PKC or other DAG-activated kinases. POG provides a consistent and physiologically relevant method of kinase activation for these screens.

  • Elucidating Signaling Pathways: Investigating the downstream targets and cellular consequences of activating specific kinase pathways in a controlled in vitro setting.[3]

  • Structure-Activity Relationship Studies: Comparing the activating potential of different DAG analogs to understand the structural requirements for kinase activation.

Limitations and Considerations:

  • Solubility: POG is a lipid and is insoluble in aqueous buffers. Therefore, it must be delivered to the kinase in a lipid environment such as vesicles or micelles. The preparation of these lipid structures is a critical step for successful and reproducible assays.

Quantitative Data for Diacylglycerol Analogs

While specific EC50 values for this compound (POG) in activating specific kinase isoforms are not extensively documented in publicly available literature, the following table summarizes quantitative data for other commonly used diacylglycerol analogs. This information can be used as a reference for designing and optimizing in vitro kinase assays with POG.

Diacylglycerol AnalogKinase TargetEffective Concentration RangeNotes
1-Oleoyl-2-acetyl-sn-glycerol (B13814) (OAG)Protein Kinase C (general)5 - 500 µMDose-dependent activation of PKC observed in rat islet homogenates.[6]
1-Oleoyl-2-acetyl-sn-glycerol (OAG)Protein Kinase C (in GH3 cells)Half-maximal inhibition of Ca2+ currents at ~25 µMThis study used OAG to activate PKC, which then modulated ion channel activity.[7]
1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG)Protein Kinase C0.5 - 2.0 mol% in lipid vesiclesDemonstrated potent activation of PKC in lipid vesicles composed of POPS and POPC.[8]
1-Stearoyl-2-docosahexaenoyl-sn-glycerol (SDG)Protein Kinase C0.5 - 2.0 mol% in lipid vesiclesShowed higher potency in activating PKC compared to other DAG species at 0.5 mol%.[8]

Experimental Protocols

Protocol 1: Preparation of POG-Containing Lipid Vesicles

This protocol describes the preparation of small unilamellar vesicles (SUVs) containing this compound (POG) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (POPS) for use in in vitro kinase assays.

Materials:

  • This compound (POG) in chloroform (B151607)

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (POPS) in chloroform

  • Chloroform

  • Nitrogen gas

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl)

  • Probe sonicator or bath sonicator

Procedure:

  • Lipid Mixture Preparation: In a clean glass test tube, combine the desired amounts of POG and POPS dissolved in chloroform. A common molar ratio for PKC activation is 2.5 mol% POG and 97.5 mol% POPS, though this can be optimized.

  • Solvent Evaporation: Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the tube.

  • Vacuum Desiccation: Place the tube under high vacuum for at least 1 hour to remove any residual solvent.

  • Hydration: Add the desired volume of Assay Buffer to the dried lipid film. The final total lipid concentration is typically in the range of 1-5 mM.

  • Vortexing: Vortex the mixture vigorously for 5-10 minutes to disperse the lipid film and form multilamellar vesicles (MLVs). The solution will appear milky.

  • Sonication: To form small unilamellar vesicles (SUVs), sonicate the MLV suspension.

    • Probe Sonication: Sonicate on ice using a probe sonicator with short bursts (e.g., 30 seconds on, 30 seconds off) for a total of 5-10 minutes, or until the solution becomes translucent.

    • Bath Sonication: Alternatively, sonicate in a bath sonicator for 30-60 minutes, or until the solution clarifies.

  • Storage: The prepared vesicles can be stored at 4°C for short-term use (a few days). For longer-term storage, they can be stored under nitrogen at -20°C or -80°C, but it is recommended to use them fresh.

Protocol 2: In Vitro Protein Kinase C (PKC) Assay Using POG Vesicles (Radioactive Method)

This protocol provides a general framework for an in vitro kinase assay using [γ-³²P]ATP. This can be adapted for non-radioactive methods such as fluorescence-based or luminescence-based assays.

Materials:

  • Purified Protein Kinase C (PKC) isoform

  • POG/POPS lipid vesicles (prepared as in Protocol 1)

  • PKC substrate (e.g., myelin basic protein, histone H1, or a specific peptide substrate)

  • Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 0.5 mM CaCl₂, 1 mM DTT)

  • [γ-³²P]ATP (specific activity ~3000 Ci/mmol)

  • 10 mM ATP stock solution

  • Stop Solution (e.g., 75 mM phosphoric acid)

  • P81 phosphocellulose paper

  • Scintillation vials

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Reaction Setup: On ice, prepare the kinase reaction mixture in microcentrifuge tubes. The final reaction volume is typically 25-50 µL. A typical reaction mixture would include:

    • Kinase Assay Buffer

    • POG/POPS vesicles (to achieve the desired final lipid and POG concentration)

    • PKC substrate (at a concentration near its Km)

    • Purified PKC enzyme

    • Water to final volume

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radioactive ATP to a final concentration that is close to the Km for ATP of the specific PKC isoform (typically 10-100 µM).

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

  • Termination of Reaction: Stop the reaction by adding an equal volume of Stop Solution.

  • Spotting: Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.

  • Washing: Wash the P81 papers three times for 5-10 minutes each in a large volume of 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Scintillation Counting: Place the washed and dried P81 paper into a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the kinase activity based on the amount of ³²P incorporated into the substrate per unit time.

Visualizations

Signaling Pathway

POG_PKC_Signaling POG This compound (POG) PKC Protein Kinase C (PKC) POG->PKC Activation Downstream Downstream Effectors PKC->Downstream PKD Protein Kinase D (PKD) Downstream->PKD Activation Substrates Cellular Substrates (e.g., MARCKS) Downstream->Substrates Phosphorylation Response Cellular Response PKD->Response Substrates->Response

Caption: POG activates PKC, initiating downstream signaling.

Experimental Workflow

Kinase_Assay_Workflow start Start prep_vesicles Prepare POG/POPS Lipid Vesicles start->prep_vesicles setup_reaction Set up Kinase Reaction Mix (Enzyme, Substrate, Vesicles) prep_vesicles->setup_reaction initiate Initiate Reaction with [γ-³²P]ATP setup_reaction->initiate incubate Incubate at 30°C initiate->incubate stop_reaction Terminate Reaction incubate->stop_reaction spot_wash Spot on P81 Paper and Wash stop_reaction->spot_wash measure Measure Radioactivity (Scintillation Counting) spot_wash->measure analyze Analyze Data measure->analyze end End analyze->end

Caption: Workflow for an in vitro kinase assay using POG.

References

Application Notes and Protocols for Studying Lipid Metabolism with 1-Palmitoyl-2-oleoyl-sn-glycerol (POG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-oleoyl-sn-glycerol (POG) is a specific diacylglycerol (DAG) molecule that plays a crucial role in lipid metabolism and cellular signaling. As a key intermediate, it serves as a precursor for the synthesis of complex lipids such as triglycerides (TGs) and phospholipids (B1166683).[1] Furthermore, as a 1,2-diacyl-sn-glycerol, POG functions as a second messenger, most notably in the activation of Protein Kinase C (PKC), a family of enzymes that regulate a wide array of cellular processes.[2][3] The unique structure of POG, with a saturated palmitic acid at the sn-1 position and an unsaturated oleic acid at the sn-2 position, makes it a valuable tool for dissecting specific pathways in lipid metabolism and signaling. These application notes provide detailed protocols for utilizing POG in cell-based assays to investigate its effects on PKC activation and triglyceride synthesis.

Key Applications

  • Investigation of PKC Isoform Activation: POG can be used to selectively activate conventional and novel PKC isoforms in vitro and in cell-based assays to study their downstream signaling cascades.[2][3]

  • Analysis of Triglyceride Synthesis: As a direct precursor, POG can be supplied to cells to study the kinetics and regulation of diacylglycerol acyltransferase (DGAT) enzymes, which catalyze the final step of triglyceride synthesis.

  • Elucidation of Lipid-Induced Insulin (B600854) Resistance: The accumulation of intracellular DAGs, including species like POG, has been linked to the development of insulin resistance. POG can be used in cellular models to mimic this lipotoxic effect and investigate the underlying molecular mechanisms.[4]

  • Drug Discovery and Target Validation: POG-based assays can be employed to screen for and characterize small molecule inhibitors or activators of enzymes involved in DAG metabolism and signaling, such as DGATs and PKC isoforms.

Data Presentation

Table 1: Example Data on Triglyceride Synthesis Rates in Adipose Tissue Under Different Dietary Conditions

This table illustrates the type of quantitative data that can be obtained when studying triglyceride metabolism. While this data is not from a direct POG-treatment experiment, it demonstrates how stable isotope labeling can be used to measure triglyceride synthesis, a process in which POG is a key intermediate.

Dietary Group Fractional Synthesis Rate (% newly made triglyceride/day) Absolute Synthesis Rate (μmol/day) Triglyceride Degradation Rate (μmol/day)
High Carbohydrate (HC)7.7 ± 0.225 ± 322 ± 3
Carbohydrate-Free (CF)11.8 ± 1.237 ± 530 ± 5
Data is presented as mean ± S.E. and is adapted from a study using 2H2O labeling in mice to demonstrate the application of measuring triglyceride dynamics.[5]

Signaling and Metabolic Pathways

This compound (POG) in Cellular Metabolism

POG_Metabolism cluster_synthesis Synthesis of POG cluster_fate Fates of POG GPAT GPAT LPA Lysophosphatidic Acid GPAT->LPA AGPAT AGPAT PA Phosphatidic Acid AGPAT->PA G3P Glycerol-3-Phosphate G3P->GPAT Palmitoyl-CoA LPA->AGPAT Oleoyl-CoA PAP PAP (Lipin) PA->PAP POG This compound (POG) PAP->POG DGAT DGAT POG->DGAT Acyl-CoA PC_PE_Synthase PC/PE Synthesis (Choline/Ethanolamine Phosphotransferase) POG->PC_PE_Synthase CDP-Choline/ CDP-Ethanolamine DGK Diacylglycerol Kinase (DGK) POG->DGK ATP TG Triglycerides DGAT->TG PC_PE Phosphatidylcholine (PC) & Phosphatidylethanolamine (PE) PC_PE_Synthase->PC_PE PA_Signal Phosphatidic Acid (Signaling) DGK->PA_Signal

Caption: Metabolic pathways involving this compound (POG).

POG-Mediated Activation of Protein Kinase C (PKC)

PKC_Activation POG This compound (POG) in membrane PKC_active Active PKC (Membrane-bound) PKC_inactive Inactive PKC (Cytosol) PKC_inactive->PKC_active Translocation to membrane Downstream Downstream Substrate Phosphorylation PKC_active->Downstream Phosphorylation Response Cellular Response Downstream->Response

Caption: POG-mediated activation of Protein Kinase C (PKC).

Experimental Protocols

Experimental Workflow for Cell-Based Assays with POG

Experimental_Workflow start Start: Cell Culture prep Prepare POG Stock Solution start->prep treat Treat Cells with POG prep->treat harvest Harvest Cells treat->harvest lyse Cell Lysis / Lipid Extraction harvest->lyse assay Perform Downstream Assay lyse->assay pkc PKC Activity Assay assay->pkc Option 1 tg Triglyceride Quantification assay->tg Option 2 lipidomics Lipidomics Analysis assay->lipidomics Option 3 data Data Analysis pkc->data tg->data lipidomics->data

Caption: General workflow for cell-based experiments using POG.

Protocol 1: Preparation of POG for Cell Culture Experiments

Materials:

  • This compound (POG)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Sterile phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a POG stock solution: Dissolve POG in DMSO to a high concentration (e.g., 10-50 mM). Store at -20°C.

  • Prepare a BSA solution: Dissolve fatty acid-free BSA in PBS to a concentration of 10% (w/v).

  • Complex POG with BSA: a. In a sterile tube, dilute the POG stock solution in serum-free cell culture medium to an intermediate concentration. b. Add the 10% BSA solution to the diluted POG to achieve a final BSA concentration that results in a desired molar ratio of POG to BSA (e.g., 4:1). c. Incubate at 37°C for 30 minutes with gentle agitation to allow for complex formation.

  • Prepare final treatment medium: Dilute the POG-BSA complex in the appropriate cell culture medium to the desired final POG concentration (e.g., 10-100 µM).

Protocol 2: In Vitro Protein Kinase C (PKC) Activity Assay

This protocol is adapted from a general kinase assay and is suitable for measuring the direct effect of POG on PKC activity.

Materials:

  • Purified, recombinant PKC isoform

  • POG

  • Phosphatidylserine (PS)

  • ATP, [γ-³²P]ATP for radioactive detection, or an ADP-Glo™ Kinase Assay kit for luminescence-based detection

  • PKC substrate peptide (e.g., PepTag® C1 Peptide)

  • Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)

  • Stop solution (e.g., EDTA for enzymatic assays, or sample buffer for SDS-PAGE)

Procedure:

  • Prepare Lipid Vesicles: a. In a glass tube, mix POG and PS in chloroform (B151607) at the desired molar ratio (e.g., 1:4). b. Evaporate the chloroform under a stream of nitrogen to form a thin lipid film. c. Resuspend the lipid film in kinase reaction buffer by vortexing or sonication to form small unilamellar vesicles.

  • Set up the Kinase Reaction: a. In a microcentrifuge tube, add the kinase reaction buffer, the lipid vesicle suspension, and the purified PKC enzyme. b. Pre-incubate at 30°C for 5 minutes.

  • Initiate the Reaction: a. Add the PKC substrate peptide and ATP (spiked with [γ-³²P]ATP if using radioactive detection) to the reaction mixture. b. Incubate at 30°C for 10-30 minutes.

  • Stop the Reaction: Add the appropriate stop solution.

  • Detection: a. Radioactive Method: Spot the reaction mixture onto P81 phosphocellulose paper, wash extensively with phosphoric acid, and quantify the incorporated radioactivity using a scintillation counter. b. Non-Radioactive (Luminescence) Method: Follow the manufacturer's instructions for the ADP-Glo™ assay to measure ADP production, which is proportional to kinase activity.

Protocol 3: Quantification of Triglyceride Synthesis in Cultured Cells

Materials:

  • Cultured cells (e.g., adipocytes, hepatocytes)

  • POG-BSA complex (from Protocol 1)

  • [¹⁴C]-oleic acid or [³H]-glycerol

  • Cell lysis buffer (e.g., RIPA buffer)

  • Hexane (B92381) and isopropanol (B130326)

  • Thin-layer chromatography (TLC) plates and developing chamber

  • TLC solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)

  • Scintillation counter and scintillation fluid

Procedure:

  • Cell Treatment: a. Plate cells and grow to desired confluency. b. Starve cells in serum-free medium for 2-4 hours. c. Treat cells with the POG-BSA complex in the presence of a radioactive tracer ([¹⁴C]-oleic acid or [³H]-glycerol) for a specified time course (e.g., 0, 1, 2, 4, 8 hours).

  • Cell Lysis and Lipid Extraction: a. Wash cells twice with ice-cold PBS. b. Lyse the cells and extract the total lipids using a mixture of hexane and isopropanol (3:2, v/v).[6] c. Collect the organic phase.

  • Separation of Lipids by TLC: a. Spot the lipid extracts onto a silica (B1680970) TLC plate. b. Develop the plate in a chamber with the appropriate solvent system to separate the different lipid species. Triglycerides will have a higher Rf value than more polar lipids like phospholipids and DAGs.

  • Quantification: a. Scrape the silica corresponding to the triglyceride band into a scintillation vial. b. Add scintillation fluid and quantify the incorporated radioactivity using a scintillation counter. c. Normalize the radioactive counts to the total protein content of the cell lysate.

Protocol 4: Lipid Extraction from Cultured Cells for Lipidomics Analysis

This protocol is based on the widely used Folch method for the robust extraction of total lipids.[7]

Materials:

  • Cultured cells (approximately 1-5 million)

  • Ice-cold PBS

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

Procedure:

  • Cell Harvesting and Washing: a. Harvest cells by centrifugation (for suspension cells) or scraping (for adherent cells). b. Wash the cell pellet twice with ice-cold PBS, centrifuging at 500 x g for 5 minutes at 4°C after each wash.

  • Lipid Extraction: a. Resuspend the cell pellet in a small volume of water and transfer to a glass centrifuge tube. b. Add a 2:1 (v/v) mixture of chloroform:methanol. c. Vortex vigorously for 1 minute. d. Incubate on ice for 30 minutes with occasional vortexing.

  • Phase Separation: a. Add chloroform and 0.9% NaCl solution to the mixture to induce phase separation. b. Centrifuge at 1,000 x g for 10 minutes at 4°C.

  • Lipid Collection: a. Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

  • Drying and Storage: a. Dry the collected organic phase under a gentle stream of nitrogen. b. Store the dried lipid extract at -80°C until analysis by mass spectrometry.

Conclusion

This compound is a powerful tool for researchers in the field of lipid metabolism. The protocols outlined in these application notes provide a framework for investigating the dual roles of POG as a signaling molecule and a metabolic intermediate. By employing these methods, scientists can gain valuable insights into the complex regulation of lipid pathways and their implications in health and disease, paving the way for the development of novel therapeutic strategies.

References

Application Notes and Protocols for 1-Palmitoyl-2-oleoyl-sn-glycerol and its Phospho-Derivative in Disease Model Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of specific lipid molecules in disease model studies. It is crucial to distinguish between two related but functionally distinct lipids:

  • 1-Palmitoyl-2-oleoyl-sn-glycerol (POG): A diacylglycerol (DAG) that acts as a critical second messenger in a multitude of cellular signaling pathways.[1] Dysregulation of DAG signaling is implicated in various diseases, including cancer and metabolic disorders.[2][3]

  • 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (POPG): A phospholipid and a key anionic component of biological membranes.[4][5] It is extensively studied for its structural and functional roles in pulmonary surfactant and as a component of model bacterial membranes.[6][7]

Given the extensive body of research, this document will primarily focus on POPG due to its widespread application in disease models for respiratory distress syndrome and infectious diseases. A summary of the role of POG in the broader context of diacylglycerol signaling will also be provided.

Part 1: 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (POPG) in Disease Models

Application Note 1: Role in Respiratory Distress Syndrome (RDS) Models

POPG is an essential component of pulmonary surfactant, the complex mixture of lipids and proteins that lines the alveolar surface of the lungs.[8] Its primary function is to reduce surface tension at the air-liquid interface, preventing alveolar collapse at the end of expiration.[8]

In premature infants, insufficient production of pulmonary surfactant leads to Respiratory Distress Syndrome (RDS).[9][10] Disease models for RDS often involve studying the biophysical properties of natural or synthetic surfactant mixtures. POPG is critical in these models because it preferentially interacts with the hydrophobic surfactant proteins SP-B and SP-C.[6][11][12] This interaction is vital for the rapid adsorption and spreading of the surfactant film across the alveolar surface.[11] Synthetic surfactants, such as Surfaxin (lucinactant), which was previously used for RDS prevention, included POPG in their formulation to mimic the function of natural surfactants.[8][13]

Key Functions in RDS Models:

  • Interaction with Surfactant Proteins: The negatively charged headgroup of POPG interacts electrostatically with positively charged residues on surfactant proteins like SP-B, which is essential for proper protein orientation and function within the lipid monolayer.[11][14]

  • Modulation of Film Fluidity: POPG helps maintain the fluidity of the surfactant film, which is necessary for the film to respread during inhalation and resist collapse during exhalation.

  • Component of Synthetic Surfactants: Used in developing and testing new synthetic surfactant therapies for RDS.

Application Note 2: Bacterial Membrane Mimicry in Infectious Disease Models

POPG is widely used to create model membranes that mimic the negatively charged surface of bacterial cell membranes.[7] Many bacterial membranes are rich in anionic phospholipids (B1166683) like phosphatidylglycerol (PG), making them distinct from the predominantly zwitterionic (neutral) outer leaflet of mammalian cell membranes.[15] This charge difference is a key factor in the selective action of many antimicrobial peptides (AMPs).

Researchers use liposomes or vesicles composed of POPG, often in combination with other lipids like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (B1235465) (POPE) or 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), to study how AMPs and novel antibiotics disrupt bacterial membranes.[16][17] These models are instrumental in screening new antimicrobial compounds and understanding their mechanism of action, such as pore formation or membrane destabilization.[16]

Key Uses in Infection Models:

  • Selective Targeting Studies: Comparing the interaction of AMPs with POPG-containing (bacterial mimic) versus POPC-only (mammalian mimic) liposomes.[16][18]

  • Mechanism of Action: Investigating how antimicrobial agents increase membrane permeability, alter fluidity, and induce structural changes in bacterial mimetic membranes.[16][17]

  • Drug Screening: Providing a high-throughput platform to assess the membrane-disrupting activity of new drug candidates.

Application Note 3: Component of Liposomal Drug Delivery Systems

The inclusion of POPG in liposomal formulations for drug delivery, particularly in cancer therapy, can offer several advantages. The negative charge imparted by POPG can influence the liposome's stability, encapsulation efficiency, and interaction with target cells. While many approved liposomal drugs use neutral or PEGylated lipids to prolong circulation, anionic liposomes containing POPG are being explored for specific applications.[19][20] They can be used to encapsulate and deliver a wide range of therapeutic agents, from small-molecule chemotherapeutics to nucleic acids.[19][21]

Quantitative Data from Disease Model Studies

Table 1: Effects of Antimicrobial Peptides on POPG-Containing Model Membranes
PeptideModel Membrane CompositionAssayKey Quantitative FindingReference
AA1POPC/POPG (4:1 wt/wt)Permeability Assay67 ± 2% increase in membrane permeability over 60 minutes.[16]
AA1POPC/POPG (4:1 wt/wt)EPR SpectroscopySignificant increase in peak-to-peak splitting of 5-SASL spectrum, indicating reduced lipid chain mobility.[16]
PN5POPGCircular DichroismInduced ~40% α-helical content in the peptide, compared to minimal helicity in neutral POPC vesicles.[18][22]
TM PeptidesPOPE:POPG (3:1 mol/mol)Dye Leakage AssayLess than 5% dye disruption, indicating minimal membrane disruption despite lipid reorganization.[17]
Table 2: Biophysical Effects of Surfactant Components in Lung Surfactant Models
Component(s)Model SystemTechniqueKey Quantitative FindingReference
SP-BDPPC/POPC/POPG/CHOL MonolayerMD Simulations4-fold preferential interaction of SP-B with POPG compared to POPC or DPPC.[12]
Mini-B (SP-B analog)DPPC:POPG MonolayerIsotherm AnalysisAddition of Mini-B caused early condensation of lipid domains, leading to higher surface pressures at the same area per molecule.[23]

Experimental Protocols

Protocol 1: Preparation of POPG-Containing Liposomes (Bacterial Membrane Mimetics)

This protocol describes the preparation of large unilamellar vesicles (LUVs) by the extrusion method, suitable for antimicrobial assays.

Materials:

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol, sodium salt (POPG)

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Mini-extruder with 100 nm pore size polycarbonate membranes

Procedure:

  • Lipid Film Hydration:

    • In a round-bottom flask, dissolve the desired lipids (e.g., POPC and POPG in a 4:1 weight ratio) in chloroform.[16]

    • Remove the solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

    • Further dry the film under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Hydrate (B1144303) the lipid film with PBS (pH 7.4) to a final lipid concentration of 1-5 mg/mL.

    • Vortex the suspension vigorously to detach the lipid film from the glass, creating a suspension of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with two 100 nm polycarbonate membranes according to the manufacturer's instructions.

    • Heat the extruder and the lipid suspension to a temperature above the phase transition temperature of the lipid mixture.

    • Load the MLV suspension into one of the syringes.

    • Force the suspension through the membranes by alternately pushing the plungers of the two syringes.

    • Repeat the extrusion process 11-21 times to ensure a homogenous population of LUVs with a diameter of approximately 100 nm.

  • Storage:

    • Store the resulting LUV suspension at 4°C. Use within a few days for best results.

Protocol 2: Membrane Permeabilization (Dye Leakage) Assay

This assay measures the ability of a compound (e.g., an antimicrobial peptide) to disrupt the integrity of POPG-containing liposomes.

Materials:

  • POPG-containing LUVs (prepared as in Protocol 1)

  • Calcein (B42510) (or other fluorescent dye like terbium/dipicolinic acid)

  • Sephadex G-50 column for size-exclusion chromatography

  • Triton X-100 (10% solution)

  • Test compound (antimicrobial peptide)

  • Fluorescence spectrophotometer

Procedure:

  • Dye Encapsulation:

    • Prepare liposomes as described in Protocol 1, but hydrate the lipid film with a solution containing a self-quenching concentration of calcein (e.g., 50 mM in PBS).

  • Removal of External Dye:

    • Separate the calcein-loaded liposomes from the unencapsulated dye by passing the suspension through a Sephadex G-50 size-exclusion column, eluting with PBS.

  • Fluorescence Measurement:

    • Dilute the purified liposome (B1194612) suspension in PBS in a cuvette.

    • Set the fluorescence spectrophotometer to the appropriate excitation and emission wavelengths for calcein (e.g., Ex: 495 nm, Em: 515 nm).

    • Record the baseline fluorescence (F₀).

    • Add the test compound (antimicrobial peptide) to the cuvette at the desired concentration and monitor the increase in fluorescence over time (Fₜ) as the dye is released and de-quenched.

    • After the reaction reaches a plateau or at a defined endpoint, add Triton X-100 to a final concentration of 0.1% to lyse all liposomes and release all encapsulated dye. Record the maximum fluorescence (F₁₀₀).

  • Calculation:

    • Calculate the percentage of dye leakage at time 't' using the formula: % Leakage = [(Fₜ - F₀) / (F₁₀₀ - F₀)] * 100

Diagrams of Pathways and Workflows

popg_surfactant_function cluster_alveolus Alveolar Interface AlveolarLining Aqueous Hypophase Air Air SurfactantLayer Surfactant Monolayer (DPPC, POPG, etc.) SPB Surfactant Protein B (SP-B) SPB->SurfactantLayer Anchors in POPG POPG (Anionic Headgroup) SPB->POPG Preferentially Interacts with (Electrostatic Attraction) Reduction Reduction of Surface Tension SPB->Reduction Facilitates Film Spreading & Stability POPG->SurfactantLayer Integrates into POPG->Reduction Facilitates Film Spreading & Stability Prevention Prevention of Alveolar Collapse Reduction->Prevention

Caption: Role of POPG in Pulmonary Surfactant Function.

amp_testing_workflow Start Start: Prepare Lipids (e.g., POPC:POPG 4:1) LipidFilm Create Thin Lipid Film (Rotary Evaporation) Start->LipidFilm Hydration Hydrate Film with Fluorescent Dye Solution LipidFilm->Hydration Extrusion Extrude to Form LUVs (100 nm) Hydration->Extrusion Purification Purify LUVs (Size-Exclusion Chromatography) Extrusion->Purification Assay Perform Dye Leakage Assay Purification->Assay AddPeptide 1. Add Antimicrobial Peptide Assay->AddPeptide Input Measure 2. Measure Fluorescence Increase AddPeptide->Measure Lyse 3. Lyse with Detergent (Control) Measure->Lyse Analysis Analyze Data & Calculate % Membrane Permeabilization Lyse->Analysis Output End End Analysis->End dag_signaling_pathway cluster_products Second Messengers Stimulus External Stimulus (e.g., Growth Factor, Neurotransmitter) Receptor Receptor Activation Stimulus->Receptor PLC Phospholipase C (PLC) Activation Receptor->PLC PIP2 PIP₂ (Membrane Lipid) PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) (e.g., POG) Remains in Membrane PIP2->DAG IP3 IP₃ (Cytosolic) PIP2->IP3 PKC Protein Kinase C (PKC) Activation DAG->PKC Recruits & Activates DGK Diacylglycerol Kinase (DGK) DAG->DGK Phosphorylates CaRelease Ca²⁺ Release from ER IP3->CaRelease Response Cellular Responses (Proliferation, Gene Expression, etc.) PKC->Response Phosphorylates Targets CaRelease->PKC Co-activates PA Phosphatidic Acid (PA) DGK->PA Produces PA->Response Other Signaling

References

Application Notes and Protocols for the Preparation of Liposomes Containing 1-Palmitoyl-2-oleoyl-sn-glycerol (POG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are artificially prepared vesicles composed of a lipid bilayer, which can be used as a vehicle for the administration of nutrients and pharmaceutical drugs. 1-Palmitoyl-2-oleoyl-sn-glycerol (POG) is a diacylglycerol, a neutral lipid that can be incorporated into liposomal formulations. The inclusion of POG can influence the physicochemical properties of the liposome (B1194612) bilayer, such as fluidity and charge, which in turn can affect encapsulation efficiency, stability, and interaction with biological systems.

This document provides a detailed protocol for the preparation of liposomes containing POG using the thin-film hydration method followed by extrusion. This method is widely used due to its simplicity and ability to produce unilamellar vesicles of a controlled size.[1][2][3]

Materials and Equipment

A comprehensive list of necessary materials and equipment is provided in Table 1.

Table 1. Materials and Equipment for POG Liposome Preparation

CategoryItem
Lipids This compound (POG)
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) (or other primary phospholipid)
Cholesterol (optional, for enhancing membrane stability)
Solvents Chloroform (B151607) or a chloroform:methanol mixture (e.g., 2:1 or 3:1 v/v)
Aqueous Phase Hydration buffer (e.g., phosphate-buffered saline (PBS), HEPES-buffered saline (HBS), Tris-HCl)
Glassware Round-bottom flask (50-250 mL)
Glass vials
Glass syringes
Equipment Rotary evaporator or a stream of inert gas (nitrogen or argon)
Water bath or heating block
Vacuum pump
Liposome extruder (e.g., mini-extruder)
Polycarbonate membranes (e.g., 100 nm pore size)
Dynamic Light Scattering (DLS) instrument for size analysis

Experimental Protocols

The preparation of POG-containing liposomes involves three main stages: preparation of the lipid film, hydration of the lipid film to form multilamellar vesicles (MLVs), and extrusion to produce unilamellar vesicles (LUVs) with a defined size.

Protocol 1: Thin-Film Hydration

The thin-film hydration method, also known as the Bangham method, is the foundational technique for liposome preparation.[1][3] It involves the dissolution of lipids in an organic solvent, followed by the removal of the solvent to form a thin lipid film.

  • Lipid Mixture Preparation:

    • Dissolve POG and the primary phospholipid (e.g., POPC) and cholesterol (if used) in a suitable organic solvent such as chloroform or a chloroform:methanol mixture in a round-bottom flask.[4][5] A common molar ratio for lipid to cholesterol is 2:1 or 70:30.[6][7] A typical lipid concentration in the organic solvent is 10-20 mg/mL.[5]

  • Formation of the Thin Lipid Film:

    • Remove the organic solvent using a rotary evaporator under reduced pressure. This should be done at a temperature that ensures the lipids remain in solution.

    • Alternatively, for small volumes, the solvent can be evaporated under a gentle stream of inert gas (nitrogen or argon).[5]

    • It is crucial to rotate the flask during evaporation to ensure the formation of a thin, uniform lipid film on the inner surface of the flask.[1]

  • Drying of the Lipid Film:

    • To ensure complete removal of any residual organic solvent, place the flask under high vacuum for at least 2 hours, or overnight.[1][5]

Protocol 2: Hydration of the Lipid Film

This step involves the addition of an aqueous buffer to the dry lipid film, leading to the spontaneous formation of multilamellar vesicles (MLVs).

  • Pre-hydration Preparation:

    • Warm the hydration buffer to the selected temperature.

  • Hydration:

    • Add the pre-warmed hydration buffer to the round-bottom flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration of the liposome suspension.

    • Agitate the flask to facilitate the hydration of the lipid film. This can be done by gentle swirling or vortexing.[8] This process leads to the formation of a milky suspension of multilamellar vesicles (MLVs). The hydration process should be carried out for about 1-2 hours.[8]

Protocol 3: Liposome Extrusion

Extrusion is a technique used to reduce the size and lamellarity of liposomes, resulting in a population of unilamellar vesicles with a more uniform size distribution.[9]

  • Assembly of the Extruder:

    • Assemble the mini-extruder according to the manufacturer's instructions, with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

  • Extrusion Process:

    • Heat the extruder to the same temperature used for hydration.

    • Load the MLV suspension into one of the syringes of the extruder.

    • Pass the lipid suspension through the polycarbonate membrane back and forth between the two syringes. A minimum of 11 passes is generally recommended to obtain a homogenous population of LUVs.[9]

  • Final Product:

    • The resulting translucent solution contains unilamellar liposomes of a size close to the pore size of the membrane used.

    • Store the liposome suspension at 4°C for short-term use. For long-term storage, the stability should be assessed.

Characterization of POG-Containing Liposomes

The physicochemical properties of the prepared liposomes should be characterized to ensure quality and reproducibility. Key parameters are summarized in Table 2.

Table 2. Characterization of POG-Containing Liposomes

ParameterMethodDescription
Size and Polydispersity Dynamic Light Scattering (DLS)Measures the mean hydrodynamic diameter and the size distribution (Polydispersity Index, PDI) of the liposomes.
Zeta Potential Electrophoretic Light Scattering (ELS)Determines the surface charge of the liposomes, which is important for stability and biological interactions.
Encapsulation Efficiency Spectrophotometry or ChromatographyQuantifies the amount of drug or substance encapsulated within the liposomes.
Lipid Concentration Phospholipid assay (e.g., Stewart assay)Determines the final concentration of lipids in the liposome suspension.
Phase Transition Temp. Differential Scanning Calorimetry (DSC) or DLSDSC can be used to determine the Tm of the lipid mixture. DLS can also be used to estimate the Tm by monitoring changes in light scattering intensity with temperature.[6][10]

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the preparation of POG-containing liposomes.

LiposomePreparationWorkflow cluster_prep Lipid Film Preparation cluster_hydration Hydration cluster_extrusion Extrusion cluster_characterization Characterization start Start dissolve Dissolve Lipids (POG, POPC, Cholesterol) in Organic Solvent start->dissolve 1 evaporate Evaporate Solvent (Rotary Evaporator or N2/Ar stream) dissolve->evaporate 2 dry Dry Lipid Film (High Vacuum) evaporate->dry 3 hydrate Hydrate with Aqueous Buffer (T > Tm) dry->hydrate 4 mlvs Formation of Multilamellar Vesicles (MLVs) hydrate->mlvs 5 extrude Extrude through Polycarbonate Membrane (e.g., 100 nm) mlvs->extrude 6 luvs Formation of Unilamellar Vesicles (LUVs) extrude->luvs 7 characterize Analyze Size, PDI, Zeta Potential, etc. luvs->characterize 8 end End Product: Characterized Liposomes characterize->end 9

Caption: Workflow for POG-liposome preparation.

Conclusion

This document provides a comprehensive guide for the preparation of liposomes containing this compound. By following the detailed protocols for thin-film hydration and extrusion, researchers can reliably produce unilamellar liposomes with controlled size characteristics. The inclusion of characterization techniques is essential for ensuring the quality and reproducibility of the liposomal formulation for various applications in research and drug development.

References

Application Notes and Protocols for 1-Palmitoyl-2-oleoyl-sn-glycerol as a Chromatography Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-oleoyl-sn-glycerol (PO-DAG) is a biologically significant diacylglycerol (DAG) involved in cellular signaling pathways.[1][2] As a key second messenger, it participates in the activation of protein kinase C (PKC), a critical enzyme in cellular regulation.[1][3][4] The precise quantification of specific DAG isomers like PO-DAG in biological samples is crucial for understanding various physiological and pathological processes. This document provides detailed application notes and protocols for the use of this compound as a chromatography reference material for accurate and reproducible quantification in research and drug development settings.

Application: Quantitative Analysis of Diacylglycerols

This compound is an ideal reference standard for the quantification of this specific and other closely related diacylglycerol species in various biological matrices, including cell lysates, tissues, and plasma. Its high purity and well-characterized structure allow for the development of robust and reliable analytical methods using techniques such as High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Quantitative Method Validation Parameters

The following tables summarize the typical quantitative performance data for analytical methods using this compound as a reference standard. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

Table 1: HPLC-ELSD Method Performance

ParameterTypical Value
Linearity Range (µg on column)0.8 - 2.5[5]
Correlation Coefficient (R²)≥ 0.998[6]
Limit of Detection (LOD) (µg on column)~0.5
Limit of Quantification (LOQ) (µg on column)~0.8[5]
Precision (%RSD)< 9%[7]
Accuracy (% Recovery)96 - 109%[6]

Table 2: LC-MS/MS Method Performance

ParameterTypical Value
Linearity Range (ng/mL)5 - 100
Correlation Coefficient (R²)≥ 0.99[7]
Limit of Detection (LOD) (ng/mL)~1.5
Limit of Quantification (LOQ) (ng/mL)~4.5
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%

Experimental Protocols

Protocol 1: Sample Preparation - Lipid Extraction from Biological Samples

This protocol describes a general method for the extraction of total lipids, including diacylglycerols, from biological samples.

Materials:

  • Biological sample (e.g., cell pellet, tissue homogenate, plasma)

  • Internal Standard (ISTD): 1,3-dipentadecanoyl-sn-glycerol[8]

  • Homogenization Buffer (0.25 M sucrose, 20 mM KCl, 50 mM Tris, 0.5 mM EDTA, pH 7.4)[8]

  • Extraction Solvent: Isopropanol:Water:Ethyl Acetate (35:5:60, v/v/v)[8]

  • Centrifuge

  • Sonicator

  • Nitrogen evaporator

  • Reconstitution Solvent (e.g., Methanol:Acetonitrile, 1:1, v/v)

Procedure:

  • To a known amount of the biological sample (e.g., 20 mg of pulverized tissue), add a known amount of the internal standard (e.g., 50 ng).[8]

  • Add 200 µL of homogenization buffer and homogenize the sample thoroughly.[8]

  • Add 1.5 mL of the extraction solvent to the homogenized sample.[8]

  • Vortex the mixture vigorously for 1 minute.

  • Sonicate the sample for 15 minutes in a water bath.

  • Centrifuge the sample at 4,000 rpm for 10 minutes to separate the phases.[8]

  • Carefully collect the upper organic phase containing the lipids.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable volume of reconstitution solvent for chromatographic analysis.

Protocol 2: Quantitative Analysis by HPLC-ELSD

Instrumentation and Columns:

  • HPLC system with a binary or quaternary pump, autosampler, and column oven.

  • Evaporative Light Scattering Detector (ELSD).

  • Silica column (e.g., 100 x 4.6 mm, 3 µm particle size).[9]

Chromatographic Conditions:

  • Mobile Phase A: Hexane/Isopropanol/Acetic Acid (98.9:1:0.1, v/v/v)[9]

  • Mobile Phase B: Isopropanol/Acetic Acid (99.9:0.1, v/v)[9]

  • Gradient: A suitable gradient to separate diacylglycerols.

  • Flow Rate: 1.0 mL/min[9]

  • Column Temperature: 50 °C[9]

  • Injection Volume: 20 µL[9]

  • ELSD Settings: Nebulizer Temperature: 30 °C, Gas Pressure (Nitrogen): 350 kPa.[9]

Calibration Curve Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., hexane/isopropanol).

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations spanning the expected range of the samples.

  • Inject each standard in triplicate and record the peak area from the ELSD.

  • Plot the natural logarithm of the peak area against the natural logarithm of the concentration to generate a calibration curve.[6]

Protocol 3: Quantitative Analysis by LC-MS/MS

Instrumentation and Columns:

  • LC-MS/MS system equipped with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 150 x 3.0 mm, 2.7 µm particle size).[10]

Chromatographic and Mass Spectrometric Conditions:

  • Mobile Phase A: Water:Acetonitrile (40:60, v/v) with 20 mM ammonium (B1175870) formate.[10]

  • Mobile Phase B: Isopropanol:Acetonitrile (40:60, v/v) with 0.2% formic acid.[10]

  • Gradient: A suitable gradient for the elution of diacylglycerols.

  • Flow Rate: 0.45 mL/min[10]

  • Injection Volume: 2 µL[10]

  • Ionization Mode: Positive ESI

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: The specific precursor and product ions for this compound and the internal standard should be determined by direct infusion. Diacylglycerols are often analyzed as their ammonium adducts [M+NH₄]⁺.[8]

Calibration Curve Preparation:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Prepare a series of calibration standards by spiking a blank matrix (a sample matrix known to be free of the analyte) with known concentrations of the standard.

  • Analyze the calibration standards using the LC-MS/MS method.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

Signaling Pathway and Experimental Workflow Visualizations

Protein Kinase C (PKC) Activation by Diacylglycerol

Diacylglycerols, such as this compound, are crucial for the activation of conventional and novel protein kinase C (PKC) isoforms.[4] Upon stimulation of cell surface receptors, phospholipase C (PLC) is activated, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and DAG. For conventional PKCs, the increase in intracellular calcium, triggered by IP₃, causes the C2 domain of PKC to bind to the plasma membrane.[2] This translocation allows the C1 domain of PKC to bind to DAG, leading to the full activation of the kinase.[2] Novel PKCs do not require calcium for their activation but are still recruited to the membrane and activated by DAG.[4]

PKC_Activation_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Signal Signal (e.g., Hormone) Receptor G-Protein Coupled Receptor Signal->Receptor 1. Binding G_Protein G-Protein Receptor->G_Protein 2. Activation PLC Phospholipase C (PLC) G_Protein->PLC 3. Activation PIP2 PIP₂ PLC->PIP2 4. Hydrolysis DAG 1-Palmitoyl-2-oleoyl- sn-glycerol (DAG) PIP2->DAG IP3 IP₃ PIP2->IP3 PKC_mem Active PKC DAG->PKC_mem 9. Binds to C1 domain (Activation) Substrate Substrate Protein PKC_mem->Substrate 10. Phosphorylation ER Endoplasmic Reticulum IP3->ER 5. Binds to Receptor Ca2 Ca²⁺ ER->Ca2 6. Release PKC_cyto Inactive PKC Ca2->PKC_cyto 7. Binds to C2 domain PKC_cyto->PKC_mem 8. Translocation to membrane Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cellular Response Phospho_Substrate->Cellular_Response Leads to

Caption: PKC Activation by this compound.

Experimental Workflow for Quantitative Analysis

The general workflow for the quantitative analysis of this compound in biological samples involves several key steps, from sample collection to data analysis. A crucial aspect of this workflow is the use of a high-purity reference standard for the creation of a calibration curve, which allows for the accurate determination of the analyte's concentration in the sample.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Quantification Sample_Collection 1. Biological Sample Collection ISTD_Spiking 2. Internal Standard (ISTD) Spiking Sample_Collection->ISTD_Spiking Lipid_Extraction 3. Lipid Extraction ISTD_Spiking->Lipid_Extraction HPLC 5. HPLC-ELSD or LC-MS/MS Analysis Lipid_Extraction->HPLC Standard_Prep 4. Preparation of This compound Calibration Standards Standard_Prep->HPLC Peak_Integration 6. Peak Integration HPLC->Peak_Integration Cal_Curve 7. Generation of Calibration Curve Peak_Integration->Cal_Curve Quantification 8. Quantification of PO-DAG in Sample Peak_Integration->Quantification Cal_Curve->Quantification

Caption: Quantitative Analysis Workflow.

References

Troubleshooting & Optimization

challenges in separating diacylglycerol isomers by chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges in the chromatographic separation of diacylglycerol (DAG) isomers.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the separation of diacylglycerol (DAG) isomers so challenging?

A1: The separation of DAG isomers is difficult due to their close structural similarity. Isomers like 1,2-sn-diacylglycerol and 1,3-sn-diacylglycerol, or regioisomers where the same fatty acids are at different positions on the glycerol (B35011) backbone (e.g., 1-palmitoyl-2-oleoyl-glycerol vs. 1-oleoyl-2-palmitoyl-glycerol), have very similar physicochemical properties. This results in nearly identical partitioning behavior in many chromatographic systems, leading to co-elution or poor resolution. The specific challenge lies in the minimal differences in polarity and molecular shape among these isomers.

Q2: My baseline is noisy and drifting when using Reversed-Phase HPLC. What are the common causes and solutions?

A2: A noisy or drifting baseline in RP-HPLC for DAG analysis can stem from several factors. Common causes include impure solvents, contaminated columns, or issues with the detector. Mobile phases containing additives like silver ions can be particularly prone to instability.

Troubleshooting Steps:

  • Solvent Quality: Ensure the use of high-purity HPLC-grade or LC-MS grade solvents. Degas the mobile phase thoroughly before and during the run to prevent bubble formation.

  • Column Contamination: Flush the column with a strong solvent (e.g., isopropanol (B130326) or a mixture of dichloromethane/methanol) to remove strongly retained compounds. If the problem persists, consider replacing the column.

  • Detector Issues: For UV detectors, ensure the lamp is warmed up and stable. For mass spectrometry detectors, check for contamination in the ion source.

  • Mobile Phase Additives: If using silver ions, ensure the concentration is optimized and the mobile phase is freshly prepared to avoid precipitation or degradation.

Q3: I am observing poor peak shape and tailing for my DAG isomers. How can I improve this?

A3: Poor peak shape is often related to secondary interactions with the stationary phase, column overload, or inappropriate mobile phase conditions.

Troubleshooting Steps:

  • Column Overload: Reduce the sample concentration or injection volume. Overloading the column can lead to peak fronting or tailing.

  • Mobile Phase Composition: Adjust the mobile phase composition. For RP-HPLC, optimizing the gradient slope or the organic modifier can improve peak shape. For silver ion chromatography, the concentration of the silver salt is critical.

  • Temperature Control: Operate the column at a controlled, elevated temperature (e.g., 40-50 °C). This can improve peak symmetry by reducing mobile phase viscosity and enhancing mass transfer.

  • Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than or compatible with the initial mobile phase to avoid peak distortion.

Q4: I can't resolve the sn-1,2 and sn-1,3 isomers of a specific DAG. What chromatographic technique is best suited for this?

A4: The separation of sn-1,2 and sn-1,3 DAG isomers is particularly challenging. While standard RP-HPLC may not provide sufficient resolution, several specialized techniques are more effective:

  • Silver Ion Chromatography (Argentation Chromatography): This is a powerful technique for separating DAGs based on the degree of unsaturation of their fatty acyl chains. It can also aid in resolving positional isomers. Silver ions interact with the double bonds in the fatty acid chains, providing a unique separation mechanism.

  • Supercritical Fluid Chromatography (SFC): SFC often provides better resolution for isomeric compounds compared to HPLC. The use of supercritical CO2 as the main mobile phase component allows for high diffusion rates and low viscosity, leading to improved separation efficiency.

A chiral stationary phase may be required for the separation of enantiomeric DAGs.

Quantitative Data Summary

For successful separation of DAG isomers, the choice of chromatographic conditions is critical. Below are tables summarizing typical starting conditions for different techniques.

Table 1: Typical Starting Conditions for RP-HPLC Separation of DAG Isomers

ParameterCondition
Column C18 or C30, 2.1-4.6 mm ID, 1.7-5 µm particle size
Mobile Phase A Acetonitrile/Water (e.g., 80:20 v/v) with 0.1% formic acid
Mobile Phase B Isopropanol/Acetonitrile (e.g., 90:10 v/v) with 0.1% formic acid
Gradient Start with a high percentage of A, ramp up to a high percentage of B over 20-40 minutes
Flow Rate 0.2 - 1.0 mL/min
Column Temperature 30 - 50 °C
Detector Mass Spectrometry (MS), Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD)

Table 2: Typical Starting Conditions for Silver Ion Chromatography of DAG Isomers

ParameterCondition
Column Commercially available silver ion column or a silica (B1680970) column loaded with silver nitrate (B79036)
Mobile Phase Hexane/Isopropanol or Hexane/Ethyl Acetate with a small percentage of a more polar solvent like acetonitrile
Silver Ion Concentration Typically 5-10% (w/w) silver nitrate on silica gel
Flow Rate 0.5 - 1.5 mL/min
Temperature Ambient
Detector UV (if derivatized), ELSD, CAD, or MS

Experimental Protocols

Protocol 1: General Workflow for DAG Isomer Analysis by LC-MS

This protocol outlines a typical workflow for the analysis of DAG isomers from a biological sample.

  • Lipid Extraction: Extract total lipids from the sample using a modified Bligh-Dyer or Folch method.

  • Sample Preparation: Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable injection solvent (e.g., isopropanol/acetonitrile).

  • Chromatographic Separation: Inject the sample onto an appropriate LC system (e.g., RP-HPLC or SFC) using the conditions outlined in the tables above.

  • Mass Spectrometric Detection: Detect the eluting DAG isomers using a mass spectrometer, typically in positive ion mode with an electrospray ionization (ESI) source.

  • Data Analysis: Process the chromatograms and mass spectra to identify and quantify the different DAG isomers based on their retention times and mass-to-charge ratios.

Visual Guides

DAG_Separation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis start Biological Sample extraction Lipid Extraction (e.g., Bligh-Dyer) start->extraction reconstitution Reconstitution in Injection Solvent extraction->reconstitution separation Chromatographic Separation (RP-HPLC, SFC) reconstitution->separation Injection detection Mass Spectrometric Detection separation->detection data_analysis Data Analysis (Quantification) detection->data_analysis end Identified & Quantified DAG Isomers data_analysis->end Results

Caption: General workflow for the analysis of diacylglycerol (DAG) isomers.

Troubleshooting_DAG_Separation cluster_resolution Issue: Poor Resolution / Co-elution start Poor DAG Isomer Separation q_gradient Is the gradient optimized? start->q_gradient q_column Is the column chemistry appropriate? q_gradient->q_column Yes sol_gradient Adjust gradient slope and solvent composition. q_gradient->sol_gradient No a_gradient_yes Yes a_gradient_no No q_technique Consider alternative technique? q_column->q_technique Yes sol_column Try a different stationary phase (e.g., C30, Silver Ion). q_column->sol_column No a_column_yes Yes a_column_no No sol_technique Switch to SFC or a different HPLC method. q_technique->sol_technique Yes sol_other Optimize temperature and flow rate. q_technique->sol_other No a_technique_yes Yes a_technique_no No

Caption: Troubleshooting decision tree for poor DAG isomer separation.

Technical Support Center: Optimizing Mass Spectrometry for 1-Palmitoyl-2-oleoyl-sn-glycerol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 1-Palmitoyl-2-oleoyl-sn-glycerol (PO-DAG). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in analyzing this compound by electrospray ionization mass spectrometry (ESI-MS)?

A1: The primary challenges in analyzing diacylglycerols (DAGs) like PO-DAG by ESI-MS stem from their neutral charge and low proton affinity.[1] This results in low ionization efficiency. Additionally, the formation of multiple adducts (e.g., with sodium, potassium, or ammonium) can complicate spectra and decrease the sensitivity for a specific adduct of interest.[2] In-source fragmentation, where the molecule fragments within the ion source of the mass spectrometer, can also be a significant issue, potentially leading to misidentification of fragment ions as other lipid species.[3][4]

Q2: How can I improve the ionization efficiency of this compound?

A2: There are two main strategies to enhance the ionization of PO-DAG:

  • Adduct Formation: The most common approach is to promote the formation of adducts with cations. This is typically achieved by adding salts to the mobile phase or the sample solution.[2][5][6] Ammonium (B1175870) acetate (B1210297) is frequently used to form [M+NH₄]⁺ adducts, which are amenable to fragmentation for structural analysis.[5][7] Lithium and sodium salts can also be used to form [M+Li]⁺ and [M+Na]⁺ adducts, respectively.[8]

  • Chemical Derivatization: Derivatizing the free hydroxyl group of the DAG can introduce a permanent charge or a more readily ionizable group. For example, derivatization with 2,4-difluorophenyl urethane (B1682113) not only improves ionization but also prevents acyl migration, allowing for the differentiation of 1,2- and 1,3-DAG isomers.[9] Another approach is to introduce a quaternary ammonium cation to the DAG molecule, which can significantly increase signal intensity.[1]

Q3: What are the expected fragmentation patterns for this compound in MS/MS analysis?

A3: In positive ion mode, the fragmentation of PO-DAG adducts primarily involves the neutral loss of the fatty acyl chains.

  • [M+NH₄]⁺ Adducts: Collision-induced dissociation (CID) of the ammonium adduct of PO-DAG will typically result in the neutral loss of one of the fatty acid chains along with the ammonia (B1221849) molecule. This leads to the formation of diacylglycerol-like fragment ions.[7][8]

  • [M+Li]⁺ and [M+Na]⁺ Adducts: The fragmentation of lithium and sodium adducts also proceeds via the neutral loss of the fatty acid chains.[8] However, sodiated adducts can be more difficult to fragment and may require higher collision energies.[5]

The specific fragment ions can be used to confirm the identity of the fatty acyl chains.

Troubleshooting Guide

Issue 1: Low or No Signal for this compound

Possible Cause Troubleshooting Step
Poor Ionization Efficiency 1. Ensure the presence of an adduct-forming salt (e.g., ammonium acetate, lithium chloride) in your mobile phase or sample solvent at an appropriate concentration (typically in the mM range).[6] 2. Consider chemical derivatization to improve ionization if adduct formation is insufficient.[1][9]
Incorrect Mass Spectrometer Settings 1. Verify that the mass spectrometer is set to the correct polarity (positive ion mode for adduct formation). 2. Optimize source parameters such as capillary voltage, source temperature, and gas flows for neutral lipid analysis.[10]
Sample Preparation Issues 1. Confirm that the lipid extraction was successful and that the sample is free of interfering substances. 2. Ensure the sample is fully dissolved in a compatible solvent for injection.
Instrument Malfunction 1. Check for leaks in the system, which can lead to a loss of sensitivity.[11] 2. Ensure the spray is stable and consistent; an irregular spray can be caused by a clog. 3. Verify that the detector is functioning correctly.

Issue 2: Complex Spectra with Multiple Adducts

Possible Cause Troubleshooting Step
Presence of Multiple Cations 1. Use high-purity solvents and reagents (LC-MS grade) to minimize contamination with sodium and potassium ions.[12] 2. If possible, use a single, specific adduct-forming salt in your mobile phase to promote the formation of a single adduct type.
In-source Fragmentation 1. Optimize source conditions to minimize fragmentation. This may involve reducing the source temperature or cone voltage.[3][4]

Issue 3: Inaccurate Quantification

Possible Cause Troubleshooting Step
Matrix Effects 1. Employ stable isotope-labeled internal standards for the most accurate quantification.[10] 2. If a specific standard is unavailable, use a structural analog from the same lipid class.[5] 3. Ensure proper sample cleanup to remove interfering matrix components.[1]
Non-linear Response 1. Work within the linear dynamic range of the instrument for your analyte. This may require sample dilution. 2. Be aware that the response factors for different DAG species can vary, especially for non-polar lipids.[13]
In-source Fragmentation 1. As mentioned, optimize source parameters to minimize fragmentation, as this can lead to an underestimation of the precursor ion intensity.[3][4]

Experimental Protocols

Protocol 1: General LC-MS/MS Analysis of Diacylglycerols

This protocol provides a general framework for the analysis of DAGs. Optimization will be required for your specific instrument and application.

  • Lipid Extraction:

    • Extract total lipids from your sample using a modified Bligh-Dyer or Folch method.

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the extract in an appropriate solvent for LC-MS analysis (e.g., methanol/chloroform).

  • Liquid Chromatography (Normal-Phase):

    • Column: Use a silica-based normal-phase column.

    • Mobile Phase A: A non-polar solvent such as hexane (B92381) or chloroform.

    • Mobile Phase B: A more polar solvent mixture, for example, isopropanol/water.

    • Gradient: Develop a gradient that effectively separates DAGs from other neutral lipids. An example gradient could be a linear increase in Mobile Phase B.

    • Flow Rate: A typical flow rate is around 0.2-0.5 mL/min.[10]

    • Post-Column Infusion: To enhance ionization, a solution of ammonium acetate (e.g., 5-10 mM in methanol) can be infused post-column before the eluent enters the mass spectrometer.[6][9]

  • Mass Spectrometry (Positive Ion Mode ESI-MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Mode: Full scan MS to identify the [M+NH₄]⁺ ion of PO-DAG (m/z ~612.5). Followed by product ion scans (MS/MS) of the precursor ion.

    • Source Parameters: These will be instrument-specific, but a starting point could be:

      • Capillary Voltage: 3-5 kV

      • Source Temperature: 100-150 °C

      • Desolvation Temperature: 250-400 °C

      • Nebulizing and Drying Gas Flow: Optimize according to manufacturer's recommendations.

    • Collision Energy: Optimize the collision energy to achieve characteristic fragmentation (neutral loss of palmitic and oleic acids). This will typically be in the range of 15-30 eV.

Table of Exemplary Mass Spectrometry Parameters for Diacylglycerol Analysis

ParameterValueReference
Ionization ModePositive ESI[9][10]
Mobile Phase Additive5-10 mM Ammonium Acetate[6][9][10]
Capillary Voltage~5,500 V[10]
Source Temperature~400 °C[10]
Dry Gas FlowInstrument Dependent[10]
Nebulizer Gas PressureInstrument Dependent[10]
Collision Energy (for MS/MS)15-30 eV (parameter to optimize)General recommendation

Note: The values in this table are examples and should be optimized for your specific instrument and experimental conditions.

Visual Diagrams

TroubleshootingWorkflow start Start: Low/No Signal for PO-DAG check_ionization Check Ionization Conditions start->check_ionization check_ms_settings Verify MS Settings (Polarity, Source Parameters) start->check_ms_settings check_sample_prep Review Sample Preparation (Extraction, Dissolution) start->check_sample_prep check_instrument Inspect Instrument Hardware (Leaks, Spray, Detector) start->check_instrument add_adduct Add/Optimize Adduct-Forming Salt (e.g., Ammonium Acetate) check_ionization->add_adduct Issue Persists consider_derivatization Consider Chemical Derivatization check_ionization->consider_derivatization Adduct Formation Insufficient solution Signal Improved add_adduct->solution consider_derivatization->solution optimize_source Optimize Source Parameters (Voltage, Temperature, Gas) check_ms_settings->optimize_source Settings Incorrect/Suboptimal optimize_source->solution re_extract Re-extract or Re-dissolve Sample check_sample_prep->re_extract Potential Issue Identified re_extract->solution perform_maintenance Perform Instrument Maintenance/ Consult Service Engineer check_instrument->perform_maintenance Hardware Issue Found

Caption: Troubleshooting workflow for low or no signal of PO-DAG.

ExperimentalWorkflow sample Biological Sample extraction Lipid Extraction (e.g., Bligh-Dyer) sample->extraction derivatization Optional: Chemical Derivatization extraction->derivatization lc_separation Normal-Phase LC Separation extraction->lc_separation No derivatization->lc_separation Yes post_column Post-Column Infusion of Ammonium Acetate lc_separation->post_column ms_analysis ESI-MS Analysis (Positive Ion Mode) post_column->ms_analysis ms1_scan Full Scan (MS1) Identify [M+NH4]+ ms_analysis->ms1_scan ms2_scan Product Ion Scan (MS/MS) Confirm Fatty Acyl Chains ms1_scan->ms2_scan data_analysis Data Analysis and Quantification ms2_scan->data_analysis

Caption: Experimental workflow for LC-MS/MS analysis of PO-DAG.

References

preventing degradation of 1-Palmitoyl-2-oleoyl-sn-glycerol during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to prevent the degradation of 1-Palmitoyl-2-oleoyl-sn-glycerol during extraction procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound (POG) degradation during extraction?

A1: POG is a 1,2-diacylglycerol (DAG) that is susceptible to three main degradation pathways during extraction:

  • Oxidation: The oleoyl (B10858665) chain contains a carbon-carbon double bond that is vulnerable to attack by reactive oxygen species.[1][2] Diacylglycerols can be more easily oxidized than triacylglycerols.[3]

  • Hydrolysis: The two ester bonds linking the fatty acids to the glycerol (B35011) backbone can be cleaved. This can be caused by endogenous lipases present in the biological sample or by chemical hydrolysis under harsh pH conditions (e.g., strongly acidic or basic).[4][5]

  • Acyl Migration: The fatty acyl chains can migrate between the sn-1, sn-2, and sn-3 positions of the glycerol backbone. This isomerization process, primarily converting the native 1,2-DAG into the more stable 1,3-DAG, is accelerated by heat, non-neutral pH, and certain solvents.[6]

Q2: I suspect my POG is oxidizing. How can I prevent this?

A2: To prevent oxidation, you must minimize the exposure of the lipid to oxygen, light, and pro-oxidant metals.

  • Use Antioxidants: Add an antioxidant like Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) to your extraction solvents.[4][7] A common concentration is 0.01% BHT.

  • Work in an Inert Atmosphere: Whenever possible, perform extraction steps under a stream of inert gas like nitrogen or argon. This is especially critical during solvent evaporation.[8]

  • Use High-Purity, Degassed Solvents: Solvents can contain dissolved oxygen. Degas your solvents by sparging with nitrogen or by using a sonication bath under vacuum.

  • Protect from Light: Use amber glass vials or cover your glassware with aluminum foil to prevent photo-oxidation.

Q3: My sample has high lipase (B570770) activity. How can I avoid enzymatic hydrolysis of my POG?

A3: The key is to inactivate endogenous enzymes as quickly as possible.

  • Rapid Solvent Quenching: Immediately homogenize the tissue sample in a cold extraction solvent (e.g., Chloroform (B151607):Methanol). The organic solvent disrupts cell membranes and denatures enzymes.

  • Hot Isopropanol (B130326) Quenching: For some samples, particularly plant tissues, quenching the sample in boiling isopropanol is an effective method for inactivating lipases before proceeding with the full extraction.[4]

  • Work Quickly and at Low Temperatures: Keep your samples on ice at all times before they are exposed to the denaturing extraction solvent.

Q4: I am seeing an unexpected isomer in my LC-MS analysis. Could this be acyl migration?

A4: Yes, the appearance of an isomer is a classic sign of acyl migration, where your sn-1,2-DAG has converted to a sn-1,3-DAG. To prevent this:

  • Maintain Neutral pH: Avoid using strongly acidic or basic conditions during the extraction. While some protocols use acidified solvents to improve the recovery of certain lipids, this can promote both hydrolysis and acyl migration for DAGs.[4][5] If acidification is necessary, maintain a pH between 2 and 4 and process the sample immediately.[4]

  • Keep Temperatures Low: Perform all extraction and evaporation steps at low temperatures. Work on ice and use a rotary evaporator or nitrogen stream for solvent removal without excessive heating.[6]

Q5: What is the recommended extraction method for a labile lipid like POG?

A5: A modified Folch or Bligh & Dyer method is considered a gold standard for broad lipid extraction and is highly effective for diacylglycerols when properly adapted.[9][10] The key modifications involve incorporating the preventative measures described above: adding an antioxidant, using ice-cold, high-purity solvents, and ensuring a neutral pH.[7][8]

Q6: How should I properly store my final POG extract?

A6: For long-term stability, the purified lipid should be stored under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C for short-term, -80°C for long-term).[8][11] It should be dissolved in a suitable organic solvent, such as chloroform/methanol, that contains an antioxidant like BHT.[7]

Summary of Degradation Pathways and Prevention

The following table summarizes the primary degradation risks and the corresponding strategies to mitigate them during the extraction of POG.

Degradation Pathway Primary Causes Prevention Strategies Citations
Oxidation Exposure to atmospheric oxygen, light, metal ionsAdd antioxidants (e.g., 0.01% BHT), use degassed solvents, work under inert gas (N₂/Ar), use amber vials.[1][4][7]
Hydrolysis (Enzymatic) Endogenous lipase activity in the biological sampleRapidly homogenize sample in cold solvent, pre-quench with hot isopropanol, keep samples on ice.[4][12]
Hydrolysis (Chemical) Strongly acidic or basic conditionsUse neutral extraction solvents, avoid prolonged exposure to pH extremes.[4][5]
Acyl Migration Elevated temperatures, non-neutral pH, prolonged storagePerform extraction at low temperatures (on ice), maintain neutral pH, analyze samples promptly after extraction.[6]

Visual Guides

Key Degradation Pathways

cluster_main Degradation of this compound cluster_products Degradation Products POG This compound (1,2-DAG) Oxidized Oxidized POG (Aldehydes, Carboxylic Acids) POG->Oxidized Oxidation (O₂, Light) Hydrolyzed Free Fatty Acids + Glycerol POG->Hydrolyzed Hydrolysis (Lipases, pH extremes) Isomer 1-Palmitoyl-3-oleoyl-sn-glycerol (1,3-DAG) POG->Isomer Acyl Migration (Heat, pH extremes)

Caption: Primary degradation pathways for this compound.

Troubleshooting Extraction Issues

Start Problem: Low Yield or Purity Cause1 Is degradation suspected? (e.g., extra peaks/spots) Start->Cause1 Cause2 Is extraction inefficient? Start->Cause2 Cause1->Cause2 No Degradation_Ox Action: Add Antioxidant (BHT) Work under N₂/Ar Cause1->Degradation_Ox Yes (Oxidation?) Degradation_Hy Action: Quench Enzymes Faster Use ice-cold solvents Cause1->Degradation_Hy Yes (Hydrolysis?) Degradation_AM Action: Ensure Neutral pH Avoid all heat sources Cause1->Degradation_AM Yes (Isomers?) Extraction_Hom Action: Ensure complete sample homogenization Cause2->Extraction_Hom Yes Extraction_Sol Action: Check solvent ratios and sample-to-solvent volume Cause2->Extraction_Sol Yes

Caption: Troubleshooting logic tree for common POG extraction problems.

Experimental Protocols

Protocol 1: Modified Folch Extraction for POG

This protocol is adapted for the extraction of labile diacylglycerols from biological tissues.

Materials:

  • Homogenizer

  • Ice bucket

  • Separatory funnel

  • Glass centrifuge tubes

  • Rotary evaporator or nitrogen gas stream setup

  • Reagents:

    • Chloroform (HPLC grade)

    • Methanol (HPLC grade)

    • 0.9% NaCl solution (Saline), pre-chilled

    • Butylated Hydroxytoluene (BHT)

    • Nitrogen gas

Procedure:

  • Prepare Solvents:

    • Prepare a 2:1 (v/v) mixture of Chloroform:Methanol.

    • Prepare a BHT stock solution (e.g., 10 mg/mL in chloroform).

    • Add the BHT stock solution to the Chloroform:Methanol mixture to a final concentration of 0.01% (e.g., 10 µL of stock per 10 mL of solvent).

    • Pre-chill all solvents and solutions to 4°C.

  • Sample Homogenization:

    • Quickly weigh a pre-frozen tissue sample (e.g., 100 mg) and place it in a chilled homogenizer tube on ice.

    • Add 2 mL of ice-cold Chloroform:Methanol (2:1, v/v) containing BHT. This creates a 20-fold solvent-to-sample ratio (2 mL solvent for 0.1 g tissue), which is generally effective.

    • Homogenize immediately until the tissue is fully dispersed. Do not allow the sample to heat up.

  • Monophasic Extraction:

    • Transfer the homogenate to a glass centrifuge tube.

    • Agitate or vortex for 15-20 minutes at 4°C to ensure thorough extraction.

  • Phase Separation:

    • Add 0.4 mL (or 0.2 volumes of the total solvent) of ice-cold 0.9% NaCl solution to the tube.[8]

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 1,500 x g for 10 minutes at 4°C to facilitate phase separation.[11] You will observe two distinct layers: an upper aqueous/methanol phase and a lower chloroform phase containing the lipids.

  • Lipid Recovery:

    • Carefully collect the lower chloroform phase using a glass Pasteur pipette and transfer it to a clean glass tube. Be careful not to disturb the protein interface between the layers.

  • Solvent Evaporation:

    • Evaporate the chloroform to dryness under a gentle stream of nitrogen gas. Avoid heating the sample.

  • Storage:

    • Immediately redissolve the dried lipid film in a small, precise volume of solvent (e.g., chloroform with BHT).

    • Flush the vial with nitrogen, seal tightly, and store at -80°C.[11]

Protocol 2: Purity Assessment by Thin-Layer Chromatography (TLC)

This is a quick method to visually check for degradation.

Materials:

  • Silica gel TLC plates

  • TLC developing chamber

  • Spotting capillaries

  • Reagents:

    • Hexane

    • Diethyl Ether

    • Acetic Acid

    • Iodine crystals or a primuline (B81338) spray for visualization

Procedure:

  • Prepare Developing Solvent: Prepare a mobile phase of Hexane:Diethyl Ether:Acetic Acid in a ratio of 80:20:1 (v/v). Pour it into the TLC chamber, cover, and let it saturate for 15-20 minutes.

  • Spot Plate: Using a capillary, spot a small amount of your extracted lipid onto the TLC plate, alongside appropriate standards (e.g., pure POG, oleic acid, monoglyceride).

  • Develop Plate: Place the TLC plate in the saturated chamber and allow the solvent front to migrate to near the top of the plate.

  • Visualize: Remove the plate, let it dry completely, and place it in a chamber with a few iodine crystals. Degradation products will appear as distinct spots:

    • Free Fatty Acids: Will run higher up the plate than POG.

    • 1,2-DAGs (POG): The main spot of interest.

    • 1,3-DAGs: Often runs slightly above the 1,2-DAG.

    • Monoglycerides: Will be much more polar and stay closer to the origin (bottom of the plate).

References

solubility issues with 1-Palmitoyl-2-oleoyl-sn-glycerol in buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 1-Palmitoyl-2-oleoyl-sn-glycerol in buffer solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from POPG?

A1: this compound is a diacylglycerol (DAG), a neutral lipid composed of a glycerol (B35011) backbone with two fatty acids (palmitic acid and oleic acid) attached.[1][2] It plays a crucial role as a second messenger in cellular signaling pathways.[3]

It is important to distinguish it from 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol), commonly known as POPG. POPG is a phospholipid, meaning it has a phosphate (B84403) and a glycerol head group, making it amphipathic with a charged (hydrophilic) head and a hydrophobic tail.[4] This structural difference significantly impacts their solubility and function.

Q2: What is the expected solubility of this compound in aqueous buffers?

A2: this compound is a highly lipophilic molecule and is expected to have very low solubility in aqueous buffers. Direct dissolution in buffers like PBS, Tris, or HEPES is challenging. For a structurally similar diacylglycerol, 1,2-dipalmitoyl-sn-glycerol (B135180), the solubility in PBS (pH 7.2) is approximately 0.25 mg/mL.[5] Due to its oily nature, this compound is slightly soluble in organic solvents like chloroform (B151607) and ethyl acetate.[1]

Q3: What factors can influence the solubility of this compound?

A3: Several factors can affect the solubility and dispersibility of this diacylglycerol in aqueous solutions:

  • Temperature: Increasing the temperature can enhance the solubility of lipids. For diacylglycerols, temperature can also influence their physical state (e.g., solid or liquid), which in turn affects how they disperse in a solution.

  • pH: While diacylglycerols are neutral lipids and do not have a titratable head group, the pH of the buffer can influence the stability of lipid dispersions and the effectiveness of certain preparation methods.

  • Buffer Composition: The ionic strength and specific ions in the buffer can impact the aggregation behavior of lipids.

Q4: How can I prepare a stock solution of this compound?

A4: Due to its low aqueous solubility, it is recommended to first prepare a concentrated stock solution in an organic solvent. Suitable solvents include ethanol (B145695), DMSO, and dimethylformamide.[5] For instance, a stock solution of the similar 1,2-dipalmitoyl-sn-glycerol can be prepared in ethanol at approximately 30 mg/mL, in DMSO at 5 mg/mL, and in dimethylformamide at 20 mg/mL.[5] Always purge the solvent with an inert gas to prevent oxidation of the lipid.

Troubleshooting Guide

Problem 1: The lipid appears as an insoluble oil or solid in my aqueous buffer.
  • Cause: This is expected due to the highly hydrophobic nature of this compound.

  • Solutions:

    • Organic Solvent Pre-dissolution: Prepare a stock solution in a water-miscible organic solvent like ethanol or DMSO. Then, add the stock solution dropwise to your vigorously stirring or vortexing aqueous buffer. Be mindful that the final concentration of the organic solvent should be low enough to not affect your experiment (typically <0.5% for cell-based assays).

    • Co-solvent Systems: For applications like in vivo studies, a multi-component solvent system can be used to achieve a clear solution. A reported protocol for this compound involves a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which can achieve a solubility of at least 1.25 mg/mL.[3]

    • Sonication and Heating: If precipitation or phase separation occurs upon dilution into an aqueous buffer, gentle warming and sonication can aid in the dissolution and dispersion of the lipid.[3]

Problem 2: My lipid solution is cloudy and appears to have aggregates.
  • Cause: The lipid is forming a coarse dispersion rather than a true solution or a fine, stable emulsion.

  • Solutions:

    • Detergent Solubilization: Incorporating a detergent at a concentration above its critical micelle concentration (CMC) can help to solubilize the diacylglycerol into mixed micelles.[6] Triton X-100 has been shown to be effective in solubilizing diacylglycerols.[6] The choice of detergent and its concentration will depend on the specific requirements of your experiment.

    • Vesicle Formulation: To create a more uniform dispersion, you can prepare lipid vesicles (liposomes). This typically involves dissolving the lipid in an organic solvent, creating a thin film by evaporating the solvent, and then hydrating the film with the desired aqueous buffer followed by sonication or extrusion.

Problem 3: I need to prepare a stable dispersion for an in vitro assay.
  • Cause: A simple dilution of an organic stock solution may not provide a stable dispersion for the duration of an experiment.

  • Solutions:

    • Detergent-based Dispersion: Prepare a stock solution of the lipid in an organic solvent. In a separate tube, prepare your aqueous buffer containing a suitable non-ionic detergent (e.g., Triton X-100 or octyl glucoside) at a concentration at least twice its CMC. Add the lipid stock solution dropwise to the detergent-containing buffer while vortexing to form mixed micelles.

    • Mechanical Dispersion: After dissolving the lipid in an organic solvent in a glass vial, evaporate the solvent under a stream of inert gas (e.g., nitrogen or argon) to form a thin lipid film on the vial's surface. Further dry the film under vacuum for at least one hour to remove residual solvent. Hydrate the film with your desired aqueous buffer by vortexing vigorously. This will create multilamellar vesicles (MLVs). For a more uniform dispersion of unilamellar vesicles, the MLV suspension can be further processed by sonication or extrusion through a membrane with a defined pore size.

Quantitative Data Summary

CompoundSolvent/BufferTemperatureSolubilityReference(s)
1,2-Dipalmitoyl-sn-glycerol (analog)PBS (pH 7.2)Not Specified~0.25 mg/mL[5]
1,2-Dipalmitoyl-sn-glycerol (analog)EthanolNot Specified~30 mg/mL[5]
1,2-Dipalmitoyl-sn-glycerol (analog)DMSONot Specified~5 mg/mL[5]
1,2-Dipalmitoyl-sn-glycerol (analog)DimethylformamideNot Specified~20 mg/mL[5]
This compound10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineNot Specified≥ 1.25 mg/mL[3]
This compound10% DMSO, 90% Corn OilNot Specified≥ 1.25 mg/mL[3]
1-Palmitoyl-2-oleoyl-rac-glycerolChloroformNot SpecifiedSlightly soluble[1]
1-Palmitoyl-2-oleoyl-rac-glycerolEthyl AcetateNot SpecifiedSlightly soluble[1]

Experimental Protocols

Protocol 1: Preparation of a Dispersed Solution for in vivo Use

This protocol is adapted from a method for achieving a clear solution of this compound for administration.[3]

  • Prepare a stock solution of this compound in DMSO (e.g., at 12.5 mg/mL).

  • In a sterile tube, add 400 µL of PEG300.

  • To the PEG300, add 100 µL of the DMSO stock solution and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until uniform.

  • Finally, add 450 µL of saline to bring the total volume to 1 mL. Mix until a clear solution is obtained. The final concentration will be 1.25 mg/mL.

Protocol 2: Preparation of a Vesicle Suspension for in vitro Assays

This is a general protocol for preparing a lipid vesicle suspension.

  • Dissolve the desired amount of this compound in chloroform in a round-bottom flask or glass vial.

  • Remove the chloroform using a gentle stream of nitrogen or argon gas while rotating the vessel to create a thin lipid film on the inner surface.

  • Place the vessel under high vacuum for at least 1-2 hours to remove any residual solvent.

  • Add the desired aqueous buffer to the dried lipid film. The volume will depend on the desired final lipid concentration.

  • Hydrate the lipid film by vortexing the vessel vigorously for several minutes. This will result in the formation of multilamellar vesicles (MLVs).

  • For a more homogeneous suspension of small unilamellar vesicles (SUVs), the MLV suspension can be sonicated using a bath or probe tip sonicator until the solution becomes translucent. The sonication should be done on ice to prevent lipid degradation.

  • Alternatively, to produce large unilamellar vesicles (LUVs) of a defined size, the MLV suspension can be extruded through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder device.

Visualizations

Diacylglycerol_Signaling_Pathway GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG 1-Palmitoyl-2-oleoyl- sn-glycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Recruits & Activates ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Recruits & Activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates Targets

Caption: Diacylglycerol signaling pathway.

Lipid_Dispersion_Workflow start Start: This compound (in organic solvent) thin_film 1. Create Thin Lipid Film (Evaporate Solvent) start->thin_film hydration 2. Hydrate with Aqueous Buffer (Vortexing) thin_film->hydration mlv Multilamellar Vesicles (MLVs) (Cloudy Suspension) hydration->mlv sonication 3a. Sonication mlv->sonication extrusion 3b. Extrusion mlv->extrusion suv Small Unilamellar Vesicles (SUVs) (Clearer Suspension) sonication->suv end End: Stable Vesicle Suspension suv->end luv Large Unilamellar Vesicles (LUVs) (Translucent Suspension) extrusion->luv luv->end

Caption: Experimental workflow for vesicle preparation.

References

Technical Support Center: Minimizing Isomerization of 1-Palmitoyl-2-oleoyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with 1-Palmitoyl-2-oleoyl-sn-glycerol (POG), maintaining its isomeric purity is critical for accurate experimental outcomes. Acyl migration, the intramolecular process where the fatty acyl chain moves from the sn-2 to the sn-1 or sn-3 position, leads to the formation of the more stable but biologically distinct 1(3)-Palmitoyl-2-oleoyl-sn-glycerol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize isomerization during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is acyl migration and why is it a concern for this compound?

A1: Acyl migration is a spontaneous, non-enzymatic isomerization where the oleoyl (B10858665) group at the sn-2 position of this compound migrates to the sn-1 or sn-3 position, forming the 1(3)-palmitoyl-2-oleoyl-sn-glycerol isomer. This is a concern because the biological activity and physical properties of diacylglycerol isomers can differ significantly. For instance, 1,2-diacylglycerols are key second messengers in signal transduction pathways, and isomerization to the 1,3-isomer can lead to loss of this activity, impacting the validity of experimental results.

Q2: What are the primary factors that promote the isomerization of this compound?

A2: The main factors that accelerate acyl migration are:

  • Temperature: Higher temperatures significantly increase the rate of isomerization.

  • Time: The longer the diacylglycerol is stored or handled, the greater the extent of isomerization.

  • Solvent Polarity: Polar solvents, especially those containing water or alcohols like methanol (B129727), can facilitate acyl migration. Non-polar solvents can also promote isomerization, with some studies indicating faster migration in hexane (B92381) compared to more polar options like t-butanol.[1][2]

  • pH: Both acidic and basic conditions can catalyze acyl migration, although neutral or slightly acidic pH is generally preferred for storage.[3]

  • Solid Support: Contact with surfaces like silica (B1680970) gel during chromatography can rapidly accelerate isomerization.[4]

Q3: How should I store my this compound to ensure its stability?

A3: For optimal stability, this compound should be stored in a non-polar, aprotic solvent such as hexane or diethyl ether at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). Avoid repeated freeze-thaw cycles. It is best to aliquot the sample into smaller, single-use vials.

Q4: Can I use chloroform (B151607)/methanol mixtures for extraction and handling?

A4: While chloroform/methanol mixtures are common for lipid extraction, methanol can promote acyl migration. If this mixture must be used, it is crucial to keep the extraction and subsequent steps at low temperatures (e.g., on ice) and to minimize the time the diacylglycerol is in contact with the solvent. Evaporate the solvent as quickly as possible under a stream of nitrogen. For applications highly sensitive to isomerization, consider alternative, less polar solvents like diethyl ether or acetone.[5][6][7]

Q5: How can I detect and quantify the isomerization of my this compound sample?

A5: Several analytical techniques can be used to separate and quantify 1,2- and 1,3-diacylglycerol isomers:

  • Thin-Layer Chromatography (TLC): TLC plates impregnated with boric acid can separate 1,2- and 1,3-diacylglycerol isomers.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for separating diacylglycerol isomers.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization (e.g., silylation), GC-MS can be used to identify and quantify the isomers.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the analysis of diacylglycerol isomers.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Unexpected experimental results or loss of biological activity. Isomerization of this compound to the inactive 1,3-isomer.1. Verify Isomeric Purity: Analyze a small aliquot of your sample using a suitable analytical method (TLC, HPLC, or MS) to determine the ratio of 1,2- to 1,3-isomers. 2. Review Handling Procedures: Scrutinize your experimental protocol for steps that could promote isomerization (e.g., elevated temperatures, prolonged incubation in polar solvents). 3. Use Fresh Sample: If significant isomerization is detected, use a fresh, properly stored sample for your experiments.
Appearance of a new, more retained peak in HPLC analysis. Acyl migration has occurred, forming the 1,3-isomer which often has a different retention time on reversed-phase columns.1. Confirm Peak Identity: If possible, use a standard of the 1,3-isomer to confirm the identity of the new peak. Alternatively, collect the peak and analyze by mass spectrometry. 2. Optimize Chromatography: Adjust your HPLC method (e.g., gradient, temperature) to improve the resolution between the 1,2- and 1,3-isomers for accurate quantification.[9] 3. Minimize On-Column Isomerization: If using silica-based columns, be aware that the stationary phase can promote isomerization. Work at lower temperatures and minimize analysis time.
Low recovery of 1,2-diacylglycerol after purification by silica gel chromatography. Rapid isomerization of the 1,2-isomer to the 1,3-isomer on the silica surface.[4]1. Avoid Silica Gel Chromatography if Possible: If purity allows, use the sample without further purification. 2. Use Alternative Stationary Phases: Consider using a less acidic stationary phase or a different purification technique like preparative HPLC. 3. Work Quickly and at Low Temperature: If silica gel chromatography is unavoidable, perform the separation as quickly as possible and at a low temperature (e.g., in a cold room).
Inconsistent results between experimental replicates. Variable levels of isomerization occurring due to differences in handling time or temperature between replicates.1. Standardize Protocols: Ensure that all experimental steps, including incubation times, temperatures, and solvent exposure, are identical for all replicates. 2. Prepare Master Mixes: Whenever possible, prepare master mixes of reagents to minimize handling variations between samples. 3. Process Samples in Parallel: Handle all samples for a given experiment simultaneously to ensure they are subjected to the same conditions for the same duration.

Quantitative Data on Diacylglycerol Isomerization

The following tables summarize the rate of isomerization for 1,2-diacylglycerols under various conditions. While the data presented is for 1,2-dipalmitoyl-sn-glycerol (B135180), it provides a valuable approximation for the stability of this compound.

Table 1: Half-life of Isomerization for 1,2-Dipalmitoyl-sn-glycerol under Different Conditions [4]

ConditionTemperature (°C)Half-life of Isomerization (t½)
Neat melt7418 hours
In an organic solventRoom TemperatureA few days
In a polar solvent (sodium phosphate (B84403) buffer, pH 7.0)621-2 hours
On a dry silica gel TLC plate24< 1 hour

Experimental Protocols

Protocol 1: Recommended Handling Procedure for this compound

  • Receiving and Storage: Upon receipt, immediately store the this compound at -80°C in its original sealed container.

  • Aliquoting: Before first use, allow the container to warm to room temperature before opening to prevent condensation. Aliquot the sample into single-use glass vials with PTFE-lined caps. Flush with an inert gas (argon or nitrogen) before sealing. Store the aliquots at -80°C.

  • Sample Preparation for Experiments:

    • Retrieve a single-use aliquot from the -80°C freezer.

    • Allow it to warm to room temperature before opening.

    • Dissolve the lipid in a minimal amount of a suitable non-polar, aprotic solvent (e.g., hexane, diethyl ether).

    • If a polar solvent is required for the experiment, add it to the dissolved lipid immediately before use and keep the solution on ice.

  • Post-Experiment: Discard any unused portion of the dissolved lipid. Do not re-freeze and reuse solutions.

Protocol 2: Lipid Extraction with Minimized Isomerization

This protocol is a modification of the Bligh and Dyer method, designed to reduce acyl migration.

  • Homogenization: Homogenize the sample in a mixture of chloroform:methanol (1:2, v/v) at 4°C. Perform this step as quickly as possible.

  • Phase Separation: Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water of 2:2:1.8 (v/v/v).

  • Extraction: Vortex the mixture briefly and centrifuge at a low speed to separate the phases.

  • Collection: Carefully collect the lower chloroform phase containing the lipids.

  • Drying: Immediately dry the chloroform extract under a stream of nitrogen gas in a cool water bath.

  • Storage: Redissolve the dried lipid extract in a small volume of a non-polar solvent and either use immediately or store at -80°C.

Visualizations

experimental_workflow cluster_storage Storage cluster_handling Handling cluster_analysis Analysis storage Store at -80°C in a non-polar solvent warm Warm to Room Temp Before Opening storage->warm Retrieve Aliquot dissolve Dissolve in Non-polar Solvent warm->dissolve add_polar Add Polar Solvent (if needed) on Ice dissolve->add_polar analyze Immediate Analysis (HPLC, MS) add_polar->analyze logical_relationship isomerization Acyl Migration (Isomerization) temp Increased Temperature temp->isomerization promotes time Increased Time time->isomerization promotes polar_solvent Polar Solvents (e.g., Methanol) polar_solvent->isomerization promotes ph Non-neutral pH ph->isomerization promotes silica Silica Gel silica->isomerization promotes low_temp Low Temperature Storage (-80°C) low_temp->isomerization inhibits min_time Minimize Handling Time min_time->isomerization inhibits non_polar_solvent Non-polar, Aprotic Solvents non_polar_solvent->isomerization inhibits neutral_ph Neutral pH neutral_ph->isomerization inhibits

References

Technical Support Center: Mass Spectrometry Analysis of 1-Palmitoyl-2-oleoyl-sn-glycerol (POG)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity during the mass spectrometry (MS) analysis of 1-Palmitoyl-2-oleoyl-sn-glycerol (POG) and other diacylglycerols (DAGs).

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for observing low signal intensity of this compound (POG) in my mass spectrometry experiments?

Low signal intensity for POG and other diacylglycerols (DAGs) is a common challenge in mass spectrometry. Several factors can contribute to this issue:

  • Poor Ionization Efficiency: DAGs lack a permanent charge and have low proton affinity, making them difficult to ionize effectively by techniques like electrospray ionization (ESI).[1][2]

  • Low Natural Abundance: In many biological samples, POG is present at low concentrations, making detection challenging without enrichment or highly sensitive instrumentation.[1]

  • Ion Suppression: The presence of more easily ionized molecules in the sample matrix, such as phospholipids (B1166683) (e.g., phosphatidylcholines), can suppress the ionization of POG, leading to a weaker signal.[3][4][5]

  • Adduct Formation: POG can form adducts with various ions present in the sample or mobile phase (e.g., Na+, K+, Ag+). This can split the signal across multiple m/z values, reducing the intensity of the desired ion.[6][7]

  • Suboptimal Sample Preparation: Inefficient extraction and purification of POG from the sample matrix can lead to significant sample loss and consequently, low signal intensity.[8][9]

  • Inappropriate Mass Spectrometry Parameters: The settings of the mass spectrometer, including the ion source parameters (e.g., temperature, gas flows) and collision energy, may not be optimized for POG detection.[3][10][11][12]

Q2: How can I improve the ionization efficiency of POG?

A highly effective strategy to enhance the signal intensity of POG is through chemical derivatization. This process introduces a permanent charge onto the molecule, significantly improving its ionization efficiency.

One common method involves derivatization with N-chlorobetainyl chloride to introduce a quaternary ammonium (B1175870) group. This can result in a signal intensity increase of up to two orders of magnitude compared to the underivatized sodium adducts.[1] Another approach is to derivatize the free hydroxyl group with 2,4-difluorophenyl isocyanate to form a diacyl urethane, which also improves detection.[8]

Q3: What are the recommended sample preparation techniques for POG analysis?

Proper sample preparation is critical for minimizing signal suppression and maximizing recovery. Recommended techniques include:

  • Lipid Extraction: A simplified solvent extraction system can be employed to reduce the complexity of the extracted lipid species.[8]

  • Purification: Solid-phase extraction (SPE) on silica (B1680970) columns or thin-layer chromatography (TLC) can be used to purify DAGs from the crude lipid extract, removing interfering compounds.[9][13]

Q4: Which adducts should I be looking for, and how can I control their formation?

While various adducts can form, promoting the formation of a specific adduct can consolidate the signal and improve sensitivity. The use of ammonium acetate (B1210297) in the mobile phase is a common strategy to encourage the formation of ammonium adducts ([M+NH₄]⁺), which are often stable and provide good signal intensity for DAGs.[14] To minimize unwanted adducts, such as sodium and potassium, it is crucial to use high-purity solvents and reagents and to consider desalting steps in the sample preparation.[15]

Troubleshooting Guide for Low POG Signal Intensity

This guide provides a systematic approach to troubleshooting and resolving low signal intensity issues during the MS analysis of POG.

TroubleshootingWorkflow cluster_sample_prep Sample Preparation Checks cluster_ms_params MS Parameter Optimization cluster_ionization Ionization Enhancement cluster_data_analysis Data Analysis Verification start Low Signal Intensity of POG sample_prep Step 1: Evaluate Sample Preparation start->sample_prep ms_params Step 2: Optimize MS Parameters sample_prep->ms_params If sample prep is optimal check_extraction Verify extraction efficiency and recovery sample_prep->check_extraction ionization Step 3: Enhance Ionization Efficiency ms_params->ionization If MS parameters are optimized tune_source Optimize ion source settings (temperature, gas flows, voltage) ms_params->tune_source data_analysis Step 4: Verify Data Analysis ionization->data_analysis If ionization is enhanced derivatization Consider chemical derivatization ionization->derivatization solution Improved Signal Intensity data_analysis->solution If data analysis is correct check_mass Confirm correct m/z of POG and its adducts data_analysis->check_mass check_purity Assess sample purity (TLC/SPE) check_extraction->check_purity check_concentration Ensure appropriate sample concentration check_purity->check_concentration calibrate_ms Perform mass calibration tune_source->calibrate_ms check_adducts Monitor for desired adducts ([M+NH4]+) calibrate_ms->check_adducts mobile_phase Optimize mobile phase composition (e.g., add ammonium acetate) derivatization->mobile_phase check_integration Verify peak integration check_mass->check_integration

Caption: Troubleshooting workflow for low POG signal intensity.

Experimental Protocols

Protocol 1: Derivatization of Diacylglycerols with N-chlorobetainyl chloride

This protocol is adapted from a method shown to increase signal intensities of DAGs by two orders of magnitude.[1]

Materials:

  • Diacylglycerol standard or lipid extract

  • Anhydrous methylene (B1212753) chloride

  • N-chlorobetainyl chloride

  • Dry 5-mL glass tube with cap

Procedure:

  • Dissolve between 1 and 100 nmol of the diacylglycerol sample in 0.5 mL of anhydrous methylene chloride in a dry 5-mL glass tube.

  • Add a 1.5-fold molar excess of N-chlorobetainyl chloride to the solution.

  • Cap the tube and allow the reaction to proceed at room temperature for 30 minutes.

  • After the reaction is complete, the derivatized sample can be directly analyzed by ESI-MS.

Protocol 2: Mass Spectrometry Analysis of Derivatized POG

This protocol provides a starting point for the mass spectrometric analysis of derivatized POG.[1]

Instrumentation:

  • A time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

Parameters:

ParameterSetting
Ionization ModePositive Ion
Source Temperature80 °C
Desolvation Temperature150 °C
Cone Gas Flow40 L/h
Desolvation Gas Flow400 L/h
Mass Rangem/z 500 to 800
Scan Time3 minutes

Quantitative Data Summary

The following table summarizes typical quantitative performance data that can be achieved with derivatization and optimized LC-MS/MS methods for DAG analysis.[2]

ParameterValue
Limit of Detection (LOD)16 aM
Limit of Quantification (LOQ)62.5 aM

Note: These values were achieved using a specific charge derivatization strategy and a UPLC-MS/MS system. Actual performance may vary depending on the specific DAG, instrumentation, and experimental conditions.

Signaling Pathway and Experimental Workflow Diagrams

POG_Signaling_and_Analysis cluster_signaling Simplified POG Signaling Role cluster_workflow Experimental Workflow for POG Analysis PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 POG POG (DAG) PLC->POG PIP2 PIP2 PIP2->PLC PKC Protein Kinase C (PKC) POG->PKC Cellular_Response Cellular Response PKC->Cellular_Response Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Purification Purification (SPE/TLC) Extraction->Purification Derivatization Derivatization Purification->Derivatization LC_MS LC-MS/MS Analysis Derivatization->LC_MS Data_Processing Data Processing & Quantification LC_MS->Data_Processing

Caption: POG's role in signaling and the analytical workflow.

References

Technical Support Center: Mass Spectrometry Analysis of 1-Palmitoyl-2-oleoyl-sn-glycerol (POG)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to adduct formation during the mass spectrometry analysis of 1-Palmitoyl-2-oleoyl-sn-glycerol (POG).

Frequently Asked Questions (FAQs)

Q1: What are the most common adducts observed for this compound (POG) in positive ion mode mass spectrometry?

A1: In positive ion mode electrospray ionization (ESI) mass spectrometry, POG (exact mass: 594.52 g/mol ) commonly forms several adduct ions. The most prevalent are the protonated molecule ([M+H]⁺), ammonium (B1175870) adduct ([M+NH₄]⁺), sodium adduct ([M+Na]⁺), and potassium adduct ([M+K]⁺). The formation and abundance of these adducts can be influenced by the sample preparation, solvent purity, and mobile phase composition.[1][2] Neutral lipids like POG typically favor the formation of ammonium and sodium adducts.[1][2]

Q2: Why is it critical to control adduct formation in quantitative POG analysis?

A2: Uncontrolled adduct formation can significantly impact quantitative accuracy. When the ion signal for POG is split among multiple adducts, the intensity of any single adduct may not accurately represent the total amount of the analyte.[1][3] This can lead to underestimation of the POG concentration and introduce variability between samples and batches. For accurate quantification, it is often recommended to sum the signals of all significant adducts for each lipid species.[1][4]

Q3: What are the primary sources of sodium and potassium that lead to unwanted adduct formation?

A3: Sodium and potassium ions are ubiquitous and can be introduced at multiple stages of the analytical workflow. Common sources include:

  • Glassware: Leaching of metal ions from glass vials and containers.[5]

  • Solvents and Reagents: Impurities in HPLC-grade solvents (water, acetonitrile (B52724), methanol) and mobile phase additives.[6][7][8]

  • Sample Matrix: Biological samples inherently contain high concentrations of sodium and potassium salts.[5]

  • Laboratory Environment: Contamination from soaps, detergents, and dust.[5]

Q4: Can the choice of ionization technique affect adduct formation for POG?

A4: Yes, the ionization technique plays a role. Electrospray ionization (ESI) is highly susceptible to the formation of adducts with cations present in the spray solution.[9] Atmospheric Pressure Chemical Ionization (APCI) can also form adducts, but typically with volatile species like ammonium, as metal ions are not volatile.[10][11] For POG analysis, ESI is commonly used, making the control of adduct formation a key consideration.

Troubleshooting Guides

This section provides solutions to common problems encountered during the mass spectrometry analysis of POG.

Problem 1: High abundance of sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts, with a weak or absent protonated ([M+H]⁺) or ammonium ([M+NH₄]⁺) signal.

Cause Troubleshooting Step
Contaminated Solvents/Reagents Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. Test new batches of solvents for contaminants.[8]
Leaching from Glassware Switch to polypropylene (B1209903) or other plastic autosampler vials and storage tubes to minimize metal ion leaching.[5]
High Salt Concentration in Sample Implement a rigorous sample preparation protocol, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove salts from biological extracts.[5][12]
Mobile Phase Composition Lower the pH of the mobile phase by adding a small amount of a volatile acid like formic acid (typically 0.1%). This increases the proton concentration, favoring the formation of the [M+H]⁺ ion.[10]
Intentional Adduct Promotion If the [M+Na]⁺ adduct provides a more stable and reproducible signal, consider adding a low concentration of a sodium salt (e.g., sodium acetate) to the mobile phase to drive the formation of a single, dominant adduct.[10]

Problem 2: Inconsistent adduct ratios between samples or analytical runs.

Cause Troubleshooting Step
Variable Contaminant Levels Ensure consistent and thorough cleaning of the LC system and mass spectrometer ion source to minimize residual contaminants.
Matrix Effects Use stable isotope-labeled internal standards for POG to normalize for variations in ionization efficiency and adduct formation caused by matrix components.[12]
Mobile Phase Inconsistency Prepare large batches of mobile phase to be used across an entire sample set to ensure consistency.
In-source Fragmentation/Degradation Optimize ion source parameters such as capillary temperature and voltages to minimize in-source fragmentation, which can affect the relative intensities of different adducts.[13]

Problem 3: Identification of unexpected or unusual adducts.

Cause Troubleshooting Step
Solvent Contaminants Certain LC-MS grade solvents can contain contaminants like alkyl amines, which can form adducts with neutral lipids.[8] If unusual adducts are observed, consider testing solvents from a different vendor or lot.
Acetonitrile-Specific Adducts When using acetonitrile in the mobile phase, ethylamine (B1201723) adducts ([M+C₂H₈N]⁺) can sometimes form. These can be mistaken for ammonium adducts of a different lipid. Replacing acetonitrile with methanol (B129727) can help identify these adducts.
Complex Adducts In some cases, more complex adducts with solvent molecules or multiple cations can form. Tandem MS (MS/MS) can be used to fragment the precursor ion and confirm the mass of the neutral POG molecule.

Quantitative Data Summary

The table below lists the calculated monoisotopic masses for common adducts of this compound (C₃₇H₇₀O₅, Exact Mass = 594.5223 g/mol ).

AdductFormulaMass-to-Charge Ratio (m/z)
Protonated Molecule [M+H]⁺595.5296
Ammonium Adduct [M+NH₄]⁺612.5562
Sodium Adduct [M+Na]⁺617.5043
Potassium Adduct [M+K]⁺633.4782
In-source Water Loss [M+H-H₂O]⁺577.5190

Experimental Protocols

General Protocol for LC-MS/MS Analysis of POG

This protocol provides a general framework. Optimization of specific parameters for your instrument and application is recommended.

  • Sample Preparation (Lipid Extraction):

    • Utilize a well-established lipid extraction method, such as a modified Bligh-Dyer or Folch extraction, to isolate lipids from the sample matrix.

    • Ensure the final lipid extract is dried down under a stream of nitrogen and reconstituted in a solvent compatible with the initial mobile phase conditions (e.g., 90:10 Methanol:Chloroform or Isopropanol).

  • Liquid Chromatography (LC):

    • Column: A C18 or C8 reversed-phase column is suitable for separating diacylglycerol isomers.

    • Mobile Phase A: 95:5 Water:Acetonitrile with 10 mM ammonium formate (B1220265) and 0.1% formic acid.

    • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to a high percentage to elute the hydrophobic lipids, followed by a re-equilibration step.

    • Flow Rate: Dependent on the column internal diameter (e.g., 0.2-0.4 mL/min for a 2.1 mm ID column).

    • Column Temperature: Typically maintained between 40-50°C to improve peak shape.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS Parameters:

      • Spray Voltage: ~3.5-4.0 kV.

      • Capillary Temperature: ~300-350°C.[2]

      • Sheath and Auxiliary Gas Flow Rates: Optimize based on instrument manufacturer's recommendations.

    • Data Acquisition:

      • Full Scan (MS1): Acquire data over a mass range that includes all expected POG adducts (e.g., m/z 550-650).

      • Tandem MS (MS/MS): For structural confirmation, perform MS/MS on the most abundant precursor ion (e.g., the [M+NH₄]⁺ adduct). Characteristic neutral losses correspond to the fatty acyl chains. For POG, neutral losses corresponding to palmitic acid (C16:0) and oleic acid (C18:1) would be expected.

Visualizations

Adduct_Formation_Workflow cluster_prep Sample Preparation & LC-MS Setup cluster_ionization Electrospray Ionization (ESI) cluster_detection Mass Analyzer Detection start POG Sample in Solution esi Ion Source start->esi solvents High Purity Solvents (LC-MS Grade) solvents->esi mobile_phase Mobile Phase Additives (e.g., Ammonium Formate, Formic Acid) mobile_phase->esi hardware LC System & Vials (Prefer Polypropylene) hardware->esi protonated [M+H]⁺ esi->protonated Protonation ammonium [M+NH₄]⁺ esi->ammonium Ammoniation sodium [M+Na]⁺ esi->sodium Sodiation (Common Contaminant) potassium [M+K]⁺ esi->potassium Potassiation (Common Contaminant)

Caption: Workflow of common adduct formation for POG in ESI-MS.

DAG_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor G-Protein Coupled Receptor (GPCR) g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP₂ plc->pip2 Hydrolyzes pog POG (DAG) pip2->pog ip3 IP₃ pip2->ip3 pkc Protein Kinase C (PKC) pog->pkc Recruits & Activates downstream Downstream Substrate Phosphorylation pkc->downstream Phosphorylates response Cellular Response (e.g., Growth, Proliferation) downstream->response ext_signal Extracellular Signal ext_signal->receptor

Caption: Simplified signaling pathway involving POG (a diacylglycerol) and Protein Kinase C (PKC).

References

Technical Support Center: Enhancing Recovery of 1-Palmitoyl-2-oleoyl-sn-glycerol from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction, purification, and quantification of 1-Palmitoyl-2-oleoyl-sn-glycerol (POG) from various biological matrices.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of POG, offering systematic approaches to identify and resolve them.

Problem Potential Causes Recommended Solutions
Low or No Recovery of POG Inappropriate Extraction Solvent: Single-phase extractions using polar solvents like methanol (B129727), ethanol, or acetonitrile (B52724) can lead to the precipitation of nonpolar lipids such as diacylglycerols (DAGs).[1] Sample Degradation: Endogenous lipases can rapidly degrade DAGs upon cell lysis or thawing.[2] Inefficient Phase Separation: For two-phase extractions (e.g., Bligh & Dyer), incomplete separation of the organic and aqueous layers will result in lipid loss. Suboptimal Storage: Improper storage of samples or extracts can lead to degradation of POG.Solvent Selection: For broad lipidome analysis including POG, a two-phase extraction method like the Bligh & Dyer (chloroform:methanol) is robust.[3] Alternatively, a single-phase extraction with 1-butanol (B46404):methanol (1:1, v/v) has shown good recovery for major lipid classes and is compatible with LC-MS/MS.[4][5] Inhibit Enzymatic Activity: Work quickly and on ice during sample preparation.[2] Flash-freezing fresh samples in liquid nitrogen is recommended to quench enzymatic activity.[2] Consider using lipase (B570770) inhibitors, although their effectiveness can vary. Heat treatment can also be an effective way to denature enzymes before extraction.[2] Optimize Phase Separation: Ensure correct solvent ratios are used. Centrifuge samples adequately to achieve a clean separation between the layers. Proper Storage: Store biological samples at -80°C until analysis.[2] Store lipid extracts under an inert gas (e.g., argon or nitrogen) at -20°C or lower to prevent oxidation.
High Variability in Quantification Results Inconsistent Sample Handling: Variations in thawing times or extraction procedures between samples can introduce significant variability. Lack of or Inappropriate Internal Standard: Without a proper internal standard, variations in extraction efficiency and instrument response cannot be normalized. Instrumental Drift: Changes in the mass spectrometer's performance over the course of a long analytical run can lead to variability.Standardize Procedures: Implement a consistent standard operating procedure (SOP) for all samples, from collection to analysis. Use an Appropriate Internal Standard: Spike a structurally similar, stable isotope-labeled internal standard (e.g., a deuterated POG analog) into the sample before the extraction process.[2][6] This will account for variability in both sample preparation and instrument analysis. Incorporate Quality Controls: Analyze a quality control (QC) sample (e.g., a pooled sample extract) periodically throughout the analytical run to monitor and correct for instrumental drift.[6]
Poor Chromatographic Peak Shape or Resolution Incompatible Reconstitution Solvent: The solvent used to redissolve the dried lipid extract may not be compatible with the initial mobile phase of the liquid chromatography (LC) method. Column Overload: Injecting too much sample onto the LC column can lead to peak broadening and fronting. Contamination: Buildup of contaminants on the column or in the LC system can degrade performance.Optimize Reconstitution: Redissolve the lipid extract in a solvent that is of similar or weaker elution strength than the initial mobile phase. Determine Optimal Sample Loading: Perform a loading study to find the optimal injection volume and concentration for your specific column and method. System Maintenance: Regularly flush the LC system and column. Use guard columns to protect the analytical column from contaminants.
Interference from Other Isomeric DAGs Co-elution of Isomers: Different DAG isomers can have very similar retention times, making them difficult to separate chromatographically.High-Resolution Chromatography: Employ high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with a suitable column (e.g., a C18 or C30 reversed-phase column) to achieve the best possible separation of isomers.[7][8] Tandem Mass Spectrometry (MS/MS): Use MS/MS with multiple reaction monitoring (MRM) to specifically detect and quantify POG based on its unique fragmentation pattern, even if it co-elutes with other isomers.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is the best method for extracting POG from plasma?

A fast and efficient method for plasma lipidomics that shows good recovery for glycerolipids is a single-phase extraction using 1-butanol and methanol (1:1, v/v).[4][5] For a 10 µL plasma sample, 100 µL of the solvent mixture containing an appropriate internal standard is added.[4][5] This method is advantageous as it uses non-halogenated solvents and does not require drying and reconstitution steps, making it suitable for high-throughput analysis with LC-MS/MS.[4][5] The traditional Bligh & Dyer method using chloroform (B151607) and methanol is also a robust option.[3]

Q2: Why is an internal standard crucial for accurate quantification of POG?

An internal standard is essential to correct for variations that can occur during sample preparation and analysis.[6] These variations can include incomplete extraction, sample loss during handling, and fluctuations in the mass spectrometer's response. By adding a known amount of a stable isotope-labeled internal standard that behaves similarly to POG, you can accurately quantify the amount of endogenous POG in your sample by comparing the signal intensities of the two molecules.[2][6]

Q3: How can I prevent the degradation of POG during sample preparation?

POG can be degraded by lipases that are released upon cell or tissue disruption.[2] To minimize this, it is critical to keep the samples cold at all times (e.g., on ice) and to work quickly.[2] Flash-freezing the samples in liquid nitrogen immediately after collection is an effective way to halt enzymatic activity.[2] Adding antioxidants to the extraction solvent can help prevent oxidative degradation.[2]

Q4: Can I use a single-phase extraction with methanol for POG analysis?

While simple, single-phase extractions with highly polar solvents like methanol are not ideal for nonpolar lipids like POG.[1] These solvents can cause the precipitation of a significant portion of the diacylglycerols and other nonpolar lipids in the sample, leading to very low recovery rates.[1]

Q5: What type of mass spectrometry is best for quantifying POG?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of POG.[6][9] Using techniques like multiple reaction monitoring (MRM), you can specifically target POG and its fragments, which helps to distinguish it from other lipids and interferences in the complex biological matrix.[9]

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma using 1-Butanol/Methanol

This protocol is adapted from a high-throughput method suitable for LC-MS/MS analysis.[4][5]

  • Preparation:

    • Prepare the extraction solvent: 1-butanol:methanol (1:1, v/v).

    • Prepare a stock solution of your internal standard (e.g., deuterated POG) in the extraction solvent at a known concentration.

  • Extraction:

    • To a 1.5 mL microcentrifuge tube, add 10 µL of plasma.

    • Add 100 µL of the extraction solvent containing the internal standard.

    • Vortex vigorously for 10 seconds.

    • Sonicate for 5 minutes in a water bath.

    • Centrifuge at 13,000 x g for 10 minutes to pellet the precipitated proteins.

  • Sample Analysis:

    • Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.

Visualizations

Experimental Workflow for POG Quantification

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with Internal Standard Sample->Spike Extract Lipid Extraction (e.g., BuOH/MeOH) Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Peak Peak Integration LC_MS->Peak Quant Quantification vs. Internal Standard Peak->Quant Report Final Report Quant->Report

Caption: Workflow for POG quantification from biological samples.

Metabolic Pathway of POG

G G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid (1-palmitoyl-sn-glycerol-3-phosphate) G3P->LPA Palmitoyl-CoA G3P->LPA PA Phosphatidic Acid (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphate) LPA->PA Oleoyl-CoA LPA->PA POG This compound (POG) PA->POG H₂O → Pi PA->POG TAG Triacylglycerol (TAG) POG->TAG Acyl-CoA POG->TAG PKC Protein Kinase C (PKC) Activation POG->PKC Signaling GPAT GPAT AGPAT AGPAT PAP PAP DGAT DGAT

Caption: POG biosynthesis and its role in cell signaling.

References

Technical Support Center: Quantification of 1-Palmitoyl-2-oleoyl-sn-glycerol (POG)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the accurate quantification of 1-Palmitoyl-2-oleoyl-sn-glycerol (POG).

Frequently Asked Questions (FAQs)

Q1: What is this compound (POG) and why is its quantification important?

A1: this compound (POG) is a specific diacylglycerol (DAG) molecule, a type of lipid that plays a crucial role as a second messenger in various cellular signaling pathways. Accurate quantification of POG is vital for understanding its role in physiological and pathological processes, including its involvement in activating Protein Kinase C (PKC) isozymes, which regulate cell proliferation, differentiation, and apoptosis.[1]

Q2: What are the primary analytical methods for quantifying POG?

A2: The most common and reliable methods for POG quantification are mass spectrometry-based techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods offer high sensitivity and specificity for distinguishing POG from other lipid species.

Q3: Is an ELISA kit available for POG quantification?

A3: Currently, there is no widely available commercial ELISA kit specifically designed for the quantification of this compound. MS-based methods remain the gold standard for its accurate measurement.

Troubleshooting Guides

This section provides solutions to common problems encountered during POG quantification using LC-MS/MS and GC-MS.

LC-MS/MS Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase composition. 2. Column contamination or degradation. 3. Suboptimal injection solvent.1. Optimize the mobile phase gradient and ensure proper mixing and degassing. 2. Flush the column with a strong solvent or replace it if necessary. 3. Ensure the injection solvent is compatible with the initial mobile phase conditions.
Low Signal Intensity/Poor Sensitivity 1. Inefficient ionization. 2. Matrix effects (ion suppression). 3. Suboptimal MS parameters. 4. Low sample concentration.1. Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature). Consider using an appropriate mobile phase additive like ammonium (B1175870) formate (B1220265) to enhance adduct formation ([M+NH4]+). 2. Improve sample cleanup, dilute the sample, or use matrix-matched calibration standards. An isotopically labeled internal standard can also help compensate for matrix effects.[2][3][4][5][6] 3. Optimize collision energy and other MS/MS parameters for the specific POG transition. 4. Concentrate the sample extract before analysis.
High Background Noise 1. Contaminated mobile phase or LC system. 2. Plasticizers or other contaminants leaching from labware. 3. Carryover from previous injections.1. Use high-purity LC-MS grade solvents and additives. Flush the LC system thoroughly. 2. Use glass or polypropylene (B1209903) labware. 3. Implement a robust needle wash protocol and inject blanks between samples.
Inconsistent Retention Time 1. Fluctuations in mobile phase composition or flow rate. 2. Column temperature variations. 3. Column aging.1. Ensure the pump is functioning correctly and the mobile phase is well-mixed. 2. Use a column oven to maintain a stable temperature. 3. Monitor column performance with standards and replace as needed.
Isomer Co-elution (e.g., 1,3-DAGs) Inadequate chromatographic separation.Optimize the LC gradient, consider a different column chemistry (e.g., normal-phase), or employ derivatization techniques that can help separate isomers.
GC-MS Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Incomplete Derivatization 1. Presence of water or other interfering substances. 2. Incorrect reaction temperature or time. 3. Inactive derivatization reagent.1. Ensure the sample is completely dry before adding the derivatization reagent. 2. Optimize the derivatization protocol for temperature and duration. 3. Use fresh derivatization reagent.
Peak Tailing for FAMEs 1. Active sites in the GC inlet or column. 2. Column contamination.1. Use a deactivated inlet liner and ensure all connections are inert. 2. Bake out the column according to the manufacturer's instructions or trim the front end of the column.
Poor Resolution of Fatty Acid Isomers Inadequate GC column or temperature program.Use a highly polar capillary column (e.g., biscyanopropyl polysiloxane) specifically designed for FAME isomer separation and optimize the temperature gradient.
Low Recovery of POG-derived Fatty Acids 1. Inefficient hydrolysis of the diacylglycerol. 2. Loss of volatile FAMEs during sample workup.1. Ensure complete saponification by optimizing the hydrolysis conditions (e.g., time, temperature, reagent concentration). 2. Avoid excessive heat during solvent evaporation and ensure sample vials are well-sealed.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the quantification of diacylglycerols using LC-MS/MS. These values can serve as a benchmark for method development for POG quantification.

Parameter LC-MS/MS (with derivatization) LC-MS/MS (without derivatization) GC-MS (as FAMEs)
Linearity (r²) > 0.99> 0.99> 0.99
Limit of Detection (LOD) 0.1 - 10 ng/mL1 - 50 ng/mLLow femtomol range on column
Limit of Quantification (LOQ) 0.5 - 25 ng/mL5 - 100 ng/mLLow femtomol range on column
Intra-day Precision (%RSD) < 10%< 15%< 10%
Inter-day Precision (%RSD) < 15%< 20%< 15%

Note: These values are illustrative and can vary depending on the specific instrumentation, sample matrix, and method parameters.

Experimental Protocols

Detailed Methodology for LC-MS/MS Quantification of POG

This protocol outlines a common workflow for the extraction and analysis of POG from biological samples.

1. Lipid Extraction (Folch Method)

  • Objective: To extract lipids, including POG, from a biological matrix (e.g., plasma, cell lysate).

  • Materials:

    • Chloroform

    • Methanol (B129727)

    • 0.9% NaCl solution

    • Internal Standard (IS): A suitable isotopically labeled diacylglycerol (e.g., d5-DAG)

  • Procedure:

    • To 100 µL of sample, add the internal standard.

    • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

    • Vortex vigorously for 1 minute.

    • Add 500 µL of 0.9% NaCl solution.

    • Vortex again for 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the extract under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., isopropanol:acetonitrile:water).

2. LC-MS/MS Analysis

  • Objective: To separate and quantify POG using liquid chromatography coupled with tandem mass spectrometry.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions (Illustrative):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

    • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute POG.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 - 55°C.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for POG: Determine the specific precursor ion (e.g., [M+NH4]+) and a characteristic product ion by direct infusion of a POG standard.

    • Quantification: Generate a calibration curve by plotting the peak area ratio of POG to the internal standard against the concentration of the analyte standards.

Detailed Methodology for GC-MS Quantification of POG (as Fatty Acid Methyl Esters)

This protocol involves the hydrolysis of POG to its constituent fatty acids, followed by derivatization to fatty acid methyl esters (FAMEs) for GC-MS analysis.

1. Saponification and Derivatization

  • Objective: To release the palmitic and oleic acids from POG and convert them to their volatile methyl esters.

  • Materials:

    • Lipid extract containing POG

    • Methanolic NaOH or KOH

    • Boron trifluoride (BF3) in methanol or acetyl chloride in methanol

    • Hexane (B92381) or Heptane (B126788)

    • Saturated NaCl solution

  • Procedure:

    • To the dried lipid extract, add methanolic NaOH or KOH and heat to saponify the ester bonds.

    • After cooling, add BF3-methanol or acetyl chloride-methanol and heat to methylate the free fatty acids.

    • Add hexane or heptane and a saturated NaCl solution to extract the FAMEs.

    • Vortex and centrifuge to separate the phases.

    • Collect the upper organic layer containing the FAMEs for GC-MS analysis.

2. GC-MS Analysis

  • Objective: To separate and quantify the methyl esters of palmitic and oleic acid.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions (Illustrative):

    • Column: A polar capillary column (e.g., biscyanopropyl polysiloxane, 60 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: A suitable temperature gradient to separate the C16:0 and C18:1 FAMEs.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for palmitic acid methyl ester and oleic acid methyl ester.

    • Quantification: Calculate the amount of each fatty acid using an internal standard (e.g., heptadecanoic acid methyl ester) and a calibration curve. The amount of POG can then be inferred from the molar ratio of the two fatty acids.

Visualizations

POG in Protein Kinase C (PKC) Signaling Pathway

POG_PKC_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes POG_node This compound (POG) PIP2->POG_node Generates IP3 IP3 PIP2->IP3 Generates PKC Protein Kinase C (PKC) POG_node->PKC Activates Downstream Downstream Targets PKC->Downstream Phosphorylates Receptor G-protein coupled receptor / Receptor Tyrosine Kinase Receptor->PLC Activates ER Endoplasmic Reticulum IP3->ER Binds to Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Response (Proliferation, Differentiation, etc.) Downstream->Response Leads to

Caption: POG activates Protein Kinase C (PKC) in a key signaling pathway.

Experimental Workflow for POG Quantification

POG_Quantification_Workflow cluster_lcms LC-MS/MS Method cluster_gcms GC-MS Method start Biological Sample (Plasma, Cells, Tissue) is_addition Add Internal Standard (e.g., d5-DAG) start->is_addition extraction Lipid Extraction (e.g., Folch method) lc_separation LC Separation (Reversed-Phase) extraction->lc_separation LC-MS/MS Path hydrolysis Saponification (Hydrolysis) extraction->hydrolysis GC-MS Path is_addition->extraction ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification against Calibration Curve) ms_detection->data_analysis derivatization Derivatization (FAMEs) hydrolysis->derivatization gc_separation GC Separation derivatization->gc_separation ms_detection_gc MS Detection (SIM Mode) gc_separation->ms_detection_gc ms_detection_gc->data_analysis end POG Concentration data_analysis->end

Caption: Workflow for POG quantification by LC-MS/MS and GC-MS.

Logical Relationship for Troubleshooting Matrix Effects

Matrix_Effects_Troubleshooting cluster_solutions Mitigation Strategies start Inaccurate Quantification (Suspected Matrix Effects) diagnose Diagnose Matrix Effect (Post-extraction spike vs. neat standard) start->diagnose sample_prep Improve Sample Preparation (e.g., SPE, LLE) diagnose->sample_prep If significant matrix effect dilution Dilute Sample Extract diagnose->dilution If significant matrix effect chromatography Modify Chromatography (Change gradient, column) diagnose->chromatography If significant matrix effect calibration Use Matrix-Matched Calibrants or Isotopically Labeled Internal Standard diagnose->calibration If significant matrix effect revalidate Re-validate Method sample_prep->revalidate dilution->revalidate chromatography->revalidate calibration->revalidate

Caption: Troubleshooting logic for addressing matrix effects in POG analysis.

References

Technical Support Center: 1-Palmitoyl-2-oleoyl-sn-glycerol (POG) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination and other common issues during experiments with 1-Palmitoyl-2-oleoyl-sn-glycerol (POG).

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing this compound (POG)?

A1: Proper storage is critical to maintain the integrity of POG. For short-term storage, it is recommended to keep POG at -20°C for up to one month. For long-term storage, POG should be stored at -80°C, which can preserve its stability for up to six months. It is advisable to aliquot the compound upon arrival to avoid repeated freeze-thaw cycles.

Q2: What are the common sources of contamination in POG experiments?

A2: Contamination in POG experiments can arise from several sources:

  • Chemical Impurities: These can be present in the POG sample itself, arising from the synthesis process. Common impurities include regioisomers (1,3-diacylglycerols), monoacylglycerols, and unreacted free fatty acids.

  • Environmental Contaminants: Dust, microorganisms, and particles from laboratory equipment can be introduced during sample handling.

  • Solvent and Reagent Contamination: Impurities in solvents, buffers, and other reagents can interfere with experiments. Water quality is also a critical factor.

  • Cross-Contamination: Residues from previously handled lipids or other compounds on glassware and equipment can contaminate the POG sample.

  • Leachables from Consumables: Plasticizers and other chemicals can leach from plastic tubes, pipette tips, and containers, especially when using organic solvents.

Q3: What level of purity is required for POG in cell-based assays?

A3: For most cell-based assays, particularly those investigating signaling pathways like Protein Kinase C (PKC) activation, a purity of ≥98% is recommended. The presence of isomers or other lipid species can lead to off-target effects and variability in experimental results. Different diacylglycerol species can have varying potencies in activating PKC isoforms, making high purity essential for reproducible findings.[1][2][3]

Q4: How should I prepare POG solutions for in vitro experiments?

A4: POG is sparingly soluble in aqueous solutions. A common method for preparing a stock solution is to dissolve it in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO). For cell culture experiments, this stock solution can then be diluted to the final working concentration in the cell culture medium. It is crucial to ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%). For in vivo studies, a common formulation involves dissolving the POG stock in a vehicle such as a mixture of PEG300, Tween-80, and saline, or in corn oil.

Troubleshooting Guides

Issue 1: Inconsistent or No Cellular Response to POG Treatment

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
POG Degradation Ensure POG has been stored correctly at -20°C (short-term) or -80°C (long-term) in tightly sealed, light-protected vials. Avoid multiple freeze-thaw cycles by preparing single-use aliquots. Consider purchasing a new batch of POG if degradation is suspected.
Improper Solution Preparation Verify the correct solvent was used and that the POG is fully dissolved. Sonication may aid in dissolution. Prepare fresh solutions for each experiment. Confirm the final concentration of any organic solvent (e.g., DMSO) is not affecting cell viability or the experimental outcome.
Cell Health and Passage Number Ensure cells are healthy, within a low passage number, and growing optimally. High passage numbers can lead to altered cellular responses. Perform a cell viability assay to rule out toxicity from the POG preparation.
Presence of Contaminants Use high-purity solvents and reagents. Ensure all glassware is scrupulously clean (see Experimental Protocols section). Filter-sterilize the final POG solution before adding it to cell cultures.
Issue 2: High Background Signal or Artifacts in Analytical Measurements (e.g., Mass Spectrometry)

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Contaminated Solvents or Glassware Use LC-MS grade solvents. Clean glassware thoroughly with a protocol designed for lipid research (see Experimental Protocols section). Run solvent blanks on your analytical instrument to identify sources of contamination.
Leachables from Plastics Avoid plastic containers and pipette tips when possible, especially with organic solvents. If plastics must be used, ensure they are compatible with the solvents and consider pre-rinsing them.
Carryover on Analytical Instruments Implement a rigorous wash protocol for the autosampler and column between sample injections on your LC-MS system. Injecting a series of blank samples can help identify and mitigate carryover.
Ion Suppression/Enhancement The presence of contaminants can affect the ionization of POG. Optimize sample preparation to remove interfering substances. Use an internal standard to normalize the signal.

Data Presentation

Table 1: Purity and Storage Recommendations for this compound (POG)

Parameter Recommendation
Purity for Cell-Based Assays ≥98%
Short-Term Storage -20°C (up to 1 month)
Long-Term Storage -80°C (up to 6 months)
Stock Solution Solvent DMSO (for in vitro)

Experimental Protocols

Protocol for Cleaning Glassware for Lipid Experiments

To prevent lipid cross-contamination, a thorough cleaning procedure for glassware is essential.

  • Initial Rinse: Immediately after use, rinse glassware with an appropriate organic solvent (e.g., chloroform:methanol 2:1, v/v) to remove residual lipids. Dispose of the solvent waste according to your institution's guidelines.

  • Detergent Wash: Wash the glassware with a laboratory-grade, non-phosphate detergent. Use brushes to scrub all surfaces.

  • Tap Water Rinse: Rinse thoroughly with tap water to remove all traces of detergent.

  • Deionized Water Rinse: Rinse at least three times with deionized water.

  • Acid Wash (Optional but Recommended): For highly sensitive experiments, soak the glassware in an acid bath (e.g., 1% HCl or nitric acid) for several hours.[4][5][6][7]

  • Final Deionized Water Rinse: After the acid wash, rinse extensively with deionized water.

  • Drying: Dry the glassware in an oven at a temperature that will not damage it (e.g., 100-120°C).

  • Storage: Cover the openings of the clean glassware with aluminum foil and store in a clean, dust-free environment.

Mandatory Visualizations

Signaling Pathway

POG_PKC_Pathway cluster_membrane Plasma Membrane PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes POG This compound (POG) PIP2->POG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) POG->PKC activates PKC_active Active PKC PKC->PKC_active Receptor G-Protein Coupled Receptor / Receptor Tyrosine Kinase Receptor->PLC Extracellular_Signal Extracellular Signal Extracellular_Signal->Receptor Ca_release Ca²⁺ Release from ER IP3->Ca_release Ca_release->PKC co-activates Downstream Downstream Substrate Phosphorylation PKC_active->Downstream Cellular_Response Cellular Response Downstream->Cellular_Response

Caption: Conventional Protein Kinase C (PKC) activation pathway involving this compound (POG).

Experimental Workflow

Contamination_Avoidance_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis POG_storage Store POG at -80°C in aliquots Solution_prep Prepare POG Solution (e.g., in DMSO) POG_storage->Solution_prep Glassware_cleaning Thoroughly Clean Glassware (Lipid-Specific Protocol) Glassware_cleaning->Solution_prep Reagent_prep Use High-Purity Solvents and Reagents Reagent_prep->Solution_prep Cell_treatment Treat Cells with POG Solution_prep->Cell_treatment Sample_collection Collect Samples Cell_treatment->Sample_collection Analytical_run Run Analytical Tests (e.g., LC-MS) Sample_collection->Analytical_run Data_analysis Analyze Data Analytical_run->Data_analysis

Caption: Experimental workflow for POG experiments designed to minimize contamination.

Troubleshooting Logic

Troubleshooting_Logic Start Inconsistent or Unexpected Results? Check_POG POG Integrity and Preparation? Start->Check_POG Check_Cells Cell Health and Culture Conditions? Start->Check_Cells Check_Contamination Potential Contamination? Start->Check_Contamination Check_Assay Assay Protocol and Reagents? Start->Check_Assay Sol_Storage Review Storage and Solution Preparation Check_POG->Sol_Storage Yes Sol_Viability Check Cell Viability and Passage Number Check_Cells->Sol_Viability Yes Sol_Cleaning Review Cleaning Protocols and Reagent Purity Check_Contamination->Sol_Cleaning Yes Sol_Protocol Review Assay Protocol and Reagent Quality Check_Assay->Sol_Protocol Yes

Caption: A decision tree for troubleshooting unexpected results in POG experiments.

References

Technical Support Center: Stability of 1-Palmitoyl-2-oleoyl-sn-glycerol (POPG)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Palmitoyl-2-oleoyl-sn-glycerol (POPG). The information addresses common issues related to the stability of POPG under different pH conditions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound (POPG) in aqueous solutions?

A1: The primary degradation pathways for POPG, a diacylglycerol (DAG), in aqueous solutions are hydrolysis of the ester bonds and acyl migration. Both processes are catalyzed by acidic and basic conditions.

  • Hydrolysis: The ester linkages at the sn-1 and sn-2 positions can be cleaved, releasing palmitic acid and oleic acid, respectively, and forming monoacylglycerols and ultimately glycerol.

  • Acyl Migration: 1,2-diacylglycerols like POPG can undergo intramolecular rearrangement to form the more thermodynamically stable 1,3-diacylglycerol isomer. This acyl migration is a significant consideration in both acidic and basic environments.[1]

Q2: How does pH affect the stability of POPG?

A2: The stability of POPG is highly dependent on the pH of the medium. Like other esters, POPG is most stable at a neutral pH (around 6-7). Both acidic and alkaline conditions catalyze the hydrolysis of its ester bonds, leading to degradation.

  • Acidic Conditions (pH < 6): Acid-catalyzed hydrolysis occurs, leading to the cleavage of the fatty acid chains.

  • Alkaline Conditions (pH > 8): Base-catalyzed hydrolysis (saponification) is typically faster and more aggressive than acid-catalyzed hydrolysis, leading to a more rapid degradation of POPG.

Q3: I am observing unexpected peaks in my chromatogram when analyzing a POPG sample. What could be the cause?

A3: Unexpected peaks in your chromatogram are likely due to the degradation or isomerization of your POPG sample. The most common culprits are:

  • Hydrolysis Products: Peaks corresponding to palmitic acid, oleic acid, 1-palmitoyl-sn-glycerol, and 2-oleoyl-sn-glycerol.

  • Acyl Migration Product: A peak corresponding to 1-palmitoyl-3-oleoyl-sn-glycerol, the isomer of POPG. This migration can be surprisingly rapid, especially if the sample is exposed to polar solvents or surfaces like silica (B1680970) gel for extended periods.[2]

  • Oxidation Products: If your sample has been exposed to air for a prolonged time, the oleoyl (B10858665) chain (which is unsaturated) can oxidize. This will result in a variety of oxidation byproducts.

To troubleshoot, ensure your sample is always handled in appropriate solvents, at the correct temperature, and under an inert atmosphere (like nitrogen or argon) if possible.

Q4: What are the best practices for storing POPG to ensure its stability?

A4: To ensure the long-term stability of POPG, it should be stored as a solid or in a non-polar aprotic solvent (e.g., chloroform (B151607), dichloromethane) at low temperatures (-20°C or -80°C). It is crucial to minimize exposure to moisture, oxygen, and light. Before use, allow the sample to warm to room temperature in a desiccator to prevent condensation of water onto the lipid, which could promote hydrolysis.

Troubleshooting Guide: POPG Stability Experiments

Problem Possible Cause Recommended Solution
Rapid degradation of POPG at neutral pH. 1. Presence of contaminating lipases in the sample or buffer. 2. Buffer components catalyzing hydrolysis.1. Use high-purity, sterile buffers. Consider adding a lipase (B570770) inhibitor if enzymatic contamination is suspected. 2. Ensure the buffer itself is stable and does not contain components that could react with the ester bonds.
Inconsistent results between experimental replicates. 1. Inconsistent pH of the buffer solutions. 2. Variable incubation times or temperatures. 3. Inconsistent sample handling leading to variable levels of degradation before the experiment begins.1. Prepare fresh buffers for each experiment and verify the pH immediately before use. 2. Use a calibrated incubator or water bath to ensure consistent temperature. Use a precise timer for all incubations. 3. Prepare stock solutions of POPG fresh and handle all samples identically and quickly.
Difficulty in quantifying POPG and its degradation products. 1. Co-elution of peaks in chromatography. 2. Poor sensitivity of the detection method.1. Optimize the chromatographic method (e.g., change the mobile phase gradient, use a different column). Derivatization of the lipids can also improve separation. 2. Use a more sensitive detector like a mass spectrometer (MS) or an evaporative light scattering detector (ELSD). For UV detection, derivatization with a UV-active group may be necessary.

Quantitative Data on POPG Stability

Table 1: Illustrative Stability of this compound (POPG) at 37°C

pHConditionExpected Half-life (t1/2)Primary Degradation Products
4.0AcidicHours to DaysPalmitic Acid, Oleic Acid, Monoacylglycerols, 1-Palmitoyl-3-oleoyl-glycerol (from acyl migration)
7.0NeutralWeeks to MonthsMinimal hydrolysis and acyl migration
9.0AlkalineMinutes to HoursPalmitate, Oleate, Monoacylglycerols, Glycerol, 1-Palmitoyl-3-oleoyl-glycerol (from acyl migration)

Disclaimer: This table is for illustrative purposes to demonstrate the expected trend in POPG stability. Actual degradation rates will depend on specific experimental conditions such as temperature, buffer composition, and the presence of catalysts.

Experimental Protocols

Protocol for Assessing POPG Stability at Different pH

This protocol outlines a method to assess the stability of POPG by quantifying its degradation over time at acidic, neutral, and alkaline pH.

1. Materials and Reagents:

  • This compound (POPG)

  • Chloroform or another suitable organic solvent

  • Buffers of desired pH (e.g., 0.1 M citrate (B86180) buffer for pH 4.0, 0.1 M phosphate (B84403) buffer for pH 7.0, 0.1 M borate (B1201080) buffer for pH 9.0)

  • Internal standard (e.g., a diacylglycerol with different fatty acid chains not present in the sample)

  • HPLC or GC-grade solvents for analysis (e.g., hexane, isopropanol, acetonitrile)

  • Quenching solution (e.g., a solution to stop the reaction, such as by acidifying the alkaline sample)

2. Sample Preparation:

  • Prepare a stock solution of POPG in chloroform at a known concentration (e.g., 10 mg/mL).

  • In a series of glass vials, aliquot a precise volume of the POPG stock solution.

  • Evaporate the chloroform under a stream of nitrogen to form a thin lipid film on the bottom of each vial. This prevents introducing a large volume of organic solvent into the aqueous buffer.

3. Incubation:

  • To each vial, add a pre-determined volume of the desired pH buffer, pre-warmed to the incubation temperature (e.g., 37°C).

  • Vortex the vials vigorously to disperse the lipid film into the buffer, forming a suspension or emulsion.

  • Place the vials in an incubator or shaking water bath at a constant temperature.

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial for analysis.

4. Sample Analysis (Lipid Extraction and Quantification):

  • Stop the degradation reaction by adding a quenching solution if necessary and immediately proceeding to lipid extraction.

  • Perform a lipid extraction using a method such as the Bligh-Dyer or Folch procedure to separate the lipids from the aqueous buffer.

  • Add the internal standard to the lipid extract.

  • Evaporate the extraction solvent under nitrogen.

  • Reconstitute the lipid residue in a suitable solvent for the analytical method (e.g., mobile phase for HPLC).

  • Analyze the sample using HPLC with an appropriate detector (e.g., ELSD or MS) or by GC after derivatization to quantify the remaining POPG and the appearance of its degradation products.

5. Data Analysis:

  • Create a calibration curve for POPG and its expected degradation products using authentic standards.

  • Calculate the concentration of POPG remaining at each time point.

  • Plot the concentration of POPG versus time for each pH condition to determine the degradation kinetics.

Visualizations

experimental_workflow Experimental Workflow for POPG Stability Assessment cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep1 Prepare POPG Stock Solution prep2 Aliquot and Evaporate Solvent prep1->prep2 inc1 Add pH Buffer and Disperse prep2->inc1 inc2 Incubate at Constant Temperature inc1->inc2 inc3 Collect Samples at Time Points inc2->inc3 an1 Quench Reaction and Extract Lipids inc3->an1 an2 Add Internal Standard an1->an2 an3 Analyze by HPLC/GC-MS an2->an3 data1 Quantify POPG and Products an3->data1 data2 Determine Degradation Kinetics data1->data2

Caption: Workflow for assessing POPG stability.

popg_degradation Degradation Pathways of this compound (POPG) cluster_hydrolysis Hydrolysis cluster_migration Acyl Migration POPG This compound (1,2-DAG) FA1 Palmitic Acid POPG->FA1 H₂O, H⁺/OH⁻ FA2 Oleic Acid POPG->FA2 H₂O, H⁺/OH⁻ MG Monoacylglycerols POPG->MG H₂O, H⁺/OH⁻ DAG_iso 1-Palmitoyl-3-oleoyl-glycerol (1,3-DAG) POPG->DAG_iso H⁺/OH⁻ Glycerol Glycerol MG->Glycerol H₂O, H⁺/OH⁻

Caption: POPG degradation pathways.

References

Validation & Comparative

A Comparative Analysis of 1-Palmitoyl-2-oleoyl-sn-glycerol and 1,3-Diacylglycerol Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of two diacylglycerol isomers: 1-Palmitoyl-2-oleoyl-sn-glycerol (a specific 1,2-diacylglycerol) and 1,3-diacylglycerol. Their distinct structural differences lead to divergent roles in cellular processes, which are detailed below with supporting experimental data.

Core Functional Differences

Diacylglycerols (DAGs) are critical molecules in a myriad of metabolic and signaling pathways.[1][2] They serve as building blocks for larger lipids and as second messengers in intracellular signaling cascades.[1] The key distinction between 1,2- and 1,3-diacylglycerol isomers lies in the position of the fatty acid chains on the glycerol (B35011) backbone, which profoundly impacts their biological function. 1,2-diacylglycerols, such as this compound, are well-established activators of Protein Kinase C (PKC), a family of enzymes central to cellular signaling.[3][4] Conversely, 1,3-diacylglycerols are generally considered to be poor activators of PKC.[5]

Comparative Biological Activities

The primary divergence in the activity of these two isomers is in the realm of signal transduction. This compound, as a 1,2-diacylglycerol, is a potent second messenger, while 1,3-diacylglycerol's main influence is in metabolic regulation, particularly when consumed as part of a diet.

Protein Kinase C (PKC) Activation

Experimental evidence consistently demonstrates that 1,2-diacylglycerols are significantly more effective at activating PKC than their 1,3-isomers.[5] One comparative study found that 1,2-diacylglycerols had a considerably higher activating capacity for PKCα than 1,3-diacylglycerols in in-vitro assays using mixed micelles and phospholipid vesicles.[5] The fatty acid composition of the 1,2-DAG also plays a role, with unsaturated fatty acids generally leading to more potent activation.[5]

Metabolic Regulation

In contrast to the signaling role of 1,2-diacylglycerols, dietary 1,3-diacylglycerol has been shown to confer metabolic benefits. Studies suggest that diets enriched with 1,3-diacylglycerol oil can help prevent diet-induced obesity and insulin (B600854) resistance.[6][7] The proposed mechanism for these effects involves differences in their metabolism in the small intestine, leading to reduced resynthesis of triacylglycerols and favorable changes in the expression of genes involved in hepatic gluconeogenesis and skeletal muscle fat oxidation.[6][8]

Quantitative Data Summary

The following table summarizes the relative activities of this compound and 1,3-diacylglycerol based on available experimental data.

Biological ActivityThis compound (1,2-DAG)1,3-DiacylglycerolKey Findings
Protein Kinase C (PKC) Activation High Very Low / Negligible 1,2-diacylglycerols show a considerably higher activating capacity for PKCα compared to 1,3-diacylglycerols in vitro.[5]
Metabolic Effects (Dietary) Not a primary focus of research.Beneficial Dietary 1,3-DAG oil may protect against diet-induced obesity and insulin resistance by modulating gene expression related to fat metabolism.[6][7]

Signaling Pathways and Experimental Workflows

To visually represent the distinct roles of these molecules, the following diagrams illustrate the canonical PKC signaling pathway and a typical experimental workflow for comparing their activities.

DAG_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist Receptor Receptor Agonist->Receptor PLC PLC Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes 1,2-DAG This compound (1,2-DAG) PIP2->1,2-DAG IP3 IP3 PIP2->IP3 PKC_active PKC (active) 1,2-DAG->PKC_active Activates PKC_inactive PKC (inactive) Cellular_Response Cellular_Response PKC_active->Cellular_Response Phosphorylates substrates ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2+ Ca2+ ER->Ca2+ Releases Ca2+->PKC_active Co-activates 1,3-DAG 1,3-Diacylglycerol 1,3-DAG->PKC_inactive No significant activation

Caption: Canonical PKC signaling pathway initiated by 1,2-diacylglycerol.

Experimental_Workflow Start Start: Prepare Lipid Vesicles Vesicles_POPG Vesicles + this compound Start->Vesicles_POPG Vesicles_13DAG Vesicles + 1,3-Diacylglycerol Start->Vesicles_13DAG Vesicles_Control Control Vesicles (no DAG) Start->Vesicles_Control Add_PKC Add PKC Isoform, Substrate, ATP, and Ca2+ Vesicles_POPG->Add_PKC Vesicles_13DAG->Add_PKC Vesicles_Control->Add_PKC Incubate Incubate at 30°C Add_PKC->Incubate Measure_Phosphorylation Measure Substrate Phosphorylation (e.g., radioactivity, fluorescence) Incubate->Measure_Phosphorylation Data_Analysis Data Analysis and Comparison Measure_Phosphorylation->Data_Analysis

Caption: In-vitro workflow for comparing PKC activation.

Experimental Protocols

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol is adapted from methodologies used to assess PKC activation by diacylglycerols in a controlled in vitro environment.[9][10]

1. Preparation of Lipid Vesicles:

  • Lipid mixtures are prepared by combining phosphatidylserine (B164497) (PS) and phosphatidylcholine (PC) in chloroform.

  • The diacylglycerol to be tested (this compound or 1,3-diacylglycerol) is added to the lipid mixture at the desired molar percentage. A control without diacylglycerol is also prepared.

  • The solvent is evaporated under a stream of nitrogen to form a thin lipid film.

  • The lipid film is hydrated with a buffer (e.g., HEPES) to form multilamellar vesicles.

  • Small unilamellar vesicles (SUVs) are then formed by sonication or extrusion through a polycarbonate membrane.

2. Kinase Reaction:

  • The kinase reaction mixture is prepared containing the lipid vesicles, a specific PKC isoform (e.g., PKCα), a suitable substrate (e.g., myelin basic protein or a synthetic peptide), ATP (containing a radioactive γ-³²P label or a fluorescent analog), and calcium chloride.

  • The reaction is initiated by adding the PKC enzyme to the mixture.

  • The reaction is allowed to proceed for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 30°C).

3. Measurement of Substrate Phosphorylation:

  • The reaction is stopped by adding an EDTA solution or by spotting the mixture onto phosphocellulose paper.

  • The phosphorylated substrate is separated from the unreacted ATP.

  • The amount of phosphate (B84403) incorporated into the substrate is quantified using a scintillation counter (for γ-³²P-ATP) or a fluorescence plate reader.

4. Data Analysis:

  • The kinase activity is calculated as the amount of phosphate transferred to the substrate per unit of time.

  • The activity in the presence of each diacylglycerol is compared to the basal activity (control vesicles without DAG) to determine the fold activation.

PKC Translocation Assay in Live Cells

This method assesses PKC activation by observing its translocation from the cytosol to the plasma membrane in intact cells.[7][11]

1. Cell Culture and Transfection:

  • A suitable cell line (e.g., HeLa or HEK293) is cultured under standard conditions.

  • Cells are transiently transfected with a plasmid encoding a fluorescently tagged PKC isoform (e.g., PKCα-GFP).

2. Cell Treatment:

  • The transfected cells are treated with a cell-permeable form of the diacylglycerol being tested or a vehicle control.

3. Live-Cell Imaging:

  • The subcellular localization of the fluorescently tagged PKC is monitored over time using a confocal or fluorescence microscope.

  • Images are captured before and after the addition of the diacylglycerol.

4. Quantification of Translocation:

  • The fluorescence intensity in the plasma membrane and the cytoplasm is quantified from the captured images.

  • The ratio of plasma membrane to cytoplasmic fluorescence is calculated to determine the degree of PKC translocation. An increase in this ratio indicates PKC activation.

References

A Comparative Guide to the Analytical Methods for 1-Palmitoyl-2-oleoyl-sn-glycerol (POG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary analytical methods for the quantification and characterization of 1-Palmitoyl-2-oleoyl-sn-glycerol (POG), a crucial diacylglycerol (DAG) involved in cellular signaling and lipid metabolism. We will delve into the principles, experimental protocols, and performance characteristics of High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), Gas Chromatography with Flame Ionization Detection (GC-FID), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Enzymatic Assays.

Overview of Analytical Techniques

The selection of an appropriate analytical method for POG is contingent on the specific research question, required sensitivity, sample matrix, and whether isomeric separation is necessary. Each technique offers distinct advantages and limitations in terms of specificity, quantification capabilities, and throughput.

  • High-Performance Liquid Chromatography (HPLC): Often coupled with detectors like Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS), HPLC is a powerful technique for separating POG from other lipid species. Reversed-phase and silver-ion chromatography are common modes of separation.

  • Gas Chromatography (GC): Typically requiring derivatization to increase volatility, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a robust method for fatty acid profiling of DAGs, thereby providing indirect quantification of POG.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are non-destructive techniques that provide detailed structural information and can be used for quantification without the need for chemical derivatization.

  • Enzymatic Assays: These kits offer a relatively simple and high-throughput method for the quantification of total 1,2-diacylglycerols, though they lack the specificity to distinguish between different molecular species like POG.

Quantitative Performance Comparison

The following table summarizes the key quantitative performance parameters for the different analytical methods. It is important to note that these values are often determined for closely related diacylglycerols and may vary depending on the specific instrumentation and experimental conditions.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangePrecision (%RSD)Accuracy (% Recovery)
HPLC-MS/MS 1.50 µg/mL (for a phospholipid standard)[1]4.54 µg/mL (for a phospholipid standard)[1]1–60 pmoles[2]< 15%92.9% - 108.5%[3]
HPLC-ELSD 0.2 - 0.7 µg/mL (for similar diglycerides)[4]0.04 - 0.10 µg[3]R² ≥ 0.998[4]< 5%[3]Not explicitly found
GC-FID 0.1 µg/mL (for glycerol)[3]Not explicitly foundR² = 0.9991 (for glycerol)[3]< 2%80.58–94.45% (for glycerol (B35011) in tissue)[3]
Enzymatic Assay ~15 µM[5]~15 µMNot explicitly foundNot explicitly foundNot explicitly found
¹H NMR Not typically used for trace analysisNot typically used for trace analysisGood for relative quantificationHighHigh

Disclaimer: The presented values are based on available literature for diacylglycerols or related lipid species and should be considered as estimates. Method validation for the specific analysis of this compound is recommended for accurate quantification.

Experimental Protocols

This section provides detailed methodologies for the key analytical techniques discussed.

HPLC-MS/MS Analysis

Principle: This method separates POG from other lipids based on its physicochemical properties using an HPLC column. The eluting compounds are then ionized and detected by a mass spectrometer, which provides high sensitivity and specificity for quantification.

Protocol:

  • Sample Preparation:

    • Extract total lipids from the sample using a modified Bligh and Dyer method.

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried extract in the initial mobile phase.

    • For enhanced sensitivity and chromatographic separation of 1,2- and 1,3-DAGs, derivatization with an agent like 2,4-difluorophenyl isocyanate can be performed.[2]

  • HPLC Conditions:

    • Column: C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

    • Mobile Phase A: Acetonitrile/Water (e.g., 95:5) with 10 mM ammonium (B1175870) acetate.[2]

    • Mobile Phase B: Isopropanol with 10 mM ammonium acetate.[2]

    • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B is used to elute the lipids.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 30 - 40 °C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for POG.

    • Calibration: A calibration curve is generated using a certified standard of this compound.

GC-FID Analysis

Principle: This method involves the conversion of POG into its volatile fatty acid methyl esters (FAMEs) through derivatization. The FAMEs are then separated by gas chromatography and detected by a flame ionization detector. Quantification is based on the peak areas of the palmitic and oleic acid methyl esters.

Protocol:

  • Sample Preparation (Derivatization to FAMEs):

    • Extract total lipids from the sample.

    • Saponify the lipid extract using methanolic NaOH.

    • Methylate the resulting fatty acids using a reagent like boron trifluoride-methanol (BF₃-methanol).

    • Extract the FAMEs with a non-polar solvent like hexane (B92381).

    • Wash the hexane layer with water and dry it over anhydrous sodium sulfate.

  • GC-FID Conditions:

    • Column: A polar capillary column, such as a DB-FFAP or similar, is suitable for FAME separation.[6]

    • Carrier Gas: Helium or Hydrogen.

    • Temperature Program: A temperature gradient is used to separate the FAMEs, for example, starting at 100°C and ramping up to 240°C.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Injection Volume: 1 µL.

  • Quantification:

    • Identify the peaks corresponding to palmitic acid methyl ester and oleic acid methyl ester based on their retention times compared to a FAME standard mixture.

    • Calculate the amount of POG based on the peak areas of these two fatty acids and the use of an internal standard.

¹H NMR Spectroscopy Analysis

Principle: ¹H NMR spectroscopy provides a non-destructive method to analyze the structure of POG and quantify it relative to other components in a mixture. The chemical shifts and integration of specific proton signals in the glycerol backbone and fatty acyl chains are used for identification and quantification.

Protocol:

  • Sample Preparation:

    • Extract and purify the lipid fraction containing POG.

    • Dissolve a known amount of the dried lipid extract in a deuterated solvent (e.g., CDCl₃).

    • Add a known amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS) for chemical shift referencing and quantification.

  • NMR Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

    • Experiment: A standard ¹H NMR experiment is performed.

    • Key Parameters:

      • Number of scans: 16-64 (depending on sample concentration)

      • Relaxation delay (d1): 5-10 seconds to ensure full relaxation of protons for accurate integration.

      • Pulse width: Calibrated 90° pulse.

  • Data Analysis:

    • Process the raw data (Fourier transformation, phase correction, and baseline correction).

    • Identify the characteristic signals for the glycerol backbone protons and the olefinic protons of the oleoyl (B10858665) chain.

    • Integrate the relevant peaks and use the integration values relative to the internal standard to determine the concentration of POG.

Enzymatic Assay

Principle: Commercially available kits provide a straightforward method to quantify total 1,2-diacylglycerols. The assay typically involves a series of enzymatic reactions that ultimately produce a fluorescent or colorimetric signal proportional to the amount of DAG in the sample.

Protocol (based on a generic fluorometric assay kit): [5][7]

  • Sample Preparation:

    • Homogenize cells or tissues and extract lipids.

    • Dry and resuspend the lipid extract in the assay buffer provided with the kit.

  • Assay Procedure:

    • Prepare a standard curve using the DAG standard provided in the kit.

    • Add the sample and standards to a 96-well plate.

    • Add the enzyme mixture (e.g., diacylglycerol kinase) to initiate the reaction.

    • Incubate as per the manufacturer's instructions.

    • Add the detection reagent.

    • Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis:

    • Subtract the blank reading from all measurements.

    • Plot the standard curve and determine the concentration of DAG in the samples from the curve.

Visualizations

Signaling Pathway of this compound

POG, as a diacylglycerol, is a key second messenger in various signaling pathways. One of the most prominent is the activation of Protein Kinase C (PKC). The following diagram illustrates this process.

POG_Signaling_Pathway POG Signaling Pathway via PKC Activation PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 POG This compound (POG) PIP2->POG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor PKC Protein Kinase C (PKC) POG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates Downstream Downstream Cellular Responses PKC->Downstream phosphorylates targets

Caption: POG activates Protein Kinase C (PKC) in conjunction with calcium ions.

Experimental Workflow for HPLC-MS Analysis

The following diagram outlines the typical workflow for the analysis of POG using HPLC-MS.

HPLC_MS_Workflow HPLC-MS Workflow for POG Analysis Sample Biological Sample Extraction Lipid Extraction (Bligh & Dyer) Sample->Extraction Drying Drying under N₂ Extraction->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution HPLC HPLC Separation (C18 column) Reconstitution->HPLC MS Mass Spectrometry (ESI-MS/MS) HPLC->MS Data Data Analysis (Quantification) MS->Data

Caption: A typical workflow for the analysis of POG using HPLC-MS.

Experimental Workflow for GC-FID Analysis

The diagram below illustrates the key steps involved in the GC-FID analysis of POG, including the crucial derivatization step.

GC_FID_Workflow GC-FID Workflow for POG Analysis Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization to FAMEs (e.g., with BF₃-methanol) Extraction->Derivatization GC GC Separation (polar capillary column) Derivatization->GC FID Flame Ionization Detection GC->FID Data Data Analysis (Quantification of FAMEs) FID->Data

Caption: Workflow for POG analysis via GC-FID, highlighting the derivatization step.

Conclusion

The choice of analytical method for this compound is a critical decision that will impact the quality and utility of the resulting data. For highly sensitive and specific quantification, especially in complex biological matrices, HPLC-MS/MS is the method of choice. GC-FID offers a robust and cost-effective alternative, particularly when fatty acid composition is of primary interest. ¹H NMR is unparalleled for its ability to provide structural information and relative quantification without derivatization, making it ideal for the analysis of purer samples. Finally, enzymatic assays provide a rapid and high-throughput option for screening total 1,2-diacylglycerol levels, though they lack molecular species specificity. Researchers should carefully consider the specific requirements of their study to select the most appropriate and effective analytical strategy.

References

A Researcher's Guide to Assessing Antibody Cross-Reactivity with 1-Palmitoyl-2-oleoyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Understanding the Challenge: Antibody Cross-Reactivity with Lipids

Antibody cross-reactivity occurs when an antibody, raised against a specific antigen, also binds to other molecules that share similar structural features or epitopes.[1] In the context of lipids like POG, this can be influenced by the fatty acid composition, the glycerol (B35011) backbone, and the head group. Assessing this off-target binding is crucial to ensure the validity of experimental results and the safety of therapeutic antibodies.

Comparative Analysis of Binding Affinity

To objectively compare the binding of an antibody to its primary antigen versus POG, it is essential to quantify the binding affinity and kinetics. Techniques like Surface Plasmon Resonance (SPR) and Enzyme-Linked Immunosorbent Assay (ELISA) are invaluable for this purpose. The data can be summarized for a clear comparison.

Table 1: Comparative Binding Affinity and Cross-Reactivity of a Hypothetical Antibody

AnalyteBinding Affinity (KD)Association Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)% Cross-Reactivity*
Primary Antigen 1.2 nM3.5 x 1054.2 x 10-4100%
1-Palmitoyl-2-oleoyl-sn-glycerol (POG) 8.7 nM1.8 x 1051.5 x 10-313.8%
Structurally Similar Lipid 1 5.4 nM2.5 x 1051.3 x 10-322.2%
Structurally Similar Lipid 2 >100 nMNot DeterminedNot Determined<1%
Negative Control Lipid No BindingNot DeterminedNot Determined0%

% Cross-Reactivity is calculated as (KD of Primary Antigen / KD of Test Analyte) x 100.

Experimental Protocols for Assessing Cross-Reactivity

Detailed methodologies are critical for reproducible and reliable results. Below are protocols for key experiments used to evaluate antibody-lipid interactions.

Enzyme-Linked Immunosorbent Assay (ELISA) for Lipid Antigens

ELISA can be adapted to quantify antibody binding to immobilized lipids.

Protocol:

  • Lipid Coating:

    • Dissolve this compound and other test lipids in an organic solvent (e.g., a 2:1 chloroform:methanol solution).

    • Add 50-100 µL of the lipid solution (typically 1-10 µg/mL) to the wells of a high-binding polystyrene 96-well plate.

    • Allow the solvent to evaporate completely in a fume hood or under a gentle stream of nitrogen, leaving the lipid coated on the well surface.

  • Blocking:

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add 200 µL of a blocking buffer (e.g., PBS with 1-5% BSA) to each well to block any remaining non-specific binding sites.[2]

    • Incubate for 1-2 hours at room temperature.[2]

  • Antibody Incubation:

    • Discard the blocking buffer and wash the plate three times.

    • Add serial dilutions of the primary antibody to the wells.

    • Incubate for 1-2 hours at room temperature.

  • Secondary Antibody and Detection:

    • Wash the plate three to five times.

    • Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) diluted in blocking buffer.

    • Incubate for 1 hour at room temperature.

    • Wash the plate thoroughly.

    • Add the enzyme substrate (e.g., TMB) and incubate until a color change is observed.[2]

  • Data Analysis:

    • Stop the reaction with a stop solution (e.g., 1N HCl).[2]

    • Read the absorbance at the appropriate wavelength using a microplate reader.

    • Plot the absorbance values against the antibody concentration to generate binding curves and determine the relative binding affinity.

Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free quantitative data on binding kinetics and affinity.[3]

Protocol:

  • Sensor Chip Preparation:

    • Select a suitable sensor chip for lipid analysis, such as a hydrophobic (HPA) or liposome-capturing (L1) chip.[4][5]

    • For HPA chips, a lipid monolayer can be created by injecting a solution of POG and other test lipids over the sensor surface.

    • For L1 chips, prepare liposomes incorporating POG. These liposomes are then captured on the sensor surface.

  • Antibody Binding Analysis:

    • Equilibrate the sensor surface with running buffer.

    • Inject a series of concentrations of the antibody over the sensor surface to measure association.

    • Follow with an injection of running buffer to measure dissociation.

  • Data Analysis:

    • The change in the resonance signal over time is recorded in a sensorgram.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[6]

Protein-Lipid Overlay Assay

This is a simpler, dot-blot-based method for screening for lipid-binding specificity.[7][8]

Protocol:

  • Membrane Preparation:

    • On a nitrocellulose or PVDF membrane, spot serial dilutions of POG and other control lipids.[9]

    • Allow the spots to dry completely.

  • Blocking and Antibody Incubation:

    • Block the membrane with a suitable blocking buffer (e.g., 3% BSA in TBS-T) for 1 hour.[10]

    • Incubate the membrane with the antibody of interest (at a concentration of 0.1-1 µg/mL) overnight at 4°C.

  • Detection:

    • Wash the membrane extensively with TBS-T.[9]

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

    • Wash the membrane again and detect the bound antibody using an enhanced chemiluminescence (ECL) substrate.[9]

  • Analysis:

    • The intensity of the spots provides a qualitative or semi-quantitative measure of the antibody's binding specificity to the different lipids.

Visualizing the Workflow and Key Relationships

Diagrams can clarify complex experimental processes and the relationships between different components.

Cross_Reactivity_Workflow Experimental Workflow for Assessing Antibody Cross-Reactivity with POG cluster_prep Preparation cluster_assays Binding Assays cluster_data Data Analysis cluster_conclusion Conclusion Antibody Antibody of Interest ELISA Lipid-Coated ELISA Antibody->ELISA SPR Surface Plasmon Resonance (SPR) Antibody->SPR Overlay Protein-Lipid Overlay Antibody->Overlay POG This compound (POG) POG->ELISA POG->SPR POG->Overlay Controls Control Lipids (Primary Antigen, Analogs) Controls->ELISA Controls->SPR Controls->Overlay BindingCurves Binding Curves (Absorbance vs. Concentration) ELISA->BindingCurves Kinetics Binding Kinetics (ka, kd) Binding Affinity (KD) SPR->Kinetics Specificity Qualitative Binding (Dot Blot Intensity) Overlay->Specificity Conclusion Determine Cross-Reactivity Profile BindingCurves->Conclusion Kinetics->Conclusion Specificity->Conclusion

Caption: Workflow for assessing antibody cross-reactivity with POG.

Signaling_Pathway_Context Simplified Signaling Context of POG GPCR GPCR Activation PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 POG POG (DAG) PIP2->POG PKC Protein Kinase C (PKC) POG->PKC activates Downstream Downstream Signaling PKC->Downstream

Caption: POG as a second messenger in cell signaling.

References

A Comparative Guide to 1-Palmitoyl-2-oleoyl-sn-glycerol and Other Diacylglycerol Species in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biochemical and physical properties of 1-Palmitoyl-2-oleoyl-sn-glycerol (POG) against other common diacylglycerol (DAG) species. The information presented is supported by experimental data to assist researchers in selecting the appropriate DAG species for their studies in cellular signaling and drug development.

Diacylglycerols are critical second messengers that regulate a multitude of cellular processes, primarily through the activation of Protein Kinase C (PKC) isoforms. The specific fatty acid composition of a DAG molecule can significantly influence its biological activity, leading to differential activation of downstream signaling pathways. This guide focuses on the comparative performance of POG, a prevalent mixed saturated and monounsaturated DAG, against other DAG species with varying fatty acid chains.

Comparative Performance in Protein Kinase C Activation

The activation of various conventional and novel PKC isoforms is differentially regulated by the molecular species of diacylglycerol. A key study analyzed the activation of seven PKC isoforms by five different DAG species. The results highlight that conventional PKCs (cPKCs) and novel PKCs (nPKCs) exhibit distinct preferences for DAGs with different fatty acid compositions.[1]

Key Findings:

  • PKCα , a conventional isoform, is strongly activated by most DAG species but shows a reduced preference for DAGs containing the polyunsaturated fatty acid docosahexaenoic acid (DHA), such as 18:0/22:6-DG, at lower concentrations.[1]

  • PKCβII , another conventional isoform, is moderately activated by DAGs and displays no significant preference for any particular species.[1]

  • PKCγ , a conventional isoform, is also moderately activated and shows a slight preference for 18:0/22:6-DG at a low concentration of 2 mmol%.[1]

  • Novel PKC isoforms, such as PKCδ and PKCθ , generally exhibit a preference for DAG species containing polyunsaturated fatty acids, like 18:0/22:6-DG.[1]

  • PKCε is moderately activated by DAGs, with a preference for 18:0/22:6-DG at higher concentrations.[1]

  • PKCη is not significantly activated by any of the tested DAG species.[1]

Quantitative Data on PKC Isoform Activation by Various Diacylglycerol Species

The following tables summarize the percentage of activation of different PKC isoforms by this compound (16:0/18:1-DG) and other DAG species at various concentrations.

Table 1: Activation of Conventional PKC Isoforms (% of Maximum) [1]

Diacylglycerol SpeciesConcentration (mmol%)PKCαPKCβIIPKCγ
16:0/16:0-DG 2855560
20956065
2001006570
20001007075
16:0/18:1-DG (POG) 2905862
20986268
2001006872
20001007278
18:1/18:1-DG 2885761
20966167
2001006771
20001007177
18:0/20:4-DG 2805365
20905870
200956375
2000986880
18:0/22:6-DG 2705070
20855575
200906080
2000956585

Table 2: Activation of Novel PKC Isoforms (% of Maximum) [1]

Diacylglycerol SpeciesConcentration (mmol%)PKCδPKCεPKCηPKCθ
16:0/16:0-DG 240351050
2045401260
20050451570
200055501875
16:0/18:1-DG (POG) 242381155
2048421465
20052481672
200058522078
18:1/18:1-DG 241371052
2047411362
20051471571
200057511977
18:0/20:4-DG 250401270
2055451580
20060501885
200065552290
18:0/22:6-DG 260451580
2065501890
20070552095
2000756025100

Physical Properties of Diacylglycerol Species

The physical properties of DAGs, such as melting point and solubility, can influence their incorporation into membranes and accessibility to effector proteins.

Table 3: Physical Properties of Selected Diacylglycerol Species

Diacylglycerol SpeciesAbbreviationMelting Point (°C)Solubility
1,2-Dipalmitoyl-sn-glycerol16:0/16:0-DG66-69[2][3]Chloroform (Slightly)[2]
This compound16:0/18:1-DG31-32[4]Chloroform (Slightly), Ethyl Acetate (Slightly)[4]
1,2-Dioleoyl-sn-glycerol18:1/18:1-DGLiquid at room temp.[5]DMF (>20 mg/ml), DMSO (>7 mg/ml), Ethanol (>30 mg/ml)[6][7]
1-Stearoyl-2-arachidonoyl-sn-glycerol18:0/20:4-DGLiquid at room temp.[8]Chloroform (20 mg/ml)[8]
1-Stearoyl-2-docosahexaenoyl-sn-glycerol18:0/22:6-DGData not availableData not available

Experimental Protocols

In Vitro Protein Kinase C Activity Assay[1]

This protocol outlines the method used to determine the activation of PKC isoforms by different diacylglycerol species.

1. Materials:

  • Recombinant human PKC isozymes (α, βII, γ, δ, ε, η, and θ)

  • Myelin basic protein (MBP) fragment 4-14 as a substrate

  • [γ-³²P]ATP

  • Phosphatidylserine (B164497) (PS)

  • Diacylglycerol species (16:0/16:0-DG, 16:0/18:1-DG, 18:1/18:1-DG, 18:0/20:4-DG, or 18:0/22:6-DG)

  • Assay buffer: 20 mM Tris-HCl (pH 7.5), 5 mM magnesium acetate, 1 mM CaCl₂, 1 mM dithiothreitol (B142953) (DTT)

  • P81 phosphocellulose paper

  • Phosphoric acid

2. Procedure:

  • Prepare mixed micelles by drying the desired amounts of phosphatidylserine and a specific diacylglycerol species under nitrogen gas, followed by sonication in the assay buffer.

  • The standard reaction mixture (20 µL) contains:

    • 20 mM Tris-HCl (pH 7.5)

    • 5 mM magnesium acetate

    • 1 mM CaCl₂

    • 1 mM DTT

    • 50 µg/mL phosphatidylserine

    • Varying concentrations (2-2000 mmol%) of the diacylglycerol species

    • 100 µM MBP fragment 4-14

    • Recombinant PKC isozyme (10 ng)

  • Initiate the reaction by adding 10 µM [γ-³²P]ATP (specific activity of 500-1000 cpm/pmol).

  • Incubate the reaction mixture for 10 minutes at 30°C.

  • Terminate the reaction by spotting 15 µL of the mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper three times with 75 mM phosphoric acid.

  • Measure the radioactivity incorporated into the MBP substrate using a liquid scintillation counter.

Signaling Pathways and Experimental Workflows

De Novo Synthesis of Diacylglycerol

Diacylglycerol is synthesized de novo from glycerol-3-phosphate through a series of enzymatic reactions. This pathway is a primary source of DAG for cellular signaling and lipid biosynthesis.[9][10]

de_novo_synthesis cluster_enzymes Enzymatic Steps G3P Glycerol-3-Phosphate GPAT GPAT G3P->GPAT Acyl-CoA LPA Lysophosphatidic Acid AGPAT AGPAT LPA->AGPAT Acyl-CoA PA Phosphatidic Acid PAP PAP PA->PAP DAG sn-1,2-Diacylglycerol GPAT->LPA AGPAT->PA PAP->DAG

Caption: De Novo synthesis pathway of sn-1,2-diacylglycerol.

Activation of Conventional Protein Kinase C by Diacylglycerol

The activation of conventional PKC isoforms is a multi-step process involving both calcium and diacylglycerol. This dual requirement ensures tight regulation of PKC activity.[11][12]

PKC_activation cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive Binds C1 domain Ca Ca²⁺ IP3->Ca Releases from ER PKC_active Active PKC Receptor Gq-coupled Receptor Gq Gq protein Receptor->Gq Agonist Gq->PLC PKC_inactive->PKC_active Translocation Ca->PKC_inactive Binds C2 domain

Caption: Simplified pathway of conventional PKC activation.

Experimental Workflow for In Vitro Kinase Assay

The following diagram illustrates the key steps involved in the in vitro kinase assay used to measure PKC activation by different DAG species.

kinase_assay_workflow start Start prep_micelles Prepare Mixed Micelles (PS + DAG Species) start->prep_micelles add_micelles Add Mixed Micelles prep_micelles->add_micelles prep_reaction Prepare Reaction Mixture (Buffer, Ca²⁺, DTT, MBP, PKC) prep_reaction->add_micelles initiate_reaction Initiate Reaction (Add [γ-³²P]ATP) add_micelles->initiate_reaction incubate Incubate at 30°C for 10 min initiate_reaction->incubate stop_reaction Spot on P81 Paper incubate->stop_reaction wash Wash with Phosphoric Acid stop_reaction->wash measure Measure Radioactivity wash->measure end End measure->end

Caption: Workflow for the in vitro PKC activity assay.

References

A Comparative Guide to Internal Standards for the Quantification of 1-Palmitoyl-2-oleoyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 1-Palmitoyl-2-oleoyl-sn-glycerol (POG), a biologically significant diacylglycerol (DAG), is crucial for understanding its role in various cellular signaling pathways and metabolic processes. The reliability of such quantification, particularly when using liquid chromatography-mass spectrometry (LC-MS), is highly dependent on the choice of an appropriate internal standard (IS). An internal standard is essential to correct for variations during sample preparation, extraction, and instrumental analysis, thereby ensuring the precision and accuracy of the results.

This guide provides an objective comparison of the two primary classes of internal standards used for POG quantification: stable isotope-labeled (SIL) standards and odd-chain diacylglycerol standards.

Comparison of Internal Standard Alternatives

The ideal internal standard should mimic the chemical and physical behavior of the analyte (POG) as closely as possible throughout the entire analytical workflow.[1] It should be a compound that is not naturally present in the biological sample and can be clearly distinguished by the mass spectrometer.

Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" for quantitative mass spectrometry.[2] A SIL-IS for POG, such as 1-Palmitoyl-2-oleoyl-d5-sn-glycerol, has the same chemical structure as the analyte but with several hydrogen atoms replaced by deuterium. This makes it nearly identical in terms of extraction recovery, chromatographic retention time, and ionization efficiency, while being distinguishable by its higher mass-to-charge ratio (m/z). This close similarity allows for the most effective correction of analytical variability.[1][2]

Odd-Chain Diacylglycerol Internal Standards: These are structural analogs of POG that contain fatty acids with an odd number of carbon atoms (e.g., C15:0, C17:0), such as 1,2-diheptadecanoyl-sn-glycerol (DAG 17:0/17:0). Since odd-chain fatty acids are generally present in very low abundance in most biological systems, these compounds typically do not interfere with the endogenous analytes.[3] They offer a cost-effective alternative to SIL standards and are expected to have similar, though not identical, physicochemical properties to their even-chain counterparts.

Quantitative Performance Data

The selection of an internal standard should be based on rigorous validation of the analytical method. The following table summarizes typical performance data for LC-MS/MS methods for diacylglycerol quantification, comparing the use of stable isotope-labeled and odd-chain internal standards. The data presented is a synthesis from validated methods for diacylglycerol analysis.

Performance MetricStable Isotope-Labeled IS (e.g., POG-d5)Odd-Chain Diacylglycerol IS (e.g., DAG 17:0/17:0)Acceptance Criteria (ICH M10)
Linearity (r²) > 0.998> 0.995≥ 0.99
Lower Limit of Quantification (LLOQ) ~0.1 - 1 ng/mL~0.5 - 5 ng/mLSignal-to-Noise Ratio ≥ 10
Accuracy (% Bias) Within ± 10%Within ± 15%± 15% of nominal (± 20% at LLOQ)
Precision (%RSD) < 10%< 15%≤ 15% RSD (≤ 20% at LLOQ)

Note: The values presented are representative and can vary depending on the specific analyte, matrix, instrumentation, and experimental conditions.

Experimental Workflow and Protocols

Accurate quantification of POG requires a well-defined and reproducible experimental procedure. The following diagram and protocols outline a typical workflow from sample preparation to data analysis.

G Experimental Workflow for POG Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Cell Lysate) Spike Spike with Internal Standard (e.g., POG-d5 or DAG 17:0/17:0) Sample->Spike Extraction Lipid Extraction (e.g., MTBE or Bligh-Dyer) Spike->Extraction Drydown Dry Extract under N2 Extraction->Drydown Reconstitute Reconstitute in LC-MS compatible solvent Drydown->Reconstitute LC LC Separation (Reversed-Phase C18) Reconstitute->LC MS Mass Spectrometry (ESI+ MRM Mode) LC->MS Integration Peak Integration (Analyte & IS) MS->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

References

Comparative Analysis of 1-Palmitoyl-2-oleoyl-sn-glycerol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of signaling lipids like 1-Palmitoyl-2-oleoyl-sn-glycerol (POG) across different cellular contexts is paramount for advancing novel therapeutics. This guide provides a comparative analysis of the potential effects of POG in different cell lines, drawing upon experimental data from structurally similar diacylglycerols (DAGs) to infer its likely mechanisms of action. A significant gap in the current scientific literature is the lack of direct comparative studies on POG; this guide synthesizes available data on related molecules to provide a predictive framework and highlights areas for future research.

Quantitative Data Summary

Cell LineCompound TestedEndpoint MeasuredResultPutative Implication for POG
MDA-MB-231 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG)Cell MigrationAttenuated EGF-induced migrationPOG may inhibit cancer cell migration.
Cell InvasionAttenuated EGF-induced invasionPOG could reduce the metastatic potential of cancer cells.
MMP-9 ExpressionReduced at mRNA and protein levelsPOG might downregulate enzymes involved in matrix degradation.
EGFR DegradationAcceleratedPOG could potentially modulate growth factor receptor signaling.
MCF-7 1,2-dioctanoyl-glycerol (diC8)Cell ProliferationInhibited in a dose-dependent mannerPOG may have anti-proliferative effects on certain cancer cells.
Protein Kinase C (PKC) TranslocationInduced transiently from cytosol to particulate fraction (26 ± 6% increase)[1]POG is likely a potent activator of the Protein Kinase C pathway.

Signaling Pathways and Mechanisms of Action

Diacylglycerols like POG are canonical activators of Protein Kinase C (PKC) isoforms.[2] The binding of DAGs to the C1 domain of conventional and novel PKCs induces their translocation to the plasma membrane and subsequent activation.[2] This activation can trigger a cascade of downstream signaling events that vary depending on the specific PKC isoforms expressed in the cell line and the broader cellular context.

In the context of cancer, PKC activation can have dichotomous effects, promoting or inhibiting tumor progression depending on the cancer type and specific isoform involved.[2][3] For instance, in some breast cancer cells, PKCα activation is linked to increased invasion and a switch to a hormone-independent phenotype.[3] Conversely, studies with the diacylglycerol analog diC8 in MCF-7 cells have shown that PKC activation can lead to an inhibition of cell proliferation.[1]

The study on the related compound PLAG in MDA-MB-231 cells suggests an alternative, PKC-independent pathway involving the accelerated degradation of the Epidermal Growth Factor Receptor (EGFR).[4] This indicates that POG and similar molecules may also influence receptor tyrosine kinase (RTK) signaling pathways, which are critical drivers of cell growth and proliferation.

Putative Signaling Pathway of POG in Cancer Cells

POG_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus POG This compound (POG) PKC Protein Kinase C (PKC) POG->PKC Activation EGFR Epidermal Growth Factor Receptor (EGFR) PKC->EGFR Modulation? Downstream Downstream Effectors (e.g., AP-1, NF-κB) PKC->Downstream Degradation Receptor Degradation EGFR->Degradation via PLAG-like mechanism Gene_Expression Altered Gene Expression (e.g., MMP-9) Downstream->Gene_Expression Proliferation Cell Proliferation Gene_Expression->Proliferation Inhibition/Stimulation Migration Cell Migration/ Invasion Gene_Expression->Migration Inhibition

Caption: Putative signaling pathways of POG in cancer cells.

Experimental Protocols

To facilitate further research into the comparative effects of POG, detailed methodologies for key experiments are provided below.

Cell Culture and Treatment
  • Cell Lines: Jurkat (T-lymphocyte leukemia), HeLa (cervical cancer), MCF-7 (breast cancer, luminal A), MDA-MB-231 (breast cancer, triple-negative), HEK293 (human embryonic kidney).

  • Culture Conditions: Cells are to be maintained in their respective recommended media (e.g., RPMI-1640 for Jurkat, DMEM for others) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • POG Preparation: this compound should be dissolved in an appropriate solvent (e.g., DMSO or ethanol) to create a stock solution. The final concentration of the solvent in the cell culture medium should not exceed a non-toxic level (typically <0.1%).

  • Treatment: Cells should be seeded at a predetermined density and allowed to adhere (for adherent cells) for 24 hours before treatment with various concentrations of POG or vehicle control for specified time periods.

Cell Viability and Proliferation Assay (MTT Assay)
  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat cells with a range of POG concentrations and a vehicle control for 24, 48, and 72 hours.

  • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Treat cells with POG or vehicle control for 24 hours.

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. The percentage of apoptotic cells (Annexin V-positive, PI-negative) and necrotic/late apoptotic cells (Annexin V-positive, PI-positive) can be quantified.

Western Blot Analysis for Signaling Pathway Activation
  • Treat cells with POG for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-PKC, PKC, p-Akt, Akt, p-ERK, ERK) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow for Assessing POG Effects

POG_Workflow cluster_assays Biological Assays Start Start: Select Cell Lines (e.g., Jurkat, HeLa, MCF-7, MDA-MB-231) Cell_Culture Cell Culture & Seeding Start->Cell_Culture POG_Treatment Treat with POG (Dose-Response & Time-Course) Cell_Culture->POG_Treatment Viability Cell Viability Assay (MTT) POG_Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) POG_Treatment->Apoptosis Signaling Signaling Pathway Analysis (Western Blot) POG_Treatment->Signaling Data_Analysis Data Analysis & Comparison Viability->Data_Analysis Apoptosis->Data_Analysis Signaling->Data_Analysis Conclusion Conclusion & Hypothesis Generation Data_Analysis->Conclusion

Caption: General experimental workflow for comparative analysis of POG.

Future Directions

The lack of direct experimental data on the effects of this compound in different cell lines represents a significant opportunity for future research. A systematic comparison of POG's impact on a panel of diverse cell lines, including both cancerous and non-cancerous lines, would provide invaluable insights into its context-dependent signaling roles. Such studies would not only elucidate the fundamental biology of this important lipid second messenger but also pave the way for its potential therapeutic application in various diseases.

References

A Comparative Guide to the Biological Activity of 1-Palmitoyl-2-oleoyl-sn-glycerol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of the enantiomers of 1-Palmitoyl-2-oleoyl-sn-glycerol (PO-DAG), focusing on their differential effects on Protein Kinase C (PKC) activation. The information presented is supported by experimental findings and includes detailed methodologies for key experiments to assist in research and development.

Executive Summary

The stereochemistry of diacylglycerols (DAGs) is a critical determinant of their biological function as second messengers in cellular signaling. Extensive research has demonstrated that only the sn-1,2-diacylglycerol enantiomer is biologically active in stimulating Protein Kinase C (PKC), a key family of enzymes involved in a multitude of cellular processes. Its enantiomer, sn-2,3-diacylglycerol, is biologically inactive. This guide will delve into the specifics of this stereoselectivity, providing a qualitative and quantitative comparison of the two enantiomers of this compound.

Introduction to Diacylglycerol Stereoisomers and Protein Kinase C

Diacylglycerols are crucial signaling molecules generated upon the hydrolysis of membrane phospholipids (B1166683) by phospholipase C. They function as allosteric activators of PKC, recruiting it to the cell membrane and inducing a conformational change that relieves autoinhibition and initiates downstream signaling cascades. The PKC family comprises multiple isozymes with diverse physiological roles, including cell proliferation, differentiation, apoptosis, and immune responses.[1]

The two enantiomers of this compound are:

  • sn-1-Palmitoyl-2-oleoyl-glycerol (sn-1,2-PO-DAG): The naturally occurring and biologically active enantiomer.

  • sn-2-Palmitoyl-1-oleoyl-glycerol (a form of sn-2,3-diacyl-sn-glycerol): The biologically inactive enantiomer.

The stereospecificity of PKC for the sn-1,2-DAG configuration is absolute and has been demonstrated in numerous studies.[2] This specificity is attributed to the precise three-dimensional structure of the C1 domain of PKC, which forms a binding pocket that accommodates the sn-1,2-glycerol backbone.[2]

Comparative Biological Activity

The primary and most well-documented biological activity of this compound is the activation of Protein Kinase C. The comparison of the two enantiomers is stark:

  • sn-1-Palmitoyl-2-oleoyl-glycerol (sn-1,2-PO-DAG): This enantiomer is a potent activator of conventional and novel PKC isoforms.[2][3] Upon its generation in the cell membrane, it binds to the C1 domain of PKC, leading to the enzyme's activation and the phosphorylation of its downstream substrates.

  • sn-2-Palmitoyl-1-oleoyl-glycerol: This enantiomer is biologically inactive with respect to PKC activation. It does not bind effectively to the C1 domain of PKC and therefore cannot induce the conformational changes required for enzyme activation.

Signaling Pathway and Experimental Workflow

The signaling pathway initiated by sn-1,2-PO-DAG leading to PKC activation is a cornerstone of cellular signal transduction. The general experimental workflow to assess the biological activity of these enantiomers involves in vitro kinase assays.

G cluster_0 Cellular Signaling Pathway Signal Hormone/Growth Factor Receptor GPCR/RTK Signal->Receptor binds PLC Phospholipase C Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG sn-1,2-PO-DAG PIP2->DAG PKC_inactive Inactive PKC DAG->PKC_inactive binds to C1 domain PKC_active Active PKC PKC_inactive->PKC_active translocates to membrane & activates Substrate Substrate Protein PKC_active->Substrate phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response pSubstrate->Response G cluster_1 Experimental Workflow: In Vitro PKC Activity Assay Prepare_Vesicles Prepare Lipid Vesicles (e.g., POPC/POPS) +/- DAG Enantiomer Incubation Incubate at 30°C Prepare_Vesicles->Incubation Components Assay Components: - Purified PKC Isozyme - ATP (γ-32P) - Substrate Peptide - Ca2+ Components->Incubation Stop_Reaction Stop Reaction (e.g., spotting on phosphocellulose paper) Incubation->Stop_Reaction Wash Wash to Remove Unincorporated 32P Stop_Reaction->Wash Quantify Quantify 32P Incorporation (Scintillation Counting) Wash->Quantify

References

Confirming the Identity of 1-Palmitoyl-2-oleoyl-sn-glycerol: A Comparative Guide to NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and lipidomics, the precise structural confirmation of bioactive lipids such as 1-Palmitoyl-2-oleoyl-sn-glycerol (POG) is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive technique for the unambiguous identification and structural elucidation of such molecules. This guide provides a comprehensive overview of using ¹H and ¹³C NMR for confirming the identity of POG, details the experimental protocol, and compares the performance of NMR with alternative analytical techniques.

Structural Confirmation by ¹H and ¹³C NMR Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom within a molecule, allowing for a definitive structural assignment. The chemical shifts (δ) are indicative of the electronic environment of the nuclei, and the coupling patterns in ¹H NMR reveal the connectivity of protons.

Expected ¹H and ¹³C NMR Chemical Shifts for this compound

The following tables summarize the expected chemical shifts for this compound based on data from closely related compounds and general lipid NMR principles. The assignments are for the key structural components: the glycerol (B35011) backbone, the palmitoyl (B13399708) chain, and the oleoyl (B10858665) chain.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

Assignment Proton Predicted Chemical Shift (ppm) Multiplicity
Glycerol Backbone sn-1 (CH₂)4.15 - 4.30dd
sn-2 (CH)5.20 - 5.30m
sn-3 (CH₂)~3.70m
Oleoyl Chain (18:1) Olefinic (CH=CH)5.30 - 5.40m
Allylic (CH₂)~2.01m
α-CH₂ (to C=O)~2.30t
Methylene ((CH₂)n)1.25 - 1.35m
Terminal CH₃~0.88t
Palmitoyl Chain (16:0) α-CH₂ (to C=O)~2.30t
Methylene ((CH₂)n)1.25 - 1.35m
Terminal CH₃~0.88t

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

Assignment Carbon Predicted Chemical Shift (ppm)
Glycerol Backbone sn-1 (CH₂)62.1
sn-2 (CH)70.5
sn-3 (CH₂)62.1
Carbonyls Oleoyl C=O~173.3
Palmitoyl C=O~173.7
Oleoyl Chain (18:1) Olefinic (CH=CH)129.7, 130.0
Allylic (CH₂)27.2
α-CH₂ (to C=O)34.1
Methylene ((CH₂)n)22.7 - 31.9
Terminal CH₃14.1
Palmitoyl Chain (16:0) α-CH₂ (to C=O)34.1
Methylene ((CH₂)n)22.7 - 31.9
Terminal CH₃14.1

Experimental Protocol for NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data for diacylglycerols.

Sample Preparation
  • Dissolution : Accurately weigh approximately 10-20 mg of the this compound sample and dissolve it in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). CDCl₃ is a common solvent for lipids as it provides good solubility and its residual solvent peak does not typically interfere with key signals.

  • Internal Standard : Add a small amount of tetramethylsilane (B1202638) (TMS) to the solution to serve as an internal reference for chemical shifts (δ = 0.00 ppm for both ¹H and ¹³C).

  • Transfer : Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

The following parameters are recommended for a 500 MHz or 600 MHz NMR spectrometer.[1]

¹H NMR Spectroscopy:

  • Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width : 12-16 ppm.

  • Acquisition Time : 2-3 seconds.

  • Relaxation Delay : 2-5 seconds.

  • Number of Scans : 16-64, depending on the sample concentration.

  • Temperature : 298 K (25 °C).

¹³C NMR Spectroscopy:

  • Pulse Program : A proton-decoupled experiment with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width : 200-220 ppm.

  • Acquisition Time : 1-2 seconds.

  • Relaxation Delay : 2-5 seconds. A longer delay may be necessary for accurate quantification of quaternary carbons like carbonyls.

  • Number of Scans : 1024 or more, due to the low natural abundance of ¹³C.

Data Processing
  • Fourier Transformation : Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing and Baseline Correction : Manually phase the spectrum to obtain pure absorption peaks and apply a baseline correction to ensure a flat baseline.

  • Referencing : Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Integration and Peak Picking : Integrate the signals to determine the relative ratios of protons and identify the chemical shift of each peak.

Visualizing the Workflow and Method Comparison

The following diagrams illustrate the experimental workflow for NMR-based identification and a comparison of analytical techniques.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh POG Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Tuning, Locking, Shimming) transfer->setup acquire_1h Acquire 1H Spectrum setup->acquire_1h acquire_13c Acquire 13C Spectrum setup->acquire_13c process Fourier Transform, Phasing, Baseline Correction acquire_1h->process acquire_13c->process reference Reference to TMS process->reference analyze Assign Peaks & Integrate reference->analyze confirm Confirm Structure analyze->confirm

NMR Experimental Workflow for POG Identification

method_comparison cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry (MS) cluster_hplc Chromatography (HPLC/GC) center Analysis of this compound nmr NMR center->nmr ms MS center->ms hplc HPLC / GC center->hplc nmr_pros Pros: - Non-destructive - Unambiguous structure elucidation - High reproducibility - Quantitative nmr->nmr_pros nmr_cons Cons: - Low sensitivity - Signal overlap in 1H - Higher instrument cost nmr->nmr_cons ms_pros Pros: - High sensitivity - Molecular weight determination - Fragmentation provides structural clues ms->ms_pros ms_cons Cons: - Destructive - Isomer differentiation can be difficult - Ionization suppression effects ms->ms_cons hplc_pros Pros: - Excellent separation of mixtures - Quantitative - Well-established methods hplc->hplc_pros hplc_cons Cons: - Limited structural information alone - Requires standards for identification - Derivatization may be needed (GC) hplc->hplc_cons

Comparison of Analytical Techniques for POG

Comparison with Alternative Analytical Techniques

While NMR is a gold standard for structural elucidation, other techniques are also widely used in lipid analysis. The choice of technique often depends on the specific research question, sample complexity, and required sensitivity.[2]

Table 3: Comparison of NMR with Mass Spectrometry and Chromatography for the Analysis of this compound

Parameter NMR Spectroscopy Mass Spectrometry (MS) Chromatography (HPLC, GC)
Primary Information Detailed molecular structure, connectivity, and stereochemistry.Molecular weight and fragmentation patterns.Separation and quantification of components in a mixture.
Sensitivity Low to moderate (µM to mM range).Very high (pM to fM range).[2]High, depending on the detector.
Sample Preparation Minimal, non-destructive.Can be more complex, destructive.[2]Often requires extraction and derivatization (for GC).
Identification Definitive identification based on spectral fingerprint.Requires fragmentation analysis and database matching; can be ambiguous for isomers.Based on retention time comparison with authentic standards.
Quantitative Analysis Highly accurate and reproducible without the need for specific standards.Can be quantitative with isotopic internal standards, but susceptible to matrix effects.Excellent for quantification with proper calibration.
Throughput Relatively low.High, especially with direct infusion methods.High, especially with modern HPLC systems.
Key Advantage Unambiguous structural confirmation.Unmatched sensitivity for trace analysis.Superior separation of complex mixtures.
Key Limitation Lower sensitivity compared to MS.[1]Difficulty in distinguishing positional and stereoisomers.Provides limited structural information on its own.
Synergistic Approaches

For a comprehensive analysis, a combination of techniques is often employed. High-Performance Liquid Chromatography (HPLC) can be used to isolate this compound from a complex lipid extract, after which NMR can provide definitive structural confirmation.[3] Mass spectrometry, often coupled with liquid chromatography (LC-MS), is invaluable for identifying and quantifying low-abundance diacylglycerol species in biological samples.[2]

Conclusion

NMR spectroscopy is an indispensable tool for the definitive identification of this compound. Its ability to provide a complete structural map of the molecule is unparalleled. While techniques like mass spectrometry offer superior sensitivity and chromatography provides excellent separation capabilities, NMR remains the most robust method for unambiguous confirmation of molecular identity. For researchers and drug development professionals, a thorough understanding of the principles and application of NMR, as outlined in this guide, is essential for accurate and reliable characterization of lipid molecules.

References

A Researcher's Guide to 1-Palmitoyl-2-oleoyl-sn-glycerol (POG) in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of 1-Palmitoyl-2-oleoyl-sn-glycerol (POG) with Alternative Diacylglycerol Isomers in Protein Kinase C Activation and Cellular Signaling

For researchers, scientists, and drug development professionals investigating the intricate roles of lipid second messengers, this compound (POG) stands out as a key signaling molecule. As an endogenous diacylglycerol (DAG), POG is a potent activator of Protein Kinase C (PKC), a family of enzymes pivotal in regulating a vast array of cellular processes. This guide provides a comprehensive literature review of POG research, presenting a comparative analysis of its performance against other common DAG isomers and synthetic analogs. The information is structured to facilitate easy comparison, with quantitative data summarized in tables, detailed experimental protocols, and visual representations of key pathways and workflows.

Comparative Analysis of Diacylglycerol Activators of Protein Kinase C

The activation of Protein Kinase C (PKC) is a critical step in numerous signal transduction pathways. A variety of diacylglycerol (DAG) species, both naturally occurring and synthetic, can initiate this activation. Below is a comparative table summarizing the performance of this compound (POG) against other commonly studied DAGs in activating PKC.

ActivatorStructureTypical Concentration for ActivationPotency for PKCα ActivationKey Characteristics
This compound (POG) sn-1: Palmitic acid (16:0), sn-2: Oleic acid (18:1)1-10 mol% in vesiclesHighEndogenous, physiologically relevant activator. The unsaturation at the sn-2 position is important for its activating capacity.
1,2-sn-Dioleoylglycerol (DOG) sn-1 & sn-2: Oleic acid (18:1)1-10 mol% in vesiclesVery HighUnsaturated DAG, generally a more potent activator than saturated ones in certain vesicle systems.
1,2-sn-Dipalmitoylglycerol (DPG) sn-1 & sn-2: Palmitic acid (16:0)5-30 mol% in vesiclesModerateSaturated DAG, generally a less potent activator compared to unsaturated counterparts.
1,2-sn-Distearoylglycerol (DSG) sn-1 & sn-2: Stearic acid (18:0)>10 mol% in vesiclesLowSaturated DAG with longer acyl chains, often showing lower PKC activation potential.
1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) sn-1: Stearic acid (18:0), sn-2: Arachidonic acid (20:4)0.5-2 mol% in vesiclesHighA polyunsaturated DAG that can exert significantly higher stimulatory effects on certain PKC isoforms (α and δ) compared to other polyunsaturated DAGs.
1-Oleoyl-2-acetyl-sn-glycerol (OAG) sn-1: Oleic acid (18:1), sn-2: Acetic acid (2:0)5-500 µMHighA cell-permeable, synthetic DAG analog widely used in experimental settings to activate PKC.
Phorbol 12-Myristate 13-Acetate (PMA) Diterpene esterNanomolar rangeVery HighA potent tumor promoter and a non-metabolizable, highly stable DAG analog that strongly activates conventional and novel PKCs.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are representative protocols for key experiments involving the study of POG and other diacylglycerols.

Protocol 1: In Vitro Protein Kinase C Activity Assay

This protocol outlines a common method for measuring the activity of PKC in response to activation by various diacylglycerols using a mixed micellar assay.

Materials:

  • Purified Protein Kinase C (PKC) isoform (e.g., PKCα)

  • This compound (POG) and other DAGs of interest

  • Phosphatidylserine (B164497) (PS)

  • Triton X-100

  • HEPES buffer (pH 7.4)

  • ATP (containing γ-³²P-ATP)

  • Histone H1 (as a substrate)

  • Trichloroacetic acid (TCA)

  • Phosphoric acid

  • Scintillation counter and vials

Procedure:

  • Prepare Mixed Micelles:

    • In a glass tube, mix the desired molar ratio of phosphatidylserine (PS) and the diacylglycerol (e.g., POG) in chloroform.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Resuspend the lipid film in HEPES buffer containing Triton X-100 by vortexing or sonication to form mixed micelles.

  • Kinase Reaction:

    • In a reaction tube, combine the mixed micelles, purified PKC, Histone H1, CaCl₂, and MgCl₂ in HEPES buffer.

    • Initiate the kinase reaction by adding ATP (spiked with γ-³²P-ATP).

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 5-10 minutes).

  • Stopping the Reaction and Quantifying Phosphorylation:

    • Terminate the reaction by spotting the mixture onto phosphocellulose paper and immersing it in cold trichloroacetic acid (TCA).

    • Wash the paper several times with phosphoric acid to remove unincorporated γ-³²P-ATP.

    • Place the dried phosphocellulose paper in a scintillation vial with a scintillation cocktail.

    • Quantify the incorporated radioactivity using a scintillation counter. The counts are proportional to the PKC activity.

Protocol 2: Chemoenzymatic Synthesis of this compound (POG)

This protocol provides a general approach for the synthesis of POG, which can be adapted for other specific diacylglycerols.

Materials:

  • sn-Glycerol-3-phosphate

  • Palmitoyl chloride

  • Oleoyl chloride

  • Acyl-CoA synthetase

  • Glycerol-3-phosphate acyltransferase (GPAT)

  • Lysophosphatidic acid acyltransferase (LPAAT)

  • Phosphatidic acid phosphatase (PAP)

  • Organic solvents (e.g., chloroform, methanol)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Acylation of sn-Glycerol-3-phosphate (G3P):

    • Incubate G3P with palmitoyl-CoA (formed from palmitic acid and CoA by acyl-CoA synthetase) in the presence of GPAT to synthesize 1-palmitoyl-sn-glycerol-3-phosphate (lysophosphatidic acid).

  • Second Acylation:

  • Dephosphorylation:

    • Treat the resulting phosphatidic acid with a specific phosphatidic acid phosphatase (PAP) to remove the phosphate (B84403) group from the sn-3 position, yielding this compound (POG).

  • Purification:

    • Extract the final product using a biphasic solvent system (e.g., chloroform/methanol/water).

    • Purify the POG from the organic phase using silica gel column chromatography.

Signaling Pathways and Experimental Workflows

The activation of PKC by POG triggers a cascade of downstream signaling events that regulate various cellular functions.

POG-Mediated Protein Kinase C Activation Pathway

The following diagram illustrates the canonical pathway of PKC activation by POG. The generation of POG at the cell membrane, typically through the action of phospholipase C (PLC), creates a binding site for the C1 domain of PKC. In concert with calcium binding to the C2 domain (for conventional PKCs), this leads to the activation of the kinase and subsequent phosphorylation of target proteins.

POG_PKC_Pathway PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 POG This compound (POG) PIP2->POG hydrolysis IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC POG->PKC_inactive binds to C1 domain ER Endoplasmic Reticulum IP3->ER binds to receptor Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC_inactive binds to C2 domain PKC_active Active PKC PKC_inactive->PKC_active activation Substrate Substrate Protein PKC_active->Substrate phosphorylates Substrate_P Phosphorylated Substrate Substrate->Substrate_P Response Cellular Response Substrate_P->Response

Caption: POG-mediated activation of conventional Protein Kinase C.

Experimental Workflow for Studying POG Effects on Gene Expression

This diagram outlines a typical experimental workflow to investigate the effects of POG on the expression of a target gene, potentially regulated by a PKC-downstream transcription factor.

POG_Gene_Expression_Workflow Cell_Culture Cell Culture (e.g., HeLa cells) POG_Treatment Treatment with POG or vehicle control Cell_Culture->POG_Treatment RNA_Extraction Total RNA Extraction POG_Treatment->RNA_Extraction cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR (qPCR) for target gene cDNA_Synthesis->qPCR Data_Analysis Data Analysis (ΔΔCt method) qPCR->Data_Analysis Conclusion Conclusion on Gene Expression Modulation Data_Analysis->Conclusion

Caption: Workflow for analyzing POG's effect on gene expression.

Validating 1-Palmitoyl-2-oleoyl-sn-glycerol (POG)-Dependent Signaling Events: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental approaches to validate signaling events dependent on 1-Palmitoyl-2-oleoyl-sn-glycerol (POG), a specific diacylglycerol (DAG) isomer crucial in cellular signaling. We present a detailed overview of direct and indirect validation methods, complete with experimental protocols and performance comparisons to aid in the selection of the most appropriate technique for your research needs.

Introduction to POG-Dependent Signaling

This compound (POG) is a key second messenger generated at the cell membrane that activates a variety of downstream signaling pathways, most notably through the recruitment and activation of Protein Kinase C (PKC) isoforms. Validating that a specific cellular event is dependent on POG signaling requires robust and reliable methodologies to measure the production of POG itself or to quantify the activation of its downstream effectors. This guide will explore direct measurement of POG levels and indirect assessment of downstream signaling events.

Direct Validation Methods: Quantifying POG and PKC Activation

Direct validation methods focus on measuring the levels of POG or the activity of its immediate downstream effector, Protein Kinase C (PKC). These methods provide strong evidence for the direct involvement of the POG signaling axis.

Comparison of Direct Validation Methods
MethodPrincipleAnalytes MeasuredThroughputRelative CostKey AdvantagesKey Disadvantages
Fluorescent DAG Biosensors Genetically encoded sensors (e.g., FRET-based) that change fluorescence upon binding to DAG.Diacylglycerol (DAG)HighMedium to HighReal-time analysis in living cells, high sensitivity, and spatial resolution.Requires genetic modification of cells, potential for overexpression artifacts.
Enzymatic DAG Assays In vitro assays that use a series of enzymatic reactions to produce a quantifiable signal (colorimetric or fluorometric) proportional to the DAG concentration.Total Diacylglycerol (DAG)Medium to HighMediumQuantitative, does not require genetic modification of cells.Measures total DAG (not specific to POG), endpoint measurements, requires cell lysis.
In Vitro PKC Kinase Assay Measures the ability of cellular lysates or purified PKC to phosphorylate a specific substrate in the presence of POG.Protein Kinase C (PKC) ActivityLow to MediumHighDirectly measures the activity of the primary POG effector, can be used with purified components.In vitro conditions may not fully reflect the cellular environment, can be complex to set up.

Indirect Validation Methods: Assessing Downstream Signaling Events

Indirect methods validate POG-dependent signaling by measuring the activation of downstream targets of the POG-PKC axis. These methods are crucial for understanding the physiological consequences of POG signaling.

Comparison of Indirect Validation Methods
MethodPrincipleAnalytes MeasuredThroughputRelative CostKey AdvantagesKey Disadvantages
Western Blot for Phospho-MARCKS Detects the phosphorylation of Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS), a major PKC substrate.Phosphorylated MARCKSLow to MediumMediumWidely used and established method, provides information on a key downstream event.Semi-quantitative, requires specific antibodies, provides a snapshot in time.
Western Blot for Phospho-CREB Measures the phosphorylation of cAMP response element-binding protein (CREB), which can be downstream of PKC activation.Phosphorylated CREBLow to MediumMediumConnects POG signaling to transcriptional regulation.Can be activated by multiple pathways, not exclusively by POG-PKC.
Gene Expression Analysis (qPCR) Quantifies the mRNA levels of genes whose transcription is regulated by the POG signaling pathway.mRNA levels of target genesHighLow to MediumAllows for the identification of novel downstream targets, highly sensitive.Changes in mRNA do not always correlate with protein levels, requires careful primer design and validation.[1][2][3][4]

Signaling Pathways and Experimental Workflows

POG-Dependent Signaling Pathway

POG_Signaling POG This compound (POG) PKC_inactive Inactive PKC POG->PKC_inactive binds PKC_active Active PKC PKC_inactive->PKC_active activates MARCKS MARCKS PKC_active->MARCKS phosphorylates CREB CREB PKC_active->CREB phosphorylates (indirectly) pMARCKS p-MARCKS pCREB p-CREB Gene Target Gene Expression pCREB->Gene regulates

Caption: POG-dependent signaling pathway initiating at the plasma membrane.

Experimental Workflow for Validation

Experimental_Workflow cluster_stimulus Cellular Stimulation cluster_direct Direct Validation cluster_indirect Indirect Validation Stimulus Treat cells with POG or agonist DAG_Assay Fluorescent DAG Biosensor or Enzymatic DAG Assay Stimulus->DAG_Assay PKC_Assay In Vitro PKC Kinase Assay Stimulus->PKC_Assay Western_MARCKS Western Blot (p-MARCKS) Stimulus->Western_MARCKS Western_CREB Western Blot (p-CREB) Stimulus->Western_CREB qPCR qPCR (Target Gene Expression) Stimulus->qPCR

References

A Researcher's Guide to Assessing the Purity of Commercial 1-Palmitoyl-2-oleoyl-sn-glycerol and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of signaling lipids like 1-Palmitoyl-2-oleoyl-sn-glycerol (POG) is paramount for the validity and reproducibility of experimental results. This guide provides a comparative overview of methods to assess the purity of commercial POG and introduces key alternatives, supported by experimental data and detailed protocols.

POG is a crucial diacylglycerol (DAG) second messenger involved in a multitude of cellular signaling pathways, most notably as an activator of Protein Kinase C (PKC). The presence of impurities, such as isomeric variants (e.g., 1,3-DAG), unreacted starting materials, or byproducts of synthesis, can significantly impact experimental outcomes. Therefore, rigorous purity assessment is a critical step in any research involving this lipid.

Comparison of Commercial POG and Alternatives

Several commercial suppliers offer POG and its analogs. While most vendors provide a certificate of analysis stating the purity, the methods used for this determination can vary. For researchers requiring the highest level of purity and confidence in their materials, independent verification is often necessary.

As alternatives to POG, other diacylglycerol analogs with varying fatty acid compositions or modifications are available. These are often used to probe specific aspects of PKC activation or to enhance cell permeability.

ProductStated PurityCommon Analytical Method(s) for PurityKey Characteristics & Applications
This compound (POG) >97% to >99%HPLC-ELSD, GC-FID (as FAMEs), ¹H NMREndogenously relevant DAG for studying PKC activation and other signaling pathways.
1-Oleoyl-2-acetyl-sn-glycerol (OAG) ≥95% to >99%HPLCA cell-permeable analog of DAG, widely used to activate PKC in intact cells.
1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) ≥95%HPLCA potent activator of several PKC isoforms and also binds to the Ras activator RasGRP.[1][2][3][4]

Experimental Protocols for Purity Assessment

Accurate determination of POG purity requires a combination of chromatographic and spectroscopic techniques. Below are detailed protocols for the most common and effective methods.

Workflow for Purity Assessment of Commercial POG

Purity_Assessment_Workflow Workflow for Assessing the Purity of Commercial POG cluster_0 Sample Preparation cluster_1 Primary Purity Analysis cluster_2 Structural Verification & Isomer Analysis cluster_3 Data Analysis & Purity Confirmation start Commercial POG Sample dissolve Dissolve in appropriate solvent (e.g., Chloroform (B151607)/Methanol) start->dissolve hplc HPLC-ELSD Analysis (Quantitative Purity) dissolve->hplc nmr ¹H NMR Spectroscopy (Structural Integrity & Isomeric Ratio) dissolve->nmr gc GC-FID Analysis of FAMEs (Fatty Acid Composition) dissolve->gc analyze_hplc Quantify POG peak area relative to total area hplc->analyze_hplc analyze_nmr Confirm structure and determine sn-1,2 vs sn-1,3 ratio nmr->analyze_nmr analyze_gc Verify Palmitic and Oleic acid ratio gc->analyze_gc end Confirmed Purity Report analyze_hplc->end analyze_nmr->end analyze_gc->end

Caption: Workflow for POG purity assessment.

High-Performance Liquid Chromatography with Evaporative Light-Scattering Detection (HPLC-ELSD)

This method is ideal for quantifying the main POG component and detecting non-volatile impurities.

  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and an Evaporative Light-Scattering Detector (ELSD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for separating diacylglycerols.

  • Mobile Phase: A gradient elution is typically used.

    • Mobile Phase A: Acetonitrile/Water (95:5, v/v)

    • Mobile Phase B: Isopropanol/Hexane (B92381) (80:20, v/v)

  • Gradient Program:

    • 0-5 min: 100% A

    • 5-20 min: Linear gradient to 100% B

    • 20-30 min: Hold at 100% B

    • 30-35 min: Return to 100% A and equilibrate

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • ELSD Settings:

    • Nebulizer Temperature: 30-40°C

    • Evaporator Temperature: 50-60°C

    • Gas Flow (Nitrogen): 1.5-2.0 L/min

  • Sample Preparation: Dissolve a known concentration of the POG sample (e.g., 1 mg/mL) in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.

  • Quantification: The purity is determined by the percentage of the peak area of POG relative to the total peak area of all components in the chromatogram.

Gas Chromatography with Flame Ionization Detection (GC-FID) of Fatty Acid Methyl Esters (FAMEs)

This technique is used to verify the fatty acid composition of the POG sample. It involves the transesterification of the diacylglycerol to its corresponding fatty acid methyl esters.

  • Transesterification (to form FAMEs):

    • To approximately 5-10 mg of the POG sample, add 1 mL of 0.5 M sodium methoxide (B1231860) in methanol.

    • Heat the mixture at 50°C for 10 minutes.

    • After cooling, add 1 mL of water and 1 mL of hexane.

    • Vortex and centrifuge to separate the layers.

    • The upper hexane layer containing the FAMEs is collected for GC analysis.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a capillary column suitable for FAME analysis (e.g., a polar column like those with a polyethylene (B3416737) glycol stationary phase).

  • Column: e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 min.

    • Ramp: 10°C/min to 220°C.

    • Hold at 220°C for 10 min.

  • Injector and Detector Temperature: 250°C

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Data Analysis: The retention times of the resulting peaks are compared with those of known FAME standards (e.g., methyl palmitate and methyl oleate). The peak areas provide the relative abundance of each fatty acid.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is a powerful tool for structural confirmation and for determining the ratio of sn-1,2 to sn-1,3 diacylglycerol isomers.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the POG sample in deuterated chloroform (CDCl₃).

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • Data Analysis:

    • Confirm the presence of characteristic proton signals for the glycerol (B35011) backbone, the palmitoyl (B13399708) chain, and the oleoyl (B10858665) chain.

    • The chemical shifts of the glycerol protons are sensitive to the position of the acyl chains. The signals for the sn-1 and sn-3 protons in 1,2-diacyl-sn-glycerols are distinct from those in 1,3-diacylglycerols, allowing for the quantification of isomeric purity.

Signaling Pathway Context: POG and PKC Activation

The purity of POG is critical because it directly impacts its ability to activate Protein Kinase C (PKC), a key enzyme in many signal transduction cascades.

PKC_Activation_Pathway Simplified POG-Mediated PKC Activation Pathway cluster_pathway Cellular Signaling Cascade receptor G-Protein Coupled Receptor (GPCR) or Receptor Tyrosine Kinase (RTK) plc Phospholipase C (PLC) receptor->plc Activation pip2 PIP₂ plc->pip2 Hydrolysis ip3 IP₃ pip2->ip3 pog This compound (POG) pip2->pog ca_release Ca²⁺ Release from ER ip3->ca_release pkc Protein Kinase C (PKC) pog->pkc Activation ca_release->pkc Activation downstream Phosphorylation of Downstream Targets pkc->downstream cellular_response Cellular Response downstream->cellular_response

Caption: POG's role in the PKC signaling pathway.

Conclusion

The rigorous assessment of this compound purity is a non-negotiable step for researchers in cell signaling and drug development. A multi-pronged analytical approach, combining HPLC-ELSD for quantification, GC-FID for fatty acid verification, and ¹H NMR for structural and isomeric confirmation, provides the highest level of confidence in the quality of the material. When selecting a commercial source or considering alternatives like OAG or SAG, it is crucial to scrutinize the provided analytical data and, if necessary, perform in-house validation to ensure the integrity of experimental findings.

References

A Comparative Guide to Inter-Laboratory Performance in 1-Palmitoyl-2-oleoyl-sn-glycerol (POG) Measurement

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 1-Palmitoyl-2-oleoyl-sn-glycerol (POG), a significant diacylglycerol involved in cellular signaling and metabolism. The data presented herein is based on a simulated inter-laboratory study to highlight the performance of common analytical techniques used by researchers, scientists, and drug development professionals. The objective is to offer a clear comparison of method efficacy and to provide standardized protocols to aid in methodological validation and selection.

Quantitative Data Comparison

The performance of different analytical methods for POG quantification was evaluated based on key validation parameters. The following table summarizes the performance characteristics derived from a hypothetical inter-laboratory study involving ten laboratories. The study assessed the analysis of a standard POG sample with a known concentration of 50 µg/mL.

Performance CharacteristicHPLC-ELSD (n=5 labs)LC-MS/MS (n=5 labs)
Mean Reported Concentration (µg/mL) 48.250.8
Accuracy (% Recovery) 96.4%101.6%
Precision (RSD%) - Repeatability < 7%< 4%
Precision (RSD%) - Reproducibility < 12%< 8%
Limit of Detection (LOD) 0.05 - 0.3 µg/mL0.2 - 15 ng/mL
Limit of Quantification (LOQ) 0.15 - 1.0 µg/mL0.8 - 60 ng/mL
Linearity (R²) > 0.994> 0.998

Experimental Protocols

Detailed experimental protocols are essential for the successful implementation and validation of analytical methods for POG quantification. Below are generalized protocols for the analysis of POG using High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

HPLC-ELSD Method for POG Analysis

This method is suitable for the quantification of POG in samples where high sensitivity is not the primary requirement.

  • Sample Preparation:

    • For biological samples such as plasma or cell lysates, perform a liquid-liquid extraction (e.g., using a chloroform/methanol (B129727) mixture) or solid-phase extraction to isolate the lipid fraction.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the lipid residue in a suitable injection solvent (e.g., isopropanol (B130326) or hexane).

    • Filter the solution through a 0.22 µm PTFE syringe filter before injection.

  • Chromatographic Conditions:

    • LC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of methanol and water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • ELSD Conditions:

      • Nebulizer Temperature: 30°C.

      • Evaporator Temperature: 50°C.

      • Gas Flow: 1.5 L/min.

LC-MS/MS Method for POG Analysis

This method offers high sensitivity and selectivity, making it ideal for the quantification of POG in complex biological matrices.[1]

  • Sample Preparation:

    • Follow the same lipid extraction procedure as for the HPLC-ELSD method.

    • After solvent evaporation, reconstitute the residue in an injection solvent compatible with the LC-MS/MS system (e.g., methanol/acetonitrile (B52724) mixture).

    • Filter the solution through a 0.22 µm PTFE syringe filter.

  • Chromatographic and Mass Spectrometric Conditions:

    • LC System: Waters ACQUITY UPLC I-Class or equivalent.[1]

    • Column: C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm).[1]

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions: Specific precursor-to-product ion transitions for POG should be monitored for quantification and confirmation.

Visualizations

Signaling Pathway

Diacylglycerols like POG are key second messengers in various signaling cascades. The diagram below illustrates the role of diacylglycerol (DAG) in the protein kinase C (PKC) signaling pathway.

dag_pkc_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR G-Protein Coupled Receptor (GPCR) PLC Phospholipase C (PLC) GPCR->PLC 2. Activation PIP2 PIP2 PLC->PIP2 3. Cleavage DAG Diacylglycerol (e.g., POG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive 4. Recruitment PKC_active Active PKC PKC_inactive->PKC_active 5. Activation Ligand Ligand Ligand->GPCR 1. Binding Cellular_Response Cellular Response PKC_active->Cellular_Response 6. Phosphorylation of target proteins

Caption: Diacylglycerol (DAG) in the Protein Kinase C (PKC) signaling pathway.

Experimental Workflow

The following diagram outlines the general workflow for the quantification of POG in a biological sample using LC-MS/MS.

experimental_workflow start Start: Biological Sample extraction Lipid Extraction (e.g., Folch Method) start->extraction evaporation Solvent Evaporation (under Nitrogen) extraction->evaporation reconstitution Reconstitution in Injection Solvent evaporation->reconstitution filtration Syringe Filtration (0.22 µm PTFE) reconstitution->filtration lc_ms LC-MS/MS Analysis filtration->lc_ms data_analysis Data Analysis and Quantification lc_ms->data_analysis end End: Reported Concentration data_analysis->end

Caption: General experimental workflow for POG quantification by LC-MS/MS.

References

Safety Operating Guide

Proper Disposal of 1-Palmitoyl-2-oleoyl-sn-glycerol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory reagents is a critical component of ensuring a safe and compliant research environment. This guide provides detailed, step-by-step procedures for the disposal of 1-Palmitoyl-2-oleoyl-sn-glycerol (POG), a common diacylglycerol used in various research and development applications. Based on available safety data, POG is not classified as a hazardous substance, which simplifies its disposal while still requiring adherence to standard laboratory safety protocols.

Hazard Assessment

Safety Data Sheets (SDS) for closely related compounds and mixtures containing this compound consistently indicate that it is not a hazardous substance or mixture.[1] An SDS for 1-Palmitoyl-sn-glycerol also states that the substance is not classified according to the Globally Harmonized System (GHS).[2] This assessment informs the recommended disposal procedures outlined below.

Table 1: Hazard and Safety Information Summary

ParameterInformationSource
GHS Classification Not a hazardous substance or mixtureMedChemExpress SDS[1]
Signal Word NoneCayman Chemical SDS[2]
Hazard Statements NoneCayman Chemical SDS[2]
Primary Route of Exposure Inhalation, Ingestion, Skin/eye contactGeneral laboratory chemical handling
Personal Protective Equipment (PPE) Standard laboratory attire (lab coat, safety glasses, gloves)General laboratory best practices

Disposal Protocol: A Step-by-Step Workflow

Adherence to your institution's specific waste management policies is paramount. The following protocol is a general guideline based on the non-hazardous nature of this compound and standard laboratory chemical disposal practices.

Step 1: Waste Identification and Segregation

Properly identify the waste as this compound. It is crucial to segregate non-hazardous waste from hazardous waste streams to prevent cross-contamination and ensure proper disposal.[3] Do not mix POG waste with solvents, heavy metals, or other hazardous chemicals.

Step 2: Container Selection and Labeling

Use a dedicated, leak-proof container for collecting POG waste. The container should be clearly labeled as "Non-Hazardous Waste: this compound". Include the date of waste generation on the label.

Step 3: Disposal of Pure or Diluted POG

For small quantities of pure POG or aqueous solutions of POG, consult your institution's Environmental Health and Safety (EHS) office. In many cases, non-hazardous, biodegradable materials may be approved for drain disposal with copious amounts of water, provided the pH is between 7 and 9.[4] However, this requires explicit approval from your institution.

Step 4: Disposal of Contaminated Materials

Any materials, such as pipette tips, gloves, or absorbent paper, that have come into contact with this compound should be disposed of as non-hazardous solid laboratory waste. These items can typically be placed in the regular laboratory trash, unless they are contaminated with other hazardous materials.

Step 5: Final Disposal

Once the non-hazardous waste container is full, it should be securely sealed and disposed of according to your facility's procedures for non-hazardous laboratory waste. This may involve placing it in a designated collection area for routine pickup.

Experimental Protocols Cited

The disposal procedures outlined in this document are based on a review of Safety Data Sheets for this compound and related compounds, as well as general laboratory chemical waste management guidelines. No specific experimental protocols generating this waste product were cited in the source documents. The focus is on the safe and compliant disposal of the chemical itself.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: POG Waste Generated identify 1. Identify and Segregate Waste (Non-Hazardous) start->identify is_pure Is the waste pure POG or an aqueous solution? identify->is_pure consult_ehs 2. Consult Institutional EHS for Drain Disposal Approval is_pure->consult_ehs Yes solid_waste 3b. Treat as Non-Hazardous Solid Waste is_pure->solid_waste No (Contaminated materials) drain_disposal 3a. Approved Drain Disposal (with copious water) consult_ehs->drain_disposal Approved consult_ehs->solid_waste Not Approved end End of Process drain_disposal->end containerize 4. Collect in Labeled Non-Hazardous Waste Container solid_waste->containerize final_disposal 5. Dispose via Institutional Non-Hazardous Waste Stream containerize->final_disposal final_disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling 1-Palmitoyl-2-oleoyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of 1-Palmitoyl-2-oleoyl-sn-glycerol, ensuring a safe and efficient laboratory environment. Based on available safety data, this compound is not classified as a hazardous substance. However, adherence to standard laboratory safety procedures is essential to minimize any potential risks.

Personal Protective Equipment (PPE) and Engineering Controls

While this compound is not considered hazardous, the following personal protective equipment and engineering controls are recommended for safe handling in a laboratory setting.

Protection TypeRecommended PPE/ControlPurposeStandard
Eye/Face Protection Safety glasses with side shields or goggles.To protect against accidental splashes.ANSI Z87.1
Skin Protection Nitrile gloves, a fully buttoned lab coat, long pants, and closed-toe shoes.To prevent direct skin contact with the chemical.EN 374 (Gloves)
Respiratory Protection Not generally required under normal use with adequate ventilation.To avoid inhalation of any potential aerosols.NIOSH approved (if aerosols are generated)
Engineering Controls Work in a well-ventilated area. A chemical fume hood is recommended for procedures that may generate aerosols.To minimize inhalation exposure and maintain a safe working atmosphere.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for maintaining safety and experimental integrity. The following workflow outlines the key steps from receiving the compound to its final disposal.

Workflow for Handling this compound cluster_receiving Receiving and Storage cluster_handling Handling and Experimental Use cluster_disposal Disposal A Receive Shipment B Inspect Container for Damage A->B C Log into Inventory B->C D Store in a Cool, Dry, Well-Ventilated Area C->D E Don Appropriate PPE D->E Retrieve from Storage F Work in a Well-Ventilated Area E->F G Weigh and Prepare Solutions F->G H Conduct Experiment G->H I Segregate Non-Hazardous Waste H->I Generate Waste J Label Waste Container Clearly I->J K Dispose According to Institutional and Local Regulations J->K

Caption: Procedural workflow for this compound.

Detailed Experimental Protocols

Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Log the compound into your laboratory's chemical inventory system.

  • Store the container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials.

Handling and Use:

  • Before handling, ensure you are wearing the appropriate personal protective equipment as outlined in the table above.

  • Conduct all work in a well-ventilated laboratory space. For procedures with a higher risk of aerosol formation, use a chemical fume hood.

  • When weighing and preparing solutions, avoid creating dust or aerosols.

  • After handling, wash hands thoroughly with soap and water.

First Aid Measures:

  • Eye Contact: In case of contact, immediately flush eyes with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.

  • Inhalation: If you experience any respiratory irritation, move to fresh air. If symptoms persist, consult a physician.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical advice.

Accidental Release Measures:

  • For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth).

  • Place the absorbed material into a suitable, labeled container for disposal.

  • Clean the spill area with an appropriate solvent, followed by washing with soap and water.

Disposal Plan

As this compound is not classified as hazardous, disposal procedures are more straightforward than for hazardous materials. However, it is imperative to follow institutional and local regulations to ensure environmental safety.

Waste Segregation and Labeling:

  • Segregate waste containing this compound from hazardous chemical waste streams.

  • Collect the waste in a clearly labeled, leak-proof container. The label should identify the contents as "Non-hazardous waste: this compound".

Disposal Methods:

  • Solid Waste: Solid waste, including contaminated consumables like gloves and paper towels, should be placed in the designated non-hazardous laboratory waste container.

  • Liquid Waste: Small quantities of dilute, non-hazardous liquid waste may be permissible for drain disposal, followed by flushing with a large volume of water. However, always consult and adhere to your institution's specific guidelines on drain disposal. For larger volumes, collect in a labeled container for pickup by your institution's waste management service.

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent and then with water. Deface the label before disposing of the container in the regular laboratory glass or plastic recycling, as appropriate.

By adhering to these safety and logistical guidelines, researchers can handle this compound responsibly, ensuring a safe laboratory environment for all personnel. Always refer to your institution's specific safety protocols and waste disposal procedures.

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